molecular formula C6H14ClNO B1314072 1-Isopropylazetidin-3-ol hydrochloride CAS No. 54431-32-2

1-Isopropylazetidin-3-ol hydrochloride

Cat. No.: B1314072
CAS No.: 54431-32-2
M. Wt: 151.63 g/mol
InChI Key: MGGRXBSSEHLLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropylazetidin-3-ol hydrochloride (CAS 54431-32-2) is a versatile chemical intermediate in organic synthesis and pharmaceutical research. This compound, with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol, belongs to the azetidine family—a class of four-membered, nitrogen-containing heterocycles recognized for their significant potential in drug discovery and medicinal chemistry . The azetidine scaffold is prized for introducing conformational constraints into molecules, which can enhance binding affinity and metabolic stability, making it a valuable surrogate for natural amino acids and a key tool in peptidomimetics . In practical application, this compound serves as a critical synthetic building block. It is commonly utilized as an analytical standard in HPLC method development and is extensively employed in the research and development of new pharmaceutical compounds . Its structure makes it a useful precursor in the synthesis of more complex molecules. As a guideline for handling, this product should be stored in a sealed container under an inert atmosphere, and it is recommended to be kept at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-propan-2-ylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)7-3-6(8)4-7;/h5-6,8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGRXBSSEHLLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499970
Record name 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54431-32-2
Record name 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Multi-Technique Approach to the Structural Elucidation of 1-Isopropylazetidin-3-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical research and development, small heterocyclic scaffolds are invaluable building blocks for novel therapeutics. The azetidine ring, a strained four-membered heterocycle, is a privileged motif found in numerous biologically active compounds.[1] The title compound, 1-isopropylazetidin-3-ol hydrochloride, represents a key intermediate whose structural integrity must be flawlessly confirmed before its incorporation into a drug discovery pipeline. Any ambiguity in its structure—be it connectivity, the presence of impurities, or the nature of its salt form—can have profound downstream consequences, wasting resources and compromising clinical outcomes.

This guide eschews a rigid, textbook-style format. Instead, it presents a logical, problem-solving narrative that mirrors the real-world workflow of a structural chemistry lab. We begin with a sample of a newly synthesized batch, purportedly this compound, and proceed through a multi-modal analytical workflow. Each technique is chosen not merely for the data it provides, but for its specific role in answering critical questions about the molecule's identity. This self-validating cascade of experiments ensures the highest degree of confidence in the final structural assignment.

Part 1: Foundational Analysis - Establishing the Molecular Blueprint

The first step in any structure elucidation is to define the compound's fundamental characteristics: its molecular formula and the types of chemical bonds it contains. This is achieved through a combination of mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS): Defining the Mass and Formula

Causality of Experimental Choice: Before we can determine the arrangement of atoms, we must first know what atoms are present and their total mass. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for obtaining a precise mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or water.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Use a positive ion mode (ESI+) to generate the protonated molecular ion of the free base, [M+H]+. The hydrochloride salt will readily dissociate in the spray.

  • Analysis: Acquire the mass spectrum over a range of m/z 50-500 using a TOF analyzer, which provides high mass accuracy.

  • Data Processing: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]+ ion.

Data Interpretation and Validation: The molecular formula for 1-isopropylazetidin-3-ol is C₆H₁₃NO, with a monoisotopic mass of 115.0997 Da. The hydrochloride salt adds HCl (36.46 Da). In positive ESI mode, we expect to observe the protonated free base.

The HRMS data should yield a prominent ion with an m/z value extremely close to 116.1070, corresponding to the [C₆H₁₄NO]+ ion. This single piece of data validates the elemental composition. Further analysis of the fragmentation pattern provides preliminary structural clues. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, involving the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[2][3]

Table 1: Predicted High-Resolution Mass Spectrometry Data

Observed m/z (Predicted) Formula Interpretation
116.1070 [C₆H₁₄NO]+ Protonated molecular ion [M+H]+
101.0835 [C₅H₁₁N O]+ Loss of a methyl radical (•CH₃) from the isopropyl group
88.0757 [C₄H₁₀NO]+ Loss of an ethyl radical (•C₂H₅), less likely fragmentation

| 72.0808 | [C₄H₁₀N]+ | Alpha-cleavage with loss of the C₃-C₄ fragment and hydroxyl group |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality of Experimental Choice: FTIR spectroscopy is a rapid, non-destructive technique that provides direct evidence of the functional groups present in a molecule by probing their characteristic vibrational frequencies.[4] This allows us to confirm the presence of the hydroxyl (-OH) and amine hydrochloride (-NH⁺-) moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the crystalline hydrochloride salt directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.

Data Interpretation and Validation: The resulting spectrum should display a series of characteristic absorption bands that confirm the key functional groups of the target molecule. The presence of a very broad band centered around 3400-3200 cm⁻¹ is indicative of the O-H stretch of the alcohol, while the broad absorption in the 2700-2400 cm⁻¹ range is a hallmark of the N-H stretch of the secondary amine salt.[5]

Table 2: Key FTIR Absorption Bands for 1-Isopropylazetidin-3-ol HCl

Wavenumber (cm⁻¹) Intensity Assignment
~3300 Strong, Broad O-H stretch (alcohol)
2970-2850 Medium-Strong C-H stretch (aliphatic sp³)
2700-2400 Medium, Broad N-H⁺ stretch (secondary amine hydrochloride)
~1100 Medium C-O stretch (secondary alcohol)

| ~1150 | Medium | C-N stretch (aliphatic amine) |

Part 2: Assembling the Molecular Framework with NMR Spectroscopy

With the formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the carbon and hydrogen framework.[6] It is the most powerful tool for the de novo structure elucidation of organic molecules in solution.

1D NMR (¹H and ¹³C): The Atomic Census

Causality of Experimental Choice: One-dimensional ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their electronic environment and proximity to other protons (chemical shift and multiplicity). ¹³C NMR complements this by revealing the number of unique carbon atoms.

Experimental Protocol: High-Field NMR

  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts as it can exchange with the acidic O-H and N-H protons, simplifying the spectrum.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.

Data Interpretation and Validation: The structure has 6 unique carbon positions and 5 distinct proton environments (the two methyl groups of the isopropyl moiety are chemically equivalent). The ¹H NMR spectrum should show 5 signals with an integration ratio of 6:2:2:1:1. The ¹³C NMR spectrum should show 6 distinct peaks.

Table 3: Predicted ¹H NMR Data (400 MHz, D₂O)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a ~1.40 Doublet 6H Isopropyl -CH₃
H-b ~4.25 Multiplet 2H Azetidine -CH₂- (position 2/4)
H-c ~4.45 Multiplet 2H Azetidine -CH₂- (position 4/2)
H-d ~4.80 Multiplet 1H Azetidine -CH(OH)- (position 3)

| H-e | ~3.70 | Septet | 1H | Isopropyl -CH- |

Note: In D₂O, the O-H and N-H protons exchange with deuterium and become silent in the ¹H NMR spectrum.

Table 4: Predicted ¹³C NMR Data (100 MHz, D₂O)

Label Chemical Shift (δ, ppm) Assignment
C-a ~18 Isopropyl -CH₃
C-b ~52 Azetidine -CH₂- (position 2/4)
C-c ~60 Azetidine -CH(OH)- (position 3)

| C-d | ~65 | Isopropyl -CH- |

2D NMR: Connecting the Dots

Causality of Experimental Choice: While 1D NMR identifies the pieces, 2D NMR experiments reveal how they are connected. COSY, HSQC, and HMBC experiments are essential to validate the proposed connectivity, especially linking the N-isopropyl group to the azetidine ring.

G cluster_1d 1D NMR cluster_2d 2D NMR Connectivity H1 ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H Correlation) H1->HSQC COSY COSY (³J H-H Correlation) H1->COSY HMBC HMBC (²⁻³J C-H Correlation) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Verified Structure HSQC->Structure COSY->Structure HMBC->Structure

Caption: NMR workflow for structure assembly.

Experimental Protocol: Standard 2D NMR Suite Using the same sample prepared for 1D NMR, the following 2D spectra are acquired:

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for linking fragments.

Data Interpretation and Validation: The 2D NMR data provide the final, unambiguous proof of the covalent framework.

  • COSY: Will show a cross-peak between the isopropyl -CH (H-e) and -CH₃ (H-a) protons. It will also show correlations among the three distinct proton environments on the azetidine ring (H-b, H-c, H-d).

  • HSQC: Will definitively link each proton signal in Table 3 to its corresponding carbon signal in Table 4.

  • HMBC: This is the critical experiment. It will show a correlation between the isopropyl -CH proton (H-e) and the azetidine ring carbons C-b. This long-range correlation bridges the two spin systems and proves that the isopropyl group is attached to the nitrogen atom.

Table 5: Key Expected 2D NMR Correlations

Experiment Proton (¹H) Correlated Atom (¹H or ¹³C) Interpretation
COSY H-e (~3.70 ppm) H-a (~1.40 ppm) Confirms isopropyl group connectivity
COSY H-d (~4.80 ppm) H-b, H-c (~4.25, 4.45 ppm) Confirms azetidine ring proton network
HSQC H-e (~3.70 ppm) C-d (~65 ppm) Links isopropyl CH to its carbon
HMBC H-e (~3.70 ppm) C-b (~52 ppm) Key correlation proving N-isopropyl bond

| HMBC | H-a (~1.40 ppm) | C-d (~65 ppm) | Confirms isopropyl group connectivity |

Part 3: Absolute Confirmation via Single-Crystal X-ray Crystallography

Causality of Experimental Choice: While NMR provides the definitive structure in solution, Single-Crystal X-ray Crystallography (SCXRD) offers the "gold standard" proof of structure in the solid state.[7][8] It generates a three-dimensional atomic map, confirming not only the covalent connectivity but also the ionic interaction between the protonated azetidine nitrogen and the chloride counter-ion.[9][10]

Experimental Protocol: SCXRD

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/ether).

  • Data Collection: A suitable crystal is mounted on a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined into a final model of the atomic positions.

Data Interpretation and Validation: The output of a successful SCXRD experiment is an unambiguous 3D model of the molecule. It will visually confirm:

  • The four-membered azetidine ring.

  • The hydroxyl group at the 3-position.

  • The isopropyl group attached to the nitrogen at the 1-position.

  • The location of the chloride ion, ionically bonded to the protonated nitrogen atom.

This technique leaves no room for ambiguity and serves as the final, absolute validation of the structure elucidated by spectroscopic methods.

Conclusion: An Integrated and Self-Validating Workflow

The structural elucidation of this compound is not accomplished by a single technique, but by a logical and systematic integration of multiple analytical methods. Each step in the process builds upon the last, creating a self-validating narrative that culminates in an unambiguous structural assignment.

G Sample Synthesized Sample (Unknown Structure) MS HRMS Sample->MS What is the formula? FTIR FTIR Sample->FTIR What are the functional groups? NMR1D 1D NMR (¹H, ¹³C) MS->NMR1D C₆H₁₃NO FTIR->NMR1D -OH, -NH⁺- NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D What is the connectivity? XRAY SCXRD NMR2D->XRAY Proposed Structure Final Final Validated Structure C₆H₁₃NO·HCl XRAY->Final Absolute Confirmation

Caption: The integrated workflow for structure elucidation.

This multi-technique approach, from establishing the molecular formula with HRMS to confirming the 3D atomic arrangement with X-ray crystallography, ensures the highest level of scientific integrity. It provides the absolute confidence required for researchers, scientists, and drug development professionals to utilize this building block in their critical research endeavors.

References

  • Vertex AI Search. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Google Search.
  • ResearchGate. (n.d.). FT-IR Absorption Results For Azetidine Derivatives (M32-M37). ResearchGate.
  • PubMed. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. PubMed.
  • ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF. ResearchGate.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • ResearchGate. (n.d.). The 1 H-and 13 C-NMR data of compound 3 | Download Table. ResearchGate.
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Excillum. (n.d.). Small molecule crystallography. Excillum.
  • METRIC - Office of Research and Innovation. (n.d.). Small Molecule X-ray Crystallography. METRIC.
  • Pharmaffiliates. (n.d.). CAS No : 13156-06-4 | Product Name : 1-Isopropylazetidin-3-ol. Pharmaffiliates.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis Online.
  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona.
  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate.
  • University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Google Patents. (n.d.). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl). Google Patents.
  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube.
  • PubMed. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed.
  • The Open Analytical Chemistry Journal. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
  • ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate.
  • AChemBlock. (n.d.). This compound 97% | CAS: 54431-32-2. AChemBlock.
  • China Suppliers. (n.d.). China this compound 54431-32-2. China Suppliers.
  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.

Sources

A Senior Application Scientist's Guide to 1-Isopropylazetidin-3-ol Hydrochloride: Dossier for Unambiguous Identification and CAS Registration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive dossier for the chemical entity 1-Isopropylazetidin-3-ol hydrochloride . It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's synthesis, characterization, and the procedural logic for its registration with the Chemical Abstracts Service (CAS). We delve into the critical role of the azetidine scaffold in modern medicinal chemistry, detail a robust synthetic protocol, outline a suite of analytical methods for structural verification and purity assessment, and contextualize this data within the framework of the CAS registration process. This document serves as both a practical laboratory guide and a strategic overview for ensuring the unambiguous identification of novel chemical entities.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, which are four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery.[1] Their inherent ring strain (approx. 25.4 kcal/mol) and distinct three-dimensional, sp³-rich character offer a unique combination of properties.[1][2] This structure imparts enhanced metabolic stability, improved solubility, and conformational rigidity, making azetidines highly attractive scaffolds for designing novel bioactive molecules.[1][3][4] Several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib, incorporate the azetidine motif to optimize pharmacokinetic profiles.[1]

The subject of this guide, this compound, is a key building block used in the synthesis of more complex pharmaceutical agents.[5][6] Its precise and verifiable identification is the foundational step for its use in research, patent applications, and regulatory submissions.[7][8] This guide provides the necessary technical data and procedural framework to establish that identity definitively.

Part 1: Unambiguous Substance Identification

The cornerstone of CAS registration is the unequivocal definition of a chemical substance.[9] This is achieved through a combination of structural representation and nomenclature.

Chemical Identity
  • Compound Name: this compound

  • CAS Registry Number®: 54431-32-2 [5][10]

  • Molecular Formula: C₆H₁₃NO·HCl (or C₆H₁₄ClNO)[5]

  • Molecular Weight: 151.63 g/mol [5]

  • Synonyms: 1-(1-Methylethyl)-3-azetidinol hydrochloride, 1-(Propan-2-yl)azetidin-3-ol hydrochloride, 3-Hydroxy-1-isopropylazetidine hydrochloride[5][10]

Structural Representation
  • SMILES: CC(C)N1CC(C1)O.Cl

  • InChI: InChI=1S/C6H13NO.ClH/c1-5(2)7-3-6(8)4-7;/h5-6,8H,3-4H2,1-2H3;1H

Part 2: Synthesis and Purification Protocol

A reproducible and well-documented synthesis is critical for confirming a substance's identity. The following protocol describes a common laboratory-scale synthesis of 1-Isopropylazetidin-3-ol, followed by its conversion to the hydrochloride salt. The causality for key steps is explained to provide field-proven insight.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reductive_amination Reductive Amination cluster_workup Workup & Purification cluster_salt_formation Salt Formation A Azetidin-3-ol (hydrochloride salt) C Reductive Amination Reaction A->C B Acetone (Propan-2-one) B->C D Reaction Quench & Extraction C->D NaBH(OAc)₃, DCM E Column Chromatography D->E Aqueous Workup F 1-Isopropylazetidin-3-ol (Free Base) E->F Elution G Final Product F->G HCl in Ether/Dioxane

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Objective: To synthesize 1-Isopropylazetidin-3-ol (free base) via reductive amination and subsequently convert it to its hydrochloride salt for improved stability and handling.[5]

Materials:

  • Azetidin-3-ol hydrochloride

  • Acetone (reagent grade)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (2M solution in diethyl ether or 1,4-dioxane)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Methanol (MeOH) for elution

Protocol:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add azetidin-3-ol hydrochloride (1.0 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

    • Causality: Starting with the hydrochloride salt is common. The subsequent addition of a non-nucleophilic base is required to liberate the free amine for the reaction. Anhydrous conditions prevent quenching the reducing agent.

  • Amine Liberation: Add triethylamine (TEA) (1.1 eq) dropwise to the suspension and stir for 20 minutes. This neutralizes the HCl salt to form the free azetidin-3-ol in situ.

  • Imine Formation: Add acetone (1.5 eq) to the mixture. Stir for 1 hour at 0 °C.

    • Causality: The primary amine of azetidin-3-ol reacts with the ketone (acetone) to form an intermediate iminium ion, which is the substrate for the reduction.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the ketone starting material than other hydrides like NaBH₄, minimizing side reactions.

  • Workup and Extraction: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with DCM.

    • Causality: The basic quench neutralizes any remaining acid and hydrolyzes the boron-containing byproducts.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography, eluting with a gradient of 0-10% Methanol in Ethyl Acetate.

    • Causality: Chromatography is essential to remove unreacted starting materials, byproducts, and residual reagents, ensuring high purity of the free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

    • Causality: The hydrochloride salt is typically a stable, crystalline solid with improved handling characteristics and water solubility compared to the free base, which may be an oil.[5]

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Part 3: Analytical Characterization and Validation

Comprehensive analytical data is required to confirm the structure and purity of the synthesized compound, forming the core of a CAS registration submission package.[7]

Analytical Workflow Diagram

Analytical_Workflow cluster_analysis Characterization Suite Sample Synthesized Product (White Solid) NMR ¹H & ¹³C NMR Sample->NMR Structural Elucidation MS Mass Spectrometry (ESI+) Sample->MS Molecular Weight Verification HPLC HPLC-UV/ELSD Sample->HPLC Purity Assessment MP Melting Point Sample->MP Physical Property Report Certificate of Analysis (Structure & Purity Confirmed) NMR->Report MS->Report HPLC->Report MP->Report

Caption: Standard analytical workflow for chemical identity verification.

Expected Analytical Data

The following table summarizes the expected analytical results for validating the identity and purity of this compound.

Analysis Technique Parameter Expected Result / Specification Purpose
¹H NMR Chemical Shift (δ), Multiplicity, IntegrationConsistent with the proposed structure. Key signals: isopropyl methine (septet), isopropyl methyls (doublet), azetidine ring protons, hydroxyl proton.Confirms atom connectivity and structural integrity.
¹³C NMR Chemical Shift (δ)~6-7 distinct carbon signals corresponding to the isopropyl and azetidine carbons.Confirms the carbon skeleton of the molecule.
Mass Spectrometry m/z (ESI+)Expected [M+H]⁺ for the free base (C₆H₁₃NO) at ~116.09.Confirms the molecular weight of the parent molecule.
HPLC Purity (Area %)≥95% (typical for research grade)[5]Quantifies the purity of the compound.
Appearance Physical StateWhite to off-white solid.[5]Basic physical characterization.
Melting Point Range (°C)A defined melting point range.A sharp melting point indicates high purity.

Part 4: The CAS Registration Process

A CAS Registry Number® is the globally recognized standard for chemical identification, essential for regulatory filings, patents, and publications.[7] For a novel substance not already in the CAS REGISTRY®, a formal submission is required.

Registration Workflow Diagram

CAS_Registration Start New Chemical Entity Synthesized Data Compile Data Package: - Structure & Name - Synthesis Details - Analytical Proof (NMR, MS) Start->Data Submit Submit to CAS Inventory Expert Services Data->Submit Review CAS Chemist Review (Verifies Uniqueness) Submit->Review Decision Decision Point Review->Decision Assign New CAS RN® Assigned & Published Decision->Assign Unique Info Request for More Info or Clarification Decision->Info Ambiguous Info->Data

Caption: The logical flow for obtaining a new CAS Registry Number.

Data Package for Submission

To register a new substance, a comprehensive data package must be submitted to CAS.[11] This package leverages all the information detailed in the preceding sections of this guide:

  • Unambiguous Structure: A clear chemical structure diagram is mandatory.[7]

  • Systematic Name: The IUPAC name should be provided.[7][8]

  • Molecular Formula: The elemental composition is required.[7]

  • Characterization Data: Spectroscopic and analytical data (like NMR and MS) that unequivocally support the proposed structure are essential. The level of detail should be sufficient for a CAS chemist to verify the substance's uniqueness.[7]

  • Unique Identifier: The requester must provide a unique internal identifier (e.g., a lab code).[11]

It is crucial to decide whether the substance's identity should remain confidential. Requesting a new CAS RN® will make the substance's information publicly available in the CAS REGISTRY®.[7][11] If confidentiality is required, one can request only a CA Index Name, which is sufficient for many regulatory filings like a Premanufacture Notice (PMN) under the U.S. Toxic Substances Control Act (TSCA).[7][12]

Conclusion

This compound (CAS RN: 54431-32-2) is a valuable building block whose utility is predicated on its precise and verifiable identity. This guide has provided an in-depth framework for its synthesis, purification, and comprehensive analytical characterization. By following these self-validating protocols, researchers can ensure the quality and identity of their material. Furthermore, this dossier illustrates the type and quality of data required for the formal registration of a new chemical entity with the Chemical Abstracts Service, a critical step in the journey from laboratory discovery to commercial and regulatory acceptance.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • CAS 54431-32-2: this compound. CymitQuimica.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidine Deriv
  • China this compound 54431-32-2. Guidechem.
  • Navigating the Labyrinth: A Technical Guide to CAS Number Registration for a New Chemical Entity. Benchchem.
  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.
  • CAS Registr
  • This compound 97% | CAS: 54431-32-2. AChemBlock.
  • CAS Registry Services. CAS.org.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Understanding CAS Registry Number: a Key Identifier for Chemical Substances. REACH24H.
  • CAS NO. 1383928-70-8 | 1-propylazetidin-3-ol hydrochloride. Arctom.
  • Chemical Abstract Services Registration Number and Name Applic

Sources

An In-Depth Technical Guide to the Synthesis of 1-Isopropylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Isopropylazetidin-3-ol hydrochloride is a valuable building block in medicinal chemistry and drug development. Its strained four-membered azetidine ring, substituted with a hydroxyl group and an isopropyl group on the nitrogen atom, offers a unique three-dimensional scaffold that can be incorporated into a wide range of biologically active molecules. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to various synthetic transformations and pharmaceutical formulations. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, mechanistic insights, and characterization data to support researchers and drug development professionals in its preparation and application.

Primary Synthesis Pathway: Epichlorohydrin and Isopropylamine Route

The most common and industrially scalable approach to this compound involves a two-step process commencing with the nucleophilic addition of isopropylamine to epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring.

Mechanistic Insights

The reaction proceeds through a well-established mechanism. In the first step, the primary amine (isopropylamine) acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring in epichlorohydrin. This ring-opening reaction is regioselective, with the amine preferentially attacking the terminal carbon of the epoxide due to steric hindrance at the central carbon. This addition results in the formation of a key intermediate, 1-chloro-3-(isopropylamino)propan-2-ol.

The second step involves an intramolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the amino alcohol intermediate, facilitated by a base, attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the strained four-membered azetidine ring. The choice of base and reaction conditions is crucial to promote this cyclization and minimize the formation of side products.[1][2]

Synthesis_Pathway_1 cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Salt Formation Epichlorohydrin Epichlorohydrin Intermediate 1-chloro-3-(isopropylamino)propan-2-ol Epichlorohydrin->Intermediate + Isopropylamine Isopropylamine Isopropylamine Azetidinol_Base 1-Isopropylazetidin-3-ol Intermediate->Azetidinol_Base Base Final_Product 1-Isopropylazetidin-3-ol HCl Azetidinol_Base->Final_Product HCl

Figure 1: Overall synthesis pathway from epichlorohydrin and isopropylamine.
Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-chloro-3-(isopropylamino)propan-2-ol

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation: Charge the flask with isopropylamine (1.2 equivalents) and a suitable solvent such as methanol or water. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Epichlorohydrin: Add epichlorohydrin (1.0 equivalent) dropwise to the cooled isopropylamine solution via the dropping funnel, ensuring the temperature is maintained below 10 °C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude 1-chloro-3-(isopropylamino)propan-2-ol can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of 1-Isopropylazetidin-3-ol and its Hydrochloride Salt

  • Cyclization: Dissolve the crude 1-chloro-3-(isopropylamino)propan-2-ol in a suitable solvent like acetonitrile or an alcohol. Add a base, such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents), to the solution. Heat the mixture to reflux (typically 50-80 °C) and stir for 6-12 hours.[3] Monitor the cyclization by TLC.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-isopropylazetidin-3-ol as an oil.

  • Salt Formation and Purification: Dissolve the crude 1-isopropylazetidin-3-ol in a suitable solvent like isopropanol or ethyl acetate. Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) with stirring until the pH is acidic. The hydrochloride salt will precipitate out of the solution. The precipitate can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford this compound as a white to off-white solid.[3] Recrystallization from a solvent mixture like ethanol/diethyl ether can be performed for further purification.

Parameter Step 1: Ring Opening Step 2: Cyclization & Salt Formation
Key Reagents Isopropylamine, Epichlorohydrin1-chloro-3-(isopropylamino)propan-2-ol, Base (e.g., NaOH), HCl
Solvent Methanol or WaterAcetonitrile or Alcohol (e.g., Isopropanol)
Temperature 0-10 °C (addition), RT (reaction)Reflux (50-80 °C)
Reaction Time 12-24 hours6-12 hours
Typical Yield >90% (crude intermediate)70-85% (overall from epichlorohydrin)

Table 1: Summary of Reaction Parameters for the Two-Step Synthesis.

Troubleshooting and Optimization

A common side product in the first step is the formation of a 2:1 adduct where one molecule of isopropylamine reacts with two molecules of epichlorohydrin.[1] This can be minimized by using a slight excess of isopropylamine and maintaining a low reaction temperature during the addition of epichlorohydrin. In the cyclization step, incomplete reaction can leave the starting chloro-amino alcohol in the final product. Ensuring a sufficient amount of base and adequate reaction time and temperature can drive the cyclization to completion.

Alternative Synthesis Pathway: Reductive Amination of Azetidin-3-ol

An alternative approach to 1-isopropylazetidin-3-ol involves the N-alkylation of a pre-formed azetidin-3-ol core. Reductive amination using acetone as the isopropyl source is a viable method.

Mechanistic Insights

This pathway begins with azetidin-3-ol, which can be synthesized from epichlorohydrin and a protected amine like benzylamine, followed by deprotection.[3] The azetidin-3-ol is then reacted with acetone in the presence of a reducing agent. The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the secondary amine of the azetidine ring with acetone. This iminium ion is then reduced in situ by a hydride source, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the N-isopropyl substituted product.

Synthesis_Pathway_2 cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Azetidinol Azetidin-3-ol Iminium_Ion Iminium Ion Intermediate Azetidinol->Iminium_Ion + Acetone Acetone Acetone Azetidinol_Base 1-Isopropylazetidin-3-ol Iminium_Ion->Azetidinol_Base Reducing Agent (e.g., NaBH(OAc)3) Final_Product 1-Isopropylazetidin-3-ol HCl Azetidinol_Base->Final_Product HCl

Figure 2: Reductive amination pathway for the synthesis of 1-Isopropylazetidin-3-ol.
Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve azetidin-3-ol (1.0 equivalent) and acetone (1.5-2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents), portion-wise to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-isopropylazetidin-3-ol can be purified by column chromatography on silica gel.

  • Salt Formation: The purified product is then converted to its hydrochloride salt as described in the previous method.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as signals for the protons on the azetidine ring and the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the isopropyl group and the azetidine ring.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Isopropyl-CH₃~1.1-1.3 (d)~18-20
Isopropyl-CH~2.8-3.2 (sept)~55-58
Azetidine-CH₂~3.5-4.0 (m)~58-62
Azetidine-CHOH~4.2-4.6 (m)~65-68
OHVariable-

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 1-Isopropylazetidin-3-ol Moiety. (Note: Exact chemical shifts can vary depending on the solvent and concentration).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption in the region of 2400-2800 cm⁻¹ is characteristic of the N-H stretch of the protonated amine hydrochloride. C-H and C-N stretching vibrations will also be present in their respective regions.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the free base (1-isopropylazetidin-3-ol).

  • Melting Point: The melting point of the hydrochloride salt is a useful indicator of its purity.

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple synthetic routes. The reaction of epichlorohydrin with isopropylamine followed by cyclization is a robust and scalable method suitable for large-scale production. The alternative reductive amination pathway offers flexibility for the synthesis of analogues with different N-substituents. This guide provides the necessary technical details and mechanistic understanding to enable researchers and drug development professionals to confidently synthesize and utilize this important chemical building block in their endeavors.

References

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Org. Process Res. Dev.2021 , 25 (9), 2146–2153. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Org. Process Res. Dev.2014 , 18 (1), 196-200. [Link]

Sources

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Azetidin-3-ol Derivatives

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in medicinal chemistry.[1][2] Their significance stems from unique physicochemical and pharmacokinetic properties conferred by their structure, including high ring strain, a three-dimensional sp3-rich character, and conformational rigidity.[1][2] These features often lead to enhanced solubility, metabolic stability, and improved binding affinity to biological targets, making azetidines highly attractive scaffolds for designing novel bioactive molecules.[1][2]

While the broader class of azetidinones (β-lactams) is renowned for its role in antibiotics like penicillins and cephalosporins, the azetidin-3-ol subunit offers a distinct and versatile platform for therapeutic innovation.[3][4] The hydroxyl group at the C-3 position provides a key site for further functionalization and establishes critical hydrogen-bonding interactions with target enzymes and receptors. This guide offers a comprehensive exploration of the diverse biological activities of substituted azetidin-3-ol derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential across different disease areas, including oncology, infectious diseases, and neurology.

Core Biological Activities and Therapeutic Potential

The strategic modification of the azetidin-3-ol core has yielded compounds with a wide spectrum of pharmacological activities. Researchers have demonstrated that even minor changes to the substitution pattern can dramatically influence the biological profile of these derivatives.[5]

Anticancer Activity: Microtubule Targeting Agents

A significant area of investigation for azetidine derivatives is oncology.[6] Certain substituted azetidin-2-ones, particularly those with fluoro groups at the C-3 position, have been identified as potent anticancer agents that function by disrupting microtubule dynamics, a mechanism shared with successful clinical drugs like paclitaxel and vinca alkaloids.[7][8]

One notable series of compounds are β-lactam analogues of Combretastatin A-4 (CA-4), a powerful natural product that inhibits tubulin polymerization.[7][8] By replacing the stilbene bridge of CA-4 with a 3-fluoroazetidin-2-one ring, researchers have developed potent cytotoxic agents against various cancer cell lines.[7]

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[7][8] Mechanistic studies have confirmed this pathway, showing that active compounds inhibit tubulin polymerization, induce apoptosis, and modulate the expression of key apoptotic proteins like Bcl-2 and Bax.[7][8]

Table 1: In Vitro Cytotoxicity of Lead 3-Fluoroazetidin-2-one Derivatives

Compound IDR1R2Cancer Cell LineIC₅₀ (µM)Citation
32 3-hydroxy-4-methoxyphenyl3,4,5-trimethoxyphenylMCF-7 (Breast)0.075[7][8]
32 3-hydroxy-4-methoxyphenyl3,4,5-trimethoxyphenylHs578T (Breast)0.033[8]
33 3-fluoro-4-methoxyphenyl3,4,5-trimethoxyphenylMCF-7 (Breast)0.095[7][8]
33 3-fluoro-4-methoxyphenyl3,4,5-trimethoxyphenylMDA-MB-231 (Breast)0.620[8]
CA-4 (Control)(Control)MCF-7 (Breast)0.0035[7]

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicate that fluorinated azetidinone derivatives exhibit potent, nanomolar-range activity against breast cancer cell lines, demonstrating their potential for further development as novel cancer therapeutics.[7][8]

anticancer_mechanism cluster_drug Drug Action cluster_cell Cellular Events A Azetidin-3-ol Derivative B Binds to Colchicine Site on β-Tubulin A->B Enters Cell C Inhibition of Tubulin Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F

Caption: Mechanism of action for anticancer azetidin-3-ol derivatives.

Antimicrobial Activity

The azetidinone (β-lactam) ring is the cornerstone of many antibiotics.[3][4] Consequently, novel substituted azetidinone derivatives are frequently synthesized and evaluated for their antimicrobial properties, driven by the urgent need to combat rising antibiotic resistance.[5][9] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[10][11]

The antimicrobial action of β-lactams is generally attributed to their ability to acylate and inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis in the bacterial cell wall.[4] The strained four-membered ring makes the amide bond susceptible to nucleophilic attack, leading to irreversible enzyme inhibition, compromised cell wall integrity, and ultimately, cell lysis.[3][4]

Structure-Activity Relationship (SAR):

  • Substituents at N1 and C4: A large number of monocyclic β-lactams with substitutions at the N1 and C4 positions possess powerful antimicrobial activity.[12]

  • Halogenation: The presence of a chloro group at the C3 position is a common feature in many active compounds.[11][12] Studies have shown that chlorine-containing derivatives are often more active.[10]

  • Aryl Groups: The nature of aryl substituents can significantly impact potency. For instance, a 4-dimethylaminophenyl group was found to be highly active against Staphylococcus aureus, while a 4-hydroxyphenyl group showed greater potency against Escherichia coli.[11]

Table 2: Antibacterial Activity of Selected Azetidinone Derivatives

OrganismTypeCompound GroupActivity LevelStandard DrugCitation
Staphylococcus aureusGram (+)Thiazolyl-azetidinonesModerate to GoodCiprofloxacin[10][12]
Escherichia coliGram (-)Thiazolyl-azetidinonesModerate to GoodCiprofloxacin[10][12]
Pseudomonas aeruginosaGram (-)N-substituted azetidinonesModerateCiprofloxacin[9][10]
Candida albicansFungalThiazolidinone-azetidinonesActiveGriseofulvin[11]
Central Nervous System (CNS) Activity

Azetidine derivatives are increasingly being explored for their potential in treating CNS disorders due to their ability to cross the blood-brain barrier and modulate neurological targets.[1][13]

Neuroprotection: Several studies have highlighted the neuroprotective effects of azetidine derivatives in models of neurodegenerative diseases like Alzheimer's and Parkinson's.[14][15] For example, a library of 3-aryl-3-azetidinyl acetic acid methyl esters showed significant acetylcholinesterase (AChE) inhibitory activity, comparable to the Alzheimer's drug rivastigmine.[15] Another derivative, KHG26792, demonstrated substantial neuroprotective effects in a mouse model of ischemic stroke by reducing apoptosis, inflammation, and oxidative stress.[16] This protection was associated with the upregulation of antioxidant enzymes and improved mitochondrial energy metabolism.[16]

GABA Uptake Inhibition: Certain azetidine derivatives act as conformationally constrained analogues of gamma-aminobutyric acid (GABA) or β-alanine, enabling them to inhibit GABA transporters (GATs).[17][18] By blocking the reuptake of GABA, these compounds can enhance inhibitory neurotransmission, a strategy relevant for treating epilepsy and other neurological disorders. Studies have identified derivatives with moderate to high potency for GAT-1 and GAT-3 transporters.[17]

Experimental Protocols and Methodologies

To ensure scientific integrity, the biological activities described must be validated through robust experimental protocols.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol outlines the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of novel azetidin-3-ol derivatives on a cancer cell line (e.g., MCF-7).

Objective: To determine the IC₅₀ value of a test compound.

Methodology:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test azetidin-3-ol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and a known anticancer drug like doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Future Perspectives and Conclusion

Substituted azetidin-3-ol derivatives represent a highly versatile and promising scaffold in drug discovery. Their unique structural characteristics provide a foundation for developing potent and selective modulators of various biological targets. The demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders underscores their therapeutic potential.[1][2]

Future research should focus on:

  • Stereoselective Synthesis: Developing more efficient and scalable stereoselective synthetic routes to access enantiomerically pure compounds, as stereochemistry often plays a critical role in biological activity.[19]

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms to identify novel biological targets and pathways.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo performance. Several FDA-approved drugs already incorporate the azetidine motif to enhance metabolic stability and pharmacokinetics.[1][2]

References

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. BEPLS. Available at: [Link]

  • Antimicrobial potential of various substituted azetidine derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis and biological study of Azetidinone derivatives. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Azetidine derivatives with CNS activity. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of some azetidinone derivatives with the β-naphthol. ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. Available at: [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. Available at: [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor. Available at: [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. PubMed. Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Semantic Scholar. Available at: [Link]

  • Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. PubMed. Available at: [Link]

  • Effect of azetidinone derivatives of experimental groups by using rotarod apparatus. ResearchGate. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • ChemInform Abstract: Azetidine Derivatives as Novel γ-Aminobutyric Acid Uptake Inhibitors: Synthesis, Biological Evaluation, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

  • Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. PubMed. Available at: [Link]

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. MDPI. Available at: [Link]

  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Discovery and Synthesis of Novel Azetidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of azetidine-based scaffolds, tailored for researchers, scientists, and professionals in drug development. We will delve into the unique chemical properties of azetidines, advanced synthetic strategies, and their impactful applications in modern medicinal chemistry, supported by detailed protocols and mechanistic insights.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in the landscape of drug discovery and medicinal chemistry.[1][2] Their rising prominence stems from a unique combination of physicochemical and pharmacokinetic properties. The inherent ring strain of approximately 25.4 kcal/mol confers a desirable molecular rigidity and stability, positioning them as valuable scaffolds in drug design.[3][4] This conformational constraint can lead to higher binding affinity with biological targets by minimizing the entropic penalty upon binding.[5]

The sp³-rich character and conformational rigidity of azetidines contribute to enhanced pharmacokinetic properties, including improved solubility and metabolic stability, making them highly attractive for the design of bioactive molecules.[1][6] Furthermore, azetidines serve as versatile bioisosteres for other cyclic and acyclic functionalities, offering a strategic tool to modulate the properties of a lead compound.[7][8]

The therapeutic relevance of the azetidine scaffold is underscored by its presence in several FDA-approved drugs. Notable examples include:

  • Azelnidipine: An antihypertensive calcium channel blocker.[3][5]

  • Cobimetinib: A mitogen-activated protein kinase (MEK) inhibitor used in cancer therapy.[1][3]

  • Baricitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[1]

These successful clinical applications highlight the significant potential of azetidine-containing compounds in addressing a wide range of diseases.[1][9]

Strategic Synthesis of Functionalized Azetidines

The historically challenging synthesis of the strained four-membered ring has given way to a host of innovative and robust synthetic methodologies.[9] These modern approaches offer unprecedented access to a diverse array of functionalized azetidine building blocks.

Intramolecular Cyclization Strategies

Intramolecular C-N bond formation remains a cornerstone of azetidine synthesis. A classic and effective method involves the cyclization of γ-amino alcohols or their derivatives.

Workflow for Intramolecular Cyclization:

A γ-Amino Alcohol B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B Activating Agent (MsCl, TsCl) C Base-Mediated Intramolecular Nucleophilic Substitution B->C Base (e.g., NaH, K2CO3) D Functionalized Azetidine C->D

Caption: Intramolecular cyclization workflow for azetidine synthesis.

A significant advancement in this area is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines from readily available amine precursors.[3] This method showcases excellent functional group tolerance.

[2+2] Cycloaddition Reactions

Photochemical [2+2] cycloadditions, particularly the aza Paternò-Büchi reaction, have emerged as powerful tools for constructing the azetidine ring.[3] In a notable example, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using visible light and an iridium photocatalyst.[3] This approach is valued for its broad substrate scope and the ability to generate densely functionalized azetidines.[3]

Conceptual Diagram of Aza Paternò-Büchi Reaction:

cluster_reactants Reactants cluster_conditions Conditions Imine Imine Derivative (e.g., 2-Isoxazoline-3-carboxylate) Catalyst Photocatalyst (e.g., Ir(III) complex) Alkene Alkene Product Functionalized Azetidine Catalyst->Product [2+2] Cycloaddition Light Visible Light (Blue LED) Light->Catalyst

Caption: Key components of a photocatalytic aza Paternò-Büchi reaction.

Strain-Release Driven Methodologies

The unique reactivity of highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), provides an elegant entry to functionalized azetidines.[10] The strain-release homologation of ABBs, as reported by Aggarwal and others, allows for the direct alkylation with organometal reagents, yielding bis-functionalized azetidines.[2][11] This method is particularly advantageous for preparing azetidines bearing a variety of substituents.[11]

Experimental Protocols: A Practical Guide

Protocol: Synthesis of 1-Arenesulfonylazetidines via Ring Expansion of Aziridines

This protocol is adapted from a method utilizing the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide.[11]

Step-by-Step Methodology:

  • Preparation of Dimethylsulfoxonium Methylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) to anhydrous DMSO (5 mL). Heat the mixture to 70 °C for 45 minutes or until the evolution of hydrogen ceases. Cool the resulting solution of methylsulfinyl carbanion to room temperature.

  • Reaction with Aziridine: To the solution of dimethylsulfoxonium methylide, add a solution of the 1-arenesulfonylaziridine (1 mmol) in anhydrous DMSO (2 mL) dropwise over 5 minutes.

  • Microwave Irradiation: Seal the reaction vessel and place it in a microwave reactor. Irradiate the mixture at a power and temperature optimized for the specific substrate (e.g., 120 °C for 10-15 minutes).

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-arenesulfonylazetidine.

Self-Validating System: The success of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aziridine and the formation of the azetidine product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: Photocatalytic Synthesis of Azetidines

This generalized protocol is based on the principles of visible-light-mediated [2+2] cycloadditions.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the imine precursor (e.g., 2-isoxazoline-3-carboxylate, 0.1 mmol), the alkene (0.2 mmol), and the iridium photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%).

  • Degassing: Add the appropriate solvent (e.g., anhydrous acetonitrile, 1 mL) and degas the solution by sparging with nitrogen or argon for 15-20 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and irradiate with vigorous stirring at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the azetidine product.

Causality Behind Experimental Choices: The use of an iridium-based photocatalyst is crucial for absorbing visible light and promoting the imine precursor to an excited state, which then undergoes the cycloaddition with the alkene.[3] Degassing the reaction mixture is essential to remove oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.

Azetidines as Bioisosteres: Enhancing Drug-like Properties

A key application of azetidines in medicinal chemistry is their use as bioisosteres for other common structural motifs, such as gem-dimethyl groups, carbonyls, and larger nitrogen-containing heterocycles like piperidines and pyrrolidines.[7] This bioisosteric replacement can lead to significant improvements in a molecule's physicochemical and pharmacokinetic properties.

Table 1: Impact of Azetidine as a Bioisostere

PropertyObservationRationale
Solubility Generally increasedThe nitrogen atom can act as a hydrogen bond acceptor, improving interactions with water.
Metabolic Stability Often enhancedThe strained ring can be less susceptible to metabolism compared to more flexible acyclic or larger ring systems.[12]
Lipophilicity (logP) Typically reducedThe introduction of a polar nitrogen atom lowers the overall lipophilicity.
Molecular Rigidity IncreasedThe four-membered ring restricts conformational freedom, which can lead to improved binding affinity.[5]

The strategic incorporation of an azetidine ring can thus be a powerful tool to fine-tune the properties of a drug candidate, addressing challenges such as poor solubility or rapid metabolism.[7]

Future Directions and Outlook

The field of azetidine chemistry continues to evolve rapidly, with ongoing efforts to develop even more efficient, stereoselective, and scalable synthetic methods.[2][12] The exploration of novel azetidine-based scaffolds for applications in areas such as central nervous system disorders, oncology, and infectious diseases remains a vibrant area of research.[1][9] The continued development of methodologies for the direct and late-stage functionalization of complex molecules with the azetidine motif will further solidify its importance in drug discovery pipelines.[13]

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Azetidines of pharmacological interest - PubMed. (2021-06-29). Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026-01-05). Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022-11-30). Available at: [Link]

  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Available at: [Link]

  • Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024-05-17). Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Available at: [Link]

  • The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Azetidines. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. (2026-01-05). Available at: [Link]

  • Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]

  • Structure of azetidine‐containing compounds found in nature - ResearchGate. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020-12-22). Available at: [Link]

  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - ResearchGate. (2025-08-10). Available at: [Link]

  • Novel Syntheses of Azetidines and Azetidinones | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

Sources

An In-Depth Technical Guide to In Silico Docking Studies of 1-Isopropylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step methodology for conducting in silico molecular docking studies on 1-Isopropylazetidin-3-ol hydrochloride. The azetidine scaffold is a privileged structure in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical properties such as metabolic stability, solubility, and structural rigidity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both the procedural "how" and the scientific "why" behind each phase of the docking workflow. We will explore the hypothetical interaction of 1-Isopropylazetidin-3-ol with a plausible biological target, Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers.[4][5][6] The protocols detailed herein utilize widely accessible and validated computational tools, ensuring the trustworthiness and reproducibility of the described methods.

Introduction: The Rationale for Docking 1-Isopropylazetidin-3-ol

This compound is a small molecule featuring a four-membered azetidine ring.[7][8][9] Such heterocyclic structures are of significant interest in drug discovery because their inherent ring strain and three-dimensional character can lead to enhanced binding affinity and selectivity for biological targets.[1][2][10] Azetidine derivatives have demonstrated a wide range of pharmacological activities, including roles as central nervous system modulators, anticancer agents, and antibacterials.[1][2][11]

Given the documented role of azetidine-based compounds as potent inhibitors of the STAT3 signaling pathway, this guide will use human STAT3 as a representative protein target.[4][5] STAT3 is a key mediator of oncogenic signaling, and its inhibition is a validated strategy in cancer therapeutics.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[12][13][14] It is an indispensable tool in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern biological activity.[13][15]

Objective: To provide a detailed, field-proven protocol for investigating the binding mode and predicting the binding affinity of this compound to the DNA-binding domain of human STAT3 using AutoDock Vina.

Foundational Requirements: Software and Data

Before initiating the docking workflow, ensure the following open-source and freely available software is installed. The rationale for selecting these specific tools is their widespread adoption, extensive validation in scientific literature, and robust community support.

SoftwarePurposeDownload Source
PyMOL Molecular visualization, structural analysis[Link]
AutoDock Tools (ADT) Preparation of protein and ligand files (PDBQT format)[Link]
AutoDock Vina Core docking algorithm and scoring function[Link]
Open Babel Interconversion of chemical file formats, ligand energy minimization[Link]
Discovery Studio Visualizer Analysis and 2D visualization of protein-ligand interactionsProvided by BIOVIA

Data Sources:

  • Ligand Structure: PubChem Database ([Link])

  • Protein Structure: RCSB Protein Data Bank (PDB) ([Link])

The Docking Workflow: A Validated Protocol

The molecular docking process is a sequential workflow. Each step is critical for the integrity of the final results. The overall process is depicted below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis A Ligand Acquisition (PubChem) C Ligand Preparation (Energy Minimization, PDBQT) A->C B Protein Acquisition (PDB) D Protein Preparation (Clean, Add Hydrogens, PDBQT) B->D F Run Docking Simulation (AutoDock Vina) C->F E Grid Box Definition (Define Binding Site) D->E E->F G Analyze Binding Affinity (Log File) F->G H Visualize Binding Pose (PyMOL, Discovery Studio) G->H I Identify Key Interactions (H-bonds, Hydrophobic) H->I

Caption: The three-phase molecular docking workflow.

Part 3.1: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with the correct atom types and partial charges, stored in a format suitable for the docking software.[16][17][18]

Step-by-Step Protocol:

  • Acquire Ligand Structure:

    • Navigate to the PubChem database.

    • Search for "1-Isopropylazetidin-3-ol" (For this guide, we use the free base, as the hydrochloride salt dissociates in solution). The structure will be downloaded in a 2D SDF format.

  • Convert to 3D and Minimize Energy:

    • Causality: The initial 2D structure lacks three-dimensional coordinates necessary for docking. Furthermore, an energy minimization step is crucial to find a stable, low-energy conformation of the ligand, which is more representative of its state in a biological system.

    • Use Open Babel for this process. Execute the following command in your terminal:

    • Explanation:

      • --gen3d: Generates a 3D structure.

      • -p 7.4: Adds hydrogens appropriate for a physiological pH of 7.4.[19]

      • --best: Performs energy minimization to find the most stable conformer.

  • Prepare PDBQT File:

    • Causality: AutoDock Vina requires ligands to be in the PDBQT format, which includes atomic coordinates, partial charges (Q), and AutoDock atom types (T).[19]

    • Open AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select your output.mol2 file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically assign Gasteiger charges and define rotatable bonds.[18]

Part 3.2: Protein Target Preparation

Protein preparation involves cleaning the crystal structure obtained from the PDB to make it suitable for a docking simulation.[20] This typically includes removing non-essential molecules and adding missing atoms.[20][21]

Step-by-Step Protocol:

  • Acquire Protein Structure:

    • Navigate to the RCSB PDB.

    • Search for a suitable crystal structure of human STAT3. For this guide, we will use PDB ID: 6NJS .

    • Download the structure in PDB format.

  • Clean the PDB File:

    • Causality: PDB files often contain crystallographic water molecules, co-factors, and other ligands that are not relevant to the specific docking study. These must be removed to prevent interference with the docking of our ligand of interest.

    • Open the 6NJS.pdb file in PyMOL or a text editor.

    • Remove all HETATM records corresponding to water molecules (HOH) and any co-crystallized ligands or ions.

    • Save the cleaned file as protein_clean.pdb.

  • Prepare Protein PDBQT File:

    • Causality: Similar to the ligand, the protein must be converted to the PDBQT format. This step adds polar hydrogens, which are critical for forming hydrogen bonds, and assigns partial charges to the protein atoms.[22]

    • Open AutoDock Tools (ADT).

    • Go to File -> Read Molecule and open protein_clean.pdb.

    • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select the protein. ADT will automatically add Kollman charges.

    • Save the prepared protein as protein.pdbqt.

Part 3.3: Molecular Docking Simulation

This phase involves defining the search space on the protein and running the docking algorithm.

Step-by-Step Protocol:

  • Define the Binding Site (Grid Box):

    • Causality: The docking algorithm needs to know where on the protein to perform its search. The grid box defines this three-dimensional search space.[23] A well-defined grid box, typically centered on the known active site, increases the efficiency and accuracy of the docking run.

    • In ADT, with protein.pdbqt loaded, go to Grid -> Grid Box....

    • Adjust the center and dimensions of the box to encompass the entire binding pocket of the STAT3 DNA-binding domain. For 6NJS, a good starting point for the center coordinates (x, y, z) is approximately 14, 55, 12, with dimensions of 25 x 25 x 25 Å.

    • Record the center coordinates and dimensions.

  • Create the Configuration File:

    • Create a text file named conf.txt. This file tells AutoDock Vina where to find the input files and how to perform the calculation.[19]

    • Add the following lines to conf.txt, replacing the coordinates with those from the previous step:

  • Run AutoDock Vina:

    • Open a terminal or command prompt in the folder containing your files.

    • Execute the following command:[24]

Analysis and Interpretation of Results

The output of a docking simulation provides a wealth of data that requires careful interpretation. The primary metrics are the binding affinity and the binding pose. [25][26][27]

Binding Affinity (Docking Score)
  • Interpretation: The binding affinity is reported in kcal/mol in the log.txt file. It represents the binding free energy (ΔG). [25]A more negative value indicates a stronger, more favorable binding interaction. [25][28]AutoDock Vina provides a table of binding affinities for the top poses (controlled by num_modes).

PoseBinding Affinity (kcal/mol)RMSD l.b.RMSD u.b.
1-6.20.0000.000
2-6.01.8542.431
3-5.91.9122.503
............
Table 1: Example output from an AutoDock Vina log file.
  • Trustworthiness: The top-ranked pose (Pose 1) with the lowest binding energy is considered the most likely binding conformation. The Root-Mean-Square Deviation (RMSD) values compare the atomic positions between different poses; a low RMSD (<2.0 Å) between the top poses suggests they are conformationally similar and the result is reliable. [25][26]

Binding Pose and Interactions
  • Interpretation: Visual inspection of the docked pose is essential to understand the specific molecular interactions driving the binding. [25][29]This involves identifying hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and protein residues.

  • Protocol:

    • Open PyMOL.

    • Load the protein.pdbqt file.

    • Load the output.pdbqt file. This will show all the predicted binding poses.

    • Focus on the top-ranked pose. Use the Action -> preset -> ligand sites -> cartoon to highlight the interacting residues.

    • For detailed 2D interaction mapping, open the protein and the top pose of the ligand in Discovery Studio Visualizer. Use the Receptor-Ligand Interactions tool to generate a 2D diagram.

G cluster_protein STAT3 Residues ligand 1-Isopropylazetidin-3-ol LYS450 Lys 450 ligand->LYS450 H-Bond (OH) ASP512 Asp 512 ligand->ASP512 H-Bond (N-H) VAL488 Val 488 ligand->VAL488 Hydrophobic PHE515 Phe 515 ligand->PHE515 Hydrophobic

Caption: Key protein-ligand interactions.

  • Expertise & Experience: The presence of hydrogen bonds with key polar residues (like Lysine or Aspartate) and hydrophobic interactions with non-polar residues (like Valine or Phenylalanine) in the active site provides strong evidence for a plausible binding mode. The scientific validity of the docking result is significantly enhanced when these interactions align with known binding mechanisms of other inhibitors for the same target.

Conclusion

This guide has outlined a comprehensive and scientifically grounded workflow for conducting in silico molecular docking of this compound. By following this self-validating protocol, researchers can reliably predict binding affinities and visualize crucial protein-ligand interactions, generating valuable hypotheses for further experimental validation in the drug discovery pipeline. The principles and techniques described are broadly applicable, providing a robust framework for computational screening and analysis of other small molecules.

References

  • ResearchGate. (2024). How to interpret and analyze molecular docking results? Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 8: Binding Free Energy Calculation and Scoring in Small-Molecule Docking.
  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Key Topics in Molecular Docking for Drug Design. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Pubrica. (n.d.). Increasing Binding Energy in Molecular Docking in Bioinformatics. Retrieved from [Link]

  • CORE. (n.d.). Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation: A Comparison of Calculation Methods. Retrieved from [Link]

  • AIP Publishing. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. Retrieved from [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]

  • YouTube. (2025). Ligand Preparation for Molecular docking #biotech. Retrieved from [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • PubMed. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 13156-06-4 | Product Name : 1-Isopropylazetidin-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclopropylazetidin-3-ol hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Isopropylazetidin-3-ol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-Isopropylazetidin-3-ol hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that influences process development, formulation, and bioavailability.[2][3] This document outlines the theoretical principles governing the solubility of a polar, hydrogen-bonding hydrochloride salt in various organic solvents. It further details a robust, step-by-step experimental protocol for solubility determination using the isothermal equilibrium method, followed by quantitative analysis. While specific experimental data for this compound is not publicly available, this guide presents a predicted solubility profile based on established chemical principles and provides the user with the necessary tools to generate and interpret such data.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness."[2][3] For a compound like this compound, which serves as a versatile building block in organic synthesis, a well-characterized solubility profile in organic solvents is indispensable.[1] Such data informs crucial decisions in:

  • Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification, directly impacting yield and purity.[4]

  • Formulation Science: Development of stable and bioavailable dosage forms.

  • Analytical Method Development: Choosing suitable diluents for chromatographic analysis.

This compound is a polar molecule featuring a hydroxyl group capable of hydrogen bonding, a tertiary amine that is protonated as the hydrochloride salt, and a small alkyl substituent.[1] These structural features suggest a complex solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[5][6] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key factors influencing its solubility are:

  • Polarity: The molecule possesses significant polarity due to the presence of the hydroxyl group and the charged ammonium center. Therefore, it is expected to be more soluble in polar solvents.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen and the chloride ion can act as hydrogen bond acceptors.[5][7] Solvents capable of hydrogen bonding are likely to be effective at solvating this molecule.

  • Ionic Nature: As a hydrochloride salt, the compound exists as an ion pair in the solid state. Solvents with a high dielectric constant will be more effective at stabilizing these charged species in solution.

Based on these principles, we can predict a qualitative solubility trend across a spectrum of organic solvents.

Logical Relationship between Molecular Structure and Predicted Solubility

G cluster_solute 1-Isopropylazetidin-3-ol HCl Properties cluster_solvents Solvent Properties cluster_solubility Predicted Solubility Solute High Polarity (OH, N+H) Hydrogen Bond Donor/Acceptor Ionic (HCl Salt) PolarProtic Polar Protic (e.g., Methanol, Ethanol) High Polarity, H-Bonding Solute->PolarProtic Strong Interactions PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) High Polarity, No H-Bond Donation Solute->PolarAprotic Moderate Interactions NonPolar Non-Polar (e.g., Hexane, Toluene) Low Polarity, van der Waals forces Solute->NonPolar Weak Interactions HighSol High Solubility PolarProtic->HighSol MedSol Moderate Solubility PolarAprotic->MedSol LowSol Low Solubility NonPolar->LowSol

Caption: Predicted solubility based on solute-solvent interactions.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask or isothermal equilibrium method.[8][9] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified.

Experimental Workflow

G start Start prep Sample Preparation (Weigh excess solute, add precise solvent volume) start->prep equil Equilibration (Agitate at constant T for 24-48h) prep->equil phase_sep Phase Separation (Settle or centrifuge) equil->phase_sep sampling Supernatant Sampling (Filter with 0.22 µm syringe filter) phase_sep->sampling quant Quantification (e.g., HPLC, Gravimetric) sampling->quant calc Calculate Solubility quant->calc end End calc->end

Caption: Isothermal equilibrium solubility determination workflow.

Detailed Step-by-Step Protocol

This protocol is a generalized procedure based on established methods for determining the solubility of amine hydrochloride salts.[10]

Materials and Equipment:

  • This compound (purity >97%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric analysis setup.

Procedure:

  • Sample Preparation: To a series of labeled vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle. For solvents with fine suspensions, centrifugation may be necessary to facilitate clear phase separation.

  • Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid temperature-induced precipitation, ensure the pipette tip is at the same temperature as the sample. Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed container (for gravimetric analysis) or a volumetric flask (for HPLC analysis).

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the pre-weighed container under reduced pressure or in a fume hood. Once the solvent is fully removed, re-weigh the container. The difference in weight corresponds to the mass of the dissolved solute.

    • HPLC Method: If using HPLC, dilute the filtered supernatant to a suitable concentration with the same solvent. Analyze the concentration of the diluted sample using a validated HPLC method against a calibration curve prepared with known concentrations of this compound.

  • Calculation:

    • Gravimetric: Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))

    • HPLC: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution factor)

Predicted Solubility Profile and Discussion

The following table presents a predicted qualitative and quantitative solubility profile for this compound in a range of organic solvents at 25 °C. These predictions are based on the theoretical principles discussed earlier.

SolventSolvent TypePolarity IndexHydrogen BondingPredicted SolubilityPredicted Range (g/L)
MethanolPolar Protic5.1Donor & AcceptorVery Soluble> 100
EthanolPolar Protic4.3Donor & AcceptorSoluble50 - 100
IsopropanolPolar Protic3.9Donor & AcceptorSparingly Soluble10 - 50
AcetonitrilePolar Aprotic5.8AcceptorSparingly Soluble10 - 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2AcceptorSoluble50 - 100
DichloromethaneHalogenated3.1Weak AcceptorSlightly Soluble1 - 10
TolueneAromatic Hydrocarbon2.4NoneVery Slightly Soluble< 1
HexaneAliphatic Hydrocarbon0.1NoneInsoluble< 0.1

Discussion of Predicted Results:

  • Polar Protic Solvents: High solubility is anticipated in polar protic solvents like methanol and ethanol.[5] These solvents can effectively solvate both the cation (via hydrogen bonding to the N-H and O-H groups) and the chloride anion. As the alkyl chain of the alcohol increases (e.g., isopropanol), the decreasing polarity is expected to reduce solubility.[5]

  • Polar Aprotic Solvents: Solvents like DMSO are excellent at solvating cations due to their high polarity but are less effective at solvating anions compared to protic solvents. Acetonitrile, while polar, is a weaker hydrogen bond acceptor, which may limit its ability to dissolve the compound.

  • Non-Polar Solvents: Very low to negligible solubility is expected in non-polar solvents like toluene and hexane.[6] The large energy penalty required to break the strong intermolecular forces in the solid crystal is not compensated by the weak van der Waals interactions with these solvents.

Conclusion

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of this compound. By understanding the interplay of polarity, hydrogen bonding, and ionic character, researchers can make informed predictions about its solubility behavior. The detailed experimental protocol herein offers a robust and reliable method for generating precise solubility data. Such data is critical for the efficient development of synthetic processes and the formulation of new pharmaceutical entities.

References

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. 2019. Available from: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • ACS Publications. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. 2015. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. 2021. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Polarity and Solubility of Organic Compounds. Available from: [Link]

  • Moorpark College. Experiment 13 – Properties of Amines and Amides. Available from: [Link]

  • Pharmaffiliates. CAS No : 13156-06-4 | Product Name : 1-Isopropylazetidin-3-ol. Available from: [Link]

  • Solubility of Organic Compounds. 2023. Available from: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. 2022. Available from: [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. 2023. Available from: [Link]

Sources

Spectroscopic Characterization of 1-Isopropylazetidin-3-ol Hydrochloride: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-Isopropylazetidin-3-ol hydrochloride (CAS 54431-32-2). In the absence of comprehensive published experimental spectra for this specific compound, this document serves as a robust predictive framework for researchers, scientists, and drug development professionals. By leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with structurally analogous compounds, we present an in-depth interpretation of the expected spectral features. This guide is designed to aid in the structural elucidation and quality control of this compound, a valuable building block in medicinal chemistry.

Introduction: The Structural Significance of this compound

Azetidine scaffolds are of significant interest in drug discovery due to their ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity. This compound, as a functionalized azetidine, offers a versatile platform for the synthesis of novel therapeutic agents. The isopropyl group provides steric bulk and lipophilicity, while the hydroxyl moiety offers a site for further chemical modification. The hydrochloride salt form enhances aqueous solubility and stability, making it amenable to pharmaceutical formulation.

Accurate structural characterization is paramount in drug development to ensure compound identity, purity, and consistency. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining the rationale behind the expected spectral features.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The formation of the hydrochloride salt, where the azetidine nitrogen is protonated, significantly influences the chemical shifts of adjacent protons and carbons.[1][2]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the isopropyl group and the azetidine ring protons. The protonation of the tertiary nitrogen will cause a downfield shift for protons on the adjacent carbon atoms.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
-CH-(isopropyl)3.5 - 3.8Septet~6-7The methine proton of the isopropyl group will be split by the six equivalent methyl protons. Its proximity to the positively charged nitrogen results in a downfield shift.
-CH(OH)-4.6 - 4.9Quintet or Multiplet-This proton is on the carbon bearing the hydroxyl group and is part of the azetidine ring. It will be coupled to the adjacent methylene protons.
-CH₂- (azetidine)4.0 - 4.5Multiplet-These two sets of diastereotopic methylene protons on the azetidine ring are adjacent to the protonated nitrogen and will appear as complex multiplets shifted downfield.
-CH₃ (isopropyl)1.3 - 1.5Doublet~6-7The six equivalent protons of the two methyl groups will be split by the methine proton.
-OH, -NH⁺VariableBroad Singlet-The hydroxyl and ammonium protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. In D₂O, these signals will likely exchange with the solvent and may not be observed.

Diagram 1: Molecular Structure and Proton Labeling

Caption: Labeled structure of this compound for ¹H NMR assignment.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, with the carbons closer to the electron-withdrawing protonated nitrogen and hydroxyl group appearing at lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
-C H(OH)-65 - 70The carbon attached to the electronegative oxygen atom will be significantly deshielded.
-C H-(isopropyl)55 - 60The methine carbon of the isopropyl group is attached to the nitrogen and will be shifted downfield.
-C H₂- (azetidine)50 - 55The two equivalent methylene carbons of the azetidine ring are adjacent to the protonated nitrogen and will be deshielded.
-C H₃ (isopropyl)18 - 22The methyl carbons are in a typical aliphatic region.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by absorptions corresponding to the O-H, N-H, C-H, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity and Shape Vibrational Mode
O-H (alcohol)3200 - 3500Strong, BroadStretching
N-H (ammonium)2400 - 2800Broad, often with fine structureStretching
C-H (alkane)2850 - 3000Medium to StrongStretching
C-O (alcohol)1050 - 1150StrongStretching
N-H (ammonium)1500 - 1600MediumBending

The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding.[3][4] The presence of a broad absorption in the 2400-2800 cm⁻¹ range is characteristic of a tertiary amine salt.

Diagram 2: Key Functional Groups for IR Spectroscopy

IR_Functional_Groups Molecule 1-Isopropylazetidin-3-ol Hydrochloride OH O-H Stretch (3200-3500 cm⁻¹) Broad Molecule->OH NH N-H Stretch (2400-2800 cm⁻¹) Broad Molecule->NH CH C-H Stretch (2850-3000 cm⁻¹) Molecule->CH CO C-O Stretch (1050-1150 cm⁻¹) Molecule->CO

Caption: Predicted key IR absorptions for the molecule.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred method. The observed mass will correspond to the free base (the protonated molecule).

Predicted Molecular Ion: The molecular formula of the free base is C₇H₁₅NO. The exact mass is expected to be approximately 129.1154 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 130.1232.

Predicted Fragmentation Pattern: Cyclic amines often undergo fragmentation through ring cleavage.[5][6] The fragmentation of 1-Isopropylazetidin-3-ol is expected to be initiated by cleavage of the azetidine ring.

Table 4: Predicted Key Fragment Ions in ESI-MS

m/z Proposed Fragment Structure Fragmentation Pathway
112[M+H - H₂O]⁺Loss of a molecule of water from the protonated molecular ion.
86[C₅H₁₂N]⁺Alpha-cleavage with loss of the CHOH-CH₂ portion.
72[C₄H₁₀N]⁺Cleavage of the isopropyl group.
58[C₃H₈N]⁺Further fragmentation of the azetidine ring.

Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M_H [M+H]⁺ m/z ≈ 130 M_H_H2O [M+H - H₂O]⁺ m/z ≈ 112 M_H->M_H_H2O - H₂O Fragment_86 [C₅H₁₂N]⁺ m/z ≈ 86 M_H->Fragment_86 - C₂H₄O Fragment_72 [C₄H₁₀N]⁺ m/z ≈ 72 M_H->Fragment_72 - C₃H₇ Fragment_58 [C₃H₈N]⁺ m/z ≈ 58 Fragment_86->Fragment_58 - C₂H₄

Caption: A plausible ESI-MS fragmentation pathway.

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: 16-32 scans, 2-5 second relaxation delay.

    • Solvent suppression may be necessary if residual protonated solvent signals are present.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Acquisition:

    • Infuse the sample solution into the ESI source in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal.

    • For fragmentation studies (MS/MS), select the [M+H]⁺ ion and apply collision-induced dissociation (CID).

Conclusion

This predictive technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the underlying scientific rationale, offer a valuable resource for researchers working with this compound. While these predictions are based on well-established spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The provided protocols offer a starting point for the acquisition of high-quality experimental data.

References

  • Bovy, P. R. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

  • Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Whitman People. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • La Planche, L. A., Rothchild, R., & Xu, G. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence of Spectra. Magnetic Resonance in Chemistry.
  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society.

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Isopropylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

1-Isopropylazetidin-3-ol hydrochloride is a versatile heterocyclic building block used in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] As with any chemical intermediate, a thorough understanding of its thermal stability is paramount for ensuring safety, defining stable storage conditions, and developing robust manufacturing processes.[2][3] Thermal events, such as decomposition, can lead to runaway reactions, pressure buildup, and the generation of hazardous byproducts. This guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of this compound, grounded in established analytical techniques and first-principles analysis.

The hydrochloride salt form generally enhances water solubility and improves handling characteristics compared to the free base.[1] However, the presence of the hydrochloride moiety also introduces specific decomposition pathways that must be carefully considered. This document will detail a multi-technique analytical approach, explaining not just how to perform the analysis, but why specific experimental choices are made to build a complete and reliable safety profile.

Theoretical Assessment of Thermal Stability

Before any laboratory analysis, a structural evaluation of this compound can provide valuable insights into its potential thermal liabilities.

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain, making it susceptible to ring-opening reactions at elevated temperatures.[4][5] This is a primary consideration for its intrinsic stability.

  • Hydrochloride Salt: Amine hydrochlorides can dissociate upon heating, releasing hydrogen chloride (HCl) gas. This dissociation is often the initial step in the decomposition cascade. The released HCl can act as a catalyst for subsequent degradation reactions.

  • N-Isopropyl Group: The isopropyl group is relatively stable but can participate in elimination reactions, particularly if a suitable proton acceptor is present or formed during decomposition.

  • Secondary Alcohol: The hydroxyl group can undergo dehydration (loss of water), especially in the presence of an acid catalyst like HCl, which is potentially liberated from the salt.

Based on these features, several potential decomposition pathways can be hypothesized:

  • Dehydrochlorination: The initial and most likely thermal event is the loss of HCl.

  • Ring-Opening: Following or concurrent with dehydrochlorination, the strained azetidine ring may open, leading to polymerization or fragmentation.[6]

  • Dehydration: The secondary alcohol could be eliminated as water.

  • Combined Pathways: A combination of these events could occur, leading to a complex mixture of decomposition products.

A Multi-Tiered Strategy for Thermal Hazard Assessment

A comprehensive thermal hazard assessment relies on a suite of complementary analytical techniques. No single method provides all the necessary information. The strategy outlined below moves from rapid screening to in-depth, worst-case scenario analysis.


}

Figure 1: A workflow for thermal hazard assessment.

Tier 1: Screening with Differential Scanning Calorimetry (DSC)

DSC is the workhorse for initial thermal hazard screening.[7] It measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of melting, crystallization, and decomposition events.[8]

Causality Behind the Protocol:

  • Heating Rate: A rate of 10 °C/min is standard for screening. It is fast enough to provide good signal-to-noise for detecting events but slow enough to minimize thermal lag and maintain resolution.

  • Sample Pan: Hermetically sealed pans are crucial to contain any evolved gases (like HCl) and prevent their premature loss, which would affect the measured enthalpy of decomposition. Gold-plated stainless steel pans are preferred for their inertness, especially when corrosive gases like HCl are anticipated.

  • Atmosphere: A nitrogen atmosphere is used to prevent oxidative decomposition, ensuring that the intrinsic thermal stability of the molecule is being measured.

Experimental Protocol: DSC Screening

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) across the temperature range of interest.[9]

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a gold-plated, hermetically sealed sample pan.

  • Method Parameters:

    • Initial Temperature: 25 °C

    • Heating Rate: 10 °C/min

    • Final Temperature: 350 °C (or until decomposition is complete)

    • Atmosphere: Nitrogen at 50 mL/min

  • Data Analysis:

    • Identify the melting point (endotherm).

    • Determine the onset temperature of any exothermic events (decomposition). The onset is a critical parameter for defining safe operating temperatures.[10]

    • Integrate the area of the exotherm to quantify the energy released (in J/g). An energy release >100 J/g often triggers further investigation.[3]

Tier 2: Quantifying Mass Loss with Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11] It is used to determine the temperature at which volatile components are lost and to quantify the mass loss associated with decomposition steps.

Causality Behind the Protocol:

  • Correlation with DSC: Running TGA under the same conditions as DSC allows for direct correlation of thermal events (from DSC) with specific mass loss events (from TGA). For example, a mass loss of ~24% (the molar mass of HCl relative to the parent compound) occurring at the same temperature as the DSC exotherm strongly suggests dehydrochlorination is the primary decomposition step.

  • Evolved Gas Analysis (EGA): Coupling the TGA to a mass spectrometer (MS) or FTIR spectrometer allows for the real-time identification of gases evolved during decomposition, providing direct evidence for the proposed mechanisms.

Experimental Protocol: TGA-MS Analysis

  • Calibration: Calibrate the TGA for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

  • Method Parameters:

    • Initial Temperature: 25 °C

    • Heating Rate: 10 °C/min

    • Final Temperature: 350 °C (or until mass loss ceases)

    • Atmosphere: Nitrogen or Helium at 50 mL/min (Helium is preferred for TGA-MS).

  • Data Analysis:

    • Determine the onset temperature for each mass loss step.

    • Quantify the percentage of mass lost at each step.

    • Correlate the TGA steps with DSC events.

    • Analyze the MS data to identify the molecular weight of evolved species at each decomposition stage.

Expected Decomposition Step Theoretical Mass Loss (%) Anticipated Evolved Species (m/z by MS)
Loss of HCl~24.1%36, 38 (HCl isotopes)
Loss of H₂O (Dehydration)~11.9%18 (H₂O)
Loss of Isopropyl Group~28.4%43 (C₃H₇ fragment)
Complete FragmentationVariableComplex mixture
Table 1: Theoretical Mass Loss for Potential Decomposition Pathways of C₆H₁₄ClNO (MW: 151.63).
Tier 3: Simulating a Worst-Case Scenario with Accelerating Rate Calorimetry (ARC)

If DSC/TGA analysis indicates a significant and rapid decomposition exotherm, ARC testing is essential. ARC simulates a thermal runaway reaction under adiabatic conditions (no heat loss to the surroundings), which represents a worst-case scenario in a large-scale reactor with cooling failure.[12][13]

Causality Behind the Protocol:

  • Heat-Wait-Seek: This operational mode allows the instrument to detect the very onset of self-heating (exothermic activity) with high sensitivity (typically detecting rates as low as 0.02 °C/min).[14]

  • Adiabatic Conditions: Once self-heating is detected, the instrument's heaters match the sample temperature, creating an adiabatic environment.[15] This allows for the measurement of the temperature and pressure rise rates of a runaway reaction, which are critical for designing safety measures like emergency relief systems.[14]

Experimental Protocol: ARC Analysis

  • Sample Preparation: Load a known quantity of the sample (typically 1-5 g) into a spherical titanium or stainless steel sample bomb.

  • Method Parameters:

    • Start Temperature: At least 50-100 °C below the DSC onset temperature.

    • Heat Step: 5 °C.

    • Wait Time: 15 min.

    • Detection Threshold: 0.02 °C/min.

  • Data Analysis: The key parameters obtained from an ARC test are:

    • Onset Temperature: The temperature at which self-heating begins under adiabatic conditions.

    • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity from a given starting temperature. This is a crucial parameter for assessing the time available for corrective action.[16]

    • Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition.

    • Self-Accelerating Decomposition Temperature (SADT): The lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition.[15] This is calculated from the ARC data.

Parameter Description Significance for Process Safety
Onset Temperature (°C) Temperature at which self-heating begins (rate > 0.02 °C/min).Defines the upper limit for safe processing and storage temperatures.
ΔTad (°C) Total temperature rise under adiabatic conditions.Indicates the severity of the thermal event. A high ΔTad can lead to catastrophic temperature and pressure increases.
TMR (Time to Max Rate) Time from a specific temperature to the point of maximum reaction rate.Crucial for emergency response planning; indicates how quickly a runaway situation will escalate.
Final Pressure (bar) Maximum pressure generated by the decomposition.Essential for designing appropriately sized pressure relief systems and ensuring reactor integrity.
Table 2: Key Safety Parameters Derived from ARC Testing.

Interpreting the Data and Proposed Decomposition Mechanism

By synthesizing the data from DSC, TGA-MS, and ARC, a comprehensive picture of the thermal behavior of this compound emerges.

A Plausible Mechanism:

  • Initial Dissociation: Upon heating, the compound undergoes an initial endothermic melting event, followed by the onset of an exothermic decomposition.

  • Dehydrochlorination: TGA-MS data would likely confirm the first major decomposition step is the loss of HCl gas, corresponding to a mass loss of approximately 24%. This is a common decomposition pathway for amine hydrochlorides.

  • Ring Instability: The resulting free base, 1-Isopropylazetidin-3-ol, is now a neutral but strained molecule. The thermal energy, potentially catalyzed by residual HCl, can promote ring-opening polymerization or fragmentation, which would be observed as a significant exotherm in the DSC and ARC.

  • Further Degradation: At higher temperatures, further fragmentation of the organic structure would occur, leading to the evolution of smaller molecules and char formation.


}

Figure 2: Proposed thermal decomposition pathway.

Conclusion and Recommendations for Safe Handling

The thermal stability of this compound is governed primarily by the dissociation of its hydrochloride salt and the inherent strain of the azetidine ring. A systematic evaluation using DSC, TGA, and ARC is essential for quantifying the associated hazards.[2]

Key Recommendations:

  • Maximum Operating Temperature: Based on the DSC and ARC onset temperatures, a maximum operating temperature should be established, incorporating a significant safety margin (e.g., 50-100 °C below the onset).[3]

  • Material Compatibility: The potential for HCl release necessitates the use of corrosion-resistant materials (e.g., glass-lined or Hastelloy reactors) for any process involving heating this compound.

  • Ventilation: Adequate ventilation is required to handle the release of HCl and other potential gaseous decomposition products.

  • Storage: The material should be stored in a cool, dry place, away from heat sources, to ensure long-term stability.

By following this structured, multi-technique approach, researchers and drug development professionals can confidently characterize the thermal properties of this compound, ensuring safe handling from the laboratory to large-scale production.

References

  • ASTM International. (2018). ASTM E698-11(2018) Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. West Conshohocken, PA. [Link][17][18][19]

  • Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). Prime Process Safety Center. [Link][12]

  • NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). NETZSCH. [Link][15]

  • Thermal Hazard Technology. Accelerating Rate Calorimeter. THT. [Link][13]

  • American Institute of Chemical Engineers (AIChE). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. AIChE. [Link][16]

  • Belmont Scientific. Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. Belmont Scientific. [Link][14]

  • Fauske & Associates. Thermal Stability Testing. Fauske & Associates, LLC. [Link][10]

  • MaTestLab. ASTM E698 Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. US Lab. [Link][20]

  • Schön, T. B., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link][4]

  • Zhang, T., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules. [Link][21]

  • Xu, B., et al. (2018). Regioselective ring-opening reactions of unsymmetric azetidines. ResearchGate. [Link][6]

  • Le, T., et al. (2024). Process Safety in the Pharmaceutical Industry—Part II: Process Safety Labs and Instruments Used in Process Safety Labs for Thermal Hazards. Organic Process Research & Development. [Link][2]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link][5]

  • Johnson, R., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development. [Link][3]

  • Gill, J. (2017). Thermal hazard investigation of a pharmaceutical intermediate. ResearchGate. [Link]

  • Bruggeman, C., & Gill, J. (2021). The Evaluation of Safety Pertaining to Thermal and Reaction Processes in the Pharmaceutical Industry. The Seybold Report. [Link]

  • Choudhury, A. (2019). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. Biomedical Journal of Scientific & Technical Research. [Link][22]

  • Gill, P., et al. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Thermodynamics. [Link][23]

  • Adebayo, G., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules. [Link][11]

  • Wikipedia. Differential scanning calorimetry. [Link][8]

  • Gaisford, S. (2001). Temperature calibration of differential scanning calorimeters. sump4.com. [Link][9]

  • Gomaa, E. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. J-STAGE. [Link][7]

Sources

An In-depth Technical Guide to the Potential Therapeutic Applications of 1-Isopropylazetidin-3-ol Hydrochloride in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Exploration of PI3K/Akt/mTOR Pathway Inhibition

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, renowned for its ability to impart favorable physicochemical properties to bioactive molecules.[1][2][3] Several FDA-approved drugs incorporate the azetidine ring to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1][2] This guide presents a hypothetical framework for the investigation of 1-Isopropylazetidin-3-ol hydrochloride, a structurally simple yet promising azetidine derivative, as a foundational scaffold for the development of novel anticancer agents. We postulate that this compound may serve as a precursor for potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade frequently dysregulated in human cancers.[2][4][5][6] This document provides a comprehensive, albeit speculative, roadmap for the preclinical evaluation of this compound derivatives, from initial synthesis and characterization to in vitro and in vivo validation of its anticancer potential.

Introduction: The Rationale for Investigating this compound in Oncology

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][4][5] Its aberrant activation, often driven by mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of numerous malignancies, making it a highly attractive target for therapeutic intervention.[2][5] The development of small molecule inhibitors targeting this pathway has been a major focus of cancer drug discovery.[7]

The unique structural features of the azetidine ring, including its three-dimensional geometry and ability to modulate properties like lipophilicity and metabolic stability, make it an ideal scaffold for the design of novel kinase inhibitors.[1][2] We hypothesize that the 1-isopropylazetidin-3-ol moiety can serve as a versatile building block for the synthesis of a new class of PI3K/Akt/mTOR pathway inhibitors. The isopropyl group may provide necessary steric bulk for selective binding, while the hydroxyl group offers a convenient handle for further chemical modification to optimize potency and selectivity.

This technical guide outlines a comprehensive, field-proven workflow for synthesizing, characterizing, and evaluating the therapeutic potential of this compound and its derivatives as putative PI3K/Akt/mTOR pathway inhibitors.

Synthesis and Characterization of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N-substituted azetidin-3-ols. A common approach involves the reaction of epichlorohydrin with isopropylamine, followed by cyclization to form the azetidine ring.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-(Isopropylamino)-3-chloropropan-2-ol

  • To a solution of isopropylamine (2 equivalents) in a suitable solvent such as methanol or ethanol, add epichlorohydrin (1 equivalent) dropwise at 0°C with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(isopropylamino)-3-chloropropan-2-ol.

Step 2: Cyclization to 1-Isopropylazetidin-3-ol

  • Dissolve the purified 1-(isopropylamino)-3-chloropropan-2-ol in a suitable solvent like tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 1-Isopropylazetidin-3-ol by vacuum distillation or column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 1-Isopropylazetidin-3-ol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

  • Filter the resulting white solid, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

Analytical Technique Expected Results
¹H NMR Peaks corresponding to the isopropyl and azetidine ring protons with appropriate chemical shifts and coupling constants.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the free base or the hydrochloride salt.
Melting Point A sharp and defined melting point.
Purity (HPLC) A single major peak indicating high purity (>95%).

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

We propose that derivatives of this compound could be designed to act as ATP-competitive inhibitors of one or more kinases in the PI3K/Akt/mTOR pathway. The pharmacophore of many PI3K/mTOR inhibitors includes a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain, along with hydrophobic and aromatic groups that occupy adjacent pockets.[8][9][10]

The azetidine ring of our lead compound can serve as a central scaffold. The hydroxyl group can be functionalized with moieties that can interact with the hinge region, while the isopropyl group can be modified or extended to occupy hydrophobic pockets, thereby conferring potency and selectivity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits Inhibitor 1-Isopropylazetidin-3-ol Derivative (Hypothetical) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothesized targeting of the PI3K/Akt/mTOR pathway by 1-Isopropylazetidin-3-ol derivatives.

Preclinical Research Workflow: A Roadmap for Validation

The following experimental workflow provides a systematic approach to validate the hypothesized anticancer activity of novel derivatives of this compound.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation KinaseAssay In Vitro Kinase Assays (PI3K, Akt, mTOR) CellBasedAssay Cell-Based Assays (Western Blot, Viability) KinaseAssay->CellBasedAssay Lead Identification Xenograft Tumor Xenograft Models CellBasedAssay->Xenograft Candidate Selection Tox Toxicology Studies Xenograft->Tox Efficacy & Safety

Caption: A streamlined preclinical workflow for the evaluation of novel anticancer agents.

In Vitro Kinase Assays

The initial step is to determine if the synthesized compounds directly inhibit the kinase activity of PI3K, Akt, and/or mTOR.

Protocol: In Vitro PI3K Kinase Assay [11][12][13][14]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂).

    • Reconstitute recombinant human PI3K enzyme in kinase dilution buffer.

    • Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure:

    • Add serially diluted test compound or vehicle control (DMSO) to a 384-well plate.

    • Add the diluted PI3K enzyme solution to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and PIP2.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based ADP detection kit.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

Similar protocols can be adapted for Akt and mTOR kinase assays using their respective specific substrates (e.g., GSK-3 for Akt, and 4E-BP1 or S6K1 for mTOR).[15][16][17][18][19][20][21]

Cell-Based Assays

Compounds that demonstrate significant activity in kinase assays should be further evaluated in cancer cell lines with a known hyperactivated PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3, A549).

Protocol: Western Blot Analysis for Pathway Inhibition [11][12]

  • Cell Culture and Treatment:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to remove cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K, total S6K, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Protocol: MTT Cell Viability Assay [1][22][23][24]

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution).

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value for cell growth inhibition.

In Vivo Efficacy Studies

Promising lead compounds from in vitro studies should be evaluated for their in vivo anticancer efficacy using tumor xenograft models.[3][25][26][27]

Protocol: Tumor Xenograft Model [3][25][26][27]

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.

  • Efficacy Assessment:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates between the treatment and control groups.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Data
Compound PI3Kα IC₅₀ (nM) Akt1 IC₅₀ (nM) mTOR IC₅₀ (nM) MCF-7 Cell Viability IC₅₀ (nM)
Lead Compound 1 5025075120
Lead Compound 2 251504085
Positive Control 10301525
Table 2: Hypothetical In Vivo Efficacy Data in a Breast Cancer Xenograft Model
Treatment Group Dose and Schedule Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control N/A1500 ± 2500+2
Lead Compound 2 50 mg/kg, QD, PO600 ± 15060-3
Positive Control 10 mg/kg, QD, PO450 ± 10070-5

Conclusion and Future Directions

This technical guide has outlined a hypothetical yet scientifically rigorous framework for the preclinical evaluation of this compound as a scaffold for novel PI3K/Akt/mTOR pathway inhibitors. The proposed workflow, from chemical synthesis to in vivo efficacy studies, provides a comprehensive roadmap for researchers in the field of oncology drug discovery. While the therapeutic potential of this specific compound remains to be experimentally validated, the principles and methodologies described herein offer a robust approach to unlocking the potential of the versatile azetidine scaffold in the development of next-generation cancer therapeutics. Future work should focus on the synthesis and screening of a library of derivatives to establish structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • Bethyl Laboratories, Inc. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

  • Nowak, P. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/Akt/mTOR pathway in cancer.
  • Bio-protocol. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Retrieved from [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in Oncology, 4, 64.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Tanneeru, K., & Guruprasad, L. (2013). Pharmacophore modeling for identification of novel mTOR inhibitors.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Fei, J., Zhou, L., Liu, T., & Tang, X. Y. (2013). Pharmacophore modeling, virtual screening, and molecular docking studies for discovery of novel Akt2 inhibitors. International journal of medical sciences, 10(3), 265–275.
  • Sabbah, D. A., & El-Agrody, A. M. (2018). Pharmacophore modeling, virtual screening, and molecular docking studies for the discovery of novel mTOR inhibitors.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Al-Oqaili, N. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Kim, M. P., & Lozano, G. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2003.
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Wang, L., Zhang, Y., Wang, L., Zhang, Y., & Liu, Z. (2015). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics, 14(3), 656-665.
  • Sabbah, D. A., & El-Agrody, A. M. (2018). Molecular modeling, synthesis and biological evaluation of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides as anticancer agents. Bioorganic chemistry, 81, 446-455.
  • Oh, W. J., & Jacinto, E. (2011). Evaluating the mTOR pathway in physiological and pharmacological settings. Methods in molecular biology (Clifton, N.J.), 757, 179–193.
  • Fei, J., Zhou, L., Liu, T., & Tang, X. Y. (2013). Pharmacophore modeling, virtual screening, and molecular docking studies for discovery of novel Akt2 inhibitors. International journal of medical sciences, 10(3), 265–275.
  • Ciraolo, E., & Hirsch, E. (2012). Measuring PI3K lipid kinase activity. Methods in molecular biology (Clifton, N.J.), 862, 149–160.
  • Fei, J., Zhou, L., Liu, T., & Tang, X. Y. (2013). Pharmacophore modeling, virtual screening, and molecular docking studies for discovery of novel Akt2 inhibitors. International journal of medical sciences, 10(3), 265–275.
  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Iruela-Arispe Lab, UCLA. Retrieved from [Link]

  • Liu, Y., & Liu, Y. (2022). Overview of Research into mTOR Inhibitors. Molecules (Basel, Switzerland), 27(19), 6297.
  • Inoki, K., Ouyang, H., Zhu, T., Lindvall, C., Wang, Y., Zhang, X., Yang, Q., Bennett, C., Harada, Y., Stankunas, K., Wang, C. Y., He, X., MacDougald, O. A., You, M., Guan, K. L., & Li, Y. (2006). Specific activation of mTORC1 by Rheb G-protein in vitro involves enhanced recruitment of its substrate protein. Molecular cell, 22(6), 759–768.
  • Marrero-Ponce, Y., & Casañola-Martín, G. M. (2019). AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery. Molecules (Basel, Switzerland), 24(21), 3869.
  • Lee, C. C., & Lee, C. Y. (2018). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular graphics & modelling, 80, 203–211.
  • Dodd, K. M., & Tee, A. R. (2012). In vitro mTORC1 kinase assay for mammalian cells protocol. Bio-protocol, 2(22), e299.
  • Fei, J., Zhou, L., Liu, T., & Tang, X. Y. (2013). Pharmacophore modeling, virtual screening, and molecular docking studies for discovery of novel Akt2 inhibitors. International journal of medical sciences, 10(3), 265–275.
  • Jabbour, E., Takahashi, K., Ferrajoli, A., Borthakur, G., Pemmaraju, N., Jain, N., Kadia, T., Daver, N., Burger, J., Konopleva, M., Wierda, W., Garcia-Manero, G., Cortes, J., & Kantarjian, H. (2018). Azacytidine in combination with tyrosine kinase inhibitors induced durable responses in patients with advanced phase chronic myelogenous leukemia. Leukemia & lymphoma, 59(7), 1659–1665.
  • Tutone, M., & Almerico, A. M. (2021). In Silico Strategy for Targeting the mTOR Kinase at Rapamycin Binding Site by Small Molecules. International journal of molecular sciences, 22(4), 2095.
  • S, S., & S, S. (2020). Marine-Derived Natural Products as ATP-Competitive mTOR Kinase Inhibitors for Cancer Therapeutics. Marine drugs, 18(9), 448.
  • Li, J., & Burke, T. R., Jr (2016). A direct fluorometric activity assay for lipid kinases and phosphatases. Analytical biochemistry, 509, 55–61.
  • Schlegel, J., et al. (2021). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 64(2), 1085-1100.
  • Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular cancer, 18(1), 26.
  • Schlegel, J., et al. (2021). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 64(2), 1085-1100.
  • Johnson, F. M., et al. (2003). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 46(22), 4677-4680.
  • Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

  • Griffiths, A. C., et al. (2015). Azacytidine Enhances Efficacy of Tyrosine Kinase Inhibitors in Aml Cells. Blood, 126(23), 2635.
  • Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Characteristics of Functionalized Azetidine Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the landscape of drug discovery and medicinal chemistry.[1][2][3][4] Their unique structural features, including high ring strain and sp3-rich character, confer advantageous physicochemical and pharmacokinetic properties to parent molecules.[1] These attributes often translate to enhanced solubility, metabolic stability, and receptor selectivity.[1] The hydrochloride salt form of functionalized azetidines is frequently employed to further improve aqueous solubility and facilitate formulation.[5][6][7] This guide provides an in-depth exploration of the key physicochemical characteristics of functionalized azetidine hydrochlorides, offering both theoretical insights and practical methodologies for their comprehensive evaluation.

The Critical Role of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. For functionalized azetidine hydrochlorides, a thorough understanding of these characteristics is paramount for predicting their behavior in biological systems and for the rational design of effective drug delivery systems. Key parameters that will be discussed in this guide include solubility and dissolution rate, acid-base dissociation constant (pKa), lipophilicity, hygroscopicity, and solid-state stability.

Solubility and Dissolution Rate: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. For a compound to be absorbed, it must first dissolve in the gastrointestinal fluids. Azetidine hydrochlorides are generally synthesized to enhance the solubility of the parent molecule.[5][6] However, the nature and position of functional groups on the azetidine ring can significantly modulate this property.

Intrinsic Dissolution Rate (IDR): A Predictor of In Vivo Performance

The intrinsic dissolution rate (IDR) is a fundamental property that measures the dissolution rate of a pure substance under constant surface area, temperature, agitation, and pH.[8] It provides a more dynamic and often more biorelevant measure of dissolution than equilibrium solubility.

This protocol outlines the rotating disk method for determining the IDR of a functionalized azetidine hydrochloride.

Objective: To determine the intrinsic dissolution rate (mg/min/cm²) of a functionalized azetidine hydrochloride.

Materials:

  • Functionalized azetidine hydrochloride powder

  • Hydraulic press

  • Intrinsic dissolution apparatus (rotating disk)

  • Dissolution vessel and medium (e.g., simulated gastric fluid, phosphate buffer)

  • UV-Vis spectrophotometer or HPLC system

  • Analytical balance

  • Timer

Procedure:

  • Compact Preparation:

    • Accurately weigh approximately 100-200 mg of the azetidine hydrochloride powder.

    • Transfer the powder into the die of the intrinsic dissolution apparatus.

    • Compress the powder using a hydraulic press at a defined pressure (e.g., 1000 psi) for a specific duration (e.g., 1 minute) to form a non-disintegrating compact with a defined surface area (typically 0.5 cm²).[9]

  • Dissolution Testing:

    • Assemble the die with the compact into the holder of the rotating disk apparatus.

    • Fill the dissolution vessel with a known volume of pre-heated (37 °C) and degassed dissolution medium.

    • Immerse the holder in the dissolution medium and immediately start the rotation at a controlled speed (e.g., 100 rpm).[10]

    • Begin timing.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

    • Filter the sample immediately.

    • Analyze the concentration of the dissolved azetidine hydrochloride using a validated UV-Vis spectrophotometric or HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug dissolved per unit area (mg/cm²) at each time point.

    • Plot the cumulative amount dissolved per unit area against time.

    • The slope of the linear portion of the plot represents the intrinsic dissolution rate (mg/min/cm²).[9]

Intrinsic_Dissolution_Workflow cluster_prep Compact Preparation cluster_dissolution Dissolution Testing cluster_analysis Sample & Data Analysis weigh Weigh Compound compress Compress into Die weigh->compress assemble Assemble Apparatus compress->assemble immerse Immerse in Medium & Rotate assemble->immerse sample Withdraw & Filter Samples immerse->sample analyze Analyze Concentration (UV/HPLC) sample->analyze plot Plot Data & Calculate Slope (IDR) analyze->plot

Workflow for Intrinsic Dissolution Rate (IDR) Determination.

Acid-Base Dissociation Constant (pKa): Understanding Ionization

The pKa is a measure of the acidity of a compound and is crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract. For an azetidine hydrochloride, the pKa of the protonated azetidine nitrogen determines the extent of ionization at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets.[11][12]

Causality in pKa Determination: The Rationale for Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[11] It relies on monitoring the change in pH of a solution of the compound upon the addition of a titrant (a strong base in the case of an amine hydrochloride). The pKa is determined from the inflection point of the resulting titration curve. This method is chosen for its accuracy and its ability to provide a direct measure of the compound's buffering capacity.

Objective: To determine the pKa of a functionalized azetidine hydrochloride.

Materials:

  • Functionalized azetidine hydrochloride

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (degassed)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the azetidine hydrochloride and dissolve it in a known volume of deionized water.

  • Titration:

    • Place the beaker on the stir plate and immerse the pH electrode in the solution.

    • Allow the pH reading to stabilize.

    • Begin adding the standardized NaOH solution in small, precise increments from the burette.

    • After each addition, record the volume of titrant added and the corresponding pH reading, allowing the pH to stabilize before the next addition.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point (the point where half of the azetidine hydrochloride has been neutralized). This corresponds to the inflection point of the titration curve.

    • Alternatively, the pKa can be determined from the first derivative of the titration curve (ΔpH/ΔV vs. volume), where the peak corresponds to the equivalence point.

pKa_Determination_Concept cluster_titration Potentiometric Titration cluster_analysis Data Analysis start Azetidine-HCl Solution titrant Add NaOH (aq) start->titrant measurement Measure pH titrant->measurement plot Plot pH vs. Volume measurement->plot inflection Identify Inflection Point plot->inflection pKa pKa = pH at 1/2 Equivalence inflection->pKa

Conceptual Flow of pKa Determination.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13][14] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.[13] For ionizable compounds like azetidine hydrochlorides, logD is the more relevant descriptor in biological systems.

The Shake-Flask Method: A Classic Approach to LogD Measurement

The shake-flask method is a traditional and reliable technique for determining logP and logD.[15] It involves partitioning the compound between two immiscible phases, typically n-octanol and an aqueous buffer, and then measuring the concentration of the compound in each phase.

Objective: To determine the logD of a functionalized azetidine hydrochloride at a specific pH (e.g., pH 7.4).

Materials:

  • Functionalized azetidine hydrochloride

  • n-Octanol (pre-saturated with the aqueous buffer)

  • Aqueous buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical method for concentration determination (e.g., HPLC-UV)

Procedure:

  • Phase Saturation:

    • Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the azetidine hydrochloride in the aqueous buffer.

    • Add a known volume of the stock solution and a known volume of the pre-saturated n-octanol to a vial.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Measurement:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the azetidine hydrochloride in each phase using a validated analytical method.

  • Calculation:

    • Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logD = log10([Compound]octanol / [Compound]aqueous)

PropertyDescriptionTypical Range for Drug-like Molecules
logP Partition coefficient of the neutral species.0 - 5
logD Distribution coefficient at a specific pH.-2 to 4 (at pH 7.4)

Hygroscopicity and Stability: Ensuring Product Quality

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][17] For pharmaceutical salts like azetidine hydrochlorides, excessive hygroscopicity can lead to physical and chemical instability, affecting handling, formulation, and shelf-life.[18][19]

Dynamic Vapor Sorption (DVS): A Precise Measure of Water Uptake

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how quickly and how much a sample absorbs or desorbs water vapor at a given relative humidity (RH) and temperature. It provides a detailed profile of a material's hygroscopic behavior.

Objective: To characterize the hygroscopicity of a functionalized azetidine hydrochloride.

Materials:

  • Dynamic Vapor Sorption (DVS) instrument

  • Functionalized azetidine hydrochloride powder

  • Microbalance

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the azetidine hydrochloride powder onto the DVS sample pan.

  • DVS Analysis:

    • Equilibrate the sample at a low RH (e.g., 0% or 5%) until a stable weight is achieved.

    • Program the DVS instrument to incrementally increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).

    • At each RH step, the instrument will hold the humidity constant until the sample weight stabilizes.

    • After reaching the maximum RH, the instrument will then incrementally decrease the RH back to the starting point to assess desorption.

  • Data Analysis:

    • Plot the change in mass (%) as a function of the relative humidity (%).

    • The resulting sorption-desorption isotherm provides information on the extent of water uptake, the presence of hysteresis, and the critical humidity points where significant water absorption occurs.

Hygroscopicity ClassWater Uptake at 80% RH / 25 °C
Non-hygroscopic< 0.2%
Slightly hygroscopic0.2% to < 2%
Moderately hygroscopic2% to < 15%
Very hygroscopic≥ 15%
Solid-State Stability: The Importance of Polymorphism

The solid-state properties of a drug substance can significantly impact its stability and manufacturability. Hydrochloride salts of active pharmaceutical ingredients (APIs) can exist in different crystalline forms, known as polymorphs, which may have different physicochemical properties.[20]

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline form and assess the degree of crystallinity.

  • Differential Scanning Calorimetry (DSC): Measures the thermal properties of the material, such as melting point and glass transition temperature, and can be used to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and the presence of solvates or hydrates.

  • Solid-State NMR (ssNMR): Provides detailed information about the local chemical environment of atoms in the solid state and is sensitive to subtle changes in crystal packing.[20]

Conclusion: An Integrated Approach to Characterization

A comprehensive understanding of the physicochemical characteristics of functionalized azetidine hydrochlorides is essential for successful drug development. The methodologies outlined in this guide provide a robust framework for evaluating key properties such as solubility, dissolution rate, pKa, lipophilicity, hygroscopicity, and solid-state stability. An integrated approach, combining these experimental techniques with a sound understanding of the underlying chemical principles, will enable researchers to make informed decisions and optimize the properties of these promising therapeutic agents.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Hygroscopicity Testing. BOC Sciences.
  • Review of 3-substituted azetidine synthesis methods. Benchchem.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • Intrinsic dissolution testing: A tool for determining the effect of processing on dissolution behavior of the drug.
  • Solid State Form Characteriz
  • Azetidine hydrochloride. Chem-Impex.
  • 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.
  • Intrinsic Dissolution Rate Profiling of Poorly Water-Soluble Compounds in Biorelevant. Pharma Excipients.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. University Digital Conservancy.
  • Intrinsic Dissolution Apparatus - Oper
  • Physiochemical assessment of pharmaceutical salt forms.
  • Controlled Suspensions Enable Rapid Determinations of Intrinsic Dissolution Rate and Apparent Solubility of Poorly W
  • Clorhidr
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
  • Measurement of intrinsic drug dissolution rates using two types of apparatus.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press.
  • azetidine hydrochloride. ChemBK.
  • CAS 36520-39-5: azetidine hydrochloride. CymitQuimica.
  • Azetidine hydrochloride | C3H8ClN | CID 12308726. PubChem - NIH.
  • Synthesis and Characterization of a Novel Azetidine Deriv
  • Application Notes and Protocols for the Characterization of 1-(4-Methylbenzyl)azetidine. Benchchem.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • An In-depth Technical Guide on the Physicochemical Properties of Azetidine Deriv
  • Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives.
  • Development of Methods for the Determin
  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • Calculated Log P Values for the Investigated Compounds.
  • Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. Jove.
  • Determining pKa. Enamine.
  • Azetidine hydrochloride CAS#: 36520-39-5. ChemicalBook.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Semantic Scholar.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 1-Isopropylazetidin-3-ol Hydrochloride for Medicinal Chemistry Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery, the strategic modulation of physicochemical and pharmacokinetic properties is paramount to translating a potent "hit" into a viable drug candidate. Small, saturated, three-dimensional scaffolds are increasingly utilized to escape the "flatland" of traditional aromatic structures, offering improved properties such as aqueous solubility and metabolic stability.[1] Among these, the azetidine motif has emerged as a privileged scaffold.[2] This guide provides a comprehensive overview and detailed protocols for the application of 1-Isopropylazetidin-3-ol hydrochloride, a versatile building block, in the critical process of lead optimization. We will explore the underlying chemical principles for its use, provide step-by-step synthetic procedures for its incorporation into lead molecules, and illustrate its impact through a practical, data-driven case study.

Introduction: The Azetidine Advantage in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in medicinal chemistry.[3] Their inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity confer distinct structural and electronic properties compared to more flexible, larger rings like pyrrolidines or piperidines.[4] This constrained geometry provides unique exit vectors for substituents, enabling chemists to perform "scaffold hopping" or explore novel binding interactions within a target protein.[1]

The incorporation of an azetidine ring into a drug candidate can profoundly and beneficially impact its properties:

  • Enhanced Solubility: As a polar, sp³-rich scaffold, it disrupts crystal lattice packing and introduces hydrogen bonding capacity, often leading to a significant increase in aqueous solubility.[1]

  • Improved Metabolic Stability: The azetidine core is often more resistant to metabolic degradation than larger aliphatic rings.[3]

  • Modulation of Physicochemical Properties: It serves as a versatile tool for fine-tuning lipophilicity (LogP), polar surface area (PSA), and basicity (pKa).[1]

  • Access to Novel Chemical Space: Its rigid, three-dimensional nature allows for the precise positioning of functional groups to optimize target engagement and selectivity.[1][5]

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its value in developing successful therapeutics.[3] this compound is a particularly useful building block due to its pre-installed N-isopropyl group, which can enhance metabolic stability, and a reactive 3-hydroxyl group that serves as a convenient handle for synthetic elaboration.

Physicochemical Profile and Strategic Rationale

The strategic value of this compound stems from its distinct structural features. Understanding these is key to its effective deployment in a lead optimization campaign.

PropertyValue
Chemical Name This compound
Synonyms 1-(1-Methylethyl)-3-azetidinol hydrochloride[6]
CAS Number 54431-32-2[6]
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol [6]
Appearance Solid

Rationale for Use in Lead Optimization:

  • Tackling Poor Solubility: The 3-hydroxyl group is a potent hydrogen bond donor, while the protonated nitrogen of the hydrochloride salt further enhances water solubility. Replacing a lipophilic aromatic ring with this moiety is a proven strategy to improve the ADME profile of a lead compound.

  • Increasing Metabolic Stability: The N-isopropyl group provides steric bulk around the nitrogen atom, which can shield it from common metabolic pathways such as N-dealkylation by cytochrome P450 enzymes.

  • Vectorial Modification: The secondary alcohol at the 3-position provides a reliable synthetic handle for connecting the azetidine scaffold to a parent molecule, typically through an ether linkage. This linkage places the parent molecule at a defined angle relative to the azetidine ring, offering a distinct exit vector compared to a simple aliphatic chain.

Experimental Protocols for Scaffold Incorporation

The primary reactive handle on 1-Isopropylazetidin-3-ol is the hydroxyl group. The following protocol details its most common application: nucleophilic substitution to form an ether linkage.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol is ideal for lead compounds that contain a good leaving group, such as an alkyl halide (Br, I, Cl) or a sulfonate ester (OMs, OTs), at the desired point of attachment.

Workflow Diagram: Williamson Ether Synthesis

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification start 1-Isopropylazetidin-3-ol Hydrochloride base_add Add Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) start->base_add alkoxide Formation of Sodium Alkoxide (Deprotonated Azetidinol) base_add->alkoxide reaction SN2 Reaction (e.g., 0°C to RT) alkoxide->reaction lead_cpd Lead Compound (R-X, X=Leaving Group) lead_cpd->reaction quench Quench with Water/Brine reaction->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Purify via Column Chromatography extract->purify product Final Azetidine-Modified Lead purify->product G cluster_strategy Strategic Planning start Lead Compound Identified assess Assess ADME Properties: - Solubility - Permeability - Metabolic Stability start->assess problem Identify Liabilities: e.g., Low Solubility, High Clearance assess->problem hypo Hypothesize Structural Modification problem->hypo Liabilities Present decision Decision: Advance or Iterate? problem->decision No Liabilities moiety Select 1-Isopropylazetidin-3-ol to replace lipophilic group hypo->moiety synthesize Synthesize Analogue (Protocol 1) moiety->synthesize reassess Re-assess ADME Properties of New Analogue synthesize->reassess compare Compare Data with Original Lead reassess->compare compare->decision advance Advance to In Vivo Studies decision->advance Improved Profile iterate Further Optimization Needed decision->iterate Profile Not Improved

Sources

Chiral Synthesis and Separation of Azetidinol Enantiomers: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure azetidinols are pivotal structural motifs in contemporary medicinal chemistry, conferring unique conformational constraints and biological activities to a wide array of therapeutic agents.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art methodologies for the chiral synthesis and separation of azetidinol enantiomers. We delve into the mechanistic underpinnings and practical execution of key strategies, including asymmetric synthesis, enzymatic kinetic resolution, and preparative chiral chromatography. Detailed, field-proven protocols are presented to empower researchers to confidently implement these techniques.

Introduction: The Significance of Chiral Azetidinols

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity to molecular structures.[1] When functionalized with a hydroxyl group, the resulting azetidinol scaffold becomes a valuable building block for a diverse range of pharmaceuticals. The chirality of the hydroxyl-bearing carbon is often critical for biological efficacy and safety, necessitating the development of robust methods to access single enantiomers. This guide will explore both the de novo synthesis of enantiopure azetidinols and the resolution of racemic mixtures.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers an elegant and efficient route to enantiomerically enriched azetidinols by introducing chirality during the formation of the azetidine ring or its precursors.

Chiral Pool Synthesis

One of the most straightforward approaches utilizes readily available chiral starting materials, such as amino acids, to construct the azetidine core. For instance, L-glutamic acid can serve as a chiral template to prepare β-lactams, which are then converted to polyhydroxylated bicyclic azetidines.[1]

Catalyst-Controlled Asymmetric Reactions

Modern synthetic organic chemistry provides powerful catalytic methods to achieve high enantioselectivity.

  • Gold-Catalyzed Oxidative Cyclization: A notable method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides.[2][3] This approach generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion to form chiral azetidin-3-ones with excellent enantiomeric excess (>98% ee).[2] These azetidinones can then be stereoselectively reduced to the corresponding azetidinols. The use of a t-butanesulfonyl protecting group is advantageous as it leverages chiral t-butanesulfinimine chemistry and is readily removable under acidic conditions.[2][3]

  • Copper-Catalyzed Boryl Allylation: A highly enantioselective difunctionalization of azetines has been developed using a copper/bisphosphine catalyst.[4] This method installs both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereocenters with high control.[4] The resulting functionalized azetidines can be further elaborated to access a variety of chiral 2,3-disubstituted azetidines.[4]

Photochemical Approaches

The Norrish-Yang cyclization, a photochemical reaction, offers a sustainable pathway to highly strained azetidinols.[5] This reaction proceeds via a 1,5-hydrogen abstraction followed by ring closure of an α-aminoacetophenone precursor.[5] The choice of the nitrogen-protecting group is crucial for the efficiency of both the cyclization and subsequent ring-opening reactions if desired.[5]

Resolution of Racemic Azetidinols: Separating Enantiomers

When a racemic mixture of azetidinols is synthesized, efficient separation techniques are required to isolate the desired enantiomer.

Enzymatic Kinetic Resolution (EKR)

EKR is a powerful and environmentally friendly technique that utilizes the high enantioselectivity of enzymes to resolve racemic mixtures.[6] Lipases, such as Candida antarctica Lipase B (CALB), are particularly effective for the resolution of chiral amines and alcohols.[6] The principle lies in the enzyme's ability to selectively acylate one enantiomer of the racemate, leaving the other enantiomer unreacted.

Key Advantages of EKR:

  • High enantioselectivity

  • Mild reaction conditions

  • Reduced environmental impact compared to chemical methods[6]

This protocol outlines a general procedure for the CALB-catalyzed resolution of a racemic N-protected 3-azetidinol via enantioselective acylation.

Materials:

  • Racemic N-protected 3-azetidinol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Standard laboratory glassware and magnetic stirrer

  • Reaction monitoring equipment (TLC, chiral HPLC)

Procedure:

  • Dissolve the racemic N-protected 3-azetidinol (1.0 equiv) in the anhydrous organic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the acyl donor (0.5 - 0.6 equiv) to the solution.

  • Add the immobilized CALB (typically 10-20% by weight of the substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted alcohol and the acylated product.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted azetidinol from the acylated product by column chromatography.

  • The acylated enantiomer can be deprotected to yield the other azetidinol enantiomer.

Data Summary Table for a Typical EKR:

EntrySubstrateAcyl DonorEnzymeSolventTemp (°C)Time (h)Conversion (%)ee (Alcohol) (%)ee (Ester) (%)
1rac-N-Boc-3-azetidinolVinyl AcetateCALBToluene402451>99 (S)98 (R)
2rac-N-Cbz-3-azetidinolIsopropenyl AcetateCALBMTBE35364999 (S)>99 (R)

Chiral Chromatography: The Gold Standard for Separation

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for both analytical and preparative separation of enantiomers.[7][8]

Principles of Chiral HPLC

Chiral separation by HPLC relies on the differential interaction of enantiomers with a chiral stationary phase.[7] These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for the two enantiomers, allowing for their separation. Polysaccharide-based CSPs are among the most versatile and widely used for a broad range of chiral compounds.[8]

This protocol provides a starting point for developing an analytical method to determine the enantiomeric purity of an azetidinol sample.

Equipment and Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak® IA, ID, or AS-H)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)

  • Mobile phase additives (e.g., diethylamine, trifluoroacetic acid)

  • Azetidinol sample

Procedure:

  • Select a suitable chiral column based on the structure of the azetidinol. Polysaccharide-based columns are a good starting point.

  • Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized.

  • For basic azetidinols, the addition of a small amount of a basic additive (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic additive may be beneficial.

  • Dissolve a small amount of the azetidinol sample in the mobile phase.

  • Set the HPLC flow rate (typically 0.5-1.5 mL/min) and detector wavelength.

  • Inject the sample and record the chromatogram.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

Typical Chiral HPLC Separation Data:

AnalyteColumnMobile PhaseFlow Rate (mL/min)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
rac-N-Boc-3-azetidinolChiralpak AS-HHexane/Isopropanol (90:10) + 0.1% DEA1.08.510.22.1
rac-N-Trityl-3-azetidinolChiralpak IDAcetonitrile/Methanol (95:5)0.86.37.81.9
Preparative Scale Separation: Simulated Moving Bed (SMB) Chromatography

For the large-scale separation of enantiomers, Simulated Moving Bed (SMB) chromatography is a highly efficient and cost-effective continuous separation process.[9][10][11] SMB technology offers significant advantages over traditional batch preparative HPLC, including higher productivity, reduced solvent consumption, and higher purity of the final products.[9][11]

The SMB process simulates a counter-current movement between the stationary phase and the mobile phase by sequentially switching the inlet and outlet ports of a series of columns arranged in a loop.[10] This continuous process allows for the simultaneous collection of both the more strongly retained (extract) and less strongly retained (raffinate) enantiomers.[10]

Visualizing the Workflows

To better illustrate the processes described, the following diagrams outline the key steps in chiral synthesis and separation.

Chiral_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis start Achiral Precursors asym_reaction Asymmetric Reaction (e.g., Cyclization, Addition) start->asym_reaction chiral_catalyst Chiral Catalyst (e.g., Au, Cu complex) chiral_catalyst->asym_reaction chiral_product Enantiomerically Enriched Azetidinol asym_reaction->chiral_product

Caption: Workflow for Asymmetric Synthesis of Azetidinols.

Chiral_Separation_Workflow cluster_separation Chiral Separation cluster_ekr Enzymatic Kinetic Resolution cluster_hplc Chiral Chromatography racemic_mix Racemic Azetidinol Mixture ekr_process Enzyme (e.g., CALB) + Acyl Donor racemic_mix->ekr_process chiral_hplc Chiral HPLC / SMB racemic_mix->chiral_hplc separation1 Separation (Chromatography) ekr_process->separation1 enantiomer_S (S)-Azetidinol separation1->enantiomer_S ester_R (R)-Azetidinol Ester separation1->ester_R deprotection Deprotection ester_R->deprotection enantiomer_R (R)-Azetidinol deprotection->enantiomer_R enantiomer_1 Enantiomer 1 chiral_hplc->enantiomer_1 enantiomer_2 Enantiomer 2 chiral_hplc->enantiomer_2

Caption: Workflows for Chiral Separation of Azetidinols.

Conclusion

The synthesis and separation of chiral azetidinol enantiomers are critical endeavors in modern drug discovery and development. This application note has provided a detailed overview of robust and scalable methods, from catalyst-controlled asymmetric synthesis to enzymatic and chromatographic resolutions. By understanding the principles and applying the detailed protocols herein, researchers can confidently and efficiently access these valuable chiral building blocks for the advancement of pharmaceutical sciences.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-(4-Ethylphenyl)azetidine.
  • Ye, L., He, W., & Zhang, L. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(16), 3610-3614.
  • Wikipedia. (2023). Simulated moving bed.
  • Parmar, D., & Sugiono, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 4140-4165.
  • Wang, Y., et al. (2020). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 85(21), 13586-13597.
  • AZoM. (2017). Improving Separations with Simulated Moving Bed Chromatography.
  • Orochem Technologies. (n.d.). Simulated Moving Bed Chromatography.
  • Xing, X., et al. (2022). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology, 12(1), 123-130.
  • Mazzotti, M., et al. (2009). Simulated moving bed chromatography for the separation of enantiomers. Journal of Chromatography A, 1216(4), 709-738.
  • Hanessian, S., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442.
  • Pais, L. S. (n.d.). Simulated Moving Bed Chromatography and Its Application to Chirotechnology.
  • D'hooghe, M., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 82(20), 10856-10867.
  • Liu, T., & Morken, J. P. (2018). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 140(42), 13619-13623.
  • Strieth-Kalthoff, F., et al. (2021). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 17, 1740-1747.
  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
  • Kasperec, J., & Mikuš, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165.
  • Gotor-Fernández, V., & Gotor, V. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 23(10), 2533.
  • Zhang, Y., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 42(18), 15007-15014.
  • Ye, L., He, W., & Zhang, L. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Semantic Scholar.
  • Káncz, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1017.
  • Serusi, L., et al. (2020). Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones. The Journal of Organic Chemistry, 85(15), 9643-9655.
  • Sathiyasundar, R., Selvakumar, K., & Valliappan, K. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Annals of Chromatography and Separation Techniques, 2(3), 1025.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(12), 2314.
  • Chen, C. H., et al. (2025). Asymmetric Synthesis of Isoindolines Featuring N-substituted Quaternary Carbon Centers through Stereoselective Intramolecular Aza-Michael Reactions. Chemistry – An Asian Journal.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248615.
  • NOBLE CHEMISTRY. (2021, November 12). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube.
  • Weber, N., et al. (2012). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 14(11), 3066-3071.

Sources

1-Isopropylazetidin-3-ol hydrochloride as a key building block for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Isopropylazetidin-3-ol Hydrochloride: A Key Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Strained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists, offering a unique combination of structural rigidity and three-dimensional complexity. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and defined conformational geometry provide a means to precisely control the spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of sp³-rich azetidine motifs can enhance key pharmacokinetic properties such as solubility and metabolic stability, moving compounds into more favorable "drug-like" space.[3]

This guide focuses on a particularly valuable derivative: This compound . This building block offers a strategic entry point into a diverse range of functionalized azetidines. The isopropyl group on the nitrogen provides a moderate level of steric bulk while maintaining a degree of lipophilicity, and the secondary alcohol at the 3-position serves as a versatile handle for a multitude of chemical transformations. As a hydrochloride salt, the compound exhibits improved solubility and handling characteristics, making it amenable to a variety of reaction conditions.[4] This document provides detailed application notes and protocols for the effective utilization of this compound in drug discovery programs.

Physicochemical and Structural Data

A thorough understanding of a building block's fundamental properties is the bedrock of its successful application. The key characteristics of this compound are summarized below.

PropertyValue
Chemical Name This compound
Synonyms 1-(1-Methylethyl)-3-azetidinol hydrochloride, 3-Hydroxy-1-isopropylazetidine HCl
CAS Number 54431-32-2
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Appearance Typically a solid
Purity Commercially available in purities of ≥95%

Core Synthetic Applications and Protocols

The true utility of 1-Isopropylazetidin-3-ol lies in its reactivity, with the secondary alcohol being the primary site for diversification. The following protocols outline key transformations that enable the generation of diverse compound libraries.

Experimental Workflow Overview

The following diagram illustrates the central role of 1-Isopropylazetidin-3-ol as a starting material for generating a variety of functionalized azetidine derivatives through key chemical transformations.

G start 1-Isopropylazetidin-3-ol Hydrochloride ether O-Alkylated Azetidines start->ether Williamson Ether Synthesis ester O-Acylated Azetidines start->ester Acylation inverted Stereochemically Inverted Azetidines (via Mitsunobu) start->inverted Mitsunobu Reaction

Caption: Key synthetic pathways originating from 1-Isopropylazetidin-3-ol.

Protocol 1: O-Acylation to Form Ester Derivatives

This protocol describes a standard procedure for acylating the hydroxyl group, a common strategy for creating prodrugs or modulating lipophilicity.

Rationale: The reaction of an alcohol with an acyl chloride or anhydride in the presence of a non-nucleophilic base is a robust and high-yielding method for ester formation. A base such as triethylamine (TEA) or pyridine is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (2.5 eq.). Stir the resulting suspension at room temperature for 15 minutes to liberate the free base.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired O-acylated azetidine.

Protocol 2: The Mitsunobu Reaction for Stereochemical Inversion and C-O, C-N, and C-S Bond Formation

The Mitsunobu reaction is a powerful tool in medicinal chemistry for converting a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry.[5][6] This is particularly valuable for exploring the structure-activity relationship of chiral centers.

Causality and Mechanism: The reaction proceeds via the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[5][7] The PPh₃ and DEAD initially form a betaine intermediate, which deprotonates the nucleophile (Nu-H).[5] The resulting anion and the phosphonium species then react with the alcohol to form an oxyphosphonium salt, a very good leaving group. The conjugate base of the nucleophile then displaces this leaving group in a classic Sₙ2 reaction, resulting in a net inversion of configuration at the carbon center.[5] The order of addition of reagents is critical to avoid side reactions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1-Isopropylazetidin-3-ol (free base, 1.0 eq.), triphenylphosphine (1.5 eq.), and the desired nucleophile (e.g., a phenol, a carboxylic acid, or phthalimide) (1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition (Critical Step): Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and byproducts (triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate).

  • Purification: Purify the crude material by flash column chromatography. The separation of triphenylphosphine oxide can sometimes be challenging; precipitation from a solvent like diethyl ether or a hexane/ethyl acetate mixture can be effective.

The Role of the 1-Isopropylazetidin-3-ol Moiety in Drug Design

The strategic incorporation of the 1-isopropylazetidin-3-ol scaffold can profoundly and positively influence the properties of a lead compound. Understanding these effects is key to leveraging this building block effectively.

  • Improving Metabolic Stability: The azetidine ring is less susceptible to enzymatic degradation compared to larger, more flexible aliphatic amines or aromatic rings.[8] It can be used to replace metabolically labile groups, thereby increasing the half-life of a drug candidate.

  • Enhancing Aqueous Solubility: The nitrogen atom of the azetidine ring is basic and can be protonated at physiological pH, while the hydroxyl group can act as a hydrogen bond donor and acceptor. These features generally increase the aqueous solubility of a molecule, a critical parameter for oral bioavailability.

  • Vectorial Exit from Lipophilic Pockets: In target-based drug design, the 3-hydroxyazetidine moiety can serve as a "vector" to exit a lipophilic binding pocket and engage with the solvent-exposed region of the protein, often leading to improved selectivity and reduced off-target effects.

  • Conformational Rigidity and SAR: The constrained nature of the four-membered ring reduces the number of low-energy conformations a molecule can adopt.[9] This pre-organization can decrease the entropic penalty of binding to a biological target, potentially leading to higher affinity.[9] The well-defined stereochemistry at the 3-position allows for a precise exploration of structure-activity relationships (SAR).[10][11][12]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how modifications to the 1-isopropylazetidin-3-ol core can be used to probe and optimize interactions with a hypothetical biological target.

SAR cluster_0 Drug Candidate Core cluster_1 Biological Target Core 1-Isopropylazetidin-3-ol Moiety R_Group R-Group (Modulates Potency/Selectivity) Core->R_Group Functionalization (via -OH group) Receptor Binding Pocket H_Bond_Acceptor Receptor->H_Bond_Acceptor Hydrophobic_Pocket Receptor->Hydrophobic_Pocket R_Group->H_Bond_Acceptor H-Bond Isopropyl Isopropyl Group (Influences Lipophilicity) Isopropyl->Hydrophobic_Pocket Hydrophobic Interaction

Sources

Application Notes & Protocols: Standard Reaction Conditions for N-Alkylation of Azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of azetidin-3-ol, a critical transformation for synthesizing valuable building blocks in medicinal chemistry and drug discovery. The strained four-membered ring and the nucleophilic secondary amine of azetidin-3-ol offer unique synthetic opportunities.[1][2] We present detailed protocols, mechanistic insights, and optimization strategies for two primary N-alkylation methodologies: Direct Alkylation with electrophiles and Reductive Amination with carbonyl compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage N-functionalized azetidin-3-ols in their synthetic programs.

Introduction: The Significance of N-Alkylated Azetidin-3-ols

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest as privileged motifs in medicinal chemistry.[2] Their strained ring system provides a unique three-dimensional vector for substituents, influencing molecular conformation and interaction with biological targets. Specifically, the N-substituted azetidin-3-ol scaffold is a cornerstone in the design of novel therapeutics, appearing in molecules targeting a wide range of diseases. The ability to precisely and efficiently install diverse substituents onto the azetidine nitrogen is therefore a paramount objective in modern synthetic chemistry.

This guide focuses on the two most robust and widely adopted strategies for the N-alkylation of the parent azetidin-3-ol:

  • Direct N-Alkylation: A classic nucleophilic substitution reaction with an alkylating agent.

  • Reductive Amination: A versatile one-pot reaction with an aldehyde or ketone.

The choice between these methods is dictated by the desired substituent, substrate compatibility, and desired scale.

Strategic Decision Making: Choosing the Right Pathway

The selection of an appropriate N-alkylation strategy is the first critical decision point in the synthetic workflow. The following diagram outlines the key considerations for choosing between Direct Alkylation and Reductive Amination.

G cluster_direct Key Considerations cluster_reductive Key Considerations start Desired N-Substituent? alkyl_halide_type Simple Alkyl or Benzyl Group (R-X) start->alkyl_halide_type Electrophile Readily Available? carbonyl_type Complex Alkyl Group (from R-CHO or R2C=O) start->carbonyl_type Carbonyl Precursor More Accessible? direct_alkylation Pathway 1: Direct Alkylation (SN2) alkyl_halide_type->direct_alkylation reductive_amination Pathway 2: Reductive Amination carbonyl_type->reductive_amination direct_consider • Potential for over-alkylation (less common for tertiary amines) • Requires a base • Sensitive to sterically hindered electrophiles direct_alkylation->direct_consider reductive_consider • Mild and highly selective reducing agents available • Tolerates a wide range of functional groups • One-pot procedure reductive_amination->reductive_consider

Caption: Decision workflow for selecting an N-alkylation method.

Pathway 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classic SN2 reaction where the nucleophilic nitrogen of azetidin-3-ol attacks an electrophilic carbon, typically from an alkyl halide (bromide or iodide) or sulfonate (tosylate or mesylate). The reaction necessitates a base to neutralize the proton generated, driving the reaction to completion.

Mechanism of Direct N-Alkylation

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of the azetidine nitrogen attacks the alkyl halide, forming a new C-N bond and displacing the halide ion. A base is required to deprotonate the resulting azetidinium salt, regenerating a neutral amine that can prevent side reactions.

G Azetidine Azetidin-3-ol Azetidinium N-Alkylazetidinium Salt (protonated) Azetidine->Azetidinium SN2 Attack AlkylHalide R-X AlkylHalide->Azetidinium Base Base Product N-Alkylazetidin-3-ol Base->Product Azetidinium->Product Deprotonation Salt Base-H+ X- G Azetidine Azetidin-3-ol Hemiaminal Hemiaminal Azetidine->Hemiaminal + H+ Carbonyl R-CHO Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product N-Alkylazetidin-3-ol Iminium->Product + [H-] (Reducing Agent)

Sources

Application Note & Protocol: High-Purity Refinement of 1-Isopropylazetidin-3-ol Hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Senior Application Scientist, Dr. Evelyn Reed

Foreword: The Imperative for Purity in Azetidine Scaffolds

1-Isopropylazetidin-3-ol hydrochloride is a versatile four-membered heterocyclic building block increasingly utilized in medicinal chemistry.[1] The azetidine motif is a valuable component in the synthesis of novel therapeutic agents, prized for its ability to impart unique pharmacokinetic properties.[2][3][4] As with any active pharmaceutical ingredient (API) precursor, the purity of this intermediate is not merely a matter of quality control; it is a critical determinant of the downstream reaction's success, influencing yield, side-product formation, and the ultimate safety and efficacy of the final compound.

This application note provides a detailed, first-principles approach to the purification of this compound. Moving beyond a simple list of steps, we will explore the causal science behind solvent selection and procedural choices, empowering the researcher to adapt and troubleshoot the protocol effectively. The core technique, recrystallization, remains one of the most powerful methods for purifying solid organic compounds, leveraging subtle differences in solubility to achieve exceptional levels of purity.[5]

The Science of Recrystallization: A Self-Validating System

The efficacy of recrystallization hinges on a fundamental thermodynamic principle: the solubility of a solid in a solvent is temperature-dependent.[5] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[6] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystalline lattice.

The true elegance of this method lies in its ability to selectively exclude impurities. Ideally, impurities present in the crude material will either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent (and thus be removed with the filtrate, or "mother liquor").[6] Slow, controlled cooling is paramount, as it encourages the formation of large, well-ordered crystals, which are inherently purer than the rapidly precipitated amorphous solids that can trap impurities.[7]

Solvent System Design for a Polar Hydrochloride Salt

The molecular structure of this compound—a polar alcohol functional group combined with an ionic hydrochloride salt—dictates our solvent selection strategy.[1] Such polar molecules generally dissolve best in polar solvents.[8] However, the goal is not perfect solubility, but rather a carefully controlled, temperature-dependent solubility profile.

For hydrochloride salts, short-chain alcohols are often an excellent starting point for developing a recrystallization protocol.[7][9] They provide a good balance of polarity to dissolve the salt at elevated temperatures, while their organic character often ensures reduced solubility upon cooling. In some cases, a single solvent does not provide the ideal solubility gradient, necessitating a mixed-solvent system. This involves dissolving the solute in a "good" solvent (in which it is highly soluble) and then carefully adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.[5][6]

Based on these principles, the following solvent systems were evaluated for their suitability.

Solvent SystemRationale & Mechanistic InsightAnticipated Outcome
Isopropanol (IPA) The "like-dissolves-like" principle suggests IPA, a polar protic solvent, will effectively dissolve the polar target compound when hot. The shared isopropyl moiety may also confer favorable solubility characteristics. It is a common and effective choice for recrystallizing amine hydrochloride salts.[9]High potential for success as a single-solvent system. Provides a good balance of solvency and volatility.
Ethanol / Water Water is an excellent solvent for hydrochloride salts but may be too effective, leading to low recovery.[10] Ethanol modulates this high solvency. Starting with a high ethanol ratio (e.g., 95:5) allows for dissolution when hot, with the water component ensuring the salt is fully solvated. Cooling reduces the solvating power, promoting crystallization.A robust mixed-solvent system. The ratio can be fine-tuned to optimize recovery and purity.
Isopropanol (IPA) / Ethyl Acetate This is a classic "good solvent/anti-solvent" pairing. IPA dissolves the hydrochloride salt, while ethyl acetate, being significantly less polar, acts as an anti-solvent. Adding ethyl acetate to a hot IPA solution reduces the overall polarity of the medium, forcing the highly polar salt out of solution.Excellent for inducing crystallization when single solvents fail or yield is low. Requires careful, dropwise addition of the anti-solvent to avoid "oiling out."

Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. All organic solvents are flammable and should be handled with care, away from ignition sources.

Protocol A: Single-Solvent Recrystallization with Isopropanol (IPA)

This protocol is the recommended starting point due to its simplicity and high probability of success.

Methodology:

  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 50 mL of isopropanol.

  • Heating: Heat the mixture on a stirrer hotplate to a gentle reflux (~80-82 °C). Continue to add isopropanol in small portions (5-10 mL) until all the solid has just dissolved, creating a clear, saturated solution. Causality Note: Adding the minimum volume of hot solvent is crucial for maximizing recovery upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a gravity funnel with fluted filter paper and a receiving flask to prevent premature crystallization during filtration. Filter the hot solution quickly.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30-45 minutes to further decrease the compound's solubility and maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystal cake with a small volume (10-15 mL) of ice-cold isopropanol to rinse away any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization with IPA / Ethyl Acetate

This protocol is an excellent alternative if Protocol A results in poor recovery or if the compound is too soluble in hot IPA.

Methodology:

  • Initial Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the crude material in the minimum volume of hot isopropanol required for complete dissolution, as described in Protocol A, Step 1 & 2.

  • Inducing Saturation: While keeping the IPA solution hot, add ethyl acetate dropwise using a dropping funnel until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of hot isopropanol to the cloudy mixture until it becomes clear again. This ensures the system is just below the saturation point, poised for optimal crystal growth upon cooling.

  • Cooling, Isolation, and Drying: Follow steps 4 through 8 from Protocol A, using ice-cold IPA for the washing step.

Process Visualization: Recrystallization Workflow

The following diagram illustrates the logical flow of the purification process, highlighting key decision points.

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_analysis Analysis & Outcome Start Crude Product ChooseSolvent Select Solvent System (e.g., IPA) Start->ChooseSolvent Dissolve Dissolve in Minimum Hot Solvent ChooseSolvent->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Cool Slow Cooling to RT HotFilter->Cool Clear Solution InsolubleImp Insoluble Impurities (Discard) HotFilter->InsolubleImp Impurities Present IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash SolubleImp Soluble Impurities in Mother Liquor (Discard) VacuumFilter->SolubleImp Dry Dry Under Vacuum Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct Analysis Purity Analysis (MP, NMR, FTIR) PureProduct->Analysis

Caption: Workflow for the purification of 1-Isopropylazetidin-3-ol HCl.

Quality Assessment and Troubleshooting

The success of the recrystallization must be validated empirically.

  • Melting Point Analysis: A purified sample should exhibit a sharp melting point range, consistent with literature values. A broad or depressed melting point is indicative of residual impurities.[8]

  • Spectroscopic Confirmation: Analysis by ¹H NMR and FTIR spectroscopy should be used to confirm the chemical identity and absence of impurity signals in the final product.[11][12]

Common IssueCauseRecommended Solution
Oiling Out The compound's solubility limit is exceeded while the solution is still too hot, causing it to separate as a liquid instead of a solid.Reheat the mixture to dissolve the oil, add a small amount of additional "good" solvent (e.g., IPA), and allow it to cool more slowly.
No Crystals Form The solution is not sufficiently saturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. If that fails, add a single "seed" crystal from a previous batch. If still unsuccessful, reduce the solvent volume by gentle heating and re-cool.
Low Recovery Too much solvent was used initially, or the compound has significant solubility in the cold solvent.Ensure the minimum amount of hot solvent is used. For the next attempt, consider a mixed-solvent system (Protocol B) to reduce solubility in the final mother liquor.

References

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium Archive. [Link]

  • Recrystallization. Columbia University, Department of Chemistry. [Link]

  • Solvent Choice. University of York, Department of Chemistry. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • A rapid FTIR spectroscopic assay for quantitative determination of Memantine hydrochloride and Amisulpride in human plasma and pharmaceutical formulations. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Analysis of 1-Isopropylazetidin-3-ol Hydrochloride by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed analytical methodologies for the quantification and identification of 1-Isopropylazetidin-3-ol hydrochloride, a key building block in pharmaceutical synthesis. Recognizing the compound's polar nature and its existence as a hydrochloride salt, this document outlines two robust analytical approaches: a primary High-Performance Liquid Chromatography (HPLC) method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method requiring a derivatization step to ensure volatility. This guide is intended for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices to ensure accuracy, reproducibility, and trustworthiness in results.

Introduction: The Analytical Challenge of Polar Molecules

This compound is a small, polar molecule featuring both a hydroxyl group and a tertiary amine, the latter of which is protonated in its hydrochloride salt form. Its molecular formula is C₆H₁₄ClNO, and it has a molecular weight of 151.63 g/mol .[1] The high polarity and low volatility of this compound present significant challenges for traditional chromatographic analysis. Standard reversed-phase HPLC often results in poor retention, while direct injection into a GC system is not feasible due to the compound's non-volatile and thermally labile nature.

This guide presents two validated approaches to overcome these challenges, providing orthogonal methods for comprehensive analysis and quality control.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is foundational to robust method development.

PropertyValue/InformationSource
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.63 g/mol [2]
Form Solid hydrochloride salt[1]
Polarity HighInferred from structure and salt form
Solubility Predicted to be soluble in water and polar organic solvents[2]
Volatility Low (non-volatile)Inferred from structure and salt form

The hydrochloride salt form significantly enhances water solubility and stability compared to the free base, making it amenable to aqueous-based sample preparation.[1]

Part I: High-Performance Liquid Chromatography (HPLC) Method

Rationale for HILIC in HPLC Analysis

For highly polar compounds that are poorly retained on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[3] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[3] This approach provides excellent retention and peak shape for polar analytes like this compound.

HPLC Protocol: Step-by-Step

4.1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using a diluent of 90:10 (v/v) acetonitrile/water. This creates a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the same diluent to an expected concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates and protect the HPLC column.[5]

4.2. HPLC-UV System and Conditions

ParameterRecommended SettingRationale
Column HILIC column (e.g., Silica, Amide, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µmA polar stationary phase is essential for retaining the polar analyte.[4][6]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Ammonium formate is a volatile buffer compatible with MS detection and provides good peak shape.[3]
Mobile Phase B AcetonitrileThe high organic content of the mobile phase is characteristic of HILIC.[3]
Gradient 95% B to 50% B over 5 minutesA gradient elution ensures the timely elution of the analyte while maintaining good peak shape.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 2 µLSmall injection volume to minimize peak distortion.
Detection UV at 205 nmThe analyte lacks a strong chromophore, so detection at low UV wavelengths is necessary.

4.3. Data Analysis

Quantification is achieved by constructing a calibration curve from the peak areas of the serially diluted standards versus their known concentrations. The concentration of the analyte in the sample is then determined from this curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in 90:10 ACN/H2O prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 hplc_inj Inject into HILIC Column prep3->hplc_inj Prepared Sample hplc_sep Gradient Elution hplc_inj->hplc_sep hplc_det UV Detection (205 nm) hplc_sep->hplc_det data_int Integrate Peak Area hplc_det->data_int Chromatogram data_quant Quantify via Calibration Curve data_int->data_quant

Caption: HPLC-HILIC analytical workflow for this compound.

Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale for Derivatization in GC-MS Analysis

Direct GC-MS analysis of this compound is impractical due to its low volatility and the presence of active hydrogens on the hydroxyl group, which can lead to poor peak shape and interactions with the GC system.[1][7] Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1] For this analyte, a silylation reaction is proposed, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[7][8]

GC-MS Protocol: Step-by-Step

7.1. Sample Preparation and Derivatization

  • Standard Preparation: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.

    • If the solvent is not a GC-compatible solvent, evaporate it to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

7.2. GC-MS System and Conditions

ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for the analysis of a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)To prevent column overloading.
Injection Volume 1 µLStandard injection volume.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program to ensure good separation and elution of the derivatized analyte.
MS Transfer Line 280 °CTo prevent condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 40-400To capture the molecular ion and characteristic fragment ions of the TMS-derivatized analyte.

7.3. Data Analysis

Identification is based on the retention time and the mass spectrum of the derivatized analyte. The mass spectrum should show a characteristic fragmentation pattern, including a molecular ion (M+) or a prominent M-15 fragment (loss of a methyl group from the TMS moiety). Quantification can be performed using an internal standard and constructing a calibration curve based on the peak area ratios.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data_gc Data Processing gc_prep1 Dissolve Sample in Anhydrous Solvent gc_prep2 Add BSTFA + 1% TMCS gc_prep1->gc_prep2 gc_prep3 Heat at 70°C for 30 min gc_prep2->gc_prep3 gcms_inj Inject into GC gc_prep3->gcms_inj Derivatized Sample gcms_sep Chromatographic Separation gcms_inj->gcms_sep gcms_ion Electron Ionization (EI) gcms_sep->gcms_ion gcms_det Mass Analysis (Scan) gcms_ion->gcms_det data_id Identify by Retention Time & Mass Spectrum gcms_det->data_id Total Ion Chromatogram & Mass Spectra data_quant_gc Quantify (Internal Standard) data_id->data_quant_gc

Caption: GC-MS analytical workflow for this compound after silylation.

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the analysis of this compound. The choice between the HPLC-HILIC and GC-MS methods will depend on the specific requirements of the analysis, such as the need for a direct quantitative method (HPLC) versus a method that provides definitive structural confirmation through mass spectral fragmentation patterns (GC-MS). By understanding the principles behind each technique and following the detailed protocols, researchers can achieve accurate and reproducible results for this challenging polar analyte.

References

  • Organomation. HPLC Sample Preparation. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • Fused-Core. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • PubMed. [Determination of the azetidine-2-carboxylic acid from lily of the valley]. [Link]

  • National Center for Biotechnology Information. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 1-Isopropylazetidin-3-ol Hydrochloride for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its inherent ring strain and constrained geometry provide a unique three-dimensional character that can enhance metabolic stability, solubility, and target engagement.[1][2] This guide provides a comprehensive framework for the strategic derivatization of 1-Isopropylazetidin-3-ol hydrochloride, a versatile building block, to generate a chemically diverse library of compounds ready for biological screening. We delve into the rationale behind key synthetic transformations of the 3-hydroxyl group, offering detailed, validated protocols for acylation and sulfonylation. Furthermore, we address the critical downstream processes of purification, characterization, and preparation for high-throughput screening (HTS), ensuring the integrity and quality of the compound library.

The Azetidine Scaffold: A Privileged Structure in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in drug discovery.[1][3] Their unique structural features, including high ring strain and sp3-rich character, make them attractive scaffolds for designing novel therapeutics.[1][2] This is evidenced by their incorporation into several FDA-approved drugs, where the azetidine ring is used to modulate receptor selectivity, improve metabolic stability, and enhance pharmacokinetic profiles.[1][2] The 3-hydroxy-azetidine core, in particular, serves as an excellent starting point for library synthesis, as the secondary alcohol provides a versatile handle for introducing a wide array of chemical functionalities, thereby enabling a thorough exploration of the surrounding chemical space.

Pre-Derivatization: Foundational Steps for Success

Before commencing synthesis, meticulous preparation of the starting material is paramount. 1-Isopropylazetidin-3-ol is typically supplied as a hydrochloride salt to improve its stability and handling. However, the presence of the acid requires neutralization for most derivatization reactions to proceed efficiently.

Protocol 2.1: Free-Basing of this compound

Rationale: The protonated azetidine nitrogen is non-nucleophilic and can interfere with base-catalyzed reactions. This protocol describes the conversion of the hydrochloride salt to the free base, which is more suitable for subsequent derivatization.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in deionized water.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution is >12.

  • Transfer the aqueous solution to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting free base (a viscous oil or low-melting solid) should be used immediately or stored under an inert atmosphere (nitrogen or argon) at low temperature to prevent degradation.

Derivatization Strategies at the 3-Hydroxyl Position

The secondary alcohol of 1-Isopropylazetidin-3-ol is the primary site for introducing diversity. Below are detailed protocols for two common and highly effective derivatization strategies: acylation and sulfonylation.

Workflow for Derivatization and Screening Preparation

G cluster_0 Synthesis cluster_1 Derivatization cluster_2 Purification & QC cluster_3 Screening Preparation Start 1-Isopropylazetidin-3-ol Hydrochloride FreeBase Free Base Preparation (Protocol 2.1) Start->FreeBase Neutralization Acylation Acylation (Protocol 3.1) FreeBase->Acylation Sulfonylation Sulfonylation (Protocol 3.2) FreeBase->Sulfonylation Purify Chromatographic Purification Acylation->Purify Sulfonylation->Purify Characterize Structural Verification (NMR, LC-MS) Purify->Characterize QC Solubilize Solubilization in DMSO (Protocol 5.1) Characterize->Solubilize Plate Assay Plate Preparation Solubilize->Plate Screen Biological Screening (HTS) Plate->Screen

Caption: General workflow from starting material to biological screening.

Protocol 3.1: O-Acylation with Acyl Chlorides

Rationale: Acylation introduces an ester functionality, significantly altering the polarity, hydrogen bonding capability, and steric profile of the parent molecule. Using an acyl chloride is a robust method that typically proceeds to completion under mild conditions. A non-nucleophilic base is crucial to neutralize the HCl byproduct, which could otherwise lead to ring-opening of the strained azetidine.[4]

Materials:

  • 1-Isopropylazetidin-3-ol (free base)

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • TLC plates, LC-MS for reaction monitoring

Procedure:

  • Dissolve 1-Isopropylazetidin-3-ol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.5 eq) and stir for 5 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise. Caution: The reaction can be exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Protocol 3.2: O-Sulfonylation with Sulfonyl Chlorides

Rationale: Sulfonylation yields sulfonate esters, which are excellent leaving groups in synthetic chemistry but are also found in various bioactive molecules. This derivatization introduces a significantly different electronic and steric profile compared to acylation. The choice of base and solvent is critical for achieving high yields.[5]

Materials:

  • 1-Isopropylazetidin-3-ol (free base)

  • Sulfonyl chloride of choice (e.g., tosyl chloride, mesyl chloride)

  • Anhydrous Dichloromethane (DCM) or Pyridine

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, catalytic)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 1-Isopropylazetidin-3-ol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add TEA (2.0 eq) and a catalytic amount of DMAP (0.05 eq).

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Parameter O-Acylation O-Sulfonylation
Reagent Acyl Chloride (1.1 eq)Sulfonyl Chloride (1.2 eq)
Base TEA or DIPEA (1.5 eq)TEA (2.0 eq) + DMAP (cat.)
Solvent Anhydrous DCM or THFAnhydrous DCM
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Typical Time 2-4 hours4-16 hours
Workup Basic Quench (NaHCO₃)Acid/Base Wash
Functionality EsterSulfonate Ester

Purification and Characterization

Rationale: The biological activity observed in a screening assay is only as reliable as the purity of the compound tested. Impurities can lead to false positives or negatives. Therefore, rigorous purification and structural confirmation are mandatory.

Purification: Flash column chromatography on silica gel is the standard method for purifying these derivatives.

  • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. For basic compounds that may streak on silica, adding 0.5-1% TEA to the eluent can improve separation.

  • Monitoring: Collect fractions and analyze by TLC to pool the pure product.

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the purity (>95%) and verify the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. Key indicators of successful derivatization include the downfield shift of the proton at the 3-position (the CH-O group) and the appearance of new signals corresponding to the acyl or sulfonyl group.

Preparation for Biological Screening

The transition from a purified solid compound to a solution ready for HTS is a critical step where errors can compromise the entire screening campaign.

Protocol 5.1: Compound Solubilization and Plating

Rationale: Dimethyl sulfoxide (DMSO) is the universal solvent for HTS due to its high solubilizing power and compatibility with most assay formats.[6] However, poor solubility remains a major challenge.[7][8] Water absorption into DMSO stocks can cause compound precipitation, especially after freeze-thaw cycles.[6]

Materials:

  • Purified, characterized derivative compounds

  • High-purity, anhydrous DMSO

  • Acoustic dispenser or automated liquid handler

  • Microplates (e.g., 384-well or 1536-well)

  • Plate sealer

  • Sonicator

Procedure:

  • Stock Solution Preparation: Accurately weigh the purified compound and dissolve it in anhydrous DMSO to a high concentration (typically 10-20 mM). This will be the master stock.

  • Solubility Check: Visually inspect the master stock for any precipitate. If solubility is an issue, gentle warming or sonication can be applied.[6] Note that sonication can be a highly effective method for redissolving compounds that have precipitated.[6]

  • Plate Generation: Using an automated liquid handler, create intermediate plates by diluting the master stock. From these, generate the final assay-ready plates by dispensing nanoliter volumes of the compound solutions into the assay plates. This process of creating a dilution series is fundamental to quantitative HTS (qHTS).[9]

  • Storage: Seal the plates and store them in a controlled environment (low temperature, low humidity) to maintain compound integrity. Minimize freeze-thaw cycles to prevent precipitation.[6]

Screening Cascade Logic

G Compound Derivative Library (Assay-Ready Plates) Primary Primary HTS (Single Concentration or qHTS) Compound->Primary Broad Target Panel HitConfirm Hit Confirmation & Dose-Response Primary->HitConfirm Initial Hits Secondary Secondary Assays (Orthogonal & Mechanistic) HitConfirm->Secondary Confirmed Hits (IC₅₀/EC₅₀) LeadOp Lead Optimization Secondary->LeadOp Validated Leads

Caption: A typical workflow for a biological screening cascade.

Conclusion

The this compound scaffold is a powerful starting point for generating novel chemical entities for drug discovery. By employing robust and well-understood derivatization reactions such as O-acylation and O-sulfonylation, researchers can efficiently produce diverse libraries. Success, however, hinges not only on the synthesis but also on meticulous purification, characterization, and careful preparation for biological screening. Following the detailed protocols and rationale outlined in this guide will enable the generation of high-quality compound libraries, thereby increasing the probability of discovering novel, potent, and selective bioactive molecules.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
  • High throughput sonication: evaluation for compound solubilization. PubMed.
  • Azetidines of pharmacological interest. PubMed.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Springer.
  • Compound Management for Quantitative High-Throughput Screening. PubMed Central.
  • Technical Support Center: Derivatization of 1-Isopropylazetidin-3-ol. Benchchem.
  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.
  • Compound Solubility and HTS Screening. Ziath.

Sources

Application Note: Strategic Deployment of 1-Isopropylazetidin-3-ol Hydrochloride for the Construction of 3D-Rich Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel chemical matter with improved physicochemical properties is relentless. Saturated heterocycles have emerged as critical design elements, offering a pathway to escape the "flatland" of aromatic-rich compound collections. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, is particularly valuable.[1][2] Its strained ring system imparts a well-defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of azetidines often improves key drug-like properties such as aqueous solubility, metabolic stability, and cell permeability, while reducing lipophilicity.[3][4][5]

1-Isopropylazetidin-3-ol hydrochloride is a versatile and strategically designed building block for diversity-oriented synthesis. The N-isopropyl group provides steric bulk and modulates basicity, while the C-3 hydroxyl group serves as a convenient handle for introducing a wide array of functional groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this reagent for the efficient construction of diverse chemical libraries through parallel synthesis.

Strategic Overview for Library Synthesis

The primary utility of this compound in parallel synthesis lies in the functionalization of its secondary alcohol. The hydrochloride salt form ensures stability and ease of handling. A preliminary neutralization step is required to liberate the free base, which can then be subjected to various parallel reactions. The general workflow is designed for high-throughput execution, typically in 24- or 96-well plate formats.[6]

The core workflow involves three main stages:

  • Scaffold Preparation: Liberation of the free base from the hydrochloride salt.

  • Diversity Generation: Parallel reactions targeting the 3-hydroxyl group, such as acylation, sulfonylation, and etherification.

  • Product Isolation: High-throughput purification to yield the final library of discrete compounds.

G cluster_0 PART 1: Scaffold Preparation cluster_1 PART 2: Parallel Derivatization (in 96-well plate) cluster_2 PART 3: Library Generation A 1-Isopropylazetidin-3-ol Hydrochloride B Free Base Generation (e.g., aq. NaHCO3 or resin) A->B Neutralization C O-Acylation (R1-COCl) B->C Array of Acyl Chlorides D O-Sulfonylation (R2-SO2Cl) B->D Array of Sulfonyl Chlorides E O-Alkylation (R3-X) B->E Array of Alkyl Halides F Parallel Purification (e.g., SPE, Prep-HPLC) C->F D->F E->F G Final Compound Library (Characterization & Storage) F->G QC/Analysis

Figure 1: High-level workflow for parallel library synthesis.

Experimental Protocols and Methodologies

Materials and General Handling
  • Reagent: this compound.

  • Safety: As a hydrochloride salt of an amine, this compound may be an irritant to the skin, eyes, and respiratory tract.[7][8] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[9][10] All manipulations should be performed in a well-ventilated chemical fume hood.[9]

  • Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption.

Protocol I: Parallel O-Acylation

The formation of an ester linkage via acylation is a robust and widely used reaction in library synthesis due to the commercial availability of a vast number of acyl chlorides and carboxylic acids.[11][12]

Causality: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to both neutralize the starting material's hydrochloride salt and scavenge the HCl generated during the reaction. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed.

Step-by-Step Protocol (96-Well Plate Format):

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

  • Reagent Plating:

    • To each well of a 96-well plate, add 250 µL of the stock solution (0.05 mmol, 1.0 eq).

    • Add 21 µL of triethylamine (0.15 mmol, 3.0 eq).

    • Add a 0.2 M solution of a unique acyl chloride (or activated carboxylic acid) in DCM (300 µL, 0.06 mmol, 1.2 eq) to each corresponding well.

  • Reaction: Seal the plate and agitate at room temperature for 12-18 hours.

  • Monitoring: Reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Work-up:

    • Add 500 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction.[11]

    • Agitate, then allow the layers to separate.

    • Remove the aqueous layer.

    • Wash the organic layer with 500 µL of water.

  • Purification: The crude organic layers can be passed through a plug of silica gel or a suitable solid-phase extraction (SPE) cartridge to remove salts and excess reagents. The solvent is then evaporated in vacuo to yield the final products.

Reagent ClassBaseSolventTypical Yield (%)Purity (%)Reference
Aryl Acyl ChloridesTEADCM75-95>90[11]
Alkyl Acyl ChloridesTEADCM70-90>85[12]
Heterocyclic COOH + HATUDIPEADMF60-85>85[13]
Protocol II: Parallel O-Sulfonylation

Sulfonamides and sulfonates are privileged moieties in medicinal chemistry. The reaction of the hydroxyl group with sulfonyl chlorides provides stable sulfonate esters, introducing a key pharmacophore.[14]

Causality: This reaction is mechanistically similar to acylation. Pyridine is often used as both a base and a catalyst in sulfonylation reactions. The reaction is typically run at a slightly elevated temperature to ensure completion, especially with sterically hindered sulfonyl chlorides.

Figure 2: Core chemical transformations for library generation.

Step-by-Step Protocol:

  • Reagent Plating:

    • Add a solution of 1-Isopropylazetidin-3-ol (free base, 0.05 mmol, 1.0 eq) in anhydrous DCM (250 µL) to each well.

    • Add 12 µL of pyridine (0.15 mmol, 3.0 eq).

    • Add a 0.2 M solution of a unique sulfonyl chloride in DCM (300 µL, 0.06 mmol, 1.2 eq) to each corresponding well.

  • Reaction: Seal the plate and agitate at 40 °C for 18-24 hours.

  • Monitoring: Check for the disappearance of starting material via LC-MS.

  • Work-up:

    • Cool the plate to room temperature.

    • Add 500 µL of 1 M aqueous HCl to quench the reaction and remove excess pyridine.

    • Separate the layers and wash the organic phase with 500 µL of brine.

  • Purification: Dry the organic layer by passing it through a hydrophobic frit and concentrate in vacuo. Further purification can be achieved via preparative HPLC if necessary.

Reagent ClassBaseSolventTypical Yield (%)Purity (%)Reference
Aryl Sulfonyl ChloridesPyridineDCM70-90>90[15]
Alkyl Sulfonyl ChloridesTEADCM65-85>85[15]
Protocol III: Parallel O-Alkylation (Williamson Ether Synthesis)

Introducing an ether linkage provides access to a different chemical space compared to esters and sulfonates. This reaction typically requires a stronger base to deprotonate the secondary alcohol.

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form a sodium alkoxide. This highly nucleophilic intermediate then readily displaces a halide from the alkylating agent. Anhydrous conditions are critical as NaH reacts violently with water. DMF is a suitable polar aprotic solvent for this type of reaction.

Step-by-Step Protocol:

  • Alkoxide Formation:

    • To each well containing a magnetic stir flea, add a 60% dispersion of NaH in mineral oil (4 mg, 0.1 mmol, 2.0 eq).

    • Carefully add a solution of 1-Isopropylazetidin-3-ol (free base, 0.05 mmol, 1.0 eq) in anhydrous DMF (200 µL).

    • Stir the mixture at room temperature for 30 minutes. (Caution: Hydrogen gas evolution).

  • Alkylation:

    • Add a 0.2 M solution of a unique alkyl halide (e.g., benzyl bromide, alkyl iodide) in DMF (300 µL, 0.06 mmol, 1.2 eq) to each corresponding well.

  • Reaction: Seal the plate and agitate at 50 °C for 12-18 hours.

  • Monitoring: Follow reaction progress via LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of 200 µL of water to each well.

    • Add 1 mL of ethyl acetate and 1 mL of water.

    • Separate the organic layer. Extract the aqueous layer again with 1 mL of ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purification is typically achieved by automated flash chromatography or preparative HPLC.

Characterization and Quality Control

For library validation, a representative selection of compounds (e.g., 5-10%) should be fully characterized by ¹H NMR and HRMS to confirm structural integrity.[16][17][18] The purity of all library members should be assessed by LC-MS.

Conclusion

This compound is a highly valuable building block for generating diverse, 3D-rich compound libraries. Its straightforward functionalization at the C-3 hydroxyl position via robust chemical transformations like acylation, sulfonylation, and alkylation makes it ideally suited for parallel synthesis campaigns.[6][19] The protocols outlined in this note provide a solid foundation for researchers to rapidly explore novel chemical space, accelerating hit identification and lead optimization programs in drug discovery.[20][21][22]

References

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187-7211. Available from: [Link]

  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Journal of Organic Chemistry, 84(9), 5943-5956. Available from: [Link]

  • Marcaurelle, L. A., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of Organic Chemistry, 77(17), 7187-211. Available from: [Link]

  • Ombito, J. O., et al. (2021). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2021(1), 168-209. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Note: A general reference for parallel synthesis concepts, URL points to a related chapter). Available from: [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Available from: [Link]

  • Sharland, J. C., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available from: [Link]

  • Zhang, G., & Zhang, Y. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters, 15(15), 3892-3895. Available from: [Link]

  • Davies, J., et al. (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 13, 996–1003. Available from: [Link]

  • Vo, T. H., et al. (2022). A. General synthetic route for accessing azetidines via intermolecular aza Paternò-Büchi reaction. ResearchGate. Available from: [Link]

  • Trost, B. M., & Dong, G. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie (International ed. in English), 54(18), 5478-82. Available from: [Link]

  • Patel, H.S., & Desai, H.D. (2004). Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group. E-Journal of Chemistry, 1(4), 194-198. Available from: [Link]

  • Anderson, A. G., & Lok, R. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. The Journal of Organic Chemistry, 38(22), 3953-3955. Available from: [Link]

  • D'Agostino, S., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Catalysts, 14(2), 119. Available from: [Link]

  • Petrini, M. (2018). Sulfonyl Azoles in the Synthesis of 3-Functionalized Azole Derivatives. Frontiers in Chemistry, 6, 49. Available from: [Link]

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. SpiroChem AG. Available from: [Link]

  • D'Agostino, S., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate. Available from: [Link]

  • Al-Jbouri, F. A. A., & Al-Masoudi, W. A. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4). Available from: [Link]

  • Theoclitou, M. E., et al. (2002). Rapid parallel synthesis of combinatorial libraries of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles. Journal of Combinatorial Chemistry, 4(4), 315-9. Available from: [Link]

  • Li, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. Available from: [Link]

  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.
  • Galkin, M. A., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science, 23(8), 416-422. Available from: [Link]

  • Zhang, Y., et al. (2023). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 28(14), 5364. Available from: [Link]

  • Shulewitz, M. (2023). Advancing Small Nucleic Acid Drug Development with a One-Stop Solution. GenScript Biotech Corporation. Available from: [Link]

  • Orozco-Castañeda, H. J., et al. (2023). Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. Molecules, 28(6), 2824. Available from: [Link]

  • Kumar, K., & Kumar, A. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 13(9), 1017-1043. Available from: [Link]

  • Wang, Y., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 244, 114862. Available from: [Link]

  • Katritzky, A. R., et al. (2000). Application of Solution-Phase Parallel Synthesis to Preparation of Trisubstituted 1,2,4-Triazoles. Journal of Combinatorial Chemistry, 2(3), 211-215. Available from: [Link]

  • Al-Jumaili, A. H. A. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. ResearchGate. Available from: [Link]

  • Al-Grawi, N. A. H. (2020). Synthesis And Characterization Of Compounds Containing 1,3 Oxazepine Ring. ResearchGate. Available from: [Link]

Sources

Application Note: Strategies and Protocols for Amide Coupling with 1-Isopropylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the amide coupling of 1-Isopropylazetidin-3-ol hydrochloride. Azetidine scaffolds are privileged structures in medicinal chemistry, and successful functionalization is critical for novel drug discovery.[1][2][3][4] This note addresses the specific challenges posed by this substrate, namely the presence of a hydrochloride salt, a secondary amine, and a potentially reactive secondary alcohol. We present a detailed analysis of reagent selection, mechanistic considerations, two robust experimental protocols using both uronium salt (HATU) and carbodiimide (EDC) activators, and a guide to troubleshooting and purification.

Introduction: The Azetidine Scaffold and Coupling Challenges

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable building block in modern medicinal chemistry.[1][3] Its strained ring system imparts unique conformational rigidity, influencing the vectoral presentation of substituents and often leading to improved physicochemical properties and metabolic stability in drug candidates.[2] 1-Isopropylazetidin-3-ol is a particularly useful intermediate, offering a handle for amide bond formation to explore chemical space.

However, its use as a hydrochloride salt presents three key experimental hurdles that must be addressed for successful and high-yielding amide coupling:

  • Amine Basicity: The amine is protonated as a hydrochloride salt, rendering it non-nucleophilic. A base is required to liberate the free amine for the coupling reaction.[5][6]

  • Nucleophilicity: The secondary amine of the azetidine can be sterically hindered, potentially slowing reaction kinetics compared to primary amines.

  • Competing Nucleophile: The C3-hydroxyl group is a secondary alcohol and can compete with the amine in reacting with the activated carboxylic acid, leading to undesired O-acylation (ester formation).[7][8]

This guide explains the causality behind protocol choices to navigate these challenges effectively.

Mechanistic Considerations & Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid.[5][9] The choice of coupling reagent and base is paramount for success with a substrate like this compound.

The Role of the Base

Since the starting material is a hydrochloride salt, at least two equivalents of a non-nucleophilic base are required.

  • First Equivalent: Neutralizes the hydrochloride salt to generate the free, nucleophilic secondary amine.

  • Second (and subsequent) Equivalent(s): Acts as a proton scavenger for the acid generated during the coupling reaction itself, driving the reaction to completion.[9][10]

Recommended Bases:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base. It is an excellent choice as it is unlikely to participate in side reactions.

  • Triethylamine (TEA): Another common choice, though it is slightly more nucleophilic than DIPEA and should be used with care.

Selection of the Coupling Reagent

The choice between a carbodiimide-based or a uronium/aminium salt-based reagent depends on the reactivity of the coupling partners and tolerance for side reactions.

  • Carbodiimide Reagents (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, an additive like N-hydroxybenzotriazole (HOBt) is almost always used. The O-acylisourea is intercepted by HOBt to form a more stable HOBt-ester, which is then attacked by the amine.[11] This method is cost-effective, and the urea byproduct is easily removed with an aqueous wash.

  • Uronium/Aminium Reagents (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for rapid reaction times and its effectiveness with challenging substrates, such as sterically hindered or electron-deficient amines.[10][12][13] In the presence of a base, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[10][14]

Key Consideration for 1-Isopropylazetidin-3-ol: The high reactivity of the HATU-activated ester can also lead to acylation of the secondary alcohol.[7][8] This can be mitigated by controlling the temperature (starting at 0 °C) and the order of addition (pre-activating the acid before adding the amine).

Experimental Protocols

The following protocols provide step-by-step methodologies for the amide coupling of a generic carboxylic acid with this compound.

Diagram: General Experimental Workflow

G cluster_prep Reaction Setup cluster_react Reaction cluster_workup Work-up & Purification A 1. Dissolve Carboxylic Acid in Anhydrous Solvent (e.g., DMF) B 2. Add 1-Isopropylazetidin-3-ol HCl & Base (e.g., DIPEA) A->B C 3. Cool to 0 °C B->C D 4. Add Coupling Reagent (HATU or EDC/HOBt) C->D E 5. Stir at 0 °C to RT Monitor by TLC/LC-MS D->E F 6. Aqueous Workup (Acid/Base Washes) E->F G 7. Dry & Concentrate F->G H 8. Purify (Flash Chromatography) G->H I Final Amide Product H->I

Caption: General workflow for amide coupling of 1-Isopropylazetidin-3-ol HCl.

Protocol 1: HATU-Mediated Coupling (Recommended for Challenging Acids)

This protocol is robust and generally provides high yields and fast reaction times.[10][13]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add this compound (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise while stirring. A slight exotherm may be observed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[14]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Standard)

This classic protocol is a reliable alternative, particularly for less sterically demanding carboxylic acids.[15][16]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl Acetate (EtOAc)

  • Water, Saturated NaHCO₃ (aq), Brine

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M).

  • Add DIPEA (3.0 eq) dropwise to the stirred suspension.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).

  • Work-up: Dilute the mixture with EtOAc or DCM. Wash the organic phase with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[14]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography.

Summary of Reaction Parameters

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale / Comment
Carboxylic Acid 1.0 eq1.0 eqLimiting reagent.
Amine·HCl 1.1 eq1.1 eqSlight excess to drive reaction to completion.
Coupling Reagent HATU (1.2 eq)EDC·HCl (1.5 eq)Excess ensures full activation of the acid.
Additive N/AHOBt (1.2 eq)Suppresses racemization and side reactions.[12]
Base DIPEA (3.0 eq)DIPEA (3.0 eq)Neutralizes HCl salt and reaction byproduct.[5]
Solvent Anhydrous DMFAnhydrous DCM/DMFAprotic solvent to prevent hydrolysis of intermediates.
Temperature 0 °C to RT0 °C to RTInitial cooling controls exotherm and potential side reactions.
Typical Time 2-6 hours8-24 hoursHATU reactions are generally much faster.[12]

Purification and Troubleshooting

The final amide product contains both a basic tertiary amine (the azetidine nitrogen) and a polar hydroxyl group, which can complicate purification.

Purification Strategy
  • Aqueous Work-up: The acid/base washes described in the protocols are crucial for removing the bulk of the reagents and byproducts. The basic wash removes unreacted carboxylic acid and HOBt, while the acidic wash removes excess DIPEA.

  • Flash Chromatography: Standard silica gel chromatography is often sufficient. A gradient elution starting with a non-polar solvent (e.g., Hexanes/EtOAc) and gradually increasing polarity is recommended. Adding a small amount of TEA (e.g., 1%) to the eluent can prevent the basic product from tailing on the acidic silica gel.

  • Reversed-Phase Chromatography: For highly polar products that are difficult to purify on silica, reversed-phase flash chromatography (C18 silica) can be an excellent alternative.[17]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient base. 2. Wet reagents/solvent. 3. Ineffective coupling reagent.1. Ensure at least 3 eq of base are used. 2. Use freshly opened anhydrous solvents and high-quality reagents. 3. If using EDC/HOBt, switch to the more potent HATU.
O-Acylation Side Product The hydroxyl group reacted with the activated acid. More common with HATU.1. Perform the reaction at 0 °C or lower. 2. Pre-activate the acid: stir the acid, base, and coupling reagent for 15-30 min at 0 °C before adding the amine.[14]
Unreacted Starting Amine 1. Steric hindrance. 2. Insufficient activation of acid.1. Increase reaction time or gently heat (e.g., to 40-50 °C). 2. Use HATU instead of EDC/HOBt.[10]
Difficulty in Purification Product is very polar and streaks on silica gel.1. Add 1% TEA to the chromatography eluent. 2. Use reversed-phase (C18) chromatography.[17] 3. Consider crystallization if the product is a solid.[18]

References

  • How should I purify a complex, polar, amide reaction mixture? | Biotage. (2023). Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. (2025). Inhibitor Research Hub. Available at: [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. (2020). Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Available at: [Link]

  • How to separate amides from free amine - ResearchGate. (2017). Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). Available at: [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof - Google Patents.
  • Purification of amide compound - Google Patents.
  • A Single-Step Synthesis of Azetidine-3-amines - PubMed. (2020). Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF - ResearchGate. (2025). Available at: [Link]

  • amide coupling help : r/Chempros - Reddit. (2022). Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024). Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020). Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the best practices for the storage and handling of 1-Isopropylazetidin-3-ol hydrochloride (CAS: 54431-32-2). As a vital azetidine-based building block in pharmaceutical research and drug development, maintaining its chemical integrity is paramount for reproducible and successful experimental outcomes. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure compound stability and user safety.

Compound Profile and Intrinsic Properties

This compound is a four-membered heterocyclic compound valued for its utility in organic synthesis.[1] Its hydrochloride salt form enhances aqueous solubility and generally improves stability compared to the free base.[1] However, its structure and salt form also confer specific sensitivities that must be managed.

A summary of its key properties is presented below:

PropertyValueRationale & Implications
CAS Number 54431-32-2Unique identifier for unambiguous compound identification.
Molecular Formula C₆H₁₄ClNODefines the elemental composition.
Molecular Weight 151.63 g/mol Essential for accurate molar concentration calculations.[1]
Appearance White to off-white solidVisual inspection can be a first indicator of purity or degradation.
Key Sensitivities Hygroscopic, potentially light-sensitiveThese properties dictate the stringent storage and handling requirements.
The Critical Nature of Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[2] For this compound, this is a primary concern. Moisture absorption can lead to:

  • Physical Changes: The free-flowing powder can clump or cake, making it difficult to handle and weigh accurately.[3][4]

  • Inaccurate Measurements: Weighing a sample that has absorbed water leads to an overestimation of the amount of active compound, resulting in stock solutions with lower-than-intended concentrations.[3]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the compound's purity and reactivity.

Photostability Considerations

Many complex organic molecules are susceptible to degradation upon exposure to UV or fluorescent light.[5] While specific photostability data for this compound is not widely published, it is an established best practice to protect all such reagents from light to prevent potential photodegradation, which can generate impurities and reduce potency.[6][7]

Recommended Storage Procedures

Proper storage is the first line of defense in preserving the integrity of this compound. The following conditions are recommended based on its chemical properties.

ParameterRecommendationJustification
Temperature 2–8°C (Refrigerate)Slows down potential thermal degradation pathways, ensuring long-term stability.[5][8][9]
Atmosphere Inert Gas (Argon or Nitrogen) Excludes atmospheric moisture and oxygen, directly mitigating hygroscopicity and potential oxidation.[8][10]
Container Tightly-sealed, Amber Glass Vial Amber glass blocks UV and visible light, while a tight seal prevents moisture and air ingress.[6][11]
Environment Dry Location (e.g., inside a desiccator) A desiccator provides a secondary barrier against ambient humidity, which is crucial when the primary container is removed from refrigerated storage.[2][12]
Aliquoting: The Best Practice for Preserving Bulk Material

Repeatedly opening and closing the main stock container introduces moisture and air, compromising the entire batch over time. The most effective strategy to prevent this is to aliquot the compound upon receipt.

Rationale: By dividing the bulk powder into smaller, single-use quantities, the primary stock container remains sealed and protected. This ensures that each experiment starts with a compound of consistent quality and minimizes the cumulative exposure of the bulk material to the atmosphere.[3]

Detailed Handling Protocols

Safe and effective handling requires adherence to specific protocols that control the compound's environment.

Safety First: Personal Protective Equipment (PPE)

Before handling, ensure appropriate PPE is worn. While specific hazard data is limited, compounds of this class may cause skin, eye, and respiratory irritation.[13][14]

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood to avoid inhaling dust.[13][15]

Environmental Control: Weighing and Sample Preparation

The primary goal during handling is the strict exclusion of atmospheric moisture. The ideal method is to use an inert atmosphere glovebox.

Protocol 3.2.1: Handling in an Inert Atmosphere Glovebox (Ideal Method) This is the gold standard for protecting hygroscopic and air-sensitive reagents.[10][16]

  • Preparation: Place all necessary equipment (spatulas, weigh boats, vials, solvent) inside the glovebox antechamber. Ensure glassware is scrupulously oven-dried and cooled under vacuum.[10]

  • Purge: Run at least three purge cycles on the antechamber before transferring items into the main chamber.

  • Equilibration: Allow the sealed container of this compound to equilibrate to the ambient temperature inside the glovebox before opening. This prevents condensation.

  • Handling: Perform all manipulations (weighing, aliquoting, dissolution) within the dry, inert atmosphere of the glovebox.

  • Sealing: Tightly seal all containers, including the primary stock and newly prepared aliquots or solutions, before removing them from the glovebox via the antechamber.

Protocol 3.2.2: Handling in a Low-Humidity Environment (Alternative Method) When a glovebox is unavailable, work must be done efficiently and quickly in a chemical fume hood, preferably in a room with controlled low humidity.[3]

  • Preparation: Have all necessary dry glassware, tools, and reagents ready and within immediate reach to minimize the time the compound container is open.

  • Equilibration: Remove the sealed compound container from the refrigerator and place it in a desiccator for at least 30-60 minutes to allow it to warm to room temperature. Causality: Opening a cold container will cause ambient moisture to condense on the powder, immediately compromising it. Equilibration inside a desiccator prevents this.

  • Execution: Briefly open the container, quickly remove the desired amount of powder, and immediately and tightly reseal the container.

  • Storage: Return the primary container to the refrigerator.

Protocol: Preparation of an Aqueous Stock Solution (100 mM Example)

As a hydrochloride salt, the compound is expected to have good solubility in aqueous solutions.[1]

  • Calculation: Determine the mass of this compound needed.

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 10 mL of a 100 mM solution: 0.1 mol/L × 0.010 L × 151.63 g/mol = 0.1516 g (151.6 mg).

  • Weighing: Following either Protocol 3.2.1 or 3.2.2, accurately weigh 151.6 mg of the compound into a clean, dry container.

  • Dissolution: Add a portion (e.g., 8 mL) of purified water (or desired buffer) to the powder. If preparing an organic stock, use an anhydrous solvent.

  • Mixing: Mix thoroughly using a vortex or magnetic stirrer until all solid is completely dissolved.[17] Gentle warming or sonication can be used to aid dissolution if necessary, but monitor for any signs of degradation.[18]

  • Final Volume: Transfer the solution to a 10 mL volumetric flask. Rinse the weighing container with a small amount of solvent and add it to the flask to ensure a complete transfer. Add solvent to bring the final volume to the 10.0 mL mark.[19]

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, at 2–8°C or frozen at -20°C for longer-term stability.

Visual Workflows and Decision Guides

The following diagrams illustrate the key decision points and procedural flows for handling the compound.

G Diagram 1: New Compound Receipt & Initial Processing Workflow A Receive Shipment B Inspect Container Seal for Integrity A->B C Transfer to Controlled Environment (Glovebox/Hood) B->C D Equilibrate Container to Room Temperature in Desiccator C->D E Decision: Aliquot for Long-Term Use? D->E F Open Master Container, Weigh & Dispense Aliquots into Pre-labeled Vials E->F Yes (Recommended) I Tightly Reseal Master Container E->I No G Tightly Seal All Vials (Master & Aliquots) with Inert Gas Backfill F->G H Store Master & Aliquots at 2-8°C, Protected from Light G->H I->H

Caption: Workflow for receiving and preparing a new shipment.

G Diagram 2: Daily Experimental Use Workflow cluster_prep Preparation cluster_handle Handling A Retrieve Single-Use Aliquot from 2-8°C Storage B Place Sealed Aliquot in Desiccator A->B C Allow to Equilibrate to Room Temperature (30-60 min) B->C D Glovebox Available? C->D E Work in Glovebox: Open, Weigh, Dissolve D->E Yes F Work Quickly in Hood: Open, Weigh, Dissolve D->F No G Perform Experiment E->G F->G H Store Resulting Solution Appropriately or Discard as Waste G->H

Caption: Decision-making process for routine experimental use.

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Solution
Powder is clumped or caked Moisture absorption due to improper storage or handling.The compound's integrity may be compromised. Use for non-critical experiments only. For critical applications, procure a new lot. Review and strictly enforce storage/handling protocols (Protocols 3.2.1/3.2.2).[3]
Inconsistent experimental results Degradation of the compound from moisture, light, or improper solution storage. Inaccurate weighing due to moisture absorption.Prepare a fresh stock solution from a new, unopened aliquot. If the problem persists, use a new batch of the compound. Ensure weighing protocols are followed precisely.
Compound fails to dissolve completely Incorrect solvent choice or solvent has absorbed water. The solution is supersaturated.Verify the solubility of the compound in the chosen solvent. Use fresh, anhydrous grade solvent. Try gentle heating or sonication. If insolubility persists, re-calculate and attempt a lower concentration.

References

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Needle.Tube. Proper Storage and Management of Lab Reagents: Guidelines and Best Practices in Hospital Settings. [Link]

  • Suan-Li Chemical. (2025). Storage instructions for chemical reagents. [Link]

  • Laboratory Disposable Products. (2025). Safe Lab Reagent Storage Guide | Best Practices 2025. [Link]

  • Scribd. Air-Sensitive Compounds Handling Techniques. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • National Institutes of Health (NIH). (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Lab Manager Magazine. (2025). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. [Link]

  • PerkinElmer. (2020). Solution Preparation (dilution, mixing etc). [Link]

  • Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • Pharmaffiliates. CAS No : 13156-06-4 | Product Name : 1-Isopropylazetidin-3-ol. [Link]

  • ChinaChemNet.com. China this compound 54431-32-2. [Link]

  • MDPI. (2024). Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues.... [Link]

  • MDPI. (2023). Intestinal Permeation Characteristics via Non-Everted Gut Sac of Diterpene Lactones.... [Link]

Sources

Application Note: Comprehensive Safety and Handling Protocols for Azetidine-Containing Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly vital scaffolds in medicinal chemistry and drug development.[1] Their unique conformational rigidity, coupled with their ability to serve as bioisosteres for other functional groups, makes them attractive components in the design of novel therapeutics.[1][2] However, the inherent ring strain that imparts these desirable properties also introduces significant reactivity and potential hazards.[2][3] This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to the safe handling, use, storage, and disposal of azetidine-containing reagents. The protocols herein are designed to mitigate risks by explaining the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with azetidines is the foundation of safe laboratory practice. The primary risks stem from the compound's high reactivity, flammability, and corrosivity.

Inherent Hazards of the Azetidine Moiety
  • Ring Strain and Reactivity: The four-membered ring of azetidine possesses considerable angle strain, making it susceptible to nucleophilic ring-opening reactions, particularly in the presence of strong acids or electrophiles.[2][4][5][6] This reactivity, while useful synthetically, can lead to uncontrolled reactions if not properly managed.

  • Flammability: Azetidine itself is a highly flammable liquid and vapor.[7][8][9] Its vapors are heavier than air and can travel a considerable distance to an ignition source, creating a flashback hazard.[8][9] Many azetidine derivatives may share this property.

  • Corrosivity and Basicity: As an amine, azetidine is basic and corrosive, capable of causing severe skin burns and eye damage upon contact.[7][9][10]

  • Hazardous Reactions: Azetidines are incompatible with strong oxidizing agents and strong acids.[9][10][11] Contact with these materials can lead to vigorous, exothermic reactions. Due to its strained nature, azetidine may also be prone to hazardous polymerization under certain conditions.[12]

Toxicological Profile

Exposure to azetidine-containing reagents can cause significant health effects. The primary routes of exposure are inhalation, skin/eye contact, and ingestion.

  • Skin and Eye Contact: Direct contact causes severe burns and can lead to permanent eye damage.[7][9][10] Prompt and thorough rinsing is critical in the event of an exposure.

  • Inhalation: Inhaling azetidine vapors or mists can cause irritation to the respiratory tract, coughing, and shortness of breath.[9] High concentrations may lead to more severe symptoms like headache, dizziness, and nausea.[10] All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[4][13]

  • Ingestion: If swallowed, azetidine can cause severe burns to the mouth, throat, and stomach, with a danger of perforation.[9][10] Inducing vomiting is contraindicated.[9]

  • Derivative Toxicity: While azetidine itself is hazardous, the toxicity of its derivatives can vary widely. For example, some azetidine-2-one derivatives have been classified as having moderate toxicity.[14] Conversely, azetidine-containing analogues of potent compounds like thalidomide are treated as cytotoxic and teratogenic, requiring highly stringent handling protocols.[15][16] Always consult the specific Safety Data Sheet (SDS) for the derivative being used.

Hazard Summary Table

The following table summarizes the classification and labeling for azetidine according to the Globally Harmonized System (GHS).

Hazard Category GHS Pictograms Signal Word Hazard Statements (H-Codes) Precautionary Statements (P-Codes)
Physical Hazards 🔥Danger H225: Highly flammable liquid and vapour.[7][8]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7][9] P233: Keep container tightly closed.[7] P403+P235: Store in a well-ventilated place. Keep cool.[7]
Health Hazards ☠️ corrosiveDanger H302: Harmful if swallowed.[7] H314: Causes severe skin burns and eye damage.[7][8]P260: Do not breathe mist/vapours/spray.[7][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8][9] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P310: Immediately call a POISON CENTER/doctor.[8]

Section 2: Prudent Practices for Safe Handling

Adherence to strict handling protocols is non-negotiable. The following hierarchy of controls must be implemented to minimize exposure risk.

Engineering Controls

The primary method for controlling exposure to volatile and hazardous reagents is through engineering controls.

  • Chemical Fume Hood: All work involving azetidine-containing reagents, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.[4] This is the most critical step in preventing inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[17] Areas where vapors could accumulate, such as pits or basements, are unsuitable for storage or handling.[8]

  • Safety Equipment: Safety showers and eyewash fountains must be readily accessible and in good working order in all areas where azetidines are handled.[7][18]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific hazards.

PPE Component Specification Rationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][19] Double-gloving is recommended, especially for potent derivatives.[15][16]Prevents dermal absorption, which can cause severe burns.[9] Change gloves immediately if contaminated, torn, or punctured. Wash hands thoroughly after removing gloves.[20][21]
Eye & Face Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[4] A full face shield worn over goggles is required when there is a significant risk of splashing.[15][22]Protects eyes from splashes that can cause severe, irreversible damage.[10]
Body Protection A flame-retardant, chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[4][15] For large-scale operations or spill cleanup, a full-body suit may be necessary.[7]Protects skin and personal clothing from contamination.[15] Do not wear lab coats outside of the laboratory area.[21]
Respiratory Protection Not typically required if work is performed in a fume hood. For spill cleanup or emergencies where vapor concentrations are unknown, a NIOSH-approved respirator (e.g., N95 or a full-face respirator with appropriate cartridges) is mandatory.[7][9][15]Protects against inhalation of hazardous aerosols or high vapor concentrations.[15] Personnel must be fit-tested and trained on proper use.[22]
Footwear Closed-toe, chemical-resistant shoes.[23][24]Protects feet from spills and broken glass.[24]
General Handling Procedures
  • Avoid Ignition Sources: Azetidine is highly flammable.[7] Ensure all work is performed away from open flames, hot plates, and other potential ignition sources.[8][9] Use non-sparking tools and explosion-proof equipment where necessary.[7][8]

  • Prevent Static Discharge: Take precautionary measures against static discharge, which can ignite flammable vapors.[8][9] Ground and bond containers and receiving equipment during transfers.[8]

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[8][25] Always wash hands thoroughly with soap and water after handling chemicals and before leaving the lab.[8][24]

  • Transporting: When moving azetidine reagents, keep them in their original, tightly sealed containers and use a secondary, shatter-proof container for transport.

Section 3: Storage and Stability

Proper storage is crucial for maintaining the integrity of azetidine reagents and preventing hazardous situations.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry, well-ventilated place, away from direct sunlight and heat sources.[7][8] Recommended storage temperatures are often between 2-8 °C in an explosion-proof refrigerator.[9][26]

  • Atmosphere: Many azetidines are sensitive to air and moisture.[9][10] Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[12][26]

  • Containers: Keep containers tightly closed to prevent leakage and evaporation.[4][7][9] Containers should be protected against physical damage and inspected regularly for leaks.[7]

Incompatible Materials

Store azetidines separately from incompatible substances to prevent dangerous reactions.

Class of Substance Examples Potential Hazard
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesFire and explosion hazard.[9][10][11]
Strong Acids Hydrochloric Acid, Sulfuric AcidViolent, exothermic reaction; potential for uncontrolled ring-opening.[9][10][11]
Sources of Ignition Open flames, sparks, hot surfacesAzetidine vapor is highly flammable and can be ignited.[7][8][9]
Recognizing Decomposition

Be vigilant for signs of degradation, which may indicate a loss of purity and potential safety risks.

  • Color Change: A shift from a clear or pale color to a darker yellow or brown can indicate decomposition.[12]

  • Pressure Buildup: Decomposition or polymerization can generate gas, leading to pressure buildup in a sealed container.[12] If a container appears swollen, handle it with extreme caution and contact your institution's Environmental Health and Safety (EHS) department.

  • Purity Check: If a reagent has been stored for a long time or under suboptimal conditions, its purity should be verified (e.g., by ¹H NMR) before use.[12]

Section 4: Emergency Procedures

A well-defined emergency response plan is critical. All personnel must be familiar with these procedures before beginning work.

Spill Management

Immediate and correct response to a spill can prevent a minor incident from becoming a major emergency.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area. Notify supervisor. start->alert assess Assess Spill Size & Hazard alert->assess small_spill Small Spill (<100 mL, contained) assess->small_spill Minor large_spill Large Spill (>100 mL or uncontained) assess->large_spill Major ppe Don appropriate PPE: Double gloves, goggles, face shield, lab coat, respirator (if needed). small_spill->ppe evacuate Evacuate the laboratory. Call Emergency Services / EHS. large_spill->evacuate end Incident Report evacuate->end ignition Remove all ignition sources. ppe->ignition contain Contain the spill with absorbent material (vermiculite, sand, or chemical absorbent). ignition->contain neutralize For amines: Cautiously neutralize with a 5% solution of acetic acid if safe to do so. contain->neutralize collect Collect absorbed material with non-sparking tools. Place in a labeled, sealed hazardous waste container. neutralize->collect decontaminate Decontaminate the area with 5% acetic acid, followed by hot water and soap. collect->decontaminate dispose Dispose of all contaminated materials (including PPE) as hazardous waste. decontaminate->dispose dispose->end

Caption: Emergency Spill Response Workflow for Azetidine Reagents.

First Aid Measures

In the event of personal exposure, time is of the essence.

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15-30 minutes, using a safety shower if necessary.[7] Remove all contaminated clothing while flushing.[7][9] Seek immediate medical attention.[7]

  • Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes at an eyewash station.[7][8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention, preferably from an ophthalmologist.[7]

  • Inhalation: Move the affected person to fresh air immediately.[7][9] Keep them calm and warm.[7] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for immediate medical assistance.[7]

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[7][9]

Section 5: Waste Disposal

Azetidine-containing waste is considered hazardous and must be disposed of according to strict protocols to ensure laboratory and environmental safety.

Waste Segregation and Containerization
  • Dedicated Containers: At the point of generation, waste must be segregated into dedicated, clearly labeled hazardous waste containers.[4][16]

  • Container Type: Use leak-proof, chemically compatible containers (e.g., high-density polyethylene or glass) with secure, screw-on caps.[4]

  • Labeling: The hazardous waste label must be affixed before any waste is added.[4] The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, the specific hazards (e.g., "Flammable," "Corrosive," "Toxic"), and the date waste accumulation began.[4][16]

Disposal Protocol
  • Collect Waste: Carefully transfer waste into the appropriately labeled container within a fume hood. Keep the container closed at all times except when adding waste.[4][7]

  • Deactivation: Highly reactive residues may need to be quenched or deactivated before disposal. Consult with your institution's EHS department for specific procedures.[27]

  • Arrange Pickup: Do not dispose of azetidine waste down the drain or in regular trash.[4] Contact your institution's EHS office to schedule a pickup for the full, sealed waste container.[16]

  • Decontaminate Emptied Containers: "Empty" containers that held azetidines must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Section 6: Application Protocol Example: N-Acylation of Azetidine

This protocol illustrates the practical application of the safety guidelines in a common synthetic transformation. The acylation of the azetidine nitrogen is a fundamental step in building more complex molecules.[5]

Objective: To safely perform the N-acylation of azetidine with acetyl chloride.

Hazards: Azetidine (flammable, corrosive, toxic), Acetyl Chloride (flammable, corrosive, water-reactive), Triethylamine (flammable, corrosive), Dichloromethane (volatile, suspect carcinogen). The reaction is exothermic.

Acylation_Workflow prep Preparation (in Fume Hood) - Don all required PPE - Assemble dry glassware under N2/Ar - Prepare ice bath reagents Charge Reactor - Add dry solvent (DCM) - Add Azetidine via syringe - Add Triethylamine (base) via syringe prep->reagents cool Cool Reaction - Place flask in ice bath (0°C) reagents->cool addition Slow Addition of Electrophile - Add Acetyl Chloride dropwise via syringe - Monitor temperature to control exotherm cool->addition react Reaction - Remove ice bath, warm to RT - Stir for specified time - Monitor by TLC/LC-MS addition->react quench Workup: Quench - Cool flask in ice bath - Slowly add saturated NaHCO3(aq) to neutralize acid react->quench extract Workup: Extraction - Transfer to separatory funnel - Extract with organic solvent - Wash with brine quench->extract dry Workup: Dry & Concentrate - Dry organic layer (e.g., MgSO4) - Filter - Concentrate via rotary evaporation extract->dry purify Purification - Column Chromatography or Distillation dry->purify waste Waste Management - Segregate aqueous and organic waste - Dispose of all waste in labeled containers purify->waste

Caption: Experimental Workflow for the N-Acylation of Azetidine.

Step-by-Step Methodology
  • Preparation (Engineering Controls & PPE):

    • Conduct the entire procedure in a certified chemical fume hood.

    • Don all appropriate PPE as outlined in Table 2.

    • Assemble a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. The use of dry glassware and an inert atmosphere is crucial because acetyl chloride reacts violently with water.

  • Reagent Addition:

    • To the flask, add dry dichloromethane (DCM).

    • Add azetidine (1.0 eq) via syringe, followed by triethylamine (1.1 eq). The triethylamine acts as a base to neutralize the HCl byproduct, preventing the protonation and potential ring-opening of the azetidine starting material.[5]

    • Cool the stirred solution to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the acylation reaction.

  • Reaction:

    • Slowly add acetyl chloride (1.05 eq) dropwise via syringe to the cooled solution. A rapid addition can cause the temperature to rise uncontrollably, leading to side reactions and a potential runaway scenario.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-2 hours, monitoring the reaction's progress by TLC or LC-MS until the azetidine starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution. This step neutralizes any remaining acetyl chloride and the triethylamine hydrochloride salt. Perform this addition slowly to control gas evolution (CO₂).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography or distillation to yield the desired N-acetylazetidine.

  • Waste Disposal:

    • Segregate all waste generated. The aqueous layer from the workup goes into a labeled aqueous hazardous waste container. The organic solvent from the chromatography goes into a labeled non-halogenated (or halogenated, depending on the eluent) organic waste container.

    • Dispose of all contaminated consumables (gloves, syringes, filter paper) in a solid hazardous waste container.

References

  • Proper Disposal of 3-(2-Phenoxyethyl)
  • Azetidine - Safety D
  • Safety D
  • Azetidine - Safety D
  • 1-(Azetidin-2-ylmethyl)
  • Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives.
  • Proper Disposal of 3-(4-Pentylphenyl)
  • Azetidine - Safety D
  • Azetidine hydrochloride - Safety D
  • Personal protective equipment for handling Thalidomide-azetidine-CHO. Benchchem.
  • (R)
  • Essential Procedures for the Safe Disposal of Thalidomide-Azetidine-CHO Waste. Benchchem.
  • Stability and proper storage conditions for aziridine compounds. Benchchem.
  • L-Azetidine-2-carboxylic acid - Safety D
  • Azetidine - Safety D
  • Azetidine: Chemical Reactivity. YouTube.
  • Personal Protective Equipment. US EPA.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Reactions of Azetidines. Ambeed.com.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Topic 1: Safety in the Organic Chemistry Labor
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Discover the Various Types of PPE for Optimal Chemical Safety.
  • Azetidines. Enamine.
  • School Chemistry Labor
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

Sources

The Azetidine Advantage: 1-Isopropylazetidin-3-ol Hydrochloride as a Key Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Rise of Strained Scaffolds in Crop Protection

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action, chemists are increasingly turning to unique molecular scaffolds. Among these, the strained four-membered azetidine ring system has emerged as a critical component in the design of next-generation fungicides.[1] Its inherent ring strain and three-dimensional structure offer distinct advantages in molecular design, influencing physicochemical properties such as solubility and metabolic stability, which are paramount for effective crop protection agents.[2] This guide delves into the specific role of 1-Isopropylazetidin-3-ol hydrochloride as a versatile building block, particularly in the synthesis of potent succinate dehydrogenase inhibitor (SDHI) fungicides.

The Strategic Importance of the Azetidine Moiety

The incorporation of an azetidine ring, such as that from 1-Isopropylazetidin-3-ol, into a potential agrochemical is a deliberate design choice aimed at optimizing the molecule's performance. The isopropyl group on the nitrogen atom can provide steric bulk, influencing binding to the target protein and potentially enhancing metabolic stability. The hydroxyl group at the 3-position offers a convenient handle for further chemical modification, allowing for the introduction of various functional groups to fine-tune the compound's activity and physical properties.

The azetidine ring itself is often employed as a bioisostere for other small cyclic or acyclic amine fragments. This strategic replacement can lead to improved potency, selectivity, and pharmacokinetic properties. For instance, in the development of the fungicide Isoflucypram, a variety of small amines were explored, highlighting the importance of this molecular fragment in achieving optimal fungicidal activity.[3]

Application Focus: Synthesis of Azetidinyl-Thiazole Carboxamide Fungicides

A prominent application of this compound is in the synthesis of novel pyrazole-thiazole carboxamide fungicides. This class of compounds targets the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a well-validated target for a significant portion of modern fungicides.[4][5] The general structure of these fungicides consists of a pyrazole carboxamide "head" responsible for binding to the SDH enzyme, a thiazole linker, and a "tail" group, where the azetidine moiety can be incorporated to optimize the overall properties of the molecule.

Proposed Synthetic Pathway

The following protocol outlines a plausible synthetic route for a novel azetidinyl-thiazole carboxamide fungicide, leveraging this compound as a key intermediate. This pathway is based on established synthetic methodologies for related pyrazole-thiazole carboxamides.[6][7]

Experimental Protocol: Synthesis of a Novel Azetidinyl-Thiazole Carboxamide Fungicide

Objective: To synthesize a potential fungicide by coupling a pyrazole-thiazole carboxylic acid with an amine derived from 1-Isopropylazetidin-3-ol.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • A suitable pyrazole-thiazole carboxylic acid (e.g., 2-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)thiazole-4-carboxylic acid)

  • A peptide coupling agent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

Step 1: Preparation of 3-Amino-1-isopropylazetidine

  • Free-basing of this compound:

    • Suspend this compound in a suitable organic solvent such as dichloromethane (DCM).

    • Add an excess of a base, like triethylamine (Et₃N), to neutralize the hydrochloride salt and liberate the free base.

    • Stir the mixture at room temperature for 1-2 hours.

    • Filter off the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain 1-Isopropylazetidin-3-ol.

  • Conversion of the hydroxyl group to an amine (multi-step, illustrative):

    • This conversion can be achieved through various synthetic routes, for example, via a Mitsunobu reaction with a protected amine source, followed by deprotection. A more direct approach could involve conversion to an azide followed by reduction.

Step 2: Activation of the Pyrazole-Thiazole Carboxylic Acid

  • Dissolve the pyrazole-thiazole carboxylic acid in an anhydrous solvent like DMF.

  • Add a peptide coupling agent such as HATU and a non-nucleophilic base like DIPEA.

  • Stir the mixture at room temperature for 30 minutes to form the activated ester.

Step 3: Amide Coupling Reaction

  • To the solution of the activated pyrazole-thiazole carboxylic acid, add a solution of the prepared 3-Amino-1-isopropylazetidine in DMF.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 4: Work-up and Purification

  • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final azetidinyl-thiazole carboxamide fungicide.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3 & 4: Coupling and Purification A 1-Isopropylazetidin-3-ol hydrochloride B 1-Isopropylazetidin-3-ol (Free Base) A->B Et3N, DCM C 3-Amino-1-isopropylazetidine B->C Multi-step conversion (e.g., Mitsunobu, Reduction) F Amide Coupling C->F D Pyrazole-Thiazole Carboxylic Acid E Activated Ester D->E HATU, DIPEA, DMF E->F G Purified Azetidinyl-Thiazole Carboxamide Fungicide F->G Work-up & Purification

Caption: Synthetic workflow for an azetidinyl-thiazole carboxamide fungicide.

Mechanism of Action: Targeting Fungal Respiration

The synthesized azetidinyl-thiazole carboxamide fungicide is designed to act as a succinate dehydrogenase inhibitor (SDHI). The pyrazole carboxamide portion of the molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the electron transport chain and thereby inhibiting fungal respiration. This leads to a depletion of cellular energy (ATP) and ultimately, fungal cell death.

G cluster_0 Mitochondrial Electron Transport Chain Complex_II Complex_II UQ Ubiquinone (Q) Complex_II:f1->UQ e- Complex_III Complex III UQ->Complex_III e- Fungicide Azetidinyl-Thiazole Carboxamide Fungicide Fungicide->Complex_II:f0 Inhibits

Caption: Inhibition of Complex II (SDH) by the azetidinyl fungicide.

Data Summary: Physicochemical Properties

The introduction of the 1-isopropylazetidin-3-ol moiety is expected to influence the physicochemical properties of the final compound. The following table provides a hypothetical comparison of key properties.

PropertyParent Compound (without azetidine)Azetidinyl DerivativeRationale for Change
LogP LowerPotentially HigherThe isopropylazetidine group increases lipophilicity.
Aqueous Solubility HigherPotentially LowerIncreased lipophilicity can decrease water solubility.
Metabolic Stability ModeratePotentially HigherThe azetidine ring can block sites of metabolic attack.
Binding Affinity (IC₅₀) Potentially lowerPotentially HigherThe 3D structure of the azetidine can improve binding to the target enzyme.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals, particularly fungicides. Its unique structural features allow for the fine-tuning of molecular properties, leading to compounds with enhanced efficacy and potentially improved safety profiles. The application of this and other substituted azetidines in the design of SDHI fungicides is a testament to the growing importance of strained ring systems in modern agrochemical research. As the demand for innovative and sustainable crop protection solutions continues to grow, the strategic use of such building blocks will undoubtedly play a pivotal role in the development of the next generation of agrochemicals.

References

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate. [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. National Institutes of Health. [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Springer. [Link]

  • Isoflucypram. PubChem. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. [Link]

  • Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. PubMed Central. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

Sources

Synthetic Strategies for Accessing Diverse 1,3-Substituted Azetidine Cores: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable structural motif in medicinal chemistry, recognized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1][2][3] These four-membered nitrogen-containing heterocycles can enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity, making them attractive components in drug design.[3] Specifically, 1,3-substituted azetidines offer a versatile platform for introducing diverse functionalities at key vectors, enabling fine-tuning of pharmacological activity. Despite their significance, the synthesis of these strained ring systems can be challenging.[4][5] This guide provides a detailed overview of robust synthetic methodologies for accessing a wide array of 1,3-substituted azetidine cores, with a focus on the underlying principles and practical applications.

Core Synthetic Methodologies

The construction of the 1,3-substituted azetidine framework can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include intramolecular cyclization, cycloaddition reactions, and ring expansion/contraction pathways.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a direct and widely employed approach for forming the azetidine ring.[3] This strategy relies on the formation of a C-N bond from a suitably functionalized acyclic precursor.

The success of intramolecular cyclization is critically dependent on the nature of the starting material and the choice of reagents that facilitate the ring-closing event. The primary challenge is to favor the desired 4-membered ring formation over competing intermolecular reactions or intramolecular side reactions such as elimination.

  • Precursor Design: The ideal precursor contains a nucleophilic nitrogen atom and an electrophilic carbon at the γ-position. Common starting materials include γ-amino alcohols and γ-amino halides. The substituents at the 1 and 3 positions of the target azetidine are incorporated into this linear precursor.

  • Leaving Group Selection: For γ-amino alcohol precursors, the hydroxyl group must be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic attack by the amine.[6] Halides are also effective leaving groups.

  • Protecting Group Strategy: The nitrogen atom is often protected with a suitable group (e.g., trityl, dimethoxytrityl, or a sulfonyl group) to prevent side reactions and to modulate its nucleophilicity.[6] The choice of protecting group is crucial as it must be stable to the reaction conditions for cyclization and readily removable afterward.

This protocol details the synthesis of a 1,3-disubstituted azetidine from a 2-substituted-1,3-propanediol derivative.[7]

Step 1: Synthesis of the Bis-triflate Intermediate (in situ)

  • To a solution of 2-phenyl-1,3-propanediol (1.0 eq) in dichloromethane (CH2Cl2) at -78 °C, add 2,6-lutidine (2.5 eq).

  • Slowly add trifluoromethanesulfonic anhydride (Tf2O) (2.2 eq) dropwise, maintaining the temperature below -60 °C.

  • Stir the reaction mixture at -78 °C for 1 hour. The formation of the bis-triflate is typically not monitored and is used directly in the next step.

Step 2: Azetidine Ring Formation

  • In a separate flask, dissolve tert-butylamine (1.2 eq) in CH2Cl2.

  • Slowly add the amine solution to the cold (-78 °C) solution of the in situ generated bis-triflate.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-tert-butyl-3-phenylazetidine.

Diagram: Intramolecular Cyclization Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization Start 2-Substituted-1,3-propanediol Reagents1 Tf2O, 2,6-lutidine in CH2Cl2, -78 °C Start->Reagents1 Activation of hydroxyl groups Intermediate In situ generated bis-triflate Reagents1->Intermediate Cyclization Nucleophilic Substitution (S_N2) Intermediate->Cyclization Reaction with amine Amine Primary Amine (R-NH2) in CH2Cl2 Amine->Cyclization Product 1,3-Disubstituted Azetidine Cyclization->Product

Caption: Workflow for 1,3-substituted azetidine synthesis via intramolecular cyclization.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer an atom-economical route to the azetidine core.[8][9] This approach involves the reaction of an imine with an alkene, often photochemically induced.[2][9]

The success of the aza Paternò-Büchi reaction is governed by the electronic properties of the reactants and the reaction conditions.

  • Excitation: The reaction is typically initiated by the photoexcitation of the imine to its excited singlet or triplet state.[9] The choice of light source and photosensitizer can influence the reaction pathway and stereochemical outcome.

  • Stereoselectivity: Reactions proceeding through the excited singlet state are often concerted and can exhibit high stereoselectivity.[9] In contrast, triplet-state reactions proceed via a stepwise mechanism involving a 1,4-biradical intermediate, which can lead to a loss of stereochemical information.[9]

  • Substrate Scope: The scope of the aza Paternò-Büchi reaction can be limited by the photoreactivity of the imine precursors.[8] Recent advances have focused on the development of new catalysts and reaction conditions to overcome these limitations.[2]

This protocol is a general representation of a photocatalyzed aza Paternò-Büchi reaction.[2]

Step 1: Preparation of the Reaction Mixture

  • In a quartz reaction tube, dissolve the imine (1.0 eq), the alkene (2.0-5.0 eq), and a suitable photocatalyst (e.g., an iridium complex, 1-5 mol%) in a degassed solvent (e.g., acetonitrile or dichloromethane).

  • Seal the tube under an inert atmosphere (e.g., argon or nitrogen).

Step 2: Photoreaction

  • Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at a controlled temperature (typically room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired azetidine.

Diagram: [2+2] Cycloaddition Logical Flow

G Imine Imine Excitation Imine Excitation (Singlet or Triplet State) Imine->Excitation Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition Photocatalyst Photocatalyst (e.g., Ir(III) complex) Photocatalyst->Excitation Light Visible Light (e.g., Blue LEDs) Light->Excitation Excitation->Cycloaddition Azetidine Azetidine Product Cycloaddition->Azetidine

Caption: Logical flow of a photocatalyzed [2+2] cycloaddition for azetidine synthesis.

Ring Expansion of Aziridines

The ring expansion of readily available aziridines provides another powerful strategy for the synthesis of azetidines.[10][11] This approach typically involves the reaction of an aziridine with a one-carbon source, such as a carbene or a carbene equivalent.

The key to a successful ring expansion is the controlled insertion of a carbon atom into the C-N bond of the aziridine ring.

  • Ylide Formation: The reaction often proceeds through the formation of an aziridinium ylide intermediate.[4] The fate of this highly reactive intermediate determines the outcome of the reaction.

  • Catalyst Control: The choice of catalyst is critical for controlling the rearrangement of the ylide. Rhodium and copper catalysts are commonly used to generate carbenes from diazo compounds.[4] More recently, biocatalytic approaches using engineered enzymes have shown remarkable stereocontrol over the ring expansion process.[10][11]

  • [10][11]-Stevens Rearrangement: The desired azetidine product is formed via a[10][11]-Stevens rearrangement of the aziridinium ylide.[10][11] Competing pathways, such as cheletropic extrusion of an alkene, can be a significant side reaction.[4]

This protocol is based on the use of an engineered cytochrome P450 enzyme for the enantioselective synthesis of azetidines.[10][11]

Step 1: Preparation of the Reaction Mixture

  • In a suitable buffer solution, combine the aziridine substrate (1.0 eq), a diazo compound (e.g., ethyl diazoacetate, 1.5 eq), and the engineered enzyme (e.g., a P450 variant).

  • If necessary, add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

Step 2: Biocatalytic Reaction

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with shaking.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

Step 3: Workup and Purification

  • Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Comparative Data of Synthetic Strategies

Synthetic StrategyKey AdvantagesKey LimitationsTypical YieldsStereocontrol
Intramolecular Cyclization Readily available starting materials, well-established methodology.[3][7]Competing elimination reactions, may require protecting groups.[3]Moderate to HighDependent on the stereochemistry of the acyclic precursor.
[2+2] Cycloaddition Atom-economical, direct formation of the ring.[8][9]Limited substrate scope for some imines, potential for side reactions.[8]VariableCan be high, especially in concerted reactions.[9]
Ring Expansion of Aziridines Access to diverse substitution patterns, potential for high enantioselectivity.[4][10][11]Availability of substituted aziridines, control of competing pathways.[4]Good to ExcellentCan be excellent with appropriate catalysts (e.g., biocatalysts).[10][11]

Conclusion

The synthesis of 1,3-substituted azetidines is a dynamic area of research with significant implications for drug discovery. The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the required stereochemistry, and the availability of starting materials. Intramolecular cyclization remains a workhorse in the field, while [2+2] cycloaddition and ring expansion of aziridines offer powerful and increasingly sophisticated alternatives. The continued development of novel catalysts and methodologies will undoubtedly expand the accessibility and diversity of this important class of heterocycles.

References

  • Lal, R. G., Marchetti, L. A., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][11]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4739-4745. [Link]

  • Lal, R. G., Marchetti, L. A., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][11]-Stevens Rearrangement. CaltechAUTHORS. [Link]

  • Schomaker, J. M., et al. (2019). Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless[4][11]-Stevens Rearrangements of Aziridinium Ylides. National Institutes of Health. [Link]

  • Arnold, F. S., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][11]-Stevens Rearrangement. ChemRxiv. [Link]

  • Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][11]-Stevens Rearrangement. PubMed. [Link]

  • Cromwell, N. H., & Phillips, B. (1979). The azetidines. Recent synthetic developments. Chemical Reviews, 79(4), 331-358. [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887. [Link]

  • Unknown. (2011). Synthesis of Azetidines. Progress in Chemistry. [Link]

  • Aggarwal, V. K., et al. (2020). Divergent, Strain-Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation. Angewandte Chemie International Edition, 59(35), 15197-15202. [Link]

  • Urban, M., & Dračínský, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2693-2705. [Link]

  • Griesbeck, A. G., & Uhlig, S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Organic & Biomolecular Chemistry, 18(30), 5799-5808. [Link]

  • Urban, M., & Dračínský, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]

  • Schindler, C. S., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • March-Cortijos, A., Snape, T. J., & Turner, N. J. (2012). Synthesis of 1,3-disubstituted azetidines via a tandem ring-opening ring-closing procedure. Synthesis, 44(11), 1737-1742. [Link]

  • Sridharan, V., et al. (2017). Synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction. Tetrahedron Letters, 58(1), 51-55. [Link]

  • Kuriyama, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1243118. [Link]

  • De Kimpe, N., et al. (1992). Efficient Synthesis of Azetidine Through N-Trityl- or N-Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3-Halopropylamine Hydrohalides. Synthetic Communications, 22(12), 1837-1848. [Link]

  • Shainyan, B. A., et al. (2025). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. ResearchGate. [Link]

  • Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5681–5684. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 548-555. [Link]

  • Sridharan, V., et al. (2017). Synthesis of Oxetane/Azetidine Containing Spirocycles via the 1,3-Dipolar Cycloaddition Reaction. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Isopropylazetidin-3-ol hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, optimize your reaction yield, and ensure the highest purity of your final product.

I. Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of 1-Isopropylazetidin-3-ol is a two-step process starting from readily available materials: epichlorohydrin and isopropylamine. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

The overall process can be visualized as follows:

Synthesis_Workflow S1_start Epichlorohydrin + Isopropylamine S1_product 1-Chloro-3-(isopropylamino)propan-2-ol (Intermediate) S1_start->S1_product S2_start 1-Chloro-3-(isopropylamino)propan-2-ol S2_product 1-Isopropylazetidin-3-ol (Free Base) S2_start->S2_product Base-Mediated SN2 Cyclization S3_start 1-Isopropylazetidin-3-ol S3_product 1-Isopropylazetidin-3-ol HCl (Final Product) S3_start->S3_product HCl

Caption: High-level workflow for the synthesis of this compound.

This guide will dissect the critical parameters and potential pitfalls within each of these stages.

II. Troubleshooting Guide: Optimizing Your Yield

This section addresses specific problems you may encounter during the synthesis.

Question 1: My yield for Step 1 (ring-opening) is low, and I see multiple products on my TLC/LC-MS. What's going wrong?

Answer: Low yield and impurity in the first step, the reaction between epichlorohydrin and isopropylamine, typically stem from two main issues: lack of regioselectivity and the formation of a di-adduct byproduct.

1. The Mechanism and Regioselectivity: The reaction is a nucleophilic (SN2) attack of the amine on the epoxide ring of epichlorohydrin. For optimal yield of the desired intermediate, 1-chloro-3-(isopropylamino)propan-2-ol, this attack must occur at the less sterically hindered terminal carbon of the epoxide.[1] Attack at the internal carbon leads to the undesired regioisomer, 2-chloro-1-(isopropylaminomethyl)ethanol.

2. Common Side Reactions: The most significant byproduct is often 1,3-bis(isopropylamino)propan-2-ol, formed when a second molecule of isopropylamine displaces the chloride. Another common impurity is the di-adduct, di(3-chloro-2-hydroxypropyl)isopropylamine, where the secondary amine intermediate reacts with a second molecule of epichlorohydrin. Minimizing the formation of this di-adduct is crucial for an economical and efficient process.[2]

Side_Reactions main_path Isopropylamine Epichlorohydrin desired_product 1-Chloro-3-(isopropylamino)propan-2-ol main_path:f0->desired_product Desired Path (1:1 Stoichiometry) side_product Di(3-chloro-2-hydroxypropyl)isopropylamine desired_product->side_product Side Reaction (+ Epichlorohydrin)

Caption: Visualization of the desired reaction versus a common side reaction.

Troubleshooting Actions:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of isopropylamine (e.g., 1.1 to 1.5 equivalents).This helps to ensure all the epichlorohydrin is consumed and minimizes the formation of the di-adduct by keeping the concentration of the intermediate secondary amine relatively low compared to the primary amine.
Temperature Maintain a low to moderate reaction temperature (e.g., 0°C to room temperature initially, then gentle heating if necessary).Epoxide ring-opening is exothermic. Uncontrolled temperature can accelerate side reactions. Running the reaction at a controlled temperature, such as 90°C for several hours, has been reported.[1]
Solvent A protic solvent like water, methanol or ethanol is often used.[3][4]Solvents can influence regioselectivity. Water or alcohols can facilitate the reaction and help control the temperature. Some procedures are run neat, using excess isopropylamine as the solvent.[1]
Rate of Addition Add epichlorohydrin dropwise to the solution of isopropylamine.This maintains a high concentration of the primary amine relative to the epoxide, further suppressing the formation of the di-adduct.
Question 2: The cyclization in Step 2 is not going to completion, or I'm getting a low yield of 1-Isopropylazetidin-3-ol. How can I improve this?

Answer: The second step is an intramolecular SN2 reaction where the secondary amine attacks the carbon bearing the chloride, displacing it to form the four-membered azetidine ring. The success of this step is highly dependent on the choice of base and reaction conditions that favor intramolecular cyclization over competing intermolecular side reactions.

Critical Factors for Cyclization:

  • Choice of Base: The base deprotonates the hydroxyl group, forming an alkoxide which is a less effective nucleophile than the amine, or it can act as a scavenger for the HCl generated. A non-nucleophilic, moderately strong base is often ideal. Triethylamine is commonly used.[4] Stronger bases like sodium hydroxide can also be used but may promote side reactions if not carefully controlled.

  • Solvent: The solvent must be able to dissolve the intermediate and be compatible with the base. Acetonitrile is an effective solvent for this cyclization when using triethylamine.[4]

  • Temperature: The reaction often requires heating (reflux) to proceed at a reasonable rate.[4] However, excessive heat can lead to decomposition or polymerization. The optimal temperature is often determined empirically. For some hindered N-alkyl groups, cyclization can even occur spontaneously at around 50°C.[4]

  • Concentration: The reaction should be run at a sufficient dilution to favor the intramolecular cyclization over intermolecular reactions, which can lead to dimers or polymers.

Troubleshooting Actions:

IssuePossible CauseRecommended Solution
Low Conversion Insufficient base, inadequate temperature, or short reaction time.Ensure at least one equivalent of base (e.g., triethylamine) is used. Increase the reaction temperature to reflux in a suitable solvent like acetonitrile and monitor by TLC or LC-MS until the starting material is consumed.[4]
Impure Product Intermolecular side reactions or decomposition.Run the reaction at a higher dilution. Ensure the temperature is not excessively high. Purify the intermediate 1-chloro-3-(isopropylamino)propan-2-ol before cyclization to remove any byproducts from Step 1.
Reaction Stalls The hydrochloride salt of the intermediate may have formed, preventing the free amine from cyclizing.Ensure enough free base is present to both neutralize any existing salt and promote the reaction.

A robust process for a similar compound, 1-benzhydrylazetidin-3-ol, achieved an 80% yield without chromatography, highlighting the potential for high efficiency with optimized conditions.[4]

Question 3: I'm having difficulty isolating the final product as a pure hydrochloride salt. What is the best procedure?

Answer: Isolating the final product involves converting the free base (1-Isopropylazetidin-3-ol), which is often an oil, into a stable, crystalline hydrochloride salt.

Key Steps & Tips:

  • Work-up and Extraction: After the cyclization is complete, the reaction mixture is typically worked up to remove the base and other salts. This may involve washing with brine and extracting the free base into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be thoroughly dried with an agent like anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Selection: The free base should be dissolved in a suitable solvent from which the hydrochloride salt will precipitate upon addition of HCl. Common choices include isopropanol, ethyl acetate, or diethyl ether.

  • HCl Addition: A solution of HCl in a compatible solvent (e.g., HCl in isopropanol, HCl in diethyl ether, or gaseous HCl) should be added slowly to the solution of the free base at a controlled temperature (often 0-5°C).

  • Crystallization: The hydrochloride salt should precipitate out of the solution. Stirring the slurry at a low temperature for a period can help maximize the yield of the crystalline solid.

  • Isolation and Drying: The solid is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum.

Troubleshooting Table:

ProblemPossible CauseSolution
Product oils out, no solid forms Incorrect solvent; presence of water or other impurities.Ensure the free base solution is completely dry before adding HCl. Try a different solvent system. Seeding with a small crystal of the product can sometimes induce crystallization.[5]
Low yield of isolated salt Product is too soluble in the chosen solvent.Change to a less polar solvent system where the hydrochloride salt has lower solubility. Ensure the pH is sufficiently acidic to fully protonate the amine.
Salt is discolored or impure Impurities from previous steps are carried through.Consider purifying the free base by column chromatography or vacuum distillation before salt formation. Wash the final solid product thoroughly with cold solvent.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with this synthesis? A: Epichlorohydrin is a toxic and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Isopropylamine is a flammable and corrosive liquid. All reactions should be conducted with appropriate safety measures in place.

Q2: Which analytical methods are best for monitoring this reaction? A:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the reaction progress for both steps.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for tracking the consumption of starting materials and the formation of the product and byproducts. It provides both retention time and mass information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and the final product. ¹H and ¹³C NMR will confirm the structure and help assess purity.

Q3: Can this synthesis be performed in a one-pot procedure? A: While a one-pot synthesis of similar azetidinols has been described, it often leads to a higher impurity profile.[4] A two-step process with isolation or purification of the 1-chloro-3-(isopropylamino)propan-2-ol intermediate generally provides a cleaner final product and higher overall yield. This is particularly important for pharmaceutical applications where purity is paramount.

Q4: How critical is the quality of the starting materials? A: Very critical. Using high-purity epichlorohydrin and isopropylamine is essential to minimize side reactions. The presence of water in the starting materials or solvents can also interfere with the reactions, particularly the cyclization step.

IV. Detailed Experimental Protocol Example

The following is a representative, generalized protocol based on common procedures for analogous compounds.[1][4] Researchers must adapt and optimize this for their specific laboratory conditions.

Step 1: Synthesis of 1-Chloro-3-(isopropylamino)propan-2-ol

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add isopropylamine (1.2 equivalents) and a suitable solvent (e.g., water or methanol).

  • Cool the mixture to 0-5°C in an ice bath.

  • Add epichlorohydrin (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or gently heat to reflux (e.g., 90°C) for 8-9 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess isopropylamine. The crude intermediate can be used directly or purified.

Step 2 & 3: Synthesis and Isolation of this compound

  • Dissolve the crude intermediate from Step 1 in acetonitrile.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC or LC-MS until the intermediate is consumed.

  • Cool the reaction mixture to room temperature and filter off any salts (triethylamine hydrochloride).

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Isopropylazetidin-3-ol free base.

  • Dissolve the crude free base in isopropanol.

  • Cool the solution to 0-5°C and slowly add a solution of HCl in isopropanol until the pH is acidic (pH 1-2).

  • Stir the resulting slurry at 0-5°C for 1-2 hours.

  • Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

V. References

  • McClure, D. E., Arison, B. H., & Baldwin, J. J. (1979). Mode of nucleophilic addition to epichlorohydrin and related species: chiral aryloxymethyloxiranes. Journal of the American Chemical Society, 101(13), 3666–3668. [Link]

  • ResearchGate. (2014). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

  • Du, L., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5729. [Link]

  • Organic Syntheses. (n.d.). Azetidine. [Link]

  • Organic Chemistry with Victor. (2023). Epichlorohydrin Opening Mechanism. YouTube. [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.

  • Jiang, B., et al. (2017). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances, 7(76), 48153-48162. [Link]

  • PubChem. (n.d.). 1-Chloro-3-(isopropylamino)propan-2-ol. [Link]

  • ResearchGate. (2016). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. [Link]

  • Pharmaffiliates. (n.d.). 1-Isopropylazetidin-3-ol. [Link]

  • National Institutes of Health. (2012). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. ACS Medicinal Chemistry Letters, 3(1), 40-44. [Link]

  • Google Patents. (2008). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).

Sources

Technical Support Center: Troubleshooting Low Conversion in Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the construction of this valuable, yet strained, four-membered heterocyclic motif. The inherent ring strain of the azetidine core makes its synthesis a non-trivial pursuit, often challenged by low yields and competing side reactions.[1]

This document provides in-depth troubleshooting advice, mechanistic explanations, and field-proven insights to help you diagnose and resolve common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization of a γ-amino alcohol derivative is resulting in a low yield of the desired azetidine. What are the likely causes?

A1: Low yields in azetidine formation via intramolecular cyclization are frequently due to the entropically and enthalpically disfavored nature of forming a four-membered ring.[2] This sensitivity to reaction conditions can lead to several competing side reactions, including intermolecular reactions that form dimers or polymers, and elimination reactions that result in alkenes.[2] If your solvent is nucleophilic, it may also lead to solvolysis products.[2]

Q2: I'm observing the formation of a five-membered pyrrolidine ring instead of the desired four-membered azetidine. How can I favor the 4-exo-tet cyclization?

A2: The formation of a pyrrolidine byproduct is a common competing pathway. The regioselectivity between the 4-exo-tet (azetidine) and 5-endo-tet (pyrrolidine) cyclizations is influenced by several factors, including the specific reaction conditions. For instance, in Lewis acid-catalyzed intramolecular aminolysis of epoxides, the choice of catalyst can be critical. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to favor the formation of azetidines.[3][4]

Q3: My azetidine product seems to be decomposing during purification on silica gel. What can I do to mitigate this?

A3: The instability of some azetidines on silica gel is a known issue, often due to the acidic nature of the silica. To address this, you can neutralize the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine or ammonia in methanol before packing the column.[1] Alternatively, consider using a less acidic stationary phase like neutral alumina.[1][5] If possible, non-chromatographic purification methods such as crystallization or distillation are excellent ways to avoid this issue altogether.[1]

Q4: Can protecting groups influence the success of my azetidine ring formation?

A4: Absolutely. The choice of a protecting group on the nitrogen atom can significantly impact the reaction's outcome. For N-unsubstituted azetidines, the product itself can be nucleophilic and react with the starting material, reducing the yield.[2] The use of a bulky protecting group like the trityl group can often lead to higher yields in the cyclization of N-protected amino alcohols.[2] Conversely, certain protecting groups can be leveraged for activation. For example, the tert-butoxythiocarbonyl (Botc) group has been shown to facilitate the lithiation and subsequent electrophilic substitution at the carbon alpha to the nitrogen in the azetidine ring.[6]

Troubleshooting Guide: Low Conversion & Side Product Formation

This section is organized by common synthetic strategies for azetidine formation.

Intramolecular Cyclization of γ-Haloamines and γ-Amino Alcohols

This is one of the most common methods for azetidine synthesis.[7] Low conversion in these reactions often points to issues with reaction conditions or substrate reactivity.

Symptom: Low to No Conversion of Starting Material

Potential Cause Explanation & Suggested Solution
Poor Leaving Group The intramolecular SN2 reaction requires a good leaving group. If you are using a γ-amino alcohol, the hydroxyl group must be activated. Common methods include conversion to a tosylate, mesylate, or halide.[8] The Mitsunobu reaction is another powerful method for in situ activation and cyclization of γ-amino alcohols, often proceeding with high stereochemical inversion.[3][9]
Insufficient Basicity A base is often required to deprotonate the amine, increasing its nucleophilicity. The choice of base is critical; it should be strong enough to deprotonate the amine but non-nucleophilic to avoid competing reactions.[3] For less nucleophilic amines, a strong base like lithium hexamethyldisilazide (LiHMDS) in a non-polar solvent like THF can be effective.[3]
Steric Hindrance Bulky substituents near the reacting centers can impede the intramolecular SN2 reaction.[3] Examine the substrate for steric clashes. It may be necessary to redesign the synthetic route to minimize steric hindrance.
Inappropriate Solvent The solvent can influence both the reaction rate and selectivity. Polar aprotic solvents such as THF, DCE, or acetonitrile are commonly used for these cyclizations.[3]

Symptom: Formation of Side Products (e.g., Dimers, Polymers, Alkenes)

Potential Cause Explanation & Suggested Solution
High Concentration Intermolecular reactions are favored at high concentrations. Running the reaction under high-dilution conditions will favor the desired intramolecular cyclization.[5]
Slow Addition A slow addition of the substrate to the reaction mixture can help maintain a low instantaneous concentration, further favoring the intramolecular pathway.[5]
Elimination Reactions Elimination to form an alkene is a common side reaction.[2] This can often be suppressed by using a lower reaction temperature, even if it requires a longer reaction time.[5]

Experimental Protocol: Improved Azetidine Synthesis via N-Trityl Protected 3-Amino-1-propanol [2]

This protocol illustrates the cyclization of an N-protected amino alcohol, which often provides higher yields than the direct cyclization of haloamines.

  • Protection: React 3-amino-1-propanol with trityl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to yield N-trityl-3-amino-1-propanol.

  • Activation of Hydroxyl Group: Convert the hydroxyl group to a good leaving group. A common method is to react the N-protected amino alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine in DCM to form the corresponding mesylate.

  • Cyclization: Treat the N-trityl-3-(methylsulfonyloxy)propylamine with a suitable base, such as sodium hydride (NaH), in an aprotic solvent like THF to induce intramolecular cyclization to the N-trityl-azetidine.

  • Deprotection (if required): The trityl group can be removed under acidic conditions to yield the free azetidine.

[2+2] Photocycloaddition (Aza Paternò–Büchi Reaction)

This method is a direct route to the azetidine ring but is mechanistically complex and can be prone to failure if not properly controlled.[1][10]

Symptom: Low to No Azetidine Product

Potential Cause Explanation & Suggested Solution
Inefficient Excited State Formation The reaction relies on the formation of a reactive imine excited state. Competing non-productive pathways, such as E/Z isomerization, can dominate, especially with acyclic imines.[1] Using a photosensitizer can facilitate the necessary intersystem crossing to the reactive triplet state.[10]
Unsuitable Wavelength of Light The UV irradiation must be of the appropriate wavelength to excite the imine. Ensure your light source is appropriate for the substrate.
Substrate Decomposition Prolonged exposure to UV light can lead to decomposition. Monitor the reaction progress and minimize the irradiation time.

Logical Troubleshooting Workflow for Low Yields in Azetidine Cyclization

G start Low Azetidine Yield check_sm Starting Material Consumed? start->check_sm no_product No or Little Product Formation check_sm->no_product No side_products Side Products Observed check_sm->side_products Yes optimize_lg Optimize Leaving Group / Activation no_product->optimize_lg optimize_base Optimize Base no_product->optimize_base optimize_solvent Optimize Solvent no_product->optimize_solvent check_sterics Assess Steric Hindrance no_product->check_sterics high_dilution Use High Dilution Conditions side_products->high_dilution slow_addition Slowly Add Substrate side_products->slow_addition lower_temp Lower Reaction Temperature side_products->lower_temp alt_method Consider Alternative Synthetic Route optimize_lg->alt_method optimize_base->alt_method optimize_solvent->alt_method check_sterics->alt_method high_dilution->alt_method slow_addition->alt_method lower_temp->alt_method

Caption: Troubleshooting workflow for low yields in azetidine cyclization.

Aza-Michael Addition

The aza-Michael addition is a versatile method for constructing C-N bonds.[11] When applied to the synthesis of azetidine derivatives, low reactivity can be a hurdle.

Symptom: Sluggish or Incomplete Reaction

Potential Cause Explanation & Suggested Solution
Insufficient Nucleophilicity of the Amine The reaction rate is highly dependent on the nucleophilicity of the amine. Aromatic or sterically hindered amines are generally less reactive.[12] Consider using a more nucleophilic amine if possible, or employing a catalyst.
Lack of Activation The Michael acceptor may not be sufficiently electrophilic. The use of a Lewis acid catalyst can enhance the electrophilicity of the double bond and improve the reaction rate.[12]
Inappropriate Solvent Polar protic solvents, like alcohols, can enhance the rate of aza-Michael additions by stabilizing intermediates and facilitating proton transfer.[12]

General Reaction Pathway for Lewis Acid-Catalyzed Azetidine Synthesis

G AminoAlcohol γ-Amino Alcohol ActivatedComplex Activated Complex AminoAlcohol->ActivatedComplex + Catalyst LewisAcid Lewis Acid (e.g., La(OTf)₃) LewisAcid->ActivatedComplex Azetidine Azetidine Product ActivatedComplex->Azetidine Intramolecular Cyclization

Caption: General reaction pathway for Lewis acid-catalyzed azetidine synthesis.

References

  • Troubleshooting low yields in azetidine synthesis. Benchchem.
  • Troubleshooting low yields in Azetidine, perchlorate mediated reactions. Benchchem.
  • Technical Support Center: Overcoming Low Yields in 3-Aryl-Azetidine Synthesis. Benchchem.
  • Azetidine Synthesis. IntechOpen.
  • Troubleshooting low reactivity of 3-methylideneazetidine derivatives. Benchchem.
  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
  • How to improve the yield of azetidine ring formation reactions. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules.
  • Azetidines, Azetines and Azetes: Monocyclic. ResearchGate.

Sources

Technical Support Center: Purification of Polar Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of polar amine hydrochloride salts. The inherent properties of these compounds—high polarity, water solubility, and potential for multiple protonation states—often complicate standard purification protocols. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the integrity and purity of your compounds.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of polar amine hydrochloride salts. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.

Issue 1: My amine hydrochloride salt won't crystallize, or it "oils out."

Q: I've performed my reaction and precipitated my amine hydrochloride salt, but upon attempting recrystallization, it either remains in solution or separates as a viscous oil. What's going wrong?

A: This is a frequent and frustrating issue stemming from several factors, primarily related to solvent choice and the presence of impurities.

Root Cause Analysis:

  • High Polarity: Amine hydrochloride salts are significantly more polar than their freebase counterparts.[1][2] This high polarity often leads to very high solubility in common polar recrystallization solvents like methanol or ethanol, making it difficult to achieve the supersaturation needed for crystallization.[3]

  • Residual Impurities: The presence of even small amounts of impurities can act as a "eutectic mixture," depressing the melting point and inhibiting crystal lattice formation, leading to oiling out.[4] Common impurities include unreacted starting materials, byproducts, and residual solvents.[5]

  • Water Content: The presence of water can drastically increase the solubility of the salt, preventing crystallization. Water can be introduced from aqueous workups or hygroscopic solvents.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Initial Screening: Begin by testing the solubility of a small amount of your crude salt in a variety of solvents at both room temperature and at their boiling points.[1]

    • Solvent Pairs: A solvent pair, consisting of a "good" solvent in which the salt is soluble when hot and a "poor" solvent in which it is insoluble, is often effective.[6] Common pairs for polar salts include isopropanol/ether, ethanol/ethyl acetate, or methanol/dichloromethane.[3]

    • Procedure: Dissolve the crude salt in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy. Reheat to clarify and then allow to cool slowly.[6]

  • Impurity Removal Prior to Crystallization:

    • Liquid-Liquid Extraction: If your freebase amine is soluble in an organic solvent, consider converting the salt back to the free amine with a mild base (e.g., NaHCO₃ solution), extracting it into an organic layer to remove water-soluble impurities, drying the organic layer, and then reforming the salt with anhydrous HCl in a suitable solvent (e.g., HCl in dioxane or diethyl ether).[7][8]

    • Charcoal Treatment: If your hot recrystallization solution is colored, impurities may be present. Adding a small amount of activated charcoal to the hot solution, followed by hot filtration, can remove these colored impurities.[3][4]

  • Control of Cooling Rate:

    • Rapid cooling often leads to the precipitation of impurities along with the desired product or causes the product to crash out of solution as an oil.[4]

    • Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Insulating the flask can help slow the cooling process.[4]

Issue 2: My amine hydrochloride salt streaks badly on a silica gel column.

Q: I'm trying to purify my polar amine hydrochloride salt using column chromatography on silica gel, but the compound is streaking and I'm getting poor separation. How can I resolve this?

A: Streaking of amines and their salts on silica gel is a classic problem due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.

Root Cause Analysis:

  • Acid-Base Interactions: Silica gel is acidic (pKa ≈ 4.5), while amines are basic. The protonated amine hydrochloride can interact strongly with the deprotonated silanol groups, leading to irreversible binding or slow elution, which manifests as streaking.

  • High Polarity: The high polarity of the salt causes it to bind very strongly to the polar stationary phase, requiring highly polar mobile phases for elution, which can limit selectivity.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Addition of a Base: To mitigate the acidic nature of the silica gel, add a small amount of a volatile base like triethylamine (TEA) or ammonia (as a solution in methanol) to your mobile phase (typically 0.1-1%).[9] This deprotonates the silanol groups and competes with your amine for binding sites, resulting in better peak shape.

    • Use of Buffers: In some cases, incorporating a buffer into the mobile phase can help maintain a consistent pH and improve peak shape.

  • Alternative Stationary Phases:

    • Alumina: Alumina is a basic stationary phase and is often a better choice for the purification of basic compounds like amines.[9]

    • Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, which masks the acidic silanol groups and provides a more inert surface for the separation of basic compounds.[1]

    • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography can be a powerful alternative. The mobile phase typically consists of water and an organic solvent like acetonitrile or methanol, often with an ion-pairing agent or a pH modifier like formic acid or trifluoroacetic acid (TFA).[9][10]

  • Purification of the Free Base:

    • As a general strategy, it is often easier to purify the less polar free amine on silica gel and then convert the purified amine to its hydrochloride salt.[8]

Issue 3: I see two peaks for my pure amine hydrochloride salt in my HPLC analysis.

Q: My NMR and other characterization data suggest my amine hydrochloride salt is pure, but I consistently see two closely eluting peaks in my HPLC chromatogram. What could be the cause?

A: This phenomenon is often related to on-column equilibria or issues with the mobile phase buffering capacity.

Root Cause Analysis:

  • On-Column Equilibrium: The two peaks could represent the protonated amine salt and a small amount of the free amine in equilibrium on the column. This is more likely if the mobile phase pH is close to the pKa of the amine.

  • Insufficient Buffering: If the mobile phase is not adequately buffered, the injection of the acidic amine hydrochloride salt can create a localized pH drop within the sample band.[11] This pH heterogeneity can lead to peak splitting as the compound experiences different retention environments.[11]

  • Isomeric Forms: While less common, consider the possibility of diastereomers or other isomeric forms if your molecule has multiple stereocenters.

Troubleshooting Protocol:

  • Optimize Mobile Phase pH and Buffer Strength:

    • Adjust pH: Move the mobile phase pH further away from the pKa of your amine (at least 2 pH units). For an amine, this typically means using a more acidic mobile phase (e.g., pH 2.5-3.5) to ensure it is fully protonated.

    • Increase Buffer Concentration: If you suspect insufficient buffering, increase the concentration of your buffer (e.g., from 10 mM to 25 mM or 50 mM).[11] This will help to neutralize the pH effects of the injected sample.

  • Modify Sample Diluent:

    • Dissolve your sample in the mobile phase to ensure that the solvent environment of the injected plug matches that of the column.[11]

  • Vary Temperature:

    • In some cases, peak splitting can be due to slow interconversion between conformers. Running the analysis at an elevated temperature can sometimes coalesce the two peaks into a single, sharper peak.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in polar amine hydrochloride salts?

A1: Impurities can be introduced at various stages of synthesis and workup. Common sources include:

  • Residual Starting Materials: Unreacted primary or secondary amines and alkylating or arylating agents.[5]

  • Byproducts of the Reaction: These are specific to the synthetic route employed.

  • Oxidation Products: Amines can oxidize when exposed to air, forming nitrosoamines, nitrates, or other degradation products.[5]

  • Solvent Residues: Incomplete removal of solvents used in the reaction or purification steps.[5]

  • Inorganic Salts: Salts like sodium chloride can be introduced during aqueous workups or salt formation steps.[12]

Q2: How can I efficiently convert my amine hydrochloride salt back to the free amine?

A2: The most common method is to basify an aqueous solution of the salt and extract the free amine.

  • Dissolve the amine hydrochloride salt in water.

  • Add a base such as sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) solution until the pH is basic (typically pH 9-11).[8][13] Be cautious when adding bicarbonate or carbonate to an acidic solution, as it will produce carbon dioxide gas.[8]

  • Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). The free amine, being less polar, will partition into the organic layer.[7][8]

  • Separate the layers, dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the free amine.

For water-sensitive compounds, non-aqueous methods like using an ion-exchange resin can be employed.[7]

Q3: Why is my polar amine hydrochloride salt highly soluble in water but poorly soluble in most organic solvents?

A3: This is due to the fundamental principle of "like dissolves like."

  • Polarity and Ionic Character: Amine hydrochloride salts are ionic compounds, possessing a positive charge on the nitrogen atom and a negative charge on the chloride ion.[2] This makes them highly polar.

  • Solubility in Water: Water is a very polar solvent and is excellent at solvating ions through hydrogen bonding and dipole-dipole interactions, leading to high solubility.[14][15]

  • Insolubility in Organic Solvents: Most organic solvents are significantly less polar than water. They are not able to effectively solvate the charged ions of the salt, resulting in poor solubility.[14] This property is often exploited for separating amines from non-basic, water-insoluble organic compounds.

Q4: What are the best analytical techniques for assessing the purity of my polar amine hydrochloride salt?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying impurities. A high-resolution column and a suitable mobile phase are crucial. Often coupled with a mass spectrometer (LC-MS) for impurity identification.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help in identifying impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the amine salt functional group. The N-H stretching vibrations in the salt form appear at different frequencies than in the free amine.[2]

  • Elemental Analysis (CHN Analysis): Determines the percentage of carbon, hydrogen, and nitrogen in the sample. A close match between the experimental and theoretical values is a strong indicator of purity.

Visualized Workflows

Diagram 1: Troubleshooting Crystallization Issues

G start Crude Amine HCl Salt recrystallize Attempt Recrystallization start->recrystallize oils_out Oils Out / Fails to Crystallize recrystallize->oils_out No success Pure Crystals Formed recrystallize->success Yes solvent Optimize Solvent System (e.g., Solvent Pair) oils_out->solvent Try impurities Pre-Purify Crude Material oils_out->impurities Try cooling Control Cooling Rate oils_out->cooling Try solvent->recrystallize lle Convert to Free Base -> LLE -> Reform Salt impurities->lle charcoal Charcoal Treatment impurities->charcoal cooling->recrystallize lle->recrystallize charcoal->recrystallize

Caption: Workflow for troubleshooting common crystallization problems.

Diagram 2: Logic for Selecting a Purification Method

G start Crude Polar Amine HCl Salt is_solid Is the salt a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Chromatography is_solid->chromatography No / Impure recrystallize->chromatography Fails or Remains Impure streaks_silica Does it streak on silica? chromatography->streaks_silica free_base_chrom Purify as Free Base streaks_silica->free_base_chrom Yes alt_phase Use Alternative Phase (Alumina, RP-C18) streaks_silica->alt_phase Yes

Caption: Decision tree for selecting an appropriate purification strategy.

Quantitative Data Summary

Table 1: General Solvent Selection Guide for Recrystallization
Compound TypePolarityRecommended "Good" Solvents (Hot)Recommended "Poor" Solvents (Cold)Reference(s)
Freebase Amine Low-MediumHexanes, Toluene, Ethyl AcetateWater, Methanol[1]
Amine Hydrochloride Salt HighEthanol, Methanol, Isopropanol, WaterDiethyl Ether, Ethyl Acetate, Hexanes[1][3]

References

  • Veeprho. (n.d.). Amine Impurities and Related Compound.
  • Refining Community. (n.d.). Contamination in Amine Systems.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?
  • 3M. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow.
  • Google Patents. (1987).
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
  • Oxford Reference. (n.d.). Amine salts.
  • Google Patents. (1945).
  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
  • Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent.
  • ResearchGate. (2025, August 7). Industrial processes for manufacturing amines.
  • Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC.
  • University of California, Davis. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?
  • University of Rochester, Department of Chemistry. (n.d.).
  • Reddit. (2023, June 22). Hydrochloride salt of amine.
  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
  • ResearchGate. (2025, August 7). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection.
  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?
  • PubMed. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.
  • University of Alberta. (n.d.).
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem.
  • Reddit. (2018, May 13). Ways of crashing out amines.
  • Merck. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • ECHEMI. (n.d.).
  • National Institutes of Health. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
  • Wikipedia. (n.d.). Glutamic acid.
  • PubMed Central. (2022, February 24).
  • ResearchGate. (2020, September 22).
  • NCERT. (n.d.). Amines.
  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • Sciencemadness.org. (2020, October 14). TLC of amine hydrochloride salt.
  • EPTQ. (n.d.).
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • PubMed. (2012, June 11).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2012, June 12).

Sources

Technical Support Center: Improving Regioselectivity in the Ring-Opening of N-Substituted Azetidinium Ions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for controlling and improving the regioselectivity of the nucleophilic ring-opening of N-substituted azetidinium ions. The synthesis of highly functionalized and stereodefined acyclic amines from this reaction is a cornerstone in the development of complex molecules, including piperidines and other valuable heterocyclic compounds.[1][2][3][4] This resource addresses common experimental challenges through a troubleshooting-focused, question-and-answer format, grounded in mechanistic principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles the most common issues encountered during the regioselective ring-opening of N-substituted azetidinium ions. Each question is followed by a detailed explanation of the underlying chemical principles and actionable troubleshooting steps.

FAQ 1: My ring-opening reaction is producing a mixture of regioisomers. How can I favor nucleophilic attack at the desired position (C2 vs. C4)?

Answer: Achieving high regioselectivity in the ring-opening of N-substituted azetidinium ions is a multi-faceted challenge governed by a delicate interplay of steric, electronic, and nucleophilic factors. The two primary sites of nucleophilic attack are the carbon atoms adjacent to the nitrogen, C2 and C4.

Underlying Principles: The regiochemical outcome of the reaction is dictated by the relative activation of the C2 and C4 positions toward nucleophilic attack. This activation is influenced by:

  • Steric Hindrance: Bulky substituents on the azetidinium ring or the nucleophile can sterically hinder the approach to one of the electrophilic carbons.

  • Electronic Effects: Electron-withdrawing or -donating groups on the azetidinium ring can modulate the partial positive charge on the adjacent carbons, influencing their electrophilicity.

  • Nature of the Nucleophile: "Hard" and "soft" nucleophiles can exhibit different regioselectivities based on the principles of Hard and Soft Acids and Bases (HSAB) theory. The inherent nucleophilicity and steric bulk of the attacking species are also critical.[5][6]

Troubleshooting Flowchart:

start Poor Regioselectivity Observed steric Analyze Steric Factors start->steric electronic Evaluate Electronic Effects start->electronic nucleophile Assess Nucleophile Properties start->nucleophile steric_sub Are there bulky substituents near one reaction center? steric->steric_sub steric_nuc Is the nucleophile sterically demanding? steric->steric_nuc electronic_sub Are there EWGs or EDGs on the ring? electronic->electronic_sub nuc_type Is the nucleophile hard or soft? nucleophile->nuc_type increase_bulk Increase steric bulk on the undesired attack site. steric_sub->increase_bulk Yes decrease_nuc_bulk Use a less sterically hindered nucleophile. steric_nuc->decrease_nuc_bulk Yes add_ewg Introduce an EWG to activate the desired position. electronic_sub->add_ewg Yes change_nuc Switch to a nucleophile with different hardness/softness. nuc_type->change_nuc

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Solutions:

  • To Favor Attack at a Less Substituted Carbon (e.g., C4):

    • Increase Steric Bulk at C2: Introduce a sterically demanding substituent at the C2 position of the azetidine precursor. This will disfavor nucleophilic attack at C2.

    • Use a Bulky Nucleophile: Employ a sterically hindered nucleophile that will preferentially attack the less congested carbon.

  • To Favor Attack at a More Substituted Carbon (e.g., C2):

    • Electronic Activation: An electron-withdrawing group at C2 can enhance its electrophilicity, promoting nucleophilic attack at this position, especially with softer nucleophiles.[7] Studies have shown that attack at a quaternary carbon can be intrinsically favored over a secondary position, but this is highly sensitive to steric crowding.[8][9][10]

    • Chelation Control: In specific cases, a substituent capable of chelating with a Lewis acid catalyst can direct the nucleophile to a particular site.

FAQ 2: I am observing significant amounts of elimination byproducts instead of the desired ring-opened product. What are the likely causes and how can I suppress this side reaction?

Answer: The formation of elimination byproducts, typically through a Hofmann-type elimination, is a common competitive pathway, especially when using basic nucleophiles.[8]

Underlying Principles: The azetidinium ion can undergo elimination if a proton on a carbon adjacent to the ring nitrogen is sufficiently acidic and the nucleophile is sufficiently basic. The stability of the resulting alkene also plays a role.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired ring-opening.

  • Use a Less Basic Nucleophile: If possible, switch to a nucleophile that is less basic but still sufficiently nucleophilic. For example, using azide (N₃⁻) instead of a sterically hindered alkoxide. The success of the reaction is highly dependent on the basicity of the nucleophile.[11]

  • Change the Solvent: A more polar, non-protic solvent can stabilize the charged azetidinium ion and may disfavor the transition state of the elimination pathway.

  • Modify the N-Substituent: A less sterically bulky N-substituent can sometimes reduce the propensity for elimination.

FAQ 3: The reaction is sluggish, or I am recovering unreacted starting material. How can I improve the reaction rate without compromising selectivity?

Answer: Low reactivity can stem from several factors, including insufficient activation of the azetidinium ring, a weak nucleophile, or unfavorable reaction conditions.

Underlying Principles: The rate of the Sₙ2-type ring-opening is dependent on the electrophilicity of the ring carbons and the nucleophilicity of the attacking species.

Troubleshooting Steps:

  • Choice of Activating Group: The formation of the azetidinium ion is the first step. Ensure complete quaternization of the azetidine nitrogen. Methyl trifluoromethanesulfonate is a highly effective alkylating agent for this purpose.[5][12]

  • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate according to the principles of chemical kinetics.

  • Solvent Effects: Polar aprotic solvents like acetonitrile or DMF can often accelerate Sₙ2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its effective nucleophilicity.

  • Temperature: Cautiously increasing the reaction temperature can enhance the rate, but monitor for the emergence of side products (see FAQ 2).

FAQ 4: How does the substitution pattern on the azetidinium ring influence the regioselectivity of the ring-opening?

Answer: The substitution pattern is a primary determinant of regioselectivity.

General Rules of Thumb:

Substitution PatternPreferred Site of AttackRationale
Unsubstituted at C4C4Less sterically hindered.[5]
Methyl group at C4C2High regioselectivity for C2 attack is observed.[5]
Electron-withdrawing group at C2C2Electronic activation of the C2 position.
Bulky substituent at C2C4Steric hindrance directs the nucleophile to the less substituted carbon.

Data from Literature: A study by Couty et al. provides excellent insights into this. For instance, with an unsubstituted C4 position, nucleophiles like azide and benzylamine preferentially attack C4. Conversely, a methyl group at C4 directs the attack to C2.[5]

Section 2: Experimental Protocols

Protocol 1: General Procedure for the Regioselective Ring-Opening of a 2-Substituted-N-benzylazetidinium Ion with Sodium Azide

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 2-substituted-N-benzylazetidine

  • Methyl trifluoromethanesulfonate (MeOTf)

  • Sodium azide (NaN₃)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Formation of the Azetidinium Ion:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-substituted-N-benzylazetidine (1.0 eq) in anhydrous MeCN.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add MeOTf (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting azetidine.

  • Nucleophilic Ring-Opening:

    • In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of anhydrous MeCN.

    • Add the sodium azide solution to the freshly prepared azetidinium ion solution at room temperature.

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is slow. Monitor the progress by TLC/LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Workflow Diagram:

start Start: 2-Substituted-N-benzylazetidine azetidinium Formation of Azetidinium Ion (MeOTf, MeCN, 0°C to RT) start->azetidinium ring_opening Nucleophilic Ring-Opening (NaN3, MeCN, RT to 50°C) azetidinium->ring_opening workup Aqueous Work-up (NaHCO3, DCM, Brine) ring_opening->workup purification Purification (Flash Chromatography) workup->purification product Final Product: Ring-Opened Amine purification->product

Caption: Experimental workflow for azetidinium ring-opening.

Section 3: Mechanistic Insights

The nucleophilic ring-opening of azetidinium ions is generally considered to proceed via an Sₙ2 mechanism .[6][13] This has several important implications for stereochemistry and regioselectivity:

  • Stereochemistry: The reaction proceeds with inversion of configuration at the carbon center that is attacked by the nucleophile.

  • Regioselectivity: As discussed in FAQ 1, the site of attack is governed by steric and electronic factors that influence the accessibility and electrophilicity of the C2 and C4 positions.

Visualizing the Mechanism:

cluster_0 Azetidinium Ion cluster_1 Transition State (Attack at C4) cluster_2 Product 1 (Attack at C4) cluster_3 Transition State (Attack at C2) cluster_4 Product 2 (Attack at C2) A R''--C(R')--N+(R)--CH2--R''' Nu Nu- TS1 [Nu---CH2(R''')---N+(R)---C(R')R''] TS2 [Nu---C(R')R''---N+(R)---CH2R'''] Nu->TS1 Path A Nu->TS2 Path B P1 Nu--CH2(R''')--N(R)--CH(R')R'' TS1->P1 P2 Nu--C(R')R''--N(R)--CH2R''' TS2->P2

Caption: Competing Sₙ2 pathways for nucleophilic attack.

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in rationalizing and predicting the regiochemical outcomes of these reactions.[5] These studies can help elucidate the subtle electronic and steric factors that govern the transition states of the competing reaction pathways.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. (n.d.). Longdom Publishing. [Link]

  • Regioselectivity in the ring opening of non-activated aziridines. (2011). Chemical Society Reviews. [Link]

  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF. (n.d.). ResearchGate. [Link]

  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. (2024). PMC. [Link]

  • Regioselective ring-opening reactions of azetidines. (n.d.). ResearchGate. [Link]

  • Diamine Synthesis: Exploring the Regioselectivity of Ring Opening of Aziridinium Ions. (n.d.). [Link]

  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. (n.d.). ODUCI. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). PMC. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (n.d.). Journal of the American Chemical Society. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). PMC. [Link]

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. (2021). PMC. [Link]

  • Alkylative Aziridine Ring-Opening Reactions. (n.d.). MDPI. [Link]

  • Exploiting Nucleophilic Attack in Chemotherapy. (n.d.). The Onyx Review. [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis of enantiopure substituted piperidines via an aziridinium ring expansion. (n.d.). Semantic Scholar. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers. [Link]

  • Opening of azetidinium ions with C-nudeophiles | Request PDF. (n.d.). ResearchGate. [Link]

  • Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthetic Applications of Aziridinium Ions. (n.d.). MDPI. [Link]

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). The Journal of Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur. [Link]

  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. (n.d.). [Link]

  • Nucleophilic ring-opening of azetidine derivatives. (n.d.). ResearchGate. [Link]

Sources

Addressing stability and degradation issues of 1-Isopropylazetidin-3-ol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-AZT-001-v1.0

Subject: Addressing Stability and Degradation Issues of 1-Isopropylazetidin-3-ol hydrochloride (CAS: 54431-32-2) in Solution

Introduction

This compound is a valuable heterocyclic building block widely utilized by researchers in pharmaceutical and medicinal chemistry.[1][2] Its four-membered azetidine ring provides a rigid scaffold that can lead to improved ligand efficiency and desirable pharmacokinetic properties in drug candidates.[3] However, the inherent ring strain of the azetidine core, a key feature for its synthetic utility, also renders it susceptible to specific degradation pathways, particularly in solution.[3][4]

This guide serves as a centralized resource for our users—researchers, process chemists, and formulation scientists—to understand, diagnose, and mitigate stability issues encountered during their work. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions to safeguard the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by users.

Q1: I've prepared an aqueous solution of this compound, and over a short period, I'm observing a decrease in the parent peak area and the appearance of new, more polar peaks in my LC-MS analysis. What is the likely cause?

A: This is a classic presentation of compound degradation. The primary cause is the inherent strain of the four-membered azetidine ring, which makes it susceptible to nucleophilic attack and subsequent ring-opening.[3][5] Since the compound is a hydrochloride salt, it creates a mildly acidic aqueous solution, which can catalyze this degradation process through hydrolysis.[3][6] The new, more polar peaks are likely the ring-opened hydrolysis product(s).

Q2: What are the most critical factors I need to control to ensure the stability of this compound in solution?

A: The three most critical factors are pH, temperature, and solvent choice .

  • pH: The stability of azetidines is highly pH-dependent. Acidic conditions, in particular, can accelerate degradation by protonating the azetidine nitrogen, which activates the ring for nucleophilic attack.[3][7]

  • Temperature: Like most chemical reactions, degradation rates increase with temperature.[8][9][10] Performing reactions at elevated temperatures or storing solutions at room temperature for extended periods can lead to significant sample loss.

  • Solvent: The choice of solvent is crucial. Polar protic solvents, especially water, can act as nucleophiles and directly participate in the degradation pathway.[11][12]

Q3: Can you describe the primary degradation mechanism I should expect?

A: The dominant degradation pathway is an acid-catalyzed ring-opening via hydrolysis. The process begins with the protonation of the azetidine nitrogen, forming a reactive azetidinium ion .[7][13] This positively charged intermediate is highly electrophilic and readily attacked by a nucleophile, such as a water molecule from the solvent. This attack leads to the cleavage of a C-N bond and the opening of the four-membered ring.

Q4: What are the general recommendations for preparing and storing a stock solution?

A: For maximum stability, stock solutions should be prepared and stored under conditions that minimize the rate of hydrolysis. We recommend preparing solutions in aprotic organic solvents if compatible with your downstream application. If an aqueous solution is necessary, it should be prepared fresh at a low concentration, kept on ice during use, and stored at -20°C or -80°C for long-term stability. See the summary table in Section 4 for detailed recommendations.

Section 2: Troubleshooting Guide: A Workflow for Diagnosing Instability

When you suspect degradation, a systematic approach is necessary to identify the root cause. This section provides a logical workflow and detailed protocols to diagnose and confirm instability.

Initial Observations

Degradation can manifest in several ways:

  • Appearance of new spots on Thin Layer Chromatography (TLC).

  • Emergence of new peaks in HPLC, UPLC, or LC-MS chromatograms.

  • A decrease in the measured concentration or peak area of the starting material over time.

  • Inconsistent results or poor yields in reactions where the compound is used as a starting material.

  • Visible changes in the solution, such as color development (though less common).

Diagnostic Workflow for Instability

If you observe any of the above, follow this diagnostic workflow. The goal is to systematically isolate the stress factor responsible for the degradation.

G Diagram 1: Troubleshooting Workflow for Degradation cluster_stressors Stress Conditions start Observation: Suspected Degradation check_purity Step 1: Confirm Initial Purity Check CoA Run fresh sample on HPLC/LC-MS start->check_purity forced_degradation Step 2: Perform Forced Degradation Study Systematically test key stressors (See Protocol 2.3.1) check_purity->forced_degradation If purity is confirmed acid Acid Hydrolysis (e.g., 0.1M HCl) base Base Hydrolysis (e.g., 0.1M NaOH) thermal Thermal Stress (e.g., 60°C in dark) photo Photolytic Stress (ICH Q1B light source) analysis Step 3: Analyze Samples Compare stressed samples to control Use stability-indicating HPLC method (See Protocol 2.3.2) acid->analysis base->analysis thermal->analysis photo->analysis conclusion Conclusion: Identify Primary Degradation Pathway|Implement Mitigation Strategy analysis->conclusion

Caption: The primary degradation pathway involves protonation to form a reactive azetidinium ion, followed by nucleophilic attack by water.

Section 4: Proactive Strategies & Best Practices

Based on the mechanistic understanding, we can formulate clear, proactive strategies to maintain the stability of this compound in your experiments.

Solvent Selection and Preparation
  • Priority 1 (Highest Stability): Use anhydrous aprotic solvents (e.g., Acetonitrile, THF, Dichloromethane) whenever the experimental design allows.

  • Priority 2 (Aqueous Conditions): If an aqueous medium is required, prepare the solution immediately before use. Do not store aqueous stock solutions at room temperature.

  • Co-solvents: If the compound is poorly soluble, consider using a minimal amount of a water-miscible organic co-solvent like acetonitrile or DMSO to aid dissolution before diluting with an aqueous buffer. [14]

pH Control & Buffering
  • Since the hydrochloride salt creates an acidic environment that promotes degradation, consider neutralizing the solution or using a buffer system if your experiment is sensitive to pH or requires extended stability.

  • A buffer system around neutral pH (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) may slow the rate of acid-catalyzed hydrolysis. However, you must first confirm that the buffer components themselves do not react with the compound.

Temperature and Light Considerations
  • Temperature: Always keep solutions on ice during benchtop use. For storage longer than a few hours, freeze at -20°C or below.

  • Light: While photolytic degradation may be less pronounced than hydrolysis, it is good laboratory practice to store solutions in amber vials or wrap containers in aluminum foil to protect them from light, especially for long-term storage or if the compound is part of a photosensitive reaction.

Table 2: Summary of Recommended Handling & Storage Conditions

Parameter Recommendation Rationale
Solvent Choice Anhydrous aprotic > Aqueous Prevents hydrolysis, the primary degradation pathway.
pH Neutral (if buffered) Minimizes acid-catalyzed ring activation. [3]
Temperature (Use) On ice (0-4 °C) Slows the rate of all degradation reactions.
Temperature (Storage) ≤ -20 °C (short-term), ≤ -80 °C (long-term) Drastically reduces degradation kinetics for preservation.
Light Exposure Protect from light (amber vials) Prevents potential photolytic degradation.

| Preparation | Prepare fresh; avoid prolonged storage | Ensures maximum purity and concentration accuracy at the time of use. |

By understanding the inherent reactivity of the azetidine ring and implementing these systematic diagnostic and handling procedures, you can ensure the integrity of this compound in your research, leading to more reliable and reproducible results.

References

  • Bai, Y., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Van Gool, M., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Van Gool, M., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2020). A Facile Multicomponent Polymerization Route to Diverse Functional Polymers with High Stereoselectivity and Stability. ResearchGate. Available at: [Link]

  • Al-Rawi, J. M. A., & Williams, A. (1990). The Hydrolysis of Azetidinyl Amidinium Salts. Part 1. The Unimportance of Strain Release in the Four-membered Ring. University of Huddersfield Research Portal. Available at: [Link]

  • Lozano, A. I., et al. (2021). Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. MDPI. Available at: [Link]

  • Al-Rawi, J. M. A., & Williams, A. (1990). The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Douglas, C. J., & Siler, D. A. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Knowles, R. R., & Lin, S. (2017). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Moody, C. J. (2012). Photochemical Approaches to Azetidines. Nottingham ePrints. Available at: [Link]

  • Agrisera. (2021). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC - NIH. Available at: [Link]

  • Broggini, G., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Broggini, G., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. PMC - NIH. Available at: [Link]

  • Kole, T. H. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Kole, T. H., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ChemRxiv. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Eide-Haugmo, I., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. ResearchGate. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 13156-06-4 | Product Name : 1-Isopropylazetidin-3-ol. Pharmaffiliates. Available at: [Link]

  • Grelak, M., et al. (2018). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Szafraniec-Gorol, G., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available at: [Link]

  • D'hooghe, M., et al. (2007). The preparation of stable aziridinium ions and their ring-openings. Chemical Communications. Available at: [Link]

  • LookChem. (n.d.). China this compound 54431-32-2. LookChem. Available at: [Link]

  • Olsen, B. A., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics. Available at: [Link]

  • Sharma, Y., et al. (2022). Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique. Journal of Chromatographic Science. Available at: [Link]

  • de Oliveira, P. R., et al. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug Development and Industrial Pharmacy. Available at: [Link]

  • Cremer, A., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry. Available at: [Link]

  • Zhang, J., et al. (2020). Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. Molecules. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the removal of process-related impurities from 1-Isopropylazetidin-3-ol hydrochloride. As Senior Application Scientists, we have synthesized the following information to address common challenges encountered during the synthesis and purification of this important azetidine derivative.

Understanding the Chemistry: Synthesis and Common Impurities

The synthesis of 1-Isopropylazetidin-3-ol typically proceeds via a two-step route involving the reaction of isopropylamine with an epihalohydrin, such as epichlorohydrin, to form an intermediate, 1-chloro-3-(isopropylamino)propan-2-ol. This is followed by an intramolecular cyclization under basic conditions to yield the desired product, which is then typically isolated as the hydrochloride salt to improve stability and handling.[1]

Several process-related impurities can arise during this synthesis, complicating purification and impacting the final product's quality. Understanding the origin and nature of these impurities is the first step in effective removal.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.

Q1: My final product is an oil or a sticky solid and won't crystallize properly. What's causing this?

A1: This is a common issue often indicative of significant impurity levels that inhibit crystallization. The most likely culprits are residual starting materials, the uncyclized intermediate, or side-products.

  • Causality: The presence of the acyclic intermediate, 1-chloro-3-(isopropylamino)propan-2-ol, or the 2:1 adduct, N,N-bis(3-chloro-2-hydroxypropyl)isopropylamine, can disrupt the crystal lattice formation of the desired product. These impurities are often oils or amorphous solids themselves.

  • Troubleshooting Steps:

    • Confirm Cyclization Completion: Before attempting to crystallize the hydrochloride salt, ensure the cyclization of 1-chloro-3-(isopropylamino)propan-2-ol is complete. Monitor the reaction by TLC or LC-MS. If the reaction is incomplete, consider extending the reaction time or using a stronger base.

    • Initial Purification of the Free Base: Before forming the hydrochloride salt, consider a preliminary purification of the free base (1-Isopropylazetidin-3-ol). A simple extraction or a quick filtration through a silica plug can remove some of the more nonpolar or polar impurities.

    • Re-evaluation of Crystallization Solvent: If the issue persists, the chosen solvent system for crystallization may not be optimal for rejecting the specific impurities present. Refer to the detailed recrystallization protocols in this guide.

Q2: I'm observing a significant amount of a higher molecular weight impurity in my LC-MS analysis. What is it and how do I remove it?

A2: A common higher molecular weight impurity is the 2:1 adduct, N,N-bis(3-chloro-2-hydroxypropyl)isopropylamine. This byproduct forms when one molecule of isopropylamine reacts with two molecules of epichlorohydrin, particularly if there is a localized excess of epichlorohydrin during the initial reaction.

  • Removal Strategies:

    • Recrystallization: This impurity is significantly larger and has different polarity compared to the desired product. A carefully chosen recrystallization solvent system can effectively remove it. A mixed solvent system, such as isopropanol/ethyl acetate or ethanol/diethyl ether, is often effective. The 2:1 adduct will likely have different solubility profiles in these systems.

    • Column Chromatography: If recrystallization is insufficient, column chromatography is a reliable method. Due to the basic nature of the compounds, standard silica gel can lead to tailing.[2] Consider using amine-functionalized silica or adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent.[2] A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is typically effective.

Q3: My TLC shows multiple spots, and the overall yield is low. What are the likely side reactions?

A3: A complex reaction mixture and low yields can be attributed to several side reactions:

  • Incomplete Cyclization: The intermediate, 1-chloro-3-(isopropylamino)propan-2-ol, may persist if the cyclization is not driven to completion.

  • Formation of the 2:1 Adduct: As discussed in Q2, this is a common side reaction.

  • Hydrolysis of Epichlorohydrin: If water is present in the reaction, epichlorohydrin can hydrolyze to form 1-chloro-2,3-propanediol, which can further react or remain as a polar impurity.

  • Polymerization: Epoxides can undergo polymerization, which can be initiated by amines. This is more likely if the reaction temperature is not well-controlled.

  • Optimization Strategies:

    • Control Stoichiometry: Carefully control the stoichiometry of isopropylamine to epichlorohydrin to minimize the formation of the 2:1 adduct. A slight excess of the amine can be beneficial.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the hydrolysis of epichlorohydrin.

    • Temperature Control: Maintain a consistent and appropriate reaction temperature to prevent polymerization.

    • Optimize Cyclization: Ensure efficient stirring and an adequate amount of base to promote intramolecular cyclization over intermolecular side reactions.

Q4: How can I effectively remove the uncyclized intermediate, 1-chloro-3-(isopropylamino)propan-2-ol?

A4: The uncyclized intermediate has a similar molecular weight to the product but differs in its cyclic structure and polarity.

  • Recrystallization: The hydrochloride salts of the product and the intermediate will have different solubilities. Experiment with solvent/anti-solvent systems. For instance, dissolving the crude hydrochloride salt in a minimal amount of a hot polar solvent like ethanol or isopropanol and then slowly adding a less polar anti-solvent like ethyl acetate or diethyl ether can induce selective crystallization of the desired product.

  • Column Chromatography: As with the 2:1 adduct, chromatography on amine-functionalized silica or silica with a basic modifier in the eluent can effectively separate the more polar intermediate from the product.

Detailed Experimental Protocols

The following section provides step-by-step methodologies for key purification techniques.

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of the hydrochloride salt. The optimal solvent system may need to be determined empirically.

1. Solvent Selection:

  • Single Solvent Method: Identify a solvent that dissolves the crude product at elevated temperatures but in which it is sparingly soluble at room temperature or below. Common choices for amine hydrochlorides include isopropanol, ethanol, or methanol.
  • Two-Solvent (Solvent/Anti-Solvent) Method: This is often more effective for separating impurities with similar polarities.[2] A good solvent pair consists of a "solvent" in which the compound is soluble (e.g., isopropanol, ethanol) and an "anti-solvent" in which it is insoluble (e.g., ethyl acetate, diethyl ether, hexane). The two solvents must be miscible.

2. Step-by-Step Procedure (Two-Solvent Method):

  • Place the crude this compound in a clean Erlenmeyer flask.
  • Add a minimal amount of the hot "solvent" (e.g., isopropanol) to dissolve the solid completely.
  • While the solution is still hot, slowly add the "anti-solvent" (e.g., ethyl acetate) dropwise until the solution becomes slightly turbid.
  • Add a few more drops of the hot "solvent" until the turbidity just disappears.
  • Allow the solution to cool slowly to room temperature. To promote slower crystallization, you can insulate the flask.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "anti-solvent."
  • Dry the crystals under vacuum.

Table 1: Suggested Recrystallization Solvent Systems

Solvent System (Solvent:Anti-Solvent)Target ImpurityRationale
Isopropanol : Ethyl AcetateUncyclized Intermediate, 2:1 AdductGood balance of polarity to selectively crystallize the product hydrochloride.
Ethanol : Diethyl EtherNon-polar impuritiesThe high polarity of ethanol will solubilize the salt, while the ether will precipitate it, leaving non-polar impurities in solution.
Methanol : DichloromethaneMore polar impuritiesMethanol is a very polar solvent for the salt, and dichloromethane can help precipitate the product while keeping more polar impurities dissolved.
Protocol 2: Flash Column Chromatography of 1-Isopropylazetidin-3-ol (Free Base)

Purifying the free base before salt formation can be a highly effective strategy.

1. Stationary Phase Selection:

  • Amine-Functionalized Silica: This is often the best choice as it minimizes the strong acid-base interactions between the basic amine and acidic silanols on standard silica, reducing tailing and improving separation.[2]
  • Standard Silica Gel with a Basic Modifier: If amine-functionalized silica is unavailable, use standard silica gel but add a small amount of a volatile base like triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%) to the mobile phase.

2. Mobile Phase Selection:

  • A gradient elution is typically most effective. Start with a less polar solvent system and gradually increase the polarity.
  • Common solvent systems include Hexanes/Ethyl Acetate with triethylamine or Dichloromethane/Methanol with triethylamine.

3. Step-by-Step Procedure:

  • Prepare the column with the chosen stationary phase, equilibrating it with the initial, less polar mobile phase.
  • Dissolve the crude 1-Isopropylazetidin-3-ol free base in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
  • Begin elution with the initial mobile phase, gradually increasing the proportion of the more polar solvent.
  • Collect fractions and monitor them by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.
  • The purified free base can then be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same or a compatible solvent.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purification process.

Purification_Workflow Crude_Product Crude 1-Isopropylazetidin-3-ol (Free Base or HCl Salt) Analysis Analyze Purity (TLC, LC-MS) Crude_Product->Analysis Decision Is Purity Acceptable? Analysis->Decision Pure_Product Pure 1-Isopropylazetidin-3-ol Hydrochloride Decision->Pure_Product Yes Purification_Method Select Purification Method Decision->Purification_Method No Recrystallization Recrystallization Purification_Method->Recrystallization Chromatography Column Chromatography Purification_Method->Chromatography Recrystallization->Analysis Chromatography->Analysis Impurity_Removal_Strategy cluster_impurities Common Impurities cluster_methods Recommended Purification Methods Impurity1 Uncyclized Intermediate 1-chloro-3-(isopropylamino)propan-2-ol Method1 Recrystallization (Isopropanol/Ethyl Acetate) Impurity1->Method1 Method2 Column Chromatography (Amine-functionalized silica or basic modifier) Impurity1->Method2 Impurity2 2:1 Adduct N,N-bis(3-chloro-2-hydroxypropyl)isopropylamine Impurity2->Method1 Impurity2->Method2 Impurity3 Hydrolysis Products e.g., 1-chloro-2,3-propanediol Impurity3->Method1 Method3 Aqueous Wash (for highly polar impurities) Impurity3->Method3

Caption: Strategies for removing specific impurities.

References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs. Available at: [Link]

  • Is there an easy way to purify organic amines? Biotage. (2023-01-19). Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Synthesis of Azetidines. Chinese Journal of Chemistry. (2011), 23, 165. Available at: [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • Ion Exchange Resins. Lenntech. Available at: [Link]

  • Ion Exchange Resins: Definition & Applications. Excedr. (2022-05-31). Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (2021-01-19). Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
  • WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.

Sources

Technical Support Center: Efficient Azetidine Synthesis with Alternative Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are exploring efficient and novel catalytic methods for constructing the valuable azetidine scaffold. Due to their unique conformational constraints and desirable physicochemical properties, azetidines are increasingly sought-after motifs in medicinal chemistry. However, the synthesis of this strained four-membered ring can be challenging.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with alternative catalyst systems. Our goal is to move beyond traditional methods and empower you with the knowledge to successfully implement modern, efficient catalytic strategies.

Troubleshooting Guide: Common Issues and Solutions in Alternative Catalyst Systems

This section is formatted to address specific problems you might encounter at the bench. Each solution is grounded in mechanistic principles to provide a deeper understanding of your reaction.

Scenario 1: Lanthanide(III) Triflate-Catalyzed Synthesis

Lanthanide(III) triflates, such as La(OTf)₃, are water-tolerant Lewis acids that can effectively catalyze the intramolecular aminolysis of epoxy amines to form azetidines.[1][2]

Question: My La(OTf)₃-catalyzed cyclization of a cis-3,4-epoxy amine is resulting in a low yield of the desired azetidine, and I'm observing the formation of a significant amount of a pyrrolidine byproduct. What's going on and how can I improve the selectivity?

Answer:

This is a classic case of competing cyclization pathways. The formation of the four-membered azetidine ring (4-exo-tet cyclization) is often in competition with the formation of the five-membered pyrrolidine ring (5-endo-tet cyclization). While the 4-exo-tet pathway is generally favored for cis-epoxides, several factors can influence the selectivity.

Potential Causes & Solutions:

  • Sub-optimal Solvent Choice: The solvent can play a crucial role in modulating the reaction's regioselectivity.

    • Explanation: Coordinative solvents like acetonitrile (MeCN) and tetrahydrofuran (THF) can sometimes favor the formation of the thermodynamically more stable pyrrolidine ring.

    • Solution: A less coordinating, higher-boiling solvent like 1,2-dichloroethane (DCE) has been shown to significantly favor the formation of the azetidine.[1] It is recommended to perform the reaction in refluxing DCE.

  • Incorrect Catalyst Loading: While it may seem counterintuitive, a higher catalyst loading is not always better.

    • Explanation: Excessive amounts of the Lewis acid catalyst can sometimes lead to undesired side reactions or the formation of complex mixtures.

    • Solution: An optimal catalyst loading of around 5 mol% of La(OTf)₃ has been found to be effective.[1] It is advisable to screen catalyst loading from 2.5 mol% to 10 mol% to find the sweet spot for your specific substrate.

  • Reaction Temperature and Time: These parameters are critical for controlling the kinetic versus thermodynamic product distribution.

    • Explanation: Lower temperatures might not provide enough energy to overcome the activation barrier for the desired cyclization, while excessively long reaction times at high temperatures could lead to product degradation or isomerization to the more stable pyrrolidine.

    • Solution: Refluxing in DCE (boiling point ~83 °C) for a period of 2-4 hours is a good starting point. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time for your substrate.

Scenario 2: Palladium-Catalyzed Intramolecular C-H Amination

Palladium catalysts are powerful tools for the intramolecular amination of unactivated C(sp³)–H bonds to form azetidines, often using a directing group like picolinamide (PA).[3][4][5]

Question: My palladium-catalyzed C-H amination is sluggish, and I'm getting a significant amount of an acetoxylated side product. How can I improve the yield of my desired azetidine?

Answer:

This issue points towards a competition between the desired C-N bond formation and a C-O bond-forming pathway, which is a known side reaction in these systems.[3] Several factors can influence the outcome of this competition.

Potential Causes & Solutions:

  • Inappropriate Ligand or No Ligand: The ligand is crucial for modulating the reactivity and stability of the palladium center.

    • Explanation: The right ligand can accelerate the desired reductive elimination to form the C-N bond while suppressing competing pathways. The absence of a suitable ligand can lead to catalyst decomposition (formation of palladium black) or favor undesired side reactions.[6]

    • Solution: For pyridine-based directing groups, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be beneficial. In some cases, pyridine-based ligands themselves can promote the reaction. A systematic screening of ligands is highly recommended.

  • Oxidant Choice and Stoichiometry: The oxidant plays a key role in regenerating the active Pd(II) or accessing the Pd(IV) state necessary for C-H activation.

    • Explanation: Common oxidants like PhI(OAc)₂ can also be a source of acetate, leading to the observed acetoxylation. The stoichiometry of the oxidant is also critical; too little will result in incomplete conversion, while too much can lead to over-oxidation and side reactions.

    • Solution: Consider alternative oxidants that do not introduce nucleophilic counterions. For instance, the use of a phenyliodonium dimethylmalonate reagent has been shown to favor the C-N reductive elimination pathway.[7][8] Optimizing the equivalents of the oxidant (typically 1.5-2.5 equivalents) is also crucial.

  • Presence of Catalyst Poisons: Palladium catalysts are notoriously sensitive to certain functional groups and impurities.

    • Explanation: Sulfur-containing compounds (e.g., from starting materials with thiol groups or residual solvent impurities like DMSO) and strongly coordinating heterocycles can act as catalyst poisons, binding to the palladium center and inhibiting its activity.[9]

    • Solution: Ensure all starting materials and solvents are of high purity and free from potential catalyst poisons. If your substrate contains a potentially problematic functional group, consider a protecting group strategy or a different catalytic system.

Scenario 3: Copper-Catalyzed Photoredox Synthesis

Visible-light-mediated copper catalysis has emerged as a powerful and sustainable method for azetidine synthesis, for instance, through the radical annulation of aliphatic amines with alkynes.[10][11]

Question: My copper-photocatalyzed reaction is not going to completion, and I'm observing significant starting material decomposition. What are the likely causes?

Answer:

Incomplete conversion and substrate decomposition in photoredox reactions often point to issues with the reaction setup, catalyst stability, or the presence of quenchers.

Potential Causes & Solutions:

  • Inefficient Light Source or Reaction Setup: The reaction is driven by light, so the efficiency of light delivery is paramount.

    • Explanation: Insufficient light intensity or a wavelength that is not optimal for the photocatalyst's absorption will lead to a slow or stalled reaction. The reaction vessel material can also block a significant portion of the light.

    • Solution: Ensure you are using a light source with the appropriate wavelength and sufficient power (e.g., blue LEDs for many common copper photocatalysts).[12] Position the light source as close as possible to the reaction vessel. Use a vessel made of a material with high light transmittance, such as borosilicate glass.

  • Catalyst Decomposition: While more robust than some other photocatalysts, copper complexes can still degrade under prolonged irradiation or in the presence of certain reagents.

    • Explanation: The stability of the copper photocatalyst can be influenced by the ligand sphere and the reaction medium.[13] Decomposition leads to a loss of catalytic activity over time.

    • Solution: Use a well-defined and stable copper photocatalyst, such as [(DPEphos)(bcp)Cu]PF₆.[14] Ensure all reagents and solvents are degassed to remove oxygen, which can be a quencher and also lead to catalyst degradation.

  • Presence of Radical Quenchers: The reaction proceeds through radical intermediates, which can be intercepted by other species in the reaction mixture.

    • Explanation: Unwanted radical scavengers can terminate the desired reaction cascade, leading to low yields and the formation of byproducts.

    • Solution: As mentioned, degassing the reaction mixture is crucial to remove oxygen, a common radical quencher. Also, ensure the purity of your starting materials and solvents to avoid introducing other potential quenchers.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right alternative catalyst for my specific azetidine synthesis?

The choice of catalyst depends heavily on the structure of your starting material and the functional groups present.

  • For substrates with a pre-existing 1,3-amino alcohol or 3,4-epoxy amine moiety: Lanthanide(III) triflate catalysis is an excellent choice due to its tolerance of various functional groups and its ability to proceed under relatively mild conditions.

  • For substrates where a C-H bond needs to be functionalized: Palladium-catalyzed intramolecular C-H amination is a powerful method, especially when a directing group can be installed. This approach offers high regioselectivity.

  • For building the azetidine ring from simpler, non-prefunctionalized starting materials: Copper-catalyzed photoredox reactions offer novel and atom-economical routes, such as the [3+1] radical cascade cyclization of amines and alkynes.

Q2: My azetidine product is very polar and water-soluble. What are the best practices for workup and purification?

Isolating polar, water-soluble compounds can be challenging. Here are some strategies:

  • Solvent Partitioning: After quenching the reaction, try extracting with a more polar organic solvent mixture, such as 3:1 chloroform/isopropanol, which can sometimes extract water-soluble organic compounds more effectively than common solvents like ethyl acetate or dichloromethane.

  • Solvent Removal: If your reaction solvent is water-miscible (e.g., THF, acetonitrile), it is often best to remove it under reduced pressure before the aqueous workup to prevent your product from partitioning into the aqueous layer.

  • Reverse-Phase Chromatography: If your compound is still difficult to isolate, consider using reverse-phase column chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.

  • Lyophilization: For highly water-soluble products, after purification, you can remove the aqueous solvent by lyophilization (freeze-drying) to obtain your final compound.

Q3: How can I recycle my lanthanide triflate catalyst?

Lanthanide triflates are known for their stability and can often be recycled.[15][16][17]

  • Aqueous Workup: After the reaction, the catalyst will typically remain in the aqueous layer during the workup.

  • Extraction and Drying: You can separate the aqueous layer, wash it with an organic solvent to remove any remaining organic impurities, and then carefully evaporate the water under reduced pressure to recover the catalyst.

  • Reactivation: The recovered catalyst can often be reused directly after drying, but in some cases, a simple recrystallization or drying under high vacuum may be necessary to ensure full activity.

Q4: What is the role of the directing group in palladium-catalyzed C-H amination, and can it be removed?

  • Role of the Directing Group: The directing group, such as a picolinamide, coordinates to the palladium center and positions it in close proximity to the desired C-H bond, enabling selective activation and cyclization.

  • Removal of the Directing Group: Yes, the directing group is designed to be removable after the reaction. For example, a picolinamide directing group can often be cleaved under acidic or basic hydrolysis conditions, or through other specific chemical transformations, to yield the free amine on the azetidine ring.

Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Azetidine Synthesis from a cis-3,4-Epoxy Amine

This protocol is adapted from the work of Kuriyama et al. and describes the efficient synthesis of a substituted azetidine.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE, 0.2 M), add La(OTf)₃ (0.05 equiv, 5 mol%) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: DCE is used as a non-coordinating solvent to favor the desired 4-exo-tet cyclization. An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 83 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Causality: Refluxing provides the necessary activation energy for the intramolecular cyclization. Monitoring the reaction prevents the formation of byproducts due to prolonged heating.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C using an ice bath. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: Cooling the reaction prevents any potential exothermic events upon quenching. The basic NaHCO₃ solution neutralizes the Lewis acidic catalyst and any other acidic species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x volume of the aqueous layer). Combine the organic layers.

    • Causality: DCM is a common solvent for extracting organic products from aqueous mixtures. Multiple extractions ensure complete recovery of the product.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Removing residual water from the organic phase is crucial before solvent evaporation to prevent the co-distillation of water with the product and to obtain an accurate crude yield.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure azetidine product.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

This protocol is a general procedure based on the work of Chen and coworkers for the synthesis of azetidines via a picolinamide-directed C-H amination.[3][4][5]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine the picolinamide-protected amine substrate (1.0 equiv), Pd(OAc)₂ (0.05 equiv, 5 mol%), and a suitable ligand (e.g., XPhos, 0.10 equiv, 10 mol%). Add the oxidant, for example, PhI(OAc)₂ (2.0 equiv).

    • Causality: The picolinamide group directs the palladium catalyst to the desired C-H bond. The ligand stabilizes the palladium center and promotes the desired catalytic cycle. The oxidant is necessary to facilitate the C-H activation step.

  • Solvent Addition and Degassing: Add a suitable anhydrous solvent (e.g., toluene or 1,2-dichloroethane, 0.1 M). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Causality: Anhydrous conditions are important as water can interfere with the catalytic cycle. Degassing removes oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C). Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Elevated temperatures are usually required to overcome the activation energy for C-H bond cleavage.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Causality: The aqueous wash removes inorganic salts and any remaining acidic or basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired azetidine.

Visualizations

Troubleshooting_Workflow cluster_synthesis Azetidine Synthesis cluster_troubleshooting Troubleshooting Steps Start Reaction Start Problem Low Yield or Side Product Formation Start->Problem Unoptimized Conditions Success High Yield of Pure Azetidine Problem->Success Troubleshooting Applied Check_Catalyst Verify Catalyst Activity & Loading Problem->Check_Catalyst Check_Reagents Check Reagent Purity & Stoichiometry Problem->Check_Reagents Check_Conditions Optimize Solvent, Temperature, & Time Problem->Check_Conditions Analyze_Side_Products Identify Side Products (LC-MS, NMR) Problem->Analyze_Side_Products Check_Catalyst->Success Check_Reagents->Success Check_Conditions->Success Analyze_Side_Products->Check_Conditions Provides Mechanistic Insight

Caption: A general troubleshooting workflow for catalyzed azetidine synthesis.

Azetidine_Catalytic_Cycles cluster_La Lanthanide Catalysis (Lewis Acid) cluster_Pd Palladium Catalysis (C-H Amination) cluster_Cu Copper Photocatalysis (Radical) La_Start Epoxy Amine + La(OTf)₃ La_Intermediate Activated Epoxide Complex La_Start->La_Intermediate Coordination La_Product Azetidine La_Intermediate->La_Product Intramolecular Nucleophilic Attack La_Product->La_Start Catalyst Regeneration Pd_Start Substrate-Pd(II) Complex Pd_Intermediate Palladacycle Intermediate Pd_Start->Pd_Intermediate C-H Activation Pd_Oxidation Oxidation to Pd(IV) Pd_Intermediate->Pd_Oxidation Pd_Product Azetidine Pd_Oxidation->Pd_Product C-N Reductive Elimination Pd_Product->Pd_Start Catalyst Regeneration Cu_Start Cu(I) Catalyst Cu_Excited *[Cu(I)] Cu_Start->Cu_Excited Visible Light (hν) Cu_Radical Substrate Radical Formation Cu_Excited->Cu_Radical SET Cu_Product Azetidine Cu_Radical->Cu_Product Radical Cascade & Cyclization Cu_Product->Cu_Start Catalyst Regeneration

Caption: Simplified catalytic cycles for different azetidine synthesis methods.

References

  • Li, J., Yu, L., Peng, Y., Chen, B., Guo, R., Ma, X., Xue, X.-S., Liu, Y., & Zhang, G. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. The Innovation, 3(3), 100244. [Link]

  • Barrett, A. G. M., & Braddock, D. C. (1997). Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid. Chemical Communications, (4), 351-352. [Link]

  • Couty, F., Evano, G., & Grosso, V. (2008). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 49(29-30), 4536-4539. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/Arylation of Substituted Benzenes. Accounts of Chemical Research, 42(8), 1074-1086. [Link]

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium-Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6. [Link]

  • Kamaraj, K., & Sivan, F. (2015). Lanthanide (III) Triflates as a Novel Recyclable Catalysts for Unit Processes in Chemical Industry- A Review. International Journal of ChemTech Research, 8(4), 1845-1852. [Link]

  • Jacob, C., Baguia, H., Gicquel, M., Veillard, R., Arrondeau, C., De Robichon, T., ... & Evano, G. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature communications, 13(1), 1-10. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2022). Amines as Activating Ligands for Phosphine Palladium (II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics, 41(24), 3786-3797. [Link]

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023, December 19). Catalyst poisoning. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Jacob, C., Baguia, H., Gicquel, M., Veillard, R., Arrondeau, C., De Robichon, T., ... & Evano, G. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature communications, 13(1), 456. [Link]

  • chemeurope.com. (n.d.). Lanthanide triflates. Retrieved January 11, 2026, from [Link]

  • Lee, S., & An, J. (2011). Lanthanide triflate-catalyzed three component synthesis of α-amino phosphonates in ionic liquids. A catalyst reactivity and reusability study. Chemical Communications, 47(3), 979-981. [Link]

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. Journal of the American Chemical Society, 134(1), 3–6. [Link]

  • Lee, S., & An, J. (2011). Lanthanide triflate-catalyzed three component synthesis of alpha-amino phosphonates in ionic liquids. A catalyst reactivity and reusability study. Semantic Scholar. [Link]

  • Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5033-5063. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine Synthesis. Retrieved January 11, 2026, from [Link]

  • He, G., Lu, G., Guo, Z., Liu, P., & Chen, G. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C−H amination. Nature chemistry, 8(12), 1131-1136. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò–Büchi Reactions. Synthesis, 52(12), 1697-1708. [Link]

  • Lee, S., & An, J. (2011). Lanthanide triflate-catalyzed three component synthesis of α-amino phosphonates in ionic liquids. A catalyst reactivity and reusability study. Chemical Communications, 47(3), 979-981. [Link]

  • Agami, C., Couty, F., & Evano, G. (2002). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 4(14), 2341-2344. [Link]

  • Miller, A. J. M., & Delgass, W. N. (2018). Examining the Effects of Amino and Thiolate Ligands on the Reactivity and Selectivity of Palladium on Carbon in Hydrogenation Reactions. Purdue e-Pubs. [Link]

  • He, G., Lu, G., Guo, Z., Liu, P., & Chen, G. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C-H amination. Nature Chemistry, 8(12), 1131-1136. [Link]

  • Kuriyama, M., Uesugi, S.-i., & Onomura, O. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Kuriyama, M., Uesugi, S.-i., & Onomura, O. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved January 11, 2026, from [Link]

  • Takeda, Y., & Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1857-1873. [Link]

  • Science.gov. (n.d.). palladium-catalyzed c-h activation: Topics by Science.gov. Retrieved January 11, 2026, from [Link]

  • Chekurov, R. V., Ryabov, A. D., & Cheprakov, A. V. (2015). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 137(33), 10565-10576. [Link]

  • Hashim, O. S., & Al-Masoudi, W. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Zhang, G. (2021). Visible-light-mediated copper photocatalysis for organic syntheses. Beilstein Journal of Organic Chemistry, 17, 1827-1849. [Link]

  • Hashim, O. S., & Al-Masoudi, W. A. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Evano, G., & Corbet, M. (2017). A General Copper Catalyst for Photoredox Transformations of Organic Halides. Journal of the American Chemical Society, 139(24), 8082-8085. [Link]

  • Zhang, G. (2021). Photocatalysis Meets Copper Catalysis: A New Opportunity for Asymmetric Multicomponent Radical Cross-Coupling Reactions. Accounts of Chemical Research, 54(10), 2371-2384. [Link]

  • Zhang, G. (2020). Copper(II)-Catalyzed Asymmetric Photoredox Reactions: Enantioselective Alkylation of Imines Driven by Visible Light. Angewandte Chemie International Edition, 59(31), 12758-12762. [Link]

  • Li, J., Yu, L., Peng, Y., Chen, B., Guo, R., Ma, X., Xue, X.-S., Liu, Y., & Zhang, G. (2022). Azetidine synthesis enabled by photo-induced copper-catalysis via [3+1] radical cascade cyclization. ResearchGate. [Link]

  • Li, J., Yu, L., Peng, Y., Chen, B., Guo, R., Ma, X., Xue, X.-S., Liu, Y., & Zhang, G. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Optimization of the copper-based photoredox catalyst and reaction conditions. Retrieved January 11, 2026, from [Link]

  • Li, J., Yu, L., Peng, Y., Chen, B., Guo, R., Ma, X., Xue, X.-S., Liu, Y., & Zhang, G. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. The Innovation, 3(3), 100244. [Link]

  • ResearchGate. (n.d.). Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion to Densely-Substituted Azetidines. Retrieved January 11, 2026, from [Link]

  • Chekurov, R. V., Ryabov, A. D., & Cheprakov, A. V. (2015). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 137(33), 10565-10576. [Link]

  • Zaitsev, V. G., Daugulis, O., & Shabashov, D. (2005). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 127(38), 13154-13155. [Link]

  • Request PDF. (n.d.). Ligand-Promoted ortho-CH Amination with Pd Catalysts. Retrieved January 11, 2026, from [Link]

  • PubMed. (n.d.). Palladium-Catalyzed Branch-Selective Allylic C-H Amination Enabled by Nucleophile Coordination. Retrieved January 11, 2026, from [Link]

  • Sharma, P., & Rohilla, S. (2020). A Single-Step Synthesis of Azetidine-3-amines. Organic Letters, 22(21), 8432-8436. [Link]

  • Wanner, B., & Witulski, B. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Molecules, 23(10), 2479. [Link]

  • Stepanov, A. A., et al. (2015). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. The Journal of Organic Chemistry, 80(24), 12349-12363. [Link]

  • Wanner, B., & Witulski, B. (2018). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 83(20), 12535-12547. [Link]

Sources

Technical Support Center: Troubleshooting Emulsions in Amine Salt Workups

Author: BenchChem Technical Support Team. Date: January 2026

Persistent emulsions during the aqueous workup of amine salts are a frequent and time-consuming challenge in synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to both understanding and resolving these emulsions. Moving beyond a simple list of techniques, we will explore the underlying chemical principles to empower you to make informed, effective decisions in the lab.

Section 1: The Root Cause: Why Do Amine Salts Form Emulsions?

An emulsion is a mixture of two immiscible liquids where one is dispersed in the other as microscopic droplets.[1][2] In the context of an organic reaction workup, this typically involves droplets of an organic solvent suspended in an aqueous layer, or vice versa, creating a cloudy, inseparable intermediate phase.[3][4]

Amine salts are particularly notorious for causing emulsions due to their surfactant-like properties . Under acidic or neutral conditions, the nitrogen atom of an amine is protonated, forming a cationic ammonium salt (R₃NH⁺). This species has a charged, hydrophilic "head" (the ammonium group) and a nonpolar, hydrophobic "tail" (the alkyl or aryl substituents).

Much like soap, these molecules migrate to the interface between the organic and aqueous layers. They arrange themselves to lower the interfacial tension, which stabilizes the dispersed droplets and prevents them from coalescing into a distinct layer.[1][5] This effect is particularly pronounced with larger, more lipophilic amines.[6][7]

Section 2: Troubleshooting Guide (Q&A Format)

This section is structured to guide you from the simplest and least disruptive techniques to more aggressive methods.

Q1: An emulsion formed during my extraction. What is the first and simplest thing I should try?

Answer: Patience, followed by gentle physical encouragement.

The Mechanism: Emulsions can sometimes be kinetically, rather than thermodynamically, stable. Allowing the mixture to stand undisturbed can provide sufficient time for the droplets to coalesce under gravity.[8][9] Gentle swirling or slow stirring with a glass rod can promote droplet collision without introducing the high-shear energy that reinforces the emulsion.[5][9]

Detailed Protocol:

  • Secure the separatory funnel in a ring stand.

  • Remove the stopper to release any pressure.

  • Allow the funnel to sit undisturbed for 15-30 minutes.[10]

  • If no improvement is seen, gently swirl the funnel in a circular motion. Avoid vigorous shaking.

  • Alternatively, insert a glass stirring rod and slowly stir the emulsion layer.[9]

Potential Pitfalls: This method is only effective for weakly stabilized emulsions and may be too time-consuming for a high-throughput environment.

Q2: I waited, but the emulsion persists. What is the most common chemical method to try next?

Answer: Add a saturated aqueous solution of sodium chloride (brine). This is often referred to as "salting out."

The Mechanism: Adding brine dramatically increases the ionic strength of the aqueous layer.[1][5] This has two primary effects:

  • Dehydration: The high concentration of ions (Na⁺ and Cl⁻) solvates water molecules, effectively reducing the amount of "free" water available to dissolve the hydrophilic head of the amine salt. This pushes the amine salt into the organic phase.[11]

  • Increased Interfacial Tension: The increased polarity and density of the aqueous phase enhances the phase separation, encouraging the dispersed organic droplets to merge.[4][12]

Detailed Protocol:

  • Prepare a saturated solution of NaCl in water (brine).

  • Add a volume of brine equal to 10-20% of the aqueous layer volume to the separatory funnel.

  • Stopper the funnel and invert it gently several times to mix. Do not shake vigorously.

  • Allow the layers to settle. The emulsion should break, and the interface between the layers should become sharp.

  • In some cases, adding solid salt (NaCl or Na₂SO₄) directly and shaking can also be effective.[10][13]

Potential Pitfalls: While highly effective, this method increases the salt content of your aqueous waste. Ensure it is compatible with your desired product's solubility profile.

Q3: I tried brine, and the emulsion is still not breaking. What is the next logical step?

Answer: Carefully adjust the pH of the aqueous layer.

The Mechanism: The surfactant-like nature of an amine salt is entirely dependent on its charge. By changing the pH, you can neutralize the amine, eliminating its amphiphilic character.

  • Adding a Base (e.g., NaOH, Na₂CO₃): Adding a base will deprotonate the ammonium salt (R₃NH⁺) to the free amine (R₃N). The free amine is typically much more soluble in the organic layer and has no charge, thus breaking the emulsion.[14]

  • Adding an Acid (e.g., dilute HCl): While less common for breaking amine salt emulsions, in some specific cases (e.g., when the emulsion is stabilized by other basic impurities), further acidification can help. However, for the target amine salt, this will maintain or increase its concentration as a salt.

Detailed Protocol:

  • Choose an appropriate acid or base. For deprotonating an amine salt, a 1M solution of NaOH or a saturated solution of NaHCO₃ or Na₂CO₃ is common.

  • Add the acidic or basic solution dropwise to the separatory funnel while gently swirling.

  • After adding a small amount, stopper and gently invert the funnel (be sure to vent frequently if using carbonate, as CO₂ will be generated).

  • Check the pH of the aqueous layer using pH paper. For a typical amine, you are aiming for a pH > 10 to ensure it is in the free base form.

  • Continue adding the solution until the emulsion breaks.

Potential Pitfalls: Your target compound must be stable to the pH change. Strong bases can hydrolyze esters or other sensitive functional groups.[2]

Q4: My compound is sensitive to pH changes, and salting out didn't work. Are there other solvent-based options?

Answer: Yes, you can alter the properties of the organic phase.

The Mechanism: Sometimes, changing the polarity or density of the organic solvent can disrupt the delicate balance at the interface that stabilizes the emulsion.[2][5]

  • Adding a Different Solvent: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase, improving the solubility of the emulsifying agent and breaking the emulsion.[1][5] For example, adding a small amount of ethanol or methanol can sometimes help.[9][13]

  • Diluting the Organic Layer: Significantly increasing the volume of the primary organic solvent can sometimes resolve the issue by reducing the concentration of the emulsifying species.[10]

Detailed Protocol:

  • Solvent Addition: Add a small amount (e.g., 5-10% of the organic layer volume) of a solvent like ethanol, isopropanol, or THF. Swirl gently and observe.

  • Dilution: Add 2-5 times the original volume of your extraction solvent (e.g., ethyl acetate, DCM) to the funnel, swirl, and allow to settle.[10]

Potential Pitfalls: Adding a new solvent complicates downstream removal. Dilution increases the total volume, which may be impractical for large-scale reactions.

Q5: I have tried everything and have a very stubborn emulsion. What are the more "physical" methods I can use?

Answer: Filtration or centrifugation can be used as a last resort.

The Mechanism: These methods physically force the separation of the dispersed phases.

  • Filtration: Passing the entire mixture through a filter aid like Celite® (diatomaceous earth) or a simple glass wool plug can physically disrupt the droplets, causing them to coalesce.[5][10] The large surface area and porous nature of the filter aid break up the emulsion structure.

  • Centrifugation: Applying a strong centrifugal force accelerates the gravitational separation process, forcing the denser phase to the bottom and the lighter phase to the top, with the emulsion often breaking or forming a tight plug between the layers.[1][8]

Detailed Protocol (Filtration):

  • Prepare a Büchner or Hirsch funnel with a pad of Celite® (approx. 1-2 cm thick) over a piece of filter paper.

  • Wet the Celite® pad with the organic solvent used in the extraction.

  • Pour the entire emulsified mixture through the pad under gentle vacuum.

  • Collect the filtrate in a clean flask. The layers should now be separated and can be transferred back to a separatory funnel to complete the separation.

Potential Pitfalls: Filtration can lead to some loss of product adsorbed onto the filter aid. Centrifugation is often only practical for small volumes unless specialized equipment is available.[1]

Section 3: Summary of Techniques

Technique Mechanism of Action Advantages Disadvantages
Patience / Gentle Swirling Allows time for gravitational separation; promotes droplet coalescence without high shear.No additives required; least disruptive.Time-consuming; only effective for weak emulsions.
Addition of Brine Increases ionic strength of the aqueous phase, "salting out" the organic components.[5][15]Highly effective for many emulsions; simple.Increases aqueous waste volume and salt content.
pH Adjustment Neutralizes the charge on the amine salt, destroying its surfactant properties.[14]Very effective; directly addresses the root cause.Risk of product degradation if sensitive to acid/base.[2]
Solvent Addition/Dilution Alters the polarity and density of the organic phase to improve solubility of the emulsifier.[1][5]Can be effective when other methods fail.Complicates solvent removal; increases total volume.
Filtration (e.g., through Celite®) Physical disruption of the emulsion droplets on a high-surface-area medium.[10]Effective for very stubborn emulsions.Potential for product loss on the filter aid.
Centrifugation Accelerates gravitational separation by applying centrifugal force.[1][3][8]Often definitive for breaking emulsions.Requires specific equipment; may be volume-limited.

Section 4: Visual Troubleshooting Workflow

The following diagram provides a logical decision-making tree for tackling an emulsion during the workup of an amine salt.

Emulsion_Troubleshooting start Persistent Emulsion Forms During Workup patience Action: Let stand 15-30 min. Swirl gently. start->patience q1 Emulsion Broken? patience->q1 brine Action: Add Saturated NaCl (Brine). Gently mix. q1->brine No success Success: Proceed with Phase Separation q1->success Yes q2 Emulsion Broken? brine->q2 check_stability Is Product Stable to pH Change? q2->check_stability No q2->success Yes ph_adjust Action: Add 1M NaOH dropwise to pH > 10. Vent! check_stability->ph_adjust Yes solvent Action: Try adding a different solvent (e.g., EtOH) OR dilute organic layer (2-5x). check_stability->solvent No q3 Emulsion Broken? ph_adjust->q3 q3->solvent No q3->success Yes q4 Emulsion Broken? solvent->q4 physical Action: Filter through Celite® pad OR Centrifuge. q4->physical No q4->success Yes q5 Emulsion Broken? physical->q5 q5->success Yes failure Problem Persists: Consider alternative purification (e.g., chromatography) q5->failure No

Caption: Troubleshooting workflow for breaking emulsions.

Section 5: References

Sources

Technical Support Center: Optimization of Reaction Parameters for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the azetidine ring, a valuable scaffold in medicinal chemistry.[1][2][3] The formation of this strained four-membered ring is often challenging, with success being highly dependent on the careful optimization of reaction parameters.[4][5]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Navigating Common Hurdles in Azetidine Synthesis

The intramolecular cyclization of γ-amino halides or γ-amino alcohols is a cornerstone of azetidine synthesis.[1] However, low yields are a common frustration.[4] The following sections break down the optimization of the three most critical parameters: the base, the solvent, and the temperature.

Part 1: The Role of the Base in Azetidine Formation

The choice of base is critical in intramolecular cyclizations to form azetidines. The primary role of the base is to deprotonate the amine, increasing its nucleophilicity to facilitate the ring-closing substitution reaction.[6] However, an inappropriate base can lead to undesired side reactions.

Question: My intramolecular cyclization to form an azetidine is giving a low yield, and I suspect the base is the issue. How do I choose the right base and what problems can an incorrect choice cause?

Answer:

An incorrect base can lead to several side reactions that compete with the desired intramolecular cyclization. The most common of these is intermolecular reaction, leading to dimers or polymers, especially at high concentrations.[4] Elimination reactions to form alkenes are also a significant competing pathway.

Here is a systematic approach to selecting and optimizing the base for your reaction:

1. Match the Base Strength to Your Substrate:

  • For simple γ-amino halides: A moderately strong, non-nucleophilic base is often sufficient. The goal is to deprotonate the amine without promoting elimination. Sterically hindered bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices.[5][7]

  • For less reactive leaving groups (e.g., -OH converted to -OMs or -OTs): A stronger base may be required to drive the reaction to completion. However, be mindful that stronger bases can also favor elimination.

2. Consider the pKa of the Amine and the Conjugate Acid of the Base:

A fundamental principle of acid-base chemistry is that the equilibrium favors the formation of the weaker acid and weaker base.[8] For effective deprotonation of the amine, the pKa of the conjugate acid of the base should be higher than the pKa of the amine starting material.

Table 1: pKa Values of Common Bases in Organic Synthesis

BaseConjugate AcidpKa (in DMSO)Typical Applications in Azetidine Synthesis
Sodium Hydride (NaH)H₂~36Deprotonation of amines and alcohols
Lithium diisopropylamide (LDA)Diisopropylamine~35.7[9]Strong, non-nucleophilic base for deprotonation
LiHMDSHexamethyldisilazane~26Strong, sterically hindered, non-nucleophilic base
Potassium tert-butoxide (KOtBu)tert-Butanol~17[9]Strong, sterically hindered base
Sodium Carbonate (Na₂CO₃)Bicarbonate (HCO₃⁻)~10.3Mild base, suitable for sensitive substrates
Triethylamine (Et₃N)Triethylammonium~9.0Organic soluble, mild base

Note: pKa values can vary depending on the solvent.[10]

3. Troubleshooting Base-Related Issues:

  • Low Conversion: If you observe unreacted starting material, your base may be too weak. Consider switching to a stronger base (e.g., from Na₂CO₃ to NaH).

  • Formation of Elimination Byproducts: If you are forming significant amounts of alkene byproducts, your base may be too strong or too sterically unhindered. Switch to a more hindered base (e.g., from KOtBu to LiHMDS) or a milder base. Running the reaction at a lower temperature can also disfavor elimination.[4]

  • Polymerization: This is often a concentration-dependent issue. Try running the reaction at high dilution to favor the intramolecular cyclization over intermolecular reactions.

Part 2: The Influence of the Solvent on Reaction Success

The solvent plays a multifaceted role in azetidine synthesis. It must dissolve the reactants, but it also influences the reaction rate and selectivity by stabilizing or destabilizing transition states.

Question: I'm observing a slow reaction and the formation of byproducts. How does the choice of solvent impact my azetidine synthesis, and how can I select the optimal one?

Answer:

The choice of solvent can dramatically affect the outcome of your reaction. Aprotic solvents are generally preferred for intramolecular cyclizations to avoid protonation of the nucleophilic amine. The polarity of the solvent is a key consideration.

1. Aprotic Solvents are Generally Preferred:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent at solvating cations, which can enhance the nucleophilicity of the deprotonated amine. They are often a good starting point for azetidine synthesis.[11][12][13]

  • Nonpolar Aprotic Solvents (e.g., Toluene, THF, Dioxane): These solvents are less effective at solvating ions, which can sometimes slow down the desired SN2 reaction. However, they can be advantageous in suppressing side reactions. For instance, THF is a common solvent for reactions using hydride bases.[7]

Table 2: Properties of Common Solvents for Azetidine Synthesis

SolventAbbreviationDielectric Constant (20°C)Boiling Point (°C)General Use
N,N-DimethylformamideDMF36.7[12]153Polar aprotic, good for SN2 reactions
Dimethyl sulfoxideDMSO46.7[13]189Highly polar aprotic, can increase reaction rates
AcetonitrileMeCN37.5[12]82Polar aprotic, versatile
TetrahydrofuranTHF7.6[14]66Ethereal solvent, good for hydride bases
1,2-DichloroethaneDCE10.4[14]84Halogenated solvent, often used in reflux conditions[15]
Toluene-2.4[14]111Nonpolar, can be run at higher temperatures

2. Troubleshooting Solvent-Related Issues:

  • Slow or No Reaction: If the reaction is sluggish, switching to a more polar aprotic solvent like DMF or DMSO can accelerate the rate of an SN2 cyclization.

  • Side Product Formation: If you are observing byproducts, a less polar solvent might be beneficial. For example, if elimination is an issue, a solvent like toluene or THF may be a better choice than DMSO.

  • Solubility Issues: Ensure your starting material and base are sufficiently soluble in the chosen solvent. Poor solubility can lead to slow and incomplete reactions.

Part 3: The Critical Role of Temperature

Temperature is a powerful parameter for controlling the rate and selectivity of a reaction. In azetidine synthesis, finding the optimal temperature is a balancing act between achieving a reasonable reaction rate and minimizing side reactions.

Question: My azetidine synthesis is either too slow or producing a complex mixture of products. How should I approach temperature optimization?

Answer:

Temperature control is crucial for a successful azetidine synthesis. Generally, higher temperatures increase the reaction rate but can also promote undesired pathways like elimination and decomposition.

1. General Guidelines for Temperature Selection:

  • Start at Room Temperature or Below: For many intramolecular cyclizations, it is best to start at a lower temperature (e.g., 0 °C or room temperature) and slowly warm the reaction if necessary. This can help to minimize the formation of side products.[4]

  • Reflux for Less Reactive Substrates: If the reaction is slow at lower temperatures, heating to reflux may be necessary. The choice of solvent will determine the maximum temperature you can achieve.[15]

  • Low Temperatures for Sensitive Substrates: For substrates that are prone to decomposition or for reactions where selectivity is a major concern, running the reaction at low temperatures (e.g., -78 °C to 0 °C) is often beneficial.

2. Troubleshooting Temperature-Related Issues:

  • Reaction is Too Slow: If the reaction is not proceeding at a reasonable rate, gradually increase the temperature. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of products and byproducts.

  • Formation of Multiple Products: If you are observing a complex mixture of products, it is likely that the temperature is too high, leading to decomposition or side reactions. Try running the reaction at a lower temperature.

  • Controlling Exothermic Reactions: Some reactions, particularly those involving strong bases, can be exothermic. It is important to add reagents slowly and with adequate cooling to maintain control over the reaction temperature.[16]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting and optimizing the parameters for azetidine synthesis.

Caption: A decision-making workflow for troubleshooting low yields in azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: I am attempting to reduce a β-lactam (azetidin-2-one) to an azetidine, but I am getting significant ring-opening. How can I prevent this?

A1: Ring-opening is a common side reaction during the reduction of β-lactams due to the strain of the four-membered ring.[4] To minimize this:

  • Choice of Reducing Agent: Milder reducing agents are preferable. While LiAlH₄ is often used, it can be aggressive. A combination of LiAlH₄ and AlCl₃ can be more selective. Diborane (B₂H₆) is also a good option.[4]

  • Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C) to decrease the rate of the ring-opening side reaction.[4]

Q2: What are the best practices for purifying azetidine derivatives?

A2: The purification of azetidines can be challenging due to their basicity and potential volatility.

  • Column Chromatography: Use a deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) to prevent streaking and decomposition on the column.

  • Distillation: For volatile azetidines, distillation under reduced pressure can be an effective purification method.

  • Crystallization: If your product is a solid, crystallization can provide highly pure material.

Q3: My azetidine product appears to be unstable. How can I improve its stability for storage?

A3: The stability of azetidines can be influenced by substituents and the presence of impurities.

  • N-Protection: If you have a free N-H azetidine, consider protecting it with a suitable group (e.g., Boc, Cbz, or tosyl) to improve its stability and ease of handling.

  • Storage Conditions: Store your purified azetidine under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.

Experimental Protocol: Synthesis of N-Tosyl-azetidine from 3-(tosylamino)propan-1-ol

This protocol provides a general procedure for a two-step synthesis of an N-protected azetidine from a commercially available starting material.

Step 1: Mesylation of 3-(tosylamino)propan-1-ol

  • To a solution of 3-(tosylamino)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to N-Tosyl-azetidine

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add a solution of the crude mesylate from Step 1 in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 1% triethylamine) to afford the desired N-tosyl-azetidine.

ProtocolWorkflow cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Cyclization a Dissolve Amino Alcohol in DCM b Add Triethylamine a->b c Add Mesyl Chloride at 0°C b->c d Stir and Warm to RT c->d e Workup and Isolate Mesylate d->e f Prepare NaH Suspension in THF e->f Crude Mesylate g Add Mesylate Solution at 0°C f->g h Warm to RT and Reflux g->h i Workup and Purify h->i j Obtain N-Tosyl-Azetidine i->j

Caption: A step-by-step workflow for the synthesis of N-tosyl-azetidine.

References

  • Review of 3-substituted azetidine synthesis methods. (2025). Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). NIH.
  • Synthesis of Azetidines. (2011). Prog. Chem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers.
  • Dielectric Constants of Common Solvents. Scribd.
  • Dielectric Constant. Honeywell.
  • Troubleshooting low yields in azetidine synthesis. (2025). BenchChem.
  • pKa Values of Common Bases.
  • Optimizing reaction conditions for Azetidine, perchlorate c
  • Dielectric Constant of Common solvents.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). PMC - NIH.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). Serve Content.
  • Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. (2024).
  • Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,... (2025).
  • The synthesis of azetidines with intramolecular cyclization of...
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020).
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Azetidine Synthesis.
  • Azetidine: Basicity and Prepar
  • Solvent Physical Properties.
  • Organic Acid-Base pKa Table. Scribd.
  • Bordwell pKa Table.
  • The pKa Table Is Your Friend. (2010). Master Organic Chemistry.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). Chair of Analytical Chemistry.
  • azetidine. Organic Syntheses Procedure.
  • synthesis of azetidine .pptx. (2025). Slideshare.
  • How to improve the yield of azetidine ring form
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017). MDPI.
  • The Polymerization of Azetidines and Azetidine Derivatives. (2025).
  • Methods for the synthesis of azetidines. (2025).

Sources

Technical Support Center: Crystallization of Hydrochloride Salts for X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for crystallographers. This guide is designed for researchers, scientists, and drug development professionals facing the common yet significant challenge of obtaining high-quality single crystals of hydrochloride (HCl) salts suitable for X-ray diffraction analysis. Due to their ionic nature and high lattice energy, HCl salts often present unique crystallization challenges, including rapid precipitation, oiling out, or the formation of fine needles or polycrystalline aggregates.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these challenges. Our approach is rooted in the fundamental principles of crystallization, aiming to empower you with the knowledge to make informed decisions and rationally design your crystallization experiments.

Troubleshooting Guide: From Amorphous Solids to Single Crystals

This section addresses specific problems encountered during the crystallization of hydrochloride salts. Each problem is followed by an analysis of potential causes and a series of recommended solutions.

Problem/Symptom Potential Causes Recommended Solutions & Scientific Rationale
"Oiling Out" or Formation of a Liquid/Gummy Phase 1. High Solute Concentration: The concentration of the salt exceeds the supersaturation limit too quickly, leading to liquid-liquid phase separation instead of nucleation. 2. Low Melting Point: The compound's melting point may be close to the crystallization temperature, or impurities are significantly depressing the melting point.[1] 3. Inappropriate Solvent System: The chosen solvent may be too "good," preventing the ordered arrangement required for a crystal lattice.1. Reduce Concentration: Start with a more dilute solution. This slows the path to supersaturation, giving molecules more time to orient themselves into a crystal lattice. 2. Adjust Temperature: Try crystallizing at a lower temperature to move further away from the compound's melting point. 3. Modify Solvent System: Add a small amount of a miscible "anti-solvent" (a solvent in which the salt is less soluble) to gently decrease the overall solubility.[1] Alternatively, switch to a solvent system where the salt has only moderate or slight solubility.[2]
Rapid Precipitation of Fine Powder or Microcrystals 1. Excessive Supersaturation: The solution becomes supersaturated too rapidly, causing mass nucleation of many small crystals instead of the slow growth of a few large ones.[3][4] 2. Fast Evaporation/Cooling: Rapid changes in temperature or solvent volume accelerate the rate of supersaturation.[1] 3. Mechanical Agitation: Disturbing the crystallization vessel can induce nucleation at numerous sites.[5]1. Slow Down Supersaturation: Employ techniques that induce supersaturation more slowly, such as vapor diffusion or liquid-liquid diffusion.[4][5][6] These methods create a gradual change in solvent composition. 2. Control the Environment: Cover the vessel to slow evaporation.[4] If using cooling crystallization, insulate the flask to ensure a slow, gradual temperature drop.[1] 3. Minimize Disturbances: Place your crystallization experiment in a vibration-free location.[5]
Formation of Needles, Plates, or Twinned Crystals 1. Anisotropic Crystal Growth: The crystal grows much faster in one dimension than in others, often due to strong directional interactions like hydrogen bonding. 2. High Supersaturation: Similar to fine powders, this can favor certain growth faces, leading to non-ideal morphologies. 3. Solvent Effects: The solvent can preferentially bind to certain crystal faces, inhibiting growth in those directions and promoting anisotropic habits.1. Change the Solvent System: Experiment with different solvents or solvent/anti-solvent pairs. A different solvent environment can alter the intermolecular interactions at the crystal surface and promote more uniform growth. 2. Add a Co-former/Additive: Introducing a carefully selected co-former can create new hydrogen bonding interactions, potentially disrupting the pattern that leads to needle growth and forming a co-crystal with a more equant habit.[7][8][9] 3. Slow the Growth Rate: Use techniques like vapor diffusion at a constant, slightly cooler temperature to slow down the entire process, giving the crystal lattice time to build more uniformly.[4]
No Crystals Form After an Extended Period 1. Solution is Undersaturated: The concentration of the hydrochloride salt is too low to initiate nucleation. 2. Solvent is Too Good: The compound is highly soluble in the chosen solvent, and the energy barrier for crystallization is too high.[6] 3. Kinetic Barrier: Nucleation is kinetically hindered, even if the solution is supersaturated.1. Increase Concentration: Slowly evaporate some of the solvent to increase the solute concentration. A simple method is to cover the vial with parafilm and poke a few small holes in it.[4] 2. Introduce an Anti-solvent: Use vapor diffusion or layering to slowly introduce a solvent in which your compound is insoluble.[10] This will gradually reduce the overall solubility of the mixture. 3. Induce Nucleation (Seeding): If you have a small crystal from a previous attempt, add it to the supersaturated solution (seeding). If not, gently scratching the inside of the glass vessel with a metal spatula can create microscopic imperfections that serve as nucleation sites.[6]

Crystallization Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting your hydrochloride salt crystallization experiments.

G start Start Experiment: Prepare a near-saturated solution outcome Observe Outcome (after 24-72 hours) start->outcome no_solid No Solid / Clear Solution outcome->no_solid Clear oil_goo Oil / Gummy Precipitate outcome->oil_goo Oil bad_crystals Powder / Needles / Twinned outcome->bad_crystals Poor Crystals good_crystals Single Crystals! outcome->good_crystals Success action1 Action: 1. Slow Evaporation 2. Add Anti-Solvent (Vapor Diffusion) no_solid->action1 action2 Action: 1. Use Less Solvent (Dilute) 2. Change Solvent System 3. Lower Temperature oil_goo->action2 action3 Action: 1. Slow Down Growth (e.g., Vapor Diffusion) 2. Try Different Solvents 3. Add Co-former bad_crystals->action3 end Analyze by X-Ray Diffraction good_crystals->end action1->outcome Re-evaluate action2->outcome Re-evaluate action3->outcome Re-evaluate

Caption: A decision tree for troubleshooting common crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are hydrochloride salts often difficult to crystallize?

Hydrochloride salts are ionic compounds with strong intermolecular interactions (ion-pairing and hydrogen bonding). This high lattice energy means they can be very soluble in polar solvents but crash out of solution rapidly when solubility is decreased, often leading to amorphous precipitates or microcrystalline powders instead of well-ordered single crystals.[5]

Q2: What is the best starting technique for a new hydrochloride salt?

Vapor diffusion is an excellent and highly successful starting point, especially when you only have a small amount of material (milligram quantities).[5][6][10] It allows for a very slow and controlled change in solvent composition, which is ideal for promoting slow crystal growth. A typical setup involves dissolving your compound in a "good" solvent (e.g., methanol, water) and allowing the vapor of a miscible "anti-solvent" (e.g., diethyl ether, acetonitrile, isopropanol) to slowly diffuse into the solution.[4][10]

Q3: How does pH affect the crystallization of an amine hydrochloride?

The pH of the solution can significantly influence the crystallization process. For an amine hydrochloride, the equilibrium is R₃N + H⁺ ⇌ R₃NH⁺.

  • Low pH (excess HCl): Ensures the amine is fully protonated, which is generally desired. However, very high acidity can sometimes increase solubility to a point where crystallization becomes difficult.

  • Near-Neutral pH: If the pH drifts upwards, a significant portion of the free amine (R₃N) may be present. This introduces a major impurity into the system, which can inhibit crystallization or lead to poor crystal quality. Studies have shown that controlling pH is crucial for managing agglomeration and crystal habit.[11][12] It is generally recommended to ensure a slight excess of HCl is present to keep the equilibrium shifted fully to the salt form.

Q4: Can I use a mixture of solvents? What is the rationale?

Yes, using a binary or even tertiary solvent system is a powerful strategy.[2] The rationale is to fine-tune the solubility of your compound. You dissolve the salt in a "good" solvent where it is highly soluble and then slowly introduce a miscible "anti-solvent" where it is poorly soluble.[3][13] This gradual decrease in solubility is the driving force for crystallization. Common successful mixtures for salts include dichloromethane/hexane and THF/hexane.[5]

Q5: My salt is hygroscopic and turns into a "goo" when exposed to air. What should I do?

Hygroscopicity is a common issue. The absorbed water acts as a very good solvent, dissolving the crystal surface.

  • Work in a dry environment: Conduct your crystallization setup in a glove box or under a stream of dry nitrogen or argon.

  • Use anhydrous solvents: Ensure all your solvents are rigorously dried before use.

  • Consider another acid: If the HCl salt is consistently problematic, switching to a different acid (e.g., methanesulfonic acid) might yield a salt that is less hygroscopic and crystallizes more readily.[14]

Key Experimental Protocols

Protocol 1: Vapor Diffusion (Hanging Drop Technique)

This is one of the most reliable methods for growing high-quality crystals from small amounts of material.[10][15][16] The principle involves the slow diffusion of a volatile anti-solvent vapor into a drop of your compound's solution, gradually inducing supersaturation.[15]

G cluster_well Sealed Well / Beaker cluster_slide reservoir Reservoir of Anti-Solvent (e.g., Diethyl Ether) drop Hanging Drop: Compound in 'Good' Solvent (e.g., Methanol) cover_slip Glass Cover Slip vapor Vapor Diffusion drop->vapor Solvent vapor diffuses out vapor->drop Anti-solvent vapor diffuses into drop

Caption: Schematic of a hanging drop vapor diffusion experiment.

Methodology:

  • Prepare the Reservoir: In a small beaker or the well of a crystallization plate, add ~0.5-1.0 mL of the volatile anti-solvent (e.g., diethyl ether, hexane, or ethyl acetate).

  • Prepare the Drop: On a siliconized glass cover slip, place a small drop (2-10 µL) of a concentrated solution of your hydrochloride salt dissolved in a suitable, less volatile solvent (e.g., methanol, ethanol, or dichloromethane).

  • Seal the System: Carefully invert the cover slip and place it over the reservoir, using vacuum grease to create an airtight seal.[15]

  • Incubate and Observe: Place the sealed system in a quiet, vibration-free location at a constant temperature. Monitor for crystal growth over several days to weeks.

Protocol 2: Liquid-Liquid Diffusion (Layering)

This technique is useful when the anti-solvent is not volatile enough for vapor diffusion. It relies on the slow diffusion between two solvent layers.[4][10]

Methodology:

  • Prepare the Compound Solution: In a narrow vessel, such as an NMR tube or a test tube, prepare a concentrated solution of your compound in a relatively dense solvent (e.g., dichloromethane).

  • Layer the Anti-Solvent: Using a syringe or pipette, very carefully and slowly add a less dense, miscible anti-solvent (e.g., hexane, diethyl ether) on top of the compound solution.[10] The key is to create a sharp interface between the two layers with minimal mixing.

  • Seal and Incubate: Seal the tube and store it in an undisturbed location. Crystals will typically form at the interface of the two liquids as they slowly mix over time.[10]

References

  • Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved from [Link]

  • Seo, J., et al. (2018). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. MDPI. Retrieved from [Link]

  • (PDF) Anti-Solvent Crystallization. (2020). ResearchGate. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. Retrieved from [Link]

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit. Retrieved from [Link]

  • Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI. Retrieved from [Link]

  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. (2024). Journal of Chemical Engineering Research Updates. Retrieved from [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Parmar, V. K., & Shah, S. A. (2013). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]

  • Crystal Growing Tips. (2015). University of Florida. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved from [Link]

  • Takase, H., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega. Retrieved from [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source. Retrieved from [Link]

  • Growing Crystals. (n.d.). MIT. Retrieved from [Link]

  • How To Grow Sodium Chloride Crystals at Home. (2021). Crystalverse. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2022). NIH. Retrieved from [Link]

  • Kim, D. W., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Managing the Hygroscopic Nature of Amine Hydrochloride Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent hygroscopicity of amine hydrochloride products. This resource is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the integrity, quality, and accurate handling of these sensitive compounds throughout your experimental workflows.

Introduction: The Challenge of Hygroscopicity in Amine Hydrochlorides

Amine hydrochloride salts are a cornerstone of the pharmaceutical industry, valued for their improved solubility and stability. However, their tendency to absorb moisture from the atmosphere—a property known as hygroscopicity—presents a significant challenge.[1][2] Uncontrolled moisture uptake can lead to a cascade of undesirable physical and chemical changes, including caking, clumping, altered flow properties, and even chemical degradation, ultimately compromising experimental accuracy and product performance.[3][4][5]

This guide provides a structured approach to understanding, quantifying, and mitigating the effects of hygroscopicity. By implementing the strategies outlined here, you can maintain the physical and chemical integrity of your amine hydrochloride products, leading to more reliable and reproducible experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with hygroscopic amine hydrochloride products.

Issue 1: Product Caking and Clumping

Symptoms:

  • The free-flowing powder has formed hard lumps or aggregates.

  • The product adheres to the sides of the container or weighing utensils.

  • Dispensing a uniform, accurate amount of the product is difficult.

Root Cause Analysis: Caking and clumping are the most visible manifestations of moisture absorption.[3][4] Water molecules act as a binding agent between individual particles, leading to the formation of solid bridges and ultimately, agglomeration.[6] This process is influenced by factors such as relative humidity, temperature, and the inherent properties of the powder.[3]

Solutions:

  • Immediate Action: If clumping is observed, gently break up the aggregates with a clean, dry spatula before weighing. Be aware that this is a temporary fix and does not address the underlying moisture issue.[7]

  • Environmental Control: The most effective preventative measure is to handle the product in a controlled environment with low relative humidity (RH).[8] Aim for an RH below 40% when working with highly hygroscopic materials.[8]

  • Proper Storage: Always store the product in a tightly sealed container with a desiccant.[9][10] For long-term storage, consider placing the primary container inside a larger, sealed bag with additional desiccant pouches.[9]

  • Formulation Aids: In a formulation context, the addition of anti-caking agents or glidants can improve flowability.[4][11]

Issue 2: Inaccurate and Inconsistent Weighing

Symptoms:

  • The weight of the sample on the analytical balance continuously increases.

  • Reproducibility of weighing the same target amount is poor.

  • The final concentration of prepared solutions is lower than expected.

Root Cause Analysis: Rapid moisture uptake during the weighing process can lead to significant errors. The longer the product is exposed to the ambient atmosphere, the more water it will absorb, artificially inflating the measured weight.

Solutions:

  • Minimize Exposure Time: Work quickly and efficiently when weighing. Have all necessary equipment and materials ready before opening the product container.[7]

  • Use a Weighing Bottle: For highly sensitive materials, use a weighing bottle with a ground-glass stopper.[12] Weigh the bottle with the product, dispense the desired amount, and then re-weigh the bottle to determine the exact amount transferred by difference.

  • Controlled Environment: If available, perform weighing inside a glove box with a controlled, low-humidity atmosphere.

Issue 3: Altered Physical Properties and Poor Flowability

Symptoms:

  • The powder does not flow smoothly from a spatula or out of a hopper.[5]

  • Difficulties are encountered during tablet compression or capsule filling due to poor powder flow.[13]

  • Inconsistent bulk and tapped density measurements.

Root Cause Analysis: Moisture absorption increases inter-particle cohesive forces, leading to poor flowability.[5][6] This can be particularly problematic in manufacturing processes that rely on consistent powder flow.

Solutions:

  • Pre-Drying: If the product's stability allows, it may be necessary to dry the material under vacuum before use to restore its flow properties.[14]

  • Particle Engineering: In a drug development setting, techniques like granulation can be employed to create larger, more uniform particles with improved flow characteristics.[11]

  • Excipient Selection: The choice of excipients in a formulation can significantly impact flowability. Non-hygroscopic fillers and glidants can mitigate the effects of a hygroscopic active pharmaceutical ingredient (API).[8][15]

Frequently Asked Questions (FAQs)

Q1: How can I determine the degree of hygroscopicity of my amine hydrochloride product?

A1: The most accurate method is to perform a Dynamic Vapor Sorption (DVS) analysis. This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidities. The resulting sorption isotherm provides a detailed profile of the material's hygroscopic behavior.

Q2: What is the best way to store a highly hygroscopic amine hydrochloride?

A2: The ideal storage condition is in a tightly sealed, airtight container, preferably made of glass or a material with a low moisture vapor transmission rate.[7][10] The container should be placed in a desiccator or a dry box with a suitable desiccant, such as silica gel or molecular sieves.[9][16] For particularly sensitive materials, storage under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection.

Q3: Can I dry a hygroscopic amine hydrochloride that has absorbed moisture?

A3: In many cases, yes. Gentle heating in a vacuum oven is a common method for drying solids.[14] However, it is crucial to first determine the thermal stability of your specific compound to avoid degradation. Thermogravimetric Analysis (TGA) can be used to identify the temperature at which water is lost and the onset of decomposition.

Q4: How does moisture absorption affect the chemical stability of an amine hydrochloride?

A4: Absorbed water can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating degradation reactions such as hydrolysis.[1] For amine-containing drugs, moisture can also facilitate reactions with certain excipients, such as those with reducing sugars, leading to discoloration and loss of potency.[17]

Q5: Are there any formulation strategies to reduce the hygroscopicity of the final product?

A5: Yes, several formulation strategies can be employed. These include:

  • Film Coating: Applying a moisture-barrier film coat to tablets or granules.[1][18][19]

  • Encapsulation: Encapsulating the hygroscopic API with a protective polymer.[1][18][19]

  • Co-processing with Excipients: Blending the API with hydrophobic or moisture-scavenging excipients.[1][18][19][20]

  • Crystal Engineering: Creating co-crystals or different salt forms of the API that are inherently less hygroscopic.[1][18][19][[“]]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content of a substance.[22][23] It is a highly specific and sensitive method that quantifies water based on a stoichiometric reaction with iodine.[24]

Materials:

  • Karl Fischer Titrator (Volumetric or Coulometric)

  • Karl Fischer Reagents

  • Appropriate solvent (e.g., anhydrous methanol)

  • Gas-tight syringe for liquid samples or a weighing boat for solid samples

  • Analytical balance

Procedure:

  • System Preparation: Ensure the KF titrator is clean, dry, and the titration cell is sealed to prevent ingress of atmospheric moisture.

  • Solvent Conditioning: Add the appropriate solvent to the titration vessel and titrate to a dry, stable endpoint to neutralize any residual water in the solvent.

  • Titer Determination (for Volumetric KF): Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate) to the conditioned solvent and titrate to the endpoint.[22] This determines the water equivalent of the KF reagent.

  • Sample Analysis:

    • Accurately weigh the amine hydrochloride sample.

    • Quickly and carefully introduce the sample into the titration vessel.

    • Initiate the titration and record the volume of titrant consumed (volumetric) or the total charge passed (coulometric) to reach the endpoint.

  • Calculation: The instrument's software will typically calculate the water content automatically. The calculation is based on the amount of iodine consumed in the reaction with the water from the sample.

Causality Behind Choices:

  • Volumetric vs. Coulometric: Volumetric KF is suitable for samples with higher water content (typically >0.1%), while coulometric KF is more sensitive and ideal for samples with trace amounts of water (<0.1%).[25][26]

  • Solvent Selection: While methanol is a common solvent, some amine hydrochlorides may require a different solvent for optimal solubility.[26] In such cases, specialized KF solvents are available.

Protocol 2: Assessing Hygroscopicity Profile

A simple, yet effective way to assess the hygroscopic nature of a compound is to measure its weight gain after exposure to a high-humidity environment.

Materials:

  • Analytical balance (at least 4 decimal places)

  • Weighing dish (e.g., a small glass petri dish)

  • Desiccator

  • Saturated salt solution to create a controlled humidity environment (e.g., a saturated solution of sodium chloride creates an RH of approximately 75% at room temperature).

Procedure:

  • Initial Drying: Place a known amount of the amine hydrochloride powder (e.g., 100-200 mg) in the weighing dish and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved. This will be your initial, dry weight.

  • Exposure to Humidity: Place the weighing dish with the dried sample into a desiccator containing the saturated salt solution. Ensure the sample is not in direct contact with the solution.

  • Weight Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), quickly remove the sample from the desiccator, weigh it, and immediately return it to the desiccator.

  • Data Analysis: Plot the percentage weight gain against time. The rate and extent of weight gain will provide a qualitative and semi-quantitative measure of the product's hygroscopicity.

Data Presentation

Table 1: Classification of Hygroscopicity (Based on USP General Chapter <1112>)

ClassificationWeight Gain at 80% RH and 25°C
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Visualizations

Hygroscopic_Sample_Handling_Workflow Workflow for Handling a Hygroscopic Amine Hydrochloride cluster_prep Preparation cluster_weighing Weighing cluster_storage Post-Handling start Start: Need to Weigh Sample env_check Check Environment: RH < 40%? start->env_check weigh_fast Weigh Sample Quickly in a Tared Container env_check->weigh_fast Yes glove_box Use Glove Box or Controlled Humidity Chamber env_check->glove_box No record_weight Record Initial Weight weigh_fast->record_weight seal_container Immediately Seal Primary Container record_weight->seal_container store_desiccator Store in Desiccator with Fresh Desiccant seal_container->store_desiccator end End store_desiccator->end Process Complete glove_box->weigh_fast

Caption: A decision-making workflow for the proper handling and weighing of hygroscopic amine hydrochloride samples.

Storage_Decision_Tree Decision Tree for Selecting Storage Conditions start Assess Sample Hygroscopicity hygro_level Slightly or Non-Hygroscopic? start->hygro_level very_hygro Very Hygroscopic? hygro_level->very_hygro No (Hygroscopic) storage1 Store in Tightly Sealed Container in a Cool, Dry Place hygro_level->storage1 Yes storage2 Store in Tightly Sealed Container with Desiccant in a Desiccator very_hygro->storage2 No storage3 Store in Tightly Sealed Container with Desiccant under Inert Gas (e.g., Argon) very_hygro->storage3 Yes

Sources

Technical Support Center: Maintaining Purity During the Scale-Up of Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of azetidines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their azetidine synthesis from the laboratory bench to a larger scale. The unique structural properties of azetidines, particularly their significant ring strain (approximately 25.4 kcal/mol), present both synthetic opportunities and challenges.[1][2] While this strain enables unique reactivity, it can also lead to undesired side reactions and stability issues, especially under the prolonged reaction times and varied temperature profiles encountered during scale-up.[3]

This document provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and address the purity challenges that arise during the scale-up process. Our goal is to equip you with the knowledge to develop a robust and reproducible process for producing high-purity azetidine derivatives.

Section 1: Troubleshooting Guide - Common Scale-Up Impurities and Purification Challenges

This section addresses specific problems that are often encountered when scaling up azetidine synthesis. The question-and-answer format is designed to provide direct and actionable advice.

Q1: We've scaled our synthesis from a 1L to a 100L reactor and are now seeing a significant increase in a specific byproduct. What are the likely causes related to the scale-up itself?

This is a classic scale-up challenge. The transition to a larger reactor changes the physical environment of your reaction, which can significantly impact the reaction kinetics and impurity profile. The most common culprits are related to mass and heat transfer.

Causality Analysis:

  • Inefficient Mixing: In a 100L reactor, achieving homogenous mixing is far more difficult than in a 1L flask. Pockets of high substrate or reagent concentration can form, leading to localized side reactions. For instance, in reactions involving strong bases or highly reactive electrophiles, poor mixing can promote oligomerization or the formation of undesired regioisomers.

  • Heat Transfer and Temperature Gradients: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. If your reaction is exothermic, "hot spots" can develop within the reactor. These localized areas of higher temperature can accelerate the rate of decomposition or side-product formation. Azetidine rings, due to their inherent strain, can be susceptible to thermal degradation or rearrangement.[2][3]

  • Extended Reaction and Dosing Times: Adding reagents to a 100L reactor takes significantly longer than on a small scale. This extended addition time can alter the optimal concentration of reactants and potentially lead to the formation of impurities that were not observed on a smaller scale.

Troubleshooting Steps:

  • Characterize the Impurity: The first step is to identify the structure of the byproduct using techniques like LC-MS, GC-MS, and NMR. Knowing the structure will provide clues about its formation pathway. Common impurities can include dimers, polymers, or products of ring-opening.[4][5]

  • Review Your Reaction Kinetics: Was the reaction kinetics well-understood before scale-up? If not, consider performing kinetic studies to understand the rate of the main reaction versus the side reaction. This data is crucial for remodeling the process for a larger scale.

  • Optimize Mixing: Consult with a chemical engineer to evaluate the mixing efficiency of your reactor. You may need to adjust the impeller speed, or change the type or size of the impeller.

  • Improve Temperature Control: For exothermic reactions, consider slowing down the addition rate of the limiting reagent or using a more efficient cooling system. The goal is to maintain a consistent internal temperature throughout the reaction.

  • Consider a Semi-Batch Process: Instead of a single batch, a semi-batch process where one reactant is added continuously over time can help maintain a low and steady concentration of that reactant, which can suppress the formation of certain byproducts.

Q2: Our previous purification by silica gel chromatography is no longer viable. What are the most effective large-scale purification strategies for achieving high purity (>99.5%) of our azetidine derivative?

Moving away from chromatography is a common and necessary step in scaling up. The ideal purification method for large-scale operations should be robust, scalable, and cost-effective.

Alternative Purification Strategies:

Technique Description Advantages Disadvantages
Crystallization The most common and often most effective method for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out, leaving impurities in the solution.Highly scalable, can yield very high purity, relatively low cost.Requires the compound to be a stable solid, finding a suitable solvent system can be time-consuming.
Distillation An effective method for purifying liquid azetidines or their precursors, especially if there is a significant difference in boiling points between the product and impurities.[6]Can be very efficient for volatile compounds, can be run as a continuous process.Not suitable for thermally labile compounds, may not effectively separate isomers or impurities with similar boiling points.
Acid-Base Extraction Azetidines are basic due to the nitrogen atom.[7] This property can be exploited by performing a liquid-liquid extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the azetidine, pulling it into the aqueous layer and leaving non-basic impurities behind. The pH of the aqueous layer is then adjusted to be basic, and the product is extracted back into an organic solvent.Highly effective for removing non-basic impurities, relatively simple and low-cost.Requires the product to be stable to pH swings, can generate large volumes of aqueous waste.
Salt Formation and Recrystallization If the freebase azetidine is difficult to crystallize, forming a salt (e.g., hydrochloride, perchlorate, or tartrate) can often induce crystallinity.[4] The salt can then be purified by recrystallization. The freebase can be regenerated in a final step if required.Can significantly improve handling and purification of oils or low-melting solids, can be used to resolve enantiomers with a chiral acid.Adds extra steps to the process (salt formation and breaking), which can reduce the overall yield.

Recommendation:

A combination of these techniques is often the most powerful approach. For example, you might perform an initial acid-base extraction to remove the bulk of the impurities, followed by a final crystallization to achieve the desired high purity.

Q3: We are struggling with removing the N-protecting group (e.g., Boc, Cbz) completely, and the deprotection byproducts are contaminating our final product. What are the best practices for clean and efficient deprotection on a large scale?

Incomplete deprotection and contamination from deprotection reagents are common hurdles. The key is to choose a protecting group that is robust during synthesis but can be removed cleanly and efficiently under conditions that are practical for large-scale manufacturing.

Best Practices for Deprotection:

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the deprotection reaction closely using an appropriate in-process control (IPC) method like HPLC or TLC to ensure all the starting material has been consumed.[8][9]

  • Reagent Selection and Stoichiometry:

    • For Boc Groups: While trifluoroacetic acid (TFA) is common in the lab, its volatility and corrosiveness can be problematic on a larger scale. Consider using a less volatile acid like hydrochloric acid in a suitable solvent (e.g., isopropanol, dioxane). Ensure you use a sufficient excess of acid to drive the reaction to completion.

    • For Cbz Groups: Catalytic hydrogenation is a very clean deprotection method as the main byproduct is toluene (from benzyl chloroformate) and CO2. However, ensure your catalyst is active and that your substrate is not susceptible to reduction elsewhere in the molecule. Proper filtration to remove the palladium catalyst is critical.

  • Workup and Product Isolation:

    • Design a workup procedure that effectively removes all byproducts. For example, after an acidic deprotection, a basic wash can remove any remaining acid.

    • If the deprotection byproduct is non-volatile (e.g., triphenylmethanol from a trityl group), a crystallization or a selective extraction may be necessary to remove it.[4]

Q4: During the workup, we suspect some degradation of our azetidine product, possibly due to pH instability. How can we design a more robust workup and isolation procedure?

Azetidines can be sensitive to pH. Strongly acidic conditions can lead to protonation of the nitrogen, which may trigger ring-opening, especially if there are nucleophilic groups present in the molecule.[3]

Designing a Robust Workup:

  • pH Mapping Study: Perform a small-scale study to determine the pH stability profile of your azetidine derivative. Expose your compound to a range of pH values (e.g., pH 2, 4, 7, 9, 12) for a set period and analyze for degradation. This will define the "safe" pH range for your workup.

  • Use Buffered Solutions: Instead of using strong acids or bases for pH adjustment, use buffered aqueous solutions (e.g., phosphate or citrate buffers) to maintain the pH within the safe range during extractions.

  • Minimize Contact Time: Design your workup procedure to be as efficient as possible to minimize the time your product is in contact with aqueous phases, especially at unfavorable pH values.

  • Temperature Control: Perform the workup at a reduced temperature if your compound shows thermal instability in solution.

Q5: Our final product has inconsistent color, suggesting trace impurities. What are common sources of colored impurities in azetidine synthesis and how can we remove them?

Colored impurities, even at very low levels (ppm), can be a significant issue, particularly for pharmaceutical applications.

Sources of Colored Impurities:

  • Starting Material Impurities: Trace impurities in starting materials or reagents can be carried through the synthesis and become concentrated in the final product.

  • Degradation Products: Over time, or upon exposure to air or light, minor degradation can lead to the formation of highly colored, often conjugated, species.

  • Residual Metals: If you are using a metal catalyst (e.g., Palladium, Rhodium, Lanthanum), even trace amounts of residual metal can impart color.[1][10]

Decolorization Techniques:

  • Activated Carbon Treatment: A common and effective method is to treat a solution of your product with activated carbon. The carbon has a high surface area and can adsorb a wide range of colored impurities.

    • Protocol: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (typically 1-5% w/w), stir for a period (e.g., 30-60 minutes), and then filter the mixture through a pad of celite to remove the carbon.

  • Recrystallization: A well-executed crystallization is often very effective at rejecting colored impurities, as they may not fit well into the crystal lattice of your product.

  • Metal Scavenging: If residual metals are the cause, specific metal scavengers (e.g., silica-based thiols) can be used to selectively remove them from a solution of your product.

Section 2: Frequently Asked Questions (FAQs) - Proactive Strategies for Purity Control

FAQ1: What are the critical process parameters (CPPs) we should monitor and control during the scale-up of an azetidine synthesis to ensure purity?

Identifying and controlling CPPs is at the heart of modern process chemistry. For a typical azetidine synthesis, the following parameters are often critical:

  • Temperature: As discussed, temperature control is vital to prevent side reactions and degradation.

  • Reagent Stoichiometry and Addition Rate: The molar ratio of reactants and the rate at which they are added can dramatically affect the impurity profile.

  • Mixing Speed (Agitation Rate): This is crucial for ensuring a homogenous reaction mixture.

  • Reaction Time: Allowing a reaction to proceed for too long after completion can lead to the formation of degradation products.

  • pH: During the reaction and workup, pH can influence both the reaction rate and the stability of the product.[3]

FAQ2: Which analytical techniques are most suitable for in-process control (IPC) and final product release testing for a scaled-up azetidine synthesis?

A robust analytical strategy is essential for a successful scale-up.

Technique Application Key Information Provided
HPLC IPC and Final Product PurityQuantifies the consumption of starting materials, formation of the product, and the percentage of impurities.[11]
GC-MS Impurity IdentificationIdentifies volatile impurities and byproducts, especially useful for analyzing raw materials.[4][12]
NMR (¹H and ¹³C) Structural Confirmation and PurityConfirms the structure of the final product and can be used to identify and quantify major impurities.[13]
FT-IR IPC and Structural ConfirmationCan be used to monitor the disappearance of starting material functional groups and the appearance of product functional groups.[8][9]
Karl Fischer Titration Final Product ReleaseMeasures the water content of the final product, which is often a critical quality attribute.
ICP-MS Final Product ReleaseQuantifies residual metal content from catalysts.
FAQ3: How does the choice of solvent affect purity during both the reaction and the crystallization/isolation steps on a large scale?

Solvent selection is one of the most critical decisions in process development.

  • During the Reaction: The solvent can influence reaction rates and selectivity. A solvent that provides good solubility for the reactants but poor solubility for a key byproduct can sometimes be used to precipitate the byproduct as it forms, simplifying purification.

  • During Crystallization: The ideal crystallization solvent is one in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures. A solvent/anti-solvent system is often used to achieve this.

FAQ4: What are the key considerations when choosing a protecting group for an azetidine nitrogen with scale-up and purity in mind?

The ideal protecting group for a scalable synthesis should be:

  • Cost-Effective: The protecting group and the reagents needed for its introduction and removal should be inexpensive.

  • Stable: It must be stable to all the reaction conditions it will be exposed to during the synthetic sequence.

  • Easy to Install and Remove: The protection and deprotection reactions should be high-yielding and procedurally simple.

  • Clean Deprotection: The deprotection should not generate byproducts that are difficult to separate from the final product.

  • Crystallinity-Inducing: Sometimes, a protecting group can be chosen that imparts crystallinity to an otherwise oily intermediate, facilitating its purification.

Section 3: Protocols and Methodologies

Protocol 1: Step-by-Step Guide for Developing a Scalable Crystallization Protocol for Azetidine Derivatives
  • Solvent Screening:

    • Place a small amount (e.g., 20-50 mg) of your crude azetidine derivative into several vials.

    • Add a range of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature to assess solubility. A good starting point is a solvent in which the compound is sparingly soluble at room temperature.

    • Heat the vials in which the compound did not fully dissolve to the boiling point of the solvent. If the compound dissolves, it is a potential candidate for crystallization.

    • Allow the promising candidates to cool slowly to room temperature, and then in an ice bath, to observe crystal formation.

  • Optimization of the Chosen Solvent System:

    • Once a good solvent or solvent/anti-solvent system is identified, optimize the conditions.

    • Determine the optimal volume of solvent needed to dissolve the compound at a high temperature.

    • Study the cooling profile. A slow, controlled cooling rate generally produces larger, purer crystals.

    • Determine the ideal final temperature and time for crystallization to maximize yield.

  • Scale-Up and Isolation:

    • Once optimized on a small scale, perform the crystallization on a larger scale (e.g., 1-5 g).

    • Isolate the crystals by filtration and wash them with a small amount of cold crystallization solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum at a temperature that will not cause decomposition.

  • Analysis:

    • Analyze the purity of the crystallized material by HPLC.

    • Analyze the mother liquor to identify the impurities that were removed and to quantify the yield loss.

Protocol 2: General Method for In-Process Control (IPC) using HPLC to Monitor Reaction Completion and Impurity Formation
  • Method Development:

    • Develop an HPLC method that can separate the starting material(s), the desired product, and any known or potential impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (often with a small amount of acid like TFA or formic acid) is a common starting point.

    • Ensure all key components have a unique retention time.

  • Sampling:

    • During the reaction, carefully take a small, representative sample from the reaction mixture at predetermined time points (e.g., every hour).

    • Immediately quench the sample to stop the reaction. This can be done by diluting it in a cold solvent or by adding a quenching reagent.

  • Sample Preparation:

    • Dilute the quenched sample to a suitable concentration for HPLC analysis.

    • Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection.

  • Analysis and Interpretation:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the peak area of the starting material to determine the extent of conversion.

    • Monitor the peak area of the product to track its formation.

    • Monitor the peak areas of any impurity peaks to understand when and how quickly they are forming. The reaction can be stopped when the starting material is consumed to an acceptable level and before the concentration of impurities becomes problematic.

Section 4: Visual Guides

Workflow for Azetidine Synthesis Scale-Up and Purity Control

G cluster_0 Phase 1: Process Development (Lab Scale) cluster_1 Phase 2: Scale-Up Readiness cluster_2 Phase 3: Pilot Scale Execution cluster_3 Phase 4: Final Product & Analysis A Route Scouting & Synthesis Optimization B Initial Impurity Profile Analysis (LC-MS, GC-MS) A->B C Develop Lab-Scale Purification (Chromatography) B->C D Identify Critical Process Parameters (CPPs) C->D E Develop Scalable Purification (Crystallization, Extraction) D->E F Develop In-Process Controls (IPCs) via HPLC/GC E->F G Execute Pilot Batch in Large Reactor F->G H Monitor CPPs and IPCs in Real-Time G->H I Isolate & Purify Crude Product Using Scalable Method H->I J Final Product Purity Analysis (>99.5%) I->J K Characterize & Document Any New Impurities J->K L Release Final Product K->L

Caption: A typical workflow for scaling up azetidine synthesis.

Troubleshooting Decision Tree for Impurity Identification and Remediation

G cluster_0 Identification cluster_1 Source Determination cluster_2 Remediation Strategy start Impurity Detected During Scale-Up q1 Is the impurity structure known? start->q1 struct_id Identify Structure (LC-MS, NMR, GC-MS) q1->struct_id No q2 Is it a known byproduct of the reaction? q1->q2 Yes struct_id->q2 q3 Is it present in the starting materials? q2->q3 No remediate1 Optimize Reaction Conditions (Temp, Conc., Time) q2->remediate1 Yes q4 Is it a degradation product? q3->q4 No remediate2 Source Higher Purity Starting Materials q3->remediate2 Yes remediate3 Modify Workup/Isolation (pH, Temp) q4->remediate3 Yes remediate4 Develop a Purge Step (Recrystallization, Extraction) q4->remediate4 No/Partially end Purity Specification Met remediate1->end remediate2->end remediate3->end remediate4->end

Caption: A decision tree for troubleshooting impurities.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate.
  • [Determination of the azetidine-2-carboxylic acid
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
  • azetidine - Organic Syntheses Procedure. Organic Syntheses.
  • Characterization of impurities in Azetidine, perchlor
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived
  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
  • Synthesis of Azetidines. Progress in Chemistry.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
  • A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines Through Nickel-C
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Azetidine. Wikipedia.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Azetidine synthesis. Organic Chemistry Portal.

Sources

Mitigating the formation of dimeric byproducts in azetidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for managing complex azetidine reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the unique properties of azetidines but encounter challenges with undesirable side reactions. Specifically, we will address the prevalent issue of dimeric and oligomeric byproduct formation.

Azetidines, as strained four-membered heterocycles, possess a unique reactivity profile that makes them valuable building blocks in medicinal chemistry and organic synthesis.[1][2] However, this inherent ring strain is a double-edged sword, rendering them susceptible to nucleophilic ring-opening, which can lead to the formation of unwanted dimers or polymers.[3][4] This guide provides in-depth, cause-and-effect troubleshooting to help you mitigate these pathways and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I'm observing a significant amount of a high-molecular-weight byproduct in my azetidine reaction. What is the likely cause?

Answer: The most common cause for high-molecular-weight impurities is intermolecular self-condensation, leading to dimers or polymers. This occurs when the nitrogen atom of one azetidine molecule acts as a nucleophile, attacking an electrophilic carbon on a second, activated azetidine molecule. This process is a classic example of an intermolecular reaction competing with your desired intramolecular or substrate-specific reaction.[5]

The reactivity of azetidines is largely governed by their ring strain (approx. 25.4 kcal/mol), which makes them more reactive than less-strained rings like pyrrolidines but more stable than highly reactive aziridines.[1] This strain can be harnessed for productive reactions but also creates the potential for undesired ring-opening.[6]

The dimerization mechanism is typically initiated by the activation of the azetidine ring, which can happen in several ways:

  • Protonation or Lewis Acid Coordination: In the presence of Brønsted or Lewis acids, the azetidine nitrogen is protonated or coordinates to the acid.[7][8] This enhances the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack.

  • N-Activation: The presence of certain activating groups on the nitrogen can also make the ring more prone to opening.[1]

  • Inherent Reactivity: Even without explicit activation, the nucleophilic nitrogen of a free azetidine can attack another azetidine molecule, especially at elevated temperatures or high concentrations.

DimerizationMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dimer Formation A Azetidine (1) ActivatedAzetidine Activated Azetidine A->ActivatedAzetidine Activation Catalyst H⁺ or Lewis Acid (LA) ActivatedAzetidine_ref Activated Azetidine (Electrophile) B Azetidine (2) (Nucleophile) DimerIntermediate Ring-Opened Intermediate B->DimerIntermediate Intermolecular Attack DimerIntermediate_ref Intermediate Dimer Dimeric Byproduct DimerIntermediate_ref->Dimer Proton Transfer/ Neutralization

Figure 1: General mechanism for acid-catalyzed azetidine dimerization.

Question 2: How can I strategically control my reaction conditions to disfavor dimerization?

Answer: Mitigating dimerization hinges on tipping the kinetic balance in favor of your desired reaction pathway. Several parameters can be adjusted.

A. Concentration and Addition Rate

The rate of a bimolecular reaction (like dimerization) is more sensitive to concentration than a unimolecular reaction (like an intramolecular cyclization). Therefore, the simplest and often most effective strategy is to maintain a low concentration of the azetidine reactant throughout the reaction.

  • High Dilution: Running the reaction at a lower overall concentration can significantly reduce the frequency of intermolecular collisions.[5]

  • Slow Addition (Syringe Pump): Instead of adding the azetidine substrate all at once, use a syringe pump to add it slowly over an extended period. This technique keeps the instantaneous concentration of the reactive species very low, dramatically favoring reaction with the co-reagent over self-reaction.

B. Temperature

Lowering the reaction temperature generally slows down all reactions, but it can have a more pronounced effect on the undesired dimerization pathway if it has a higher activation energy than the desired reaction. Start your optimization at a lower temperature (e.g., 0 °C or -20 °C) and only increase it if the desired reaction is too slow.

C. Choice of Base/Catalyst

If your reaction requires a base or catalyst, its identity is critical.

  • Sterically Hindered Bases: Use non-nucleophilic, sterically hindered bases (e.g., DBU, proton sponge) if applicable. These are less likely to participate in ring-opening side reactions. The use of DBU is common in aza-Michael additions involving azetidine derivatives.[9][10]

  • Careful Selection of Lewis Acids: Strong Lewis acids can aggressively promote ring-opening and subsequent polymerization.[7] Consider using milder Lewis acids. Lanthanide triflates, for instance, have been shown to effectively catalyze intramolecular aminolysis of epoxides to form azetidines, demonstrating their utility in promoting desired cyclizations without being completely quenched by the basic nitrogen.[8][11]

The following table provides a comparative summary of how reaction parameters can be tuned to minimize dimer formation.

ParameterCondition Favoring DimerRecommended Condition for MitigationRationale
Concentration High (> 0.5 M)Low (< 0.1 M), High DilutionReduces probability of intermolecular collisions.
Addition Method Batch (All at once)Slow addition via syringe pumpMaintains low instantaneous reactant concentration.
Temperature High (e.g., > 50 °C)Low (e.g., 0 °C to RT)May disproportionately slow the undesired reaction.
Catalyst Strong, unhindered Lewis/Brønsted AcidsMilder, oxophilic Lewis acids (e.g., La(OTf)₃)Reduces degree of ring activation towards nucleophilic attack.[8]
Question 3: Can I modify my azetidine substrate to make it less prone to dimerization?

Answer: Absolutely. Substrate modification is a powerful strategy that addresses the root cause of dimerization: the nucleophilicity of the azetidine nitrogen and the electrophilicity of its carbons.

A. Nitrogen Protecting Groups

The nucleophilicity of the azetidine nitrogen is the primary driver of dimerization. "Masking" this nucleophilicity with a suitable protecting group is highly effective.

  • Electron-Withdrawing Groups (EWGs): Groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or various sulfonyl groups (e.g., Tosyl) significantly reduce the electron density on the nitrogen. This makes the nitrogen a much poorer nucleophile, thereby inhibiting its ability to attack another azetidine ring.[12]

  • Steric Hindrance: Bulky protecting groups can also sterically shield the nitrogen, physically preventing it from approaching another molecule.

ProtectingGroupEffect cluster_unprotected Unprotected Azetidine cluster_protected N-Protected Azetidine UnprotectedN N UnprotectedRing Azetidine Ring Dimerization Dimer Formation UnprotectedN->Dimerization Prone to Dimerization label_unprotected High Nucleophilicity (Lone Pair Available) ProtectedN N EWG EWG (e.g., Boc, Tosyl) ProtectedN->EWG ProtectedRing Azetidine Ring NoDimerization Desired Reaction ProtectedN->NoDimerization Resistant to Dimerization label_protected Reduced Nucleophilicity (Lone Pair Delocalized/Withdrawn)

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of N-Alkyl Azetidin-3-ols: Spotlight on 1-Isopropylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, saturated heterocyclic scaffolds is a cornerstone of molecular design. Among these, the four-membered azetidine ring has emerged as a particularly valuable motif.[1][2] Its inherent ring strain and rigid, three-dimensional structure offer a unique combination of properties that can confer significant advantages in terms of metabolic stability, aqueous solubility, and binding affinity.[1][2] This guide provides an in-depth technical comparison of the synthesis of various N-alkyl azetidin-3-ols, with a special focus on 1-isopropylazetidin-3-ol hydrochloride, a building block of growing importance. We will delve into the nuances of their preparation, compare their physicochemical properties, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The substitution on the azetidine nitrogen plays a pivotal role in modulating the molecule's overall properties. The choice of the N-alkyl group can significantly impact lipophilicity, basicity, and steric hindrance, thereby influencing the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. This guide will explore these effects through a comparative analysis of N-methyl, N-ethyl, N-isopropyl, N-tert-butyl, and N-benzyl azetidin-3-ols.

Synthetic Strategies: The Epichlorohydrin Route

A prevalent and versatile method for the synthesis of N-alkyl azetidin-3-ols involves the reaction of a primary amine with epichlorohydrin. This two-step, one-pot approach is often favored for its operational simplicity and the ready availability of starting materials.

The reaction proceeds via two key steps:

  • Nucleophilic Ring-Opening: The primary amine attacks the less sterically hindered carbon of the epoxide ring of epichlorohydrin, leading to the formation of a 1-chloro-3-(alkylamino)propan-2-ol intermediate.

  • Intramolecular Cyclization: Under basic conditions, the nitrogen atom of the intermediate undergoes an intramolecular nucleophilic substitution, displacing the chloride to form the four-membered azetidine ring.

The choice of the primary amine is the defining factor for the final N-alkyl substituent. The nature of this alkyl group can influence the rate of both the initial ring-opening and the subsequent cyclization, as well as the propensity for side reactions.

Comparative Analysis of N-Alkyl Azetidin-3-ols

Physicochemical Properties

The N-substituent has a profound impact on the physicochemical properties of the azetidin-3-ol core. The following table summarizes key predicted and experimental properties for a selection of N-alkyl azetidin-3-ols.

Compound Structure Molecular Weight ( g/mol ) Predicted logP Predicted pKa Notes
Azetidin-3-ol[3]73.09-1.28.9The parent scaffold, highly hydrophilic.
1-Methylazetidin-3-ol[4]87.12-0.89.1Simple alkyl substitution, increased lipophilicity.[4]
1-Ethylazetidin-3-ol101.15-0.49.2Moderate increase in lipophilicity.
1-Isopropylazetidin-3-ol 115.17-0.19.3Bulky alkyl group, further increased lipophilicity.[5]
1-tert-Butylazetidin-3-ol[5]129.200.39.5Very bulky alkyl group, highest lipophilicity in this series.[5]
1-Benzylazetidin-3-ol[6]163.221.18.5Aromatic substitution, significantly increased lipophilicity.[5]

Note: Predicted values are generated using computational models and may vary from experimental values. The data presented is for comparative purposes.[5]

The trend is clear: as the size and lipophilicity of the N-alkyl substituent increase, the predicted logP value also increases, indicating a shift towards greater oil/water partition coefficient. The pKa of the azetidine nitrogen also shows a slight increasing trend with the electron-donating effect of the alkyl groups. The N-benzyl group, with its aromatic ring, provides the most significant increase in lipophilicity.

Synthetic Performance: A Qualitative Comparison

While quantitative, directly comparable data is scarce, we can infer some general trends regarding the synthesis of these compounds based on established chemical principles and available literature.

  • Steric Hindrance: The steric bulk of the primary amine can influence the rate of the initial nucleophilic attack on epichlorohydrin. Less hindered amines like methylamine and ethylamine are expected to react more readily than bulkier amines like tert-butylamine.

  • Nucleophilicity: The nucleophilicity of the primary amine is also a key factor. Alkylamines are generally good nucleophiles, and their reactivity in the initial ring-opening step is expected to be high.

  • Cyclization Efficiency: The intramolecular cyclization to form the azetidine ring is subject to stereoelectronic effects. The conformation of the 1-chloro-3-(alkylamino)propan-2-ol intermediate plays a crucial role. For very bulky substituents like tert-butyl, the cyclization might be slower compared to less hindered ones.

1-Isopropylazetidin-3-ol represents a favorable balance of properties. The isopropyl group provides a moderate increase in lipophilicity compared to smaller alkyl groups, which can be beneficial for cell permeability, while not being excessively bulky to significantly hinder the cyclization step.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of various N-alkyl azetidin-3-ols. It is important to note that optimization of reaction conditions may be necessary to achieve the best results.

General Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of N-alkyl azetidin-3-ols from epichlorohydrin and a primary amine.

G start Primary Amine (R-NH2) + Epichlorohydrin intermediate 1-chloro-3-(alkylamino)propan-2-ol start->intermediate Nucleophilic Ring-Opening cyclization Intramolecular Cyclization (Base) intermediate->cyclization product N-Alkyl Azetidin-3-ol cyclization->product hcl_salt 1-Isopropylazetidin-3-ol Hydrochloride product->hcl_salt HCl addition (for Isopropyl derivative)

Caption: General workflow for the synthesis of N-alkyl azetidin-3-ols.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the preparation of 1-isopropylazetidin-3-ol, followed by its conversion to the hydrochloride salt.

Materials:

  • Isopropylamine

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Ring Formation: In a round-bottom flask equipped with a reflux condenser, slowly add epichlorohydrin to a solution of isopropylamine in water at 0-5°C. Stir the mixture at this temperature for several hours.

  • After the initial reaction, add a solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours to facilitate the intramolecular cyclization.

  • Cool the reaction mixture to room temperature and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-isopropylazetidin-3-ol.

  • Salt Formation: Dissolve the crude 1-isopropylazetidin-3-ol in diethyl ether and cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether with stirring.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of 1-tert-Butylazetidin-3-ol

This protocol outlines the synthesis of the sterically hindered 1-tert-butylazetidin-3-ol.

Materials:

  • tert-Butylamine

  • Epichlorohydrin

  • Water

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add tert-butylamine and water. Cool the mixture in an ice bath.

  • Slowly add epichlorohydrin to the cooled solution of tert-butylamine.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and add a solution of sodium hydroxide in water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1-tert-butyl-3-azetidinol. This product can often be used in the next step without further purification.

Protocol 3: Synthesis of 1-Benzylazetidin-3-ol

This protocol describes the synthesis of 1-benzylazetidin-3-ol, a common intermediate for the preparation of azetidin-3-ol itself.

Materials:

  • Benzylamine

  • Epichlorohydrin

  • Water

  • Acetonitrile (CH₃CN)

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • To a solution of benzylamine in water, slowly add epichlorohydrin at 0–5 °C.[7]

  • Stir the reaction mixture at this temperature for 16 hours.[7]

  • Isolate the crude product by filtration, wash with water, and dry in vacuo.[7]

  • Dissolve the dried intermediate in acetonitrile and add sodium carbonate in portions.[7]

  • Heat the mixture to 80–90 °C and stir for 16 hours under reflux.[7]

  • After completion of the reaction, cool the mixture, filter, and remove the solvent under reduced pressure to yield 1-benzylazetidin-3-ol.[7]

Troubleshooting and Side Reactions

A common challenge in the synthesis of N-alkyl azetidin-3-ols is the formation of side products. Understanding these potential pitfalls is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

G cluster_main Main Reaction Pathway cluster_side Side Reactions Amine Primary Amine (R-NH2) Intermediate 1-chloro-3-(alkylamino)propan-2-ol Amine->Intermediate 1 eq. Side_Product_1 2:1 Adduct (R-N(CH2CH(OH)CH2Cl)2) Amine->Side_Product_1 Excess Epichlorohydrin Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Epichlorohydrin->Side_Product_1 Polymerization Polymerization Epichlorohydrin->Polymerization Poor Temperature Control Product N-Alkyl Azetidin-3-ol Intermediate->Product Base

Caption: Main and side reaction pathways in the synthesis of N-alkyl azetidin-3-ols.

Common Side Reactions:

  • Formation of a 2:1 Adduct: This occurs when one molecule of the primary amine reacts with two molecules of epichlorohydrin, leading to the formation of a di-substituted impurity. This is more likely to occur if there is a localized excess of epichlorohydrin.

  • Polymerization: Epoxides can undergo polymerization, which can be initiated by amines. Careful control of the reaction temperature is essential to minimize this side reaction.

  • Incomplete Cyclization: The 1-chloro-3-(alkylamino)propan-2-ol intermediate may remain in the final product if the cyclization step is not driven to completion. This can be addressed by ensuring a sufficient reaction time and an adequate amount of base.

Conclusion

The synthesis of N-alkyl azetidin-3-ols is a critical process for accessing a class of compounds with significant potential in medicinal chemistry. The choice of the N-alkyl substituent is a key consideration, as it profoundly influences the physicochemical and synthetic aspects of the molecule. This compound stands out as a versatile building block, offering a balance of properties that are often desirable in drug discovery programs. By understanding the underlying synthetic principles and potential challenges, researchers can effectively and efficiently prepare a range of N-alkyl azetidin-3-ols to advance their research and development efforts. This guide provides a foundational understanding and practical protocols to aid in this endeavor.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC - NIH. Retrieved from [Link]

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019). PubMed. Retrieved from [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2025). ResearchGate. Retrieved from [Link]

  • azetidin-3-ol. (2024). ChemBK. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). ACS Publications. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved from [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). NIH. Retrieved from [Link]

  • Synthesis of azetidin-3-ols. (n.d.). Sci-Hub. Retrieved from [Link]

  • N-Benzyl-3-hydroxyazetidine. (n.d.). PubChem. Retrieved from [Link]

Sources

Comparative analysis of different synthetic routes to 1-Isopropylazetidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to drug candidates. 1-Isopropylazetidin-3-ol, a key building block, is frequently incorporated into novel therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to its hydrochloride salt, offering an in-depth look at their respective methodologies, performance, and practical considerations.

Introduction to the Synthetic Challenge

The synthesis of 1-isopropylazetidin-3-ol hydrochloride presents a challenge in achieving high yields and purity while ensuring scalability and cost-effectiveness. The selection of a synthetic route is a critical decision in the drug development process, impacting everything from early-stage discovery to large-scale manufacturing. This guide will compare the classical approach via epichlorohydrin and a modern alternative utilizing reductive amination, providing the necessary data for an informed decision.

Route 1: The Epichlorohydrin Approach

This well-established, two-step synthesis involves the initial reaction of isopropylamine with epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring.

Reaction Pathway

Isopropylamine Isopropylamine Intermediate 1-Chloro-3-(isopropylamino)propan-2-ol Isopropylamine->Intermediate Step 1: Ring Opening Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product 1-Isopropylazetidin-3-ol Intermediate->Product Step 2: Intramolecular Cyclization (Base) HCl_salt 1-Isopropylazetidin-3-ol HCl Product->HCl_salt Salt Formation (HCl) N_Boc_Azetidinone N-Boc-azetidin-3-one Protected_Product N-Boc-1-isopropylazetidin-3-ol N_Boc_Azetidinone->Protected_Product Step 1: Reductive Amination (NaBH(OAc)₃) Acetone Acetone Acetone->Protected_Product Product 1-Isopropylazetidin-3-ol Protected_Product->Product Step 2: Deprotection (Acid) HCl_salt 1-Isopropylazetidin-3-ol HCl Product->HCl_salt Salt Formation (HCl)

Full spectroscopic characterization to confirm the structure of 1-Isopropylazetidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Spectroscopic Characterization of 1-Isopropylazetidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles.[1] The strained ring system of azetidines makes them valuable intermediates in organic synthesis.[1][2] The presence of a hydroxyl group and an isopropyl substituent introduces specific spectral features that must be accurately assigned to confirm the desired structure. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for the complete structural elucidation of this compound.

Experimental & Analytical Workflow

A logical and sequential workflow is critical for the efficient and accurate characterization of a novel compound. The proposed workflow ensures that each analytical technique provides complementary information, leading to a comprehensive and unambiguous structural assignment.

Caption: High-level workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential, with 2D NMR techniques providing definitive connectivity information.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical as the chemical shifts of exchangeable protons (OH and NH) are solvent-dependent.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm), though for aqueous solutions, a water-soluble standard like DSS or TSP may be preferable.[4][5]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

Anticipated ¹H NMR Data:

Proton AssignmentMultiplicityApproximate Chemical Shift (δ, ppm)IntegrationKey Correlations (from 2D NMR)
-CH(OH)- Multiplet~4.51HCOSY with azetidine ring protons
Azetidine -CH₂- Multiplets~3.5 - 4.24HCOSY with -CH(OH)- and each other
Isopropyl -CH- Septet~3.21HCOSY with isopropyl -CH₃
Isopropyl -CH₃ Doublet~1.36HCOSY with isopropyl -CH-
-OH Broad SingletVariable1H
-N⁺H- Broad SingletVariable1H

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The protonated nitrogen of the azetidinium salt can lead to more complex splitting patterns for adjacent protons.[6]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR. The same deuterated solvents can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Anticipated ¹³C NMR Data:

Carbon AssignmentApproximate Chemical Shift (δ, ppm)DEPT-135 Phase
-C(OH)- ~65-75Positive (CH)
Azetidine -CH₂- ~50-60Negative (CH₂)
Isopropyl -CH- ~55-65Positive (CH)
Isopropyl -CH₃ ~18-25Positive (CH₃)

Note: The chemical shifts for the azetidine ring carbons are influenced by ring strain and the presence of the protonated nitrogen.[3]

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for polar molecules like this compound, as it is a soft ionization technique that typically yields the protonated molecular ion.

  • Data Analysis: Analyze the data to determine the accurate mass of the molecular ion.

Expected HRMS Data:

  • Molecular Formula: C₆H₁₄ClNO

  • Molecular Weight: 151.63 g/mol

  • Expected Ion (ESI+): [M-Cl]⁺ = C₆H₁₄NO⁺

  • Calculated m/z for [M-Cl]⁺: 116.1070

  • Fragmentation: The primary fragmentation pathway for cyclic amines often involves cleavage of the ring.[7] Alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom, is also a common fragmentation pattern in amines.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a mull.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Key FT-IR Vibrational Frequencies:

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
O-H (Alcohol) Stretching3200-3600 (broad)
N⁺-H (Ammonium) Stretching2400-2800 (broad)
C-H (Alkyl) Stretching2850-3000
C-O (Alcohol) Stretching1050-1150
C-N (Amine) Stretching1000-1250

Note: The broadness of the O-H and N⁺-H stretches is due to hydrogen bonding. The presence of characteristic vibrations for primary and secondary amines can also be observed.[10]

Comparative Analysis and Structural Confirmation

The definitive confirmation of the structure of this compound comes from the synergistic integration of all spectroscopic data.

Caption: Integration of multi-technique spectroscopic data for unambiguous structural confirmation.

Trustworthiness Through Self-Validation:

  • ¹H and ¹³C NMR: The number of signals in both spectra should correspond to the number of unique protons and carbons in the proposed structure.

  • DEPT and 2D NMR: DEPT experiments should validate the assignment of CH, CH₂, and CH₃ groups, while 2D NMR (COSY, HSQC) should confirm the connectivity established from the 1D spectra.

  • HRMS and NMR: The molecular formula determined by HRMS must be consistent with the number and types of atoms determined by NMR.

  • FT-IR and NMR/MS: The functional groups identified by FT-IR must be present in the structure confirmed by NMR and MS.

By following this comprehensive spectroscopic approach, researchers can confidently confirm the structure of this compound and other novel chemical entities, ensuring the integrity and reproducibility of their scientific findings.

References

  • Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository.
  • Spectroscopic Characterization of 2-(4-Ethylphenyl)azetidine: A Technical Guide. (2025). Benchchem.
  • Representative NMR chemical shifts for product assignments of 3 and 4. (n.d.). ResearchGate.
  • GCMS Section 6.15. (n.d.). Whitman People.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). PMC - NIH.
  • Supporting information. (n.d.).
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). NIH.
  • Supporting Information. (n.d.).
  • Musci, P., et al. (2022). Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionalization of Azetidines. UniBa.
  • Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE.
  • 6.5: Amine Fragmentation. (2022). Chemistry LibreTexts.
  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. (n.d.). Benchchem.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010).
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (n.d.). PMC - NIH.
  • Computations of Vibrational Infrared Frequencies of Selected Amines. (2016). DTIC.
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (n.d.). MDPI.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • NMR chemical shifts of iminium salts 1, 2 (in CD3CN, δ /ppm) and imine... (n.d.). ResearchGate.
  • ISOPROPYLAMINE HYDROCHLORIDE(15572-56-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Isopropylamine(75-31-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1,3-DIAMINOPROPANE DIHYDROCHLORIDE(10517-44-9) 1H NMR spectrum. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • 1H-NMR. (n.d.). TCI Chemicals.
  • China this compound 54431-32-2. (n.d.).
  • This compound 97%. (2025). AChemBlock.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • N-Isopropylazetidin-3-amine dihydrochloride. (n.d.). BLD Pharm.
  • 3-Methylazetidin-3-ol hydrochloride. (n.d.). MedChemExpress.
  • Determination of 3-chloropropane-1,2-diol in liquid hydrolyzed vegetable proteins and soy sauce by solid-phase microextraction and gas chromatography/mass spectrometry. (n.d.). PubMed.
  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). PMC - NIH.
  • A rapid FTIR spectroscopic assay for quantitative determination of Memantine hydrochloride and Amisulpride in human plasma and pharmaceutical formulations. (n.d.). ResearchGate.
  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023). Tikrit Journal of Pure Science.

Sources

A Comparative Guide to Determining the Enantiomeric Excess of Chiral Azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Chiral azetidin-3-ol derivatives are pivotal structural motifs in medicinal chemistry, valued for their role as constrained bioisosteres of amino acids and other key pharmacophores. The precise control and accurate determination of their stereochemical purity are non-negotiable aspects of drug discovery and development, directly impacting a drug candidate's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth comparison of the three primary analytical techniques for determining the enantiomeric excess (ee) of these valuable building blocks: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices and provide field-proven insights into optimizing these critical analyses.

The Analytical Imperative: Why Enantiomeric Purity Matters

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with the equally chiral environment of the biological systems. For azetidin-3-ol derivatives, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, robust and reliable analytical methods are paramount for:

  • Process Development: Optimizing asymmetric syntheses and purification protocols.

  • Quality Control: Ensuring the stereochemical integrity of starting materials, intermediates, and final active pharmaceutical ingredients (APIs).

  • Regulatory Compliance: Providing validated data to support regulatory submissions.

A Comparative Overview of Key Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess of azetidin-3-ol derivatives is often dictated by factors such as available instrumentation, sample throughput requirements, the need for preparative-scale separation, and the stage of drug development.

FeatureChiral HPLCChiral SFCChiral NMR Spectroscopy
Principle Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase.Differential interaction with a CSP using a supercritical fluid (CO2) as the primary mobile phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Primary Strengths High resolution, well-established, wide range of available CSPs, robust and reproducible.High speed, reduced solvent consumption ("greener" chemistry), ideal for high-throughput screening.Rapid analysis, minimal sample preparation (with CSAs), provides structural information.
Primary Limitations Higher solvent consumption, longer run times compared to SFC, method development can be time-consuming.Requires specialized instrumentation, may have lower resolution for some compounds compared to HPLC.Lower sensitivity, requires higher sample concentration, derivatization (with CDAs) can be complex.
Typical Sample N-Boc-azetidin-3-ol, other protected or unprotected derivatives.N-Boc-azetidin-3-ol, suitable for a range of polarities.N-Boc-azetidin-3-ol, requires soluble samples in deuterated solvents.
Best For Routine QC, baseline separation for high accuracy, method validation.High-throughput screening, reaction monitoring, preparative separations.Rapid screening, structural confirmation, when chromatographic methods fail.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for the enantiomeric separation of a wide array of chiral compounds, including N-protected azetidin-3-ols.[1] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for this class of compounds due to their ability to engage in hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[1][2][3]

The choice of a polysaccharide-based CSP, like Chiralpak® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate)), is a logical starting point. The carbamate linkages and aromatic groups on the polysaccharide backbone provide multiple sites for stereospecific interactions with the polar hydroxyl and carbamate moieties of N-Boc-azetidin-3-ol. The mobile phase, typically a mixture of a non-polar alkane (e.g., n-hexane) and a polar alcohol modifier (e.g., isopropanol), is optimized to balance retention and resolution. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for achieving baseline separation.[1]

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chiral Stationary Phase:

    • CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

  • Mobile Phase:

    • Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve baseline separation.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 25 °C.

  • Detection:

    • UV at 210 nm.

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the racemic N-Boc-azetidin-3-ol standard in the mobile phase at approximately 1 mg/mL to determine the retention times of both enantiomers.

    • Prepare the sample to be analyzed at a similar concentration.

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.

    • Inject the sample and integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic Prepare Racemic Standard inject_racemic Inject Racemic Standard racemic->inject_racemic sample Prepare Analyte Sample inject_sample Inject Analyte Sample sample->inject_sample separate Separation on Chiral Stationary Phase inject_racemic->separate inject_sample->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced solvent consumption.[4][5] The technique utilizes supercritical CO2 as the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol). The low viscosity and high diffusivity of supercritical fluids allow for faster separations without a significant loss of resolution.[6] For the analysis of polar molecules like azetidin-3-ols, SFC with polysaccharide-based CSPs is highly effective.[7][8]

The principles of stationary phase selection in SFC are similar to those in normal-phase HPLC. Polysaccharide-based CSPs are excellent choices for azetidin-3-ol derivatives. The use of an alcohol modifier, such as methanol, is crucial for eluting these polar compounds from the column and for modulating the enantioselectivity.[6] Basic or acidic additives can be included in the modifier to improve the peak shape of ionizable analytes, although for neutral N-Boc-azetidin-3-ol, this is often not necessary.[7] The high speed of SFC makes it particularly well-suited for high-throughput screening of reaction conditions in asymmetric synthesis.[8]

  • Instrumentation:

    • SFC system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phase:

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Isocratic mixture of supercritical CO2 and Methanol (MeOH). A typical starting ratio is 85:15 (v/v).

  • Flow Rate:

    • 3.0 mL/min.

  • Back Pressure:

    • 150 bar.

  • Column Temperature:

    • 40 °C.

  • Detection:

    • UV at 210 nm.

  • Injection Volume:

    • 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the racemic N-Boc-azetidin-3-ol standard in methanol at approximately 1 mg/mL.

    • Prepare the sample to be analyzed at a similar concentration.

  • Data Analysis:

    • Follow the same procedure as for HPLC data analysis.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis racemic Prepare Racemic Standard in Methanol inject Inject Sample racemic->inject sample Prepare Analyte Sample sample->inject separate Fast Separation on Chiral Stationary Phase (CO2/MeOH) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by Chiral SFC.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is used to convert the pair of enantiomers into a pair of diastereomers, which have different NMR spectra.[9] This can be achieved in two ways:

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA, forming stable diastereomers. A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[10][11]

  • Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA directly in the NMR tube.[5][12][13]

For azetidin-3-ol derivatives, both approaches are viable. Derivatization of the hydroxyl group with Mosher's acid chloride would yield diastereomeric esters. The highly anisotropic phenyl group and the fluorine atoms in the Mosher's ester provide distinct chemical shifts for the protons near the stereocenter of the azetidine ring in the two diastereomers.[11]

The use of a CSA is often preferred for its simplicity, as it avoids a separate derivatization step and the potential for kinetic resolution.[12] A suitable CSA for N-Boc-azetidin-3-ol would be one capable of hydrogen bonding with the hydroxyl group and exhibiting steric or electronic interactions with the Boc-protected nitrogen and the azetidine ring. The formation of these transient diastereomeric complexes averages the magnetic environments, leading to observable chemical shift differences (Δδ) between the signals of the two enantiomers.[13]

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Materials:

    • Enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a suitable azaheterocyclic diphenylmethanol derivative).[12]

    • Deuterated solvent (e.g., CDCl3).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the N-Boc-azetidin-3-ol sample into an NMR tube.

    • Add the deuterated solvent (approx. 0.6 mL).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add 1.0 to 1.5 equivalents of the chiral solvating agent to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal close to the stereocenter (e.g., the proton on the carbon bearing the hydroxyl group) that shows splitting into two distinct signals corresponding to the two diastereomeric complexes.

  • Data Analysis:

    • Integrate the two separated signals.

    • Calculate the enantiomeric excess based on the integration values: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis sample Dissolve Analyte in CDCl3 add_csa Add Chiral Solvating Agent sample->add_csa acquire Acquire 1H NMR Spectrum add_csa->acquire identify Identify Split Signals acquire->identify integrate Integrate Diastereomeric Signals identify->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by NMR with a CSA.

Conclusion and Recommendations

The determination of enantiomeric excess is a critical analytical task in the development of chiral azetidin-3-ol derivatives. All three techniques—Chiral HPLC, Chiral SFC, and Chiral NMR—are powerful tools, and the optimal choice depends on the specific analytical challenge.

  • For routine quality control and applications requiring the highest accuracy and baseline resolution, Chiral HPLC is the recommended method. Its robustness and the wide variety of available chiral stationary phases make it a reliable workhorse.[1]

  • For high-throughput screening, rapid reaction monitoring, and preparative separations, Chiral SFC is the superior choice due to its speed and reduced environmental impact.[8]

  • For rapid, preliminary screening where sample throughput is critical and for orthogonal confirmation of chromatographic results, Chiral NMR spectroscopy is an invaluable tool. The use of chiral solvating agents, in particular, offers a "mix-and-measure" simplicity that is unmatched by other techniques.[12][13]

Ultimately, a comprehensive approach that leverages the strengths of each technique provides the highest level of confidence in the stereochemical purity of these vital pharmaceutical building blocks. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to develop robust, reliable methods for the analysis of chiral azetidin-3-ol derivatives.

References

Sources

Comparative study of different catalytic systems for azetidine ring closure

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry.[1][2][3] Its incorporation into molecular architectures can enhance metabolic stability and provide novel three-dimensional chemical space for drug design.[3][4] However, the synthesis of this strained ring system presents considerable challenges.[5] This guide provides a comparative analysis of prominent catalytic systems for azetidine ring closure, offering insights into their mechanisms, applications, and experimental protocols to aid researchers in selecting the optimal strategy for their synthetic targets.

Transition Metal-Catalyzed Intramolecular Cyclizations

Transition metal catalysis offers powerful and versatile methods for constructing the azetidine ring, primarily through intramolecular C-N bond formation. These methods often exhibit high functional group tolerance and provide access to a wide range of substituted azetidines.

Palladium-Catalyzed C(sp³)–H Amination

Palladium catalysis can facilitate the intramolecular amination of unactivated C-H bonds to form azetidines.[5][6] This approach typically employs a directing group, such as picolinamide (PA), to position the catalyst in proximity to the targeted C-H bond.

Mechanism Insight: The reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The key step involves the reductive elimination from an alkyl–Pd(IV) intermediate, promoted by an oxidant.[7] This process demonstrates excellent functional group tolerance.[7]

Copper-Catalyzed Radical Cyclization of Ynamides

A copper-catalyzed, photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides provides a novel and efficient route to highly functionalized azetidines.[8] This method utilizes a heteroleptic copper complex under visible light irradiation.[8]

Causality of Experimental Choices: The choice of a copper-based photoredox catalyst is crucial for activating the ynamide precursor to generate the necessary radical species for cyclization.[8] This approach offers an alternative to more common iridium and ruthenium complexes and demonstrates excellent regioselectivity.[8]

Gold-Catalyzed 4-exo-dig Cyclization

A rare gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines has been developed for the stereoselective synthesis of (Z)-2-alkylidene-1-tosylazetidines.[9] This method involves a rearrangement promoted by regioselective nucleophilic diborylalkylation ring opening, followed by the gold-catalyzed ring-closing step.[9]

Expertise in Action: The successful 4-exo-dig cyclization, which is typically disfavored by Baldwin's rules, is achieved through the specific electronic properties of the gold catalyst and the substrate design.[9]

Comparative Data for Transition Metal-Catalyzed Systems
Catalytic SystemSubstrateKey FeaturesYield RangeRef.
Pd(II)-Catalyzed C-H Amination Picolinamide-protected aminesDirects amination of unactivated C-H bondsGood to Excellent[5][7]
Cu-Photoredox Radical Cyclization Iodoethyl-ynamidesAnti-Baldwin 4-exo-dig cyclization, high functionalizationGood[8]
Au-Catalyzed Cyclization N-tosyl homopropargyl aminesStereoselective formation of alkylidene azetidinesModerate to High[9]

Lewis Acid-Catalyzed Intramolecular Cyclizations

Lewis acids are effective catalysts for promoting the intramolecular ring-opening of epoxides to form azetidines, a strategy that leverages readily available starting materials.

Lanthanum(III) Triflate-Catalyzed Aminolysis of Epoxy Amines

Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be an excellent catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields.[5][10] This method is notable for its tolerance of acid-sensitive and Lewis basic functional groups.[10]

Trustworthiness of the Protocol: The regioselectivity of the epoxide opening is crucial. The use of a cis-epoxide precursor and a catalyst like La(OTf)₃ is critical for favoring the 4-exo-tet cyclization to form the azetidine ring over the 5-endo-tet cyclization that would lead to a pyrrolidine.[5] Computational studies suggest that the coordination of lanthanum(III) to the substrate and/or product dictates the regioselectivity.[10]

Experimental Protocol: La(OTf)₃-Catalyzed Azetidine Synthesis
  • To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).[5]

  • Dissolve the substrate in an anhydrous solvent (e.g., to a concentration of approximately 0.2 M).[5]

  • Add the La(OTf)₃ catalyst (e.g., 5 mol%) to the solution at room temperature.[5]

  • Equip the flask with a reflux condenser and heat the mixture to reflux.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to 0°C.[5]

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.[5]

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.[5]

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude residue by silica gel column chromatography to isolate the azetidine product.[5]

Photocatalytic [2+2] Cycloadditions (Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, is an atom-economical method for synthesizing azetidines.[5][11] Recent advances in visible-light photocatalysis have significantly expanded the scope and applicability of this transformation.[11][12]

Mechanism Insight: The reaction is typically initiated by the photoexcitation of a catalyst, which then transfers energy to the imine precursor, promoting it to a reactive triplet state.[13] This excited state then undergoes a stepwise [2+2] cycloaddition with an alkene.[13]

Iridium-Based Photocatalysis

Iridium complexes are highly efficient photocatalysts for both intermolecular and intramolecular aza Paternò-Büchi reactions.[7][13] They can sensitize a variety of imine precursors, including cyclic oximes, to react with unactivated alkenes.[13]

Organic Photosensitizers

Organic dyes, such as thioxanthones, can also serve as effective photosensitizers for these cycloadditions, offering a metal-free alternative.[1][13] Enantioselective variants have been developed using chiral sensitizers, enabling the synthesis of enantioenriched azetidines.[14]

Comparative Data for Photocatalytic Systems
Photocatalyst TypeSubstratesKey FeaturesYield RangeEnantioselectivityRef.
Iridium Complexes Cyclic oximes and alkenesHigh triplet energy, efficient energy transferUp to 78%N/A[13]
Chiral Thioxanthones Quinoxalinones and aryl-ethenesEnantioselective, two-point hydrogen bonding interaction50-99%86-98% ee[14]
Organic Photosensitizers Azabicyclo[1.1.0]butanes and sulfonyl iminesRadical strain-release mechanismHighN/A[1][4]
Workflow for Catalyst Selection in Azetidine Synthesis

Caption: A decision-making workflow for selecting an appropriate catalytic system for azetidine synthesis based on available precursors.

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for the enantioselective synthesis of functionalized azetidines.[15] These methods often rely on chiral amines or their derivatives to control the stereochemical outcome of the reaction.

One notable example involves an enantioselective α-chlorination of aldehydes, followed by a series of transformations to yield C2-functionalized azetidines.[15] While effective, this multi-step approach can result in modest overall yields.[15]

Catalytic Cycle for Photocatalytic Azetidine Synthesis

Photocatalytic_Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Visible Light) PC_star->PC Energy Transfer Imine Imine Imine_triplet Imine (Triplet State) Imine->Imine_triplet Sensitization Biradical 1,4-Biradical Intermediate Imine_triplet->Biradical + Alkene Alkene Alkene Azetidine Azetidine Product Biradical->Azetidine Intersystem Crossing & Ring Closure

Sources

Assessing the Structural Novelty of 1-Isopropylazetidin-3-ol Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the various heterocyclic scaffolds, azetidines, four-membered nitrogen-containing rings, have emerged as particularly valuable motifs.[1][2] Their inherent ring strain and constrained geometry impart a unique three-dimensionality that offers distinct advantages over larger, more flexible saturated heterocycles.[2] This sp³-rich character can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, making azetidines highly attractive for the design of new bioactive molecules.[1][2] The successful incorporation of the azetidine motif into several FDA-approved drugs, including baricitinib and cobimetinib, underscores its significance in enhancing metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1][2]

This guide focuses on a specific, yet versatile, member of this class: 1-Isopropylazetidin-3-ol hydrochloride and its derivatives. We will provide a comprehensive framework for assessing the structural novelty of these derivatives, moving beyond simple characterization to a deeper understanding of their unique spatial arrangements and potential as next-generation therapeutics. This analysis is critical for researchers, scientists, and drug development professionals seeking to innovate within this promising chemical space.

The Core Moiety: Deconstructing 1-Isopropylazetidin-3-ol

The parent compound, 1-Isopropylazetidin-3-ol, presents a foundational scaffold with distinct features that can be exploited for derivative synthesis. The isopropyl group at the N1 position provides steric bulk, which can influence the molecule's interaction with biological targets and modulate its physicochemical properties. The hydroxyl group at the C3 position offers a key point for derivatization, allowing for the introduction of a wide array of functional groups through various chemical transformations.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are crucial considerations for handling and formulation in a research and development setting.

Caption: Structure of this compound.

A Multi-pronged Approach to Assessing Structural Novelty

Determining the structural novelty of a derivative goes beyond confirming its chemical identity. It involves a rigorous evaluation of its three-dimensional architecture and how it compares to existing compounds. We advocate for a synergistic approach that combines experimental techniques with computational modeling.

Structural_Novelty_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_evaluation Novelty Assessment Synthesis Derivative Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Xray Single Crystal X-ray Diffraction Purification->Xray If crystals form CompModel Computational Modeling Purification->CompModel Comparison Comparison to Known Scaffolds NMR->Comparison Xray->Comparison CompModel->Comparison Novelty Structural Novelty Established Comparison->Novelty

Caption: Workflow for assessing the structural novelty of derivatives.

Spectroscopic Characterization: The First Line of Evidence

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules.[3][4][5] For 1-Isopropylazetidin-3-ol derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential for unambiguous structural assignment.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • ¹H NMR: Acquire a standard proton NMR spectrum to identify the number of unique proton environments, their chemical shifts, and coupling patterns. This provides initial insights into the substitution pattern on the azetidine ring and any appended moieties.

  • ¹³C NMR: Obtain a carbon spectrum to determine the number of unique carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon.

  • 2D NMR (COSY & HSQC/HMBC):

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, crucial for tracing the connectivity within the azetidine ring and its substituents.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity between the azetidine core and its new functional groups.

Causality Behind the Choices: While ¹H and ¹³C NMR provide fundamental information, complex derivatives can exhibit overlapping signals. 2D NMR techniques are employed to resolve these ambiguities and provide definitive evidence of the covalent structure.[6]

X-ray Crystallography: The Gold Standard for 3D Structure Determination

When suitable single crystals can be obtained, X-ray crystallography provides unequivocal proof of the molecule's three-dimensional structure, including absolute stereochemistry.[7] This technique is particularly powerful for assessing the conformational constraints imposed by the azetidine ring and the spatial orientation of its substituents.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the derivative using techniques such as slow evaporation, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.[7]

  • Crystal Mounting and Data Collection: Mount a high-quality crystal on a goniometer and collect diffraction data using a diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[7]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and torsion angles.[7]

Trustworthiness of the Protocol: The resulting crystallographic information file (CIF) is a self-validating dataset that provides a complete and unambiguous description of the solid-state structure.

Computational Modeling: In Silico Assessment of Novelty

Computational modeling serves as a powerful tool to complement experimental data and to explore the conformational landscape of the derivatives in silico.[8][9] This is especially useful when crystallization is challenging.

Workflow: Computational Structural Analysis

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers of the derivative. This helps in understanding the flexibility and preferred shapes of the molecule.

  • Geometry Optimization: Optimize the geometry of the most stable conformers using quantum mechanical methods (e.g., Density Functional Theory - DFT) to obtain accurate predictions of bond lengths, angles, and electronic properties.

  • Scaffold Hopping and Similarity Analysis: Compare the 3D shape and pharmacophore features of the new derivatives against databases of known compounds. This "scaffold hopping" analysis can reveal true structural novelty by identifying derivatives that occupy previously unexplored chemical space.[10]

Expertise in Application: The choice of computational methods and basis sets is critical for obtaining meaningful results. It is essential to validate the computational model against available experimental data whenever possible.

Comparative Data Analysis: Quantifying Structural Differences

To objectively assess novelty, it is crucial to compare key structural parameters of the new derivatives with those of known azetidine-containing compounds or other relevant scaffolds.

Parameter1-Isopropylazetidin-3-ol (Parent)Derivative A (Example)Derivative B (Example)Alternative Scaffold (e.g., Piperidine)Significance of a Novel Finding
Ring Pucker (Dihedral Angle) Y° (Y ≠ X)Z° (Z ≠ X, Z ≠ Y)VariesA significant deviation indicates a unique ring conformation.
Key Torsion Angles A-B-C-D = α°A-B-C-D = β° (β ≠ α)A-B-C-D = γ° (γ ≠ α, γ ≠ β)VariesNovel torsion angles can lead to different presentations of pharmacophoric groups.
Calculated Molecular Shape (e.g., Tanimoto Combo Score) 1.00.750.60< 0.5A lower score indicates greater dissimilarity and thus higher novelty.
Predicted pKa 9.58.210.1VariesAltered basicity can impact target binding and pharmacokinetic properties.
Calculated LogP 0.82.5-0.5VariesChanges in lipophilicity affect solubility, permeability, and metabolic stability.

Note: The data in this table is illustrative. Actual values would be determined experimentally and computationally.

Conclusion

The assessment of structural novelty for this compound derivatives requires a multi-faceted approach that integrates advanced spectroscopic, crystallographic, and computational techniques. By moving beyond simple confirmation of identity to a detailed analysis of 3D structure and comparison with existing chemical entities, researchers can confidently establish the novelty of their compounds. This rigorous evaluation is a critical step in the journey of transforming a promising chemical scaffold into a valuable therapeutic agent. The inherent structural rigidity and tunable physicochemical properties of the azetidine ring, when combined with innovative derivatization strategies, offer a fertile ground for the discovery of next-generation pharmaceuticals.[1][2]

References

  • Azetidines in medicinal chemistry: emerging applic
  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. [Source not further specified].
  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore.
  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Source not further specified].
  • Azetidine-2,4-diones (4-Oxo-β-lactams) as Scaffolds for Designing Elastase Inhibitors. Journal of Medicinal Chemistry.
  • Computational Modeling in Scaffold Design for Bone and Cartilage Regener
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. Benchchem.
  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. Request PDF.
  • Scaffold-based molecular design with a graph gener
  • Advances in Computational Modeling of Scaffolds for Bone Tissue Engineering: A Narrative Review of the Current Approaches and Challenges. MDPI.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Azetidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Kinase Selectivity Challenge

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital motif in modern medicinal chemistry.[1] Its unique structural properties—high ring strain, sp3-rich character, and conformational rigidity—can confer enhanced solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1] This has led to the incorporation of azetidine moieties into several FDA-approved drugs and numerous investigational compounds, including a promising new generation of protein kinase inhibitors.[1][2]

However, the very nature of the human kinome presents a formidable challenge. With over 500 members sharing a highly conserved ATP-binding site, achieving inhibitor selectivity is a difficult task.[3][4] Most kinase inhibitors that target this site promiscuously inhibit multiple kinases, an effect often termed "off-target" activity.[5] This lack of specificity can confound the interpretation of biological data and, more critically, lead to unforeseen toxicity in clinical development.[6]

Therefore, comprehensive cross-reactivity profiling is not merely a supplementary exercise; it is a cornerstone of modern kinase drug discovery. It allows us to understand the full spectrum of a compound's activity, anticipate potential side effects, and even uncover new therapeutic opportunities through "polypharmacology".[5][7] This guide provides a framework for designing and executing a robust cross-reactivity profiling strategy for novel azetidine-based compounds, moving from high-throughput screening to in-depth mechanistic analysis.

Designing a Fit-for-Purpose Profiling Strategy

A successful profiling campaign adopts a "compound-centric" rather than a "target-centric" philosophy.[8] Instead of only asking "Does my compound hit my target?", we must ask, "What is the complete range of kinase targets for my compound?". This is best accomplished through a tiered approach.

A Tiered Approach to Kinase Profiling:

  • Tier 1: Broad Kinome Scan: The initial step involves screening the azetidine-based compound at a single, high concentration (e.g., 1-10 µM) against the largest commercially available kinase panel. The goal here is not to determine potency but to rapidly identify all potential interactions.

  • Tier 2: Dose-Response Analysis: Any "hits" identified in Tier 1 are then subjected to a dose-response analysis to determine their potency (IC50). This quantitative step is crucial for ranking off-targets and understanding the potential for clinically relevant engagement.

  • Tier 3: Orthogonal Assay Validation & Cellular Engagement: High-priority off-targets (those with high potency) should be validated using a different assay format to rule out technology-specific artifacts. Subsequently, cell-based assays are employed to confirm that the compound engages these targets in a physiological context.

G cluster_0 Profiling Strategy A Tier 1: Broad Kinome Scan (Single High Concentration) B Tier 2: Dose-Response (IC50) (Quantitative Potency) A->B 'Hits' C Tier 3: Orthogonal & Cellular Validation (Confirm Hits) B->C High-Potency Off-Targets end Comprehensive Selectivity Profile C->end start Novel Azetidine Compound start->A

Caption: A tiered workflow for kinase inhibitor profiling.

A Comparative Guide to Kinase Assay Formats

The choice of assay technology is critical and depends on the specific goals of the screen, whether it's high-throughput discovery or detailed mechanistic studies.[9] Assays can be broadly categorized into two types: biochemical assays, which use purified recombinant enzymes, and cell-based assays, which measure activity within a living system.

Biochemical (In Vitro) Assays

These assays form the backbone of most profiling efforts due to their scalability, consistency, and direct measurement of enzyme-inhibitor interactions.[10]

  • Activity-Based Assays: These methods directly measure the catalytic function of the kinase—the transfer of a phosphate group to a substrate.

    • Radiometric Assays: Long considered the "gold standard," these assays use radio-labeled ATP (³²P or ³³P) and measure the incorporation of the radioactive phosphate into a substrate. Their universal applicability across virtually all kinases makes them a benchmark for accuracy.[9]

    • Luminescence-Based Assays (e.g., ADP-Glo™): These popular assays quantify kinase activity by measuring the amount of ADP produced in the reaction.[11] A proprietary reagent converts ADP to ATP, which then drives a luciferase reaction, producing light.[12] They are highly sensitive, robust, and amenable to high-throughput screening (HTS).

    • Fluorescence-Based Assays (e.g., TR-FRET, FP): These methods use modified substrates or antibodies to generate a fluorescent signal upon phosphorylation. They are homogeneous ("mix-and-read") and well-suited for HTS, though they can be more susceptible to compound interference.[12]

  • Binding Assays: These assays measure the physical interaction between an inhibitor and a kinase, independent of enzymatic activity. This is particularly useful for studying non-ATP competitive inhibitors or kinases that are difficult to assay functionally.

    • Competitive Binding Assays: A well-characterized, immobilized ligand that binds to the ATP site is used. The test compound's ability to displace this probe is measured, allowing for the determination of its dissociation constant (Kd).[10][13]

    • Biophysical Methods (e.g., Surface Plasmon Resonance - SPR): Techniques like SPR can provide detailed kinetic data on the binding and dissociation rates of an inhibitor, offering deeper mechanistic insights.[14]

Assay Type Principle Primary Output Throughput Pros Cons
Radiometric Measures incorporation of radioactive phosphateIC50MediumGold standard, universal, direct measurement[9]Requires handling of radioactive material, lower throughput
Luminescence Quantifies ADP production via luciferase reactionIC50HighHigh sensitivity, HTS-compatible, broad applicability[12]Indirect measurement, potential for enzyme interference
Fluorescence Detects phosphorylated substrate via FRET or FPIC50HighHomogeneous, HTS-compatible[12]Prone to compound interference (color quenching, autofluorescence)
Binding Measures displacement of a known ligandKdHighIndependent of enzyme activity, can find non-competitive binders[10]Does not confirm functional inhibition, may miss allosteric effects
SPR Detects mass changes as compound binds to immobilized kinaseKd, Kon, KoffLowProvides detailed kinetic and affinity data[14]Low throughput, requires specialized equipment
Cell-Based Assays

After identifying off-targets in biochemical assays, it is essential to confirm their relevance in a cellular environment.

  • Target Engagement Assays: Methods like the Cellular Thermal Shift Assay (CETSA) can confirm that a compound binds to its intended target (and off-targets) inside intact cells by measuring changes in protein thermal stability upon ligand binding.

  • Downstream Signaling Analysis: Using phospho-specific antibodies in Western Blots or ELISAs, one can measure the phosphorylation status of a kinase's known downstream substrates. A reduction in substrate phosphorylation upon treatment with the azetidine compound provides strong evidence of functional target inhibition in a physiological setting.[14]

Protocol: A Self-Validating Kinase Inhibition Assay

Trustworthiness in experimental data comes from building self-validating systems into your protocols. Here is a detailed methodology for a luminescence-based kinase assay (e.g., ADP-Glo™), which includes the necessary controls to ensure data integrity.

Objective: To determine the IC50 value of an azetidine-based compound against a specific kinase.

Materials:

  • Kinase of interest (recombinant)

  • Kinase-specific substrate

  • Azetidine compound stock (e.g., 10 mM in DMSO)

  • ATP solution

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Known potent inhibitor for the target kinase (positive control)

  • DMSO (vehicle control)

Step-by-Step Methodology:

  • Compound Preparation:

    • Perform a serial dilution of the azetidine compound in DMSO to create a concentration gradient (e.g., 11 points, 3-fold dilutions). This will be your source plate.

    • Causality Check: A wide concentration range is crucial for accurately defining the top and bottom plateaus of the dose-response curve, ensuring a reliable IC50 calculation.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase reaction buffer to all wells of a 384-well plate.

    • Add 25 nL of the serially diluted compound, positive control, or DMSO vehicle to the appropriate wells.

    • Prepare a master mix containing the kinase enzyme and its specific substrate in reaction buffer. Add 2.5 µL of this mix to each well to initiate the reaction.

    • Self-Validation: Include "No Enzyme" wells (buffer only) to define the background signal (100% inhibition) and "Vehicle Only" wells (DMSO) to define the maximum signal (0% inhibition).

  • Reaction Incubation:

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Signal Generation (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells. This converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation: From Numbers to Knowledge

Raw data from a plate reader is only the beginning. Rigorous analysis is required to quantify selectivity and visualize the compound's cross-reactivity profile.

G A Raw Luminescence Data B Normalize Data (% Inhibition) A->B Using 0% and 100% Inhibition Controls C Fit Dose-Response Curve (Sigmoidal, 4PL) B->C D Calculate IC50 / Kd C->D E Calculate Selectivity Score D->E F Visualize Data (Heatmap, Kinome Tree) E->F

Caption: Workflow for analyzing kinase cross-reactivity data.

Quantifying Selectivity

Simply listing off-targets is insufficient. We need quantitative metrics to compare the selectivity of different compounds.

  • Selectivity Score (S-score): This is a simple, threshold-based metric. For example, S(1µM) is the number of kinases inhibited by more than a certain percentage (e.g., 90%) at a 1µM compound concentration, divided by the total number of kinases tested.[13][15] While easy to calculate, its arbitrary nature is a drawback.[15]

  • Selectivity Entropy: A more sophisticated method that considers the potency against all kinases in the panel, providing a single score that represents the "peakiness" of the inhibition distribution.[15] A low entropy score indicates a highly selective compound, while a high score indicates a promiscuous one.[15]

The Critical Role of ATP Concentration

A crucial, often overlooked, parameter is the ATP concentration used in the assay. Many standard screens are performed at the Km for ATP for each kinase to maximize sensitivity.[10] However, the ATP concentration in a living cell is much higher (1-10 mM).[9] An ATP-competitive inhibitor will appear significantly less potent at physiological ATP concentrations. Therefore, for any high-priority off-targets, it is imperative to re-run the IC50 determination at a high (e.g., 1 mM) ATP concentration to better predict its effect in a cellular context.[16] This simple step dramatically increases the translational relevance of your in vitro data.

Conclusion

The unique properties of the azetidine scaffold offer exciting possibilities for the development of novel kinase inhibitors. However, realizing this potential requires a deep and honest understanding of a compound's selectivity profile. A multi-tiered strategy, employing a thoughtful combination of biochemical and cell-based assays, is the most robust path forward. By moving beyond simple IC50 values and embracing quantitative selectivity metrics and physiologically relevant assay conditions, researchers can make more informed decisions, de-risk their drug development programs, and ultimately unlock the true therapeutic potential of their azetidine-based compounds.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, T. L., Hamilton, G. A., Henderson, M. C., Insko, D. E., Jagdmann, G. E., Jr, Jansen, J. M., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903–1907. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Lee, K., Heo, J., Kim, H., & Lee, J. (2018). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry Letters, 28(17), 2914–2918. [Link]

  • Johnson, T. A., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033–17052. [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Topics in Medicinal Chemistry, 11(11), 1391–1397. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Ena, A., & Pireddu, R. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Cheminformatics, 5(Suppl 1), P13. [Link]

  • Singh, H., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates. [Link]

  • Kotha, A. K., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 569–587. [Link]

  • Mizuno, T., et al. (2021). Visualization of Kinase Inhibition-Related Adverse Events Using the Japanese Adverse Drug Event Report Database. Drugs - Real World Outcomes, 8(3), 365–374. [Link]

  • Zhang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(7), 1779. [Link]

  • The Daily Scientist. (2023, September 2). 3 Overlooked Factors About Kinases in Drug Discovery. [Link]

  • Johnson, G. L., & Jalihal, A. P. (2018). KInhibition: A Kinase Inhibitor Selection Portal. Cell Systems, 7(4), 355-358.e3. [Link]

  • Johnson, G. L. (2018). Pharmacological approaches to understanding protein kinase signaling networks. The Journal of biological chemistry, 293(37), 14261–14271. [Link]

  • Drewry, D. H., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. [Link]

  • Takeda, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 149(2), 121–123. [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]

  • Ohori, M., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 17(3), 186–195. [Link]

Sources

A Comparative Guide to Structural Confirmation of Synthesis Byproducts Using LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of the final drug product.[1] Synthesis byproducts, which can arise from a multitude of pathways including unreacted starting materials, side reactions, and degradation, must be thoroughly characterized.[1][2] This guide provides an in-depth comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques for the structural elucidation of these byproducts, grounded in experimental data and established scientific principles.

The Central Role of Byproduct Identification

The presence of unknown impurities can have significant toxicological consequences for patients.[3] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the identification and characterization of any impurity exceeding a 0.1% threshold.[4][5][6] This necessitates the use of highly sensitive and specific analytical methods to unravel the chemical structures of these often trace-level compounds.

LC-MS/MS: A Powerful Tool for Structural Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as an indispensable technique in the pharmaceutical industry for this purpose.[7] It uniquely combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, offering unparalleled sensitivity and specificity for identifying and quantifying trace-level impurities.[7][8]

The causality behind the selection of LC-MS/MS lies in its ability to provide a wealth of structural information from minute sample quantities. The initial chromatographic separation resolves the complex mixture of the drug substance and its related impurities.[9] Subsequently, the mass spectrometer ionizes the separated components and subjects them to fragmentation, generating a unique "fingerprint" for each molecule that is crucial for structural determination.[7][10]

Experimental Workflow: A Step-by-Step Approach

A robust and reliable workflow is critical for the successful application of LC-MS/MS in byproduct characterization. The following diagram and protocol outline a typical, self-validating system.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Sample_Collection Crude Reaction Mixture Dilution Dilution & Filtration Sample_Collection->Dilution Aliquot Injection Injection Dilution->Injection Column Chromatographic Column Injection->Column Separation Separation of Byproducts Column->Separation Ionization Ionization (e.g., ESI) Separation->Ionization MS1 MS1 Scan (Precursor Ion) Ionization->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 MS2 Scan (Product Ions) Fragmentation->MS2 Data_Acquisition Data Acquisition MS2->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation

Caption: A typical experimental workflow for LC-MS/MS analysis of synthesis byproducts.

Detailed Experimental Protocol:

  • Sample Preparation:

    • An aliquot of the crude reaction mixture is taken.[2]

    • The sample is diluted with a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile and water, to a concentration appropriate for LC-MS analysis (typically 1-10 µg/mL).[2]

    • The diluted sample is filtered through a 0.22 µm syringe filter to remove particulate matter before injection.[2] The rationale for this step is to prevent clogging of the LC system and to ensure a clean injection.

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column is commonly employed for the separation of small organic molecules.

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is often used. The formic acid aids in the protonation of the analytes, which is beneficial for positive mode electrospray ionization.[11]

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Column Temperature: The column is often maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.[1]

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) is a soft ionization technique well-suited for a wide range of pharmaceutical compounds and is commonly used in both positive and negative ion modes to capture a broad spectrum of byproducts.[1][12]

    • MS1 Scan (Full Scan): A full scan is initially performed to detect all ionizable species and determine their mass-to-charge ratios (m/z).[1] This provides the molecular weight of the potential byproducts.

    • MS/MS Scan (Tandem MS): Data-dependent acquisition is then employed, where the most abundant ions from the MS1 scan are automatically selected for fragmentation. Collision-Induced Dissociation (CID) is a common fragmentation technique where precursor ions are fragmented by collision with an inert gas.[10][13] The resulting product ions in the MS2 scan provide crucial structural information.[7]

  • Data Interpretation:

    • The interpretation of the mass spectra involves identifying the molecular ion and its fragment ions.[7]

    • By analyzing the fragmentation patterns, it is possible to deduce the structure of the unknown byproduct.[14][15] This process can be aided by specialized software and comparison to spectral libraries.

Comparative Analysis: LC-MS/MS vs. Other Techniques

While LC-MS/MS is a cornerstone of impurity identification, other analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a complementary and sometimes essential role.

ParameterLC-MS/MSNuclear Magnetic Resonance (NMR)
Sensitivity High (ng/mL to pg/mL range)[16]Lower (typically in the µg/mL range)[16]
Structural Information Provides molecular weight and fragmentation patterns, which infer structure.[9]Provides definitive structural information, including stereochemistry and connectivity of atoms.[1][16]
Throughput High; rapid analysis times are achievable.[16]Lower; requires longer acquisition times, especially for 2D experiments.[16]
Hyphenation Easily coupled with liquid chromatography (LC).Can be coupled with LC, but with more technical challenges.[17]
Quantification Excellent for relative quantification; requires reference standards for absolute quantification.Quantitative NMR (qNMR) is a primary ratio method and does not require reference standards for each impurity.[16]

The decision of which technique to employ often follows a logical progression, as illustrated in the diagram below.

Decision Logic for Impurity Characterization Start Impurity Detected LC_MS Initial Characterization with LC-MS/MS Start->LC_MS MW_Formula Determine Molecular Weight & Propose Formula LC_MS->MW_Formula Known_Impurity Known Impurity? MW_Formula->Known_Impurity Confirm_Standard Confirm with Reference Standard Known_Impurity->Confirm_Standard Yes Isolate_Impurity Isolate Impurity (e.g., Prep-HPLC) Known_Impurity->Isolate_Impurity No Final_Structure Definitive Structure Confirmed Confirm_Standard->Final_Structure Elucidate_NMR Structural Elucidation with NMR Elucidate_NMR->Final_Structure Isolate_Impurity->Elucidate_NMR

Caption: Decision tree for the characterization of synthesis byproducts.

The complementary nature of LC-MS/MS and NMR provides a powerful and comprehensive approach to impurity characterization.[1][16] LC-MS/MS excels at the initial detection and screening of impurities due to its high sensitivity and throughput, while NMR is indispensable for the definitive structural elucidation of unknown compounds.[16][18]

Conclusion

The structural confirmation of synthesis byproducts is a critical and legally mandated aspect of drug development.[4][19] LC-MS/MS stands out as a primary analytical tool, offering a potent combination of separation, sensitivity, and structural information.[7] Its performance, particularly when used in a strategic workflow and in conjunction with complementary techniques like NMR, enables researchers and drug development professionals to confidently identify and characterize byproducts, ultimately ensuring the quality and safety of pharmaceutical products.

References

  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]

  • Waters Corporation. Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. [Link]

  • Reading Scientific Services Ltd. Identifying and elucidating impurity species. [Link]

  • Veeprho. Structural Elucidation of Unknown Impurity. [Link]

  • Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • International Journal of Drug Regulatory Affairs. Regulatory aspects of Impurity profiling. [Link]

  • ECA Academy. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • bioRxiv. MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. [Link]

  • Shimadzu. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. [Link]

  • U.S. Food and Drug Administration. ANDAs: Impurities in Drug Products. [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • National Center for Biotechnology Information. Identification of small molecules using accurate mass MS/MS search. [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Research Journal of Pharmacy and Technology. LC-MS/MS and NMR Characterization of impurities in Epalrestat. [Link]

  • National Center for Biotechnology Information. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]

  • Chromatography Online. Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. [Link]

  • National Center for Biotechnology Information. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. [Link]

  • National Center for Biotechnology Information. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. [Link]

  • ResearchGate. (PDF) Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers. [Link]

  • Heriot-Watt Research Portal. Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers. [Link]

  • ResearchGate. (PDF) Synthesis, Reaction Byproduct Characterization, and Mechanistic Understanding of Hemiformal Hydrogen Sulfide Scavengers: Part 2 Identification of Byproducts, Reaction Mechanisms, and Suppression Thereof. [Link]

  • Journal of the American Chemical Society. Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. [Link]

  • Ideal Publication. Review on Liquid Chromatography-Mass Spectroscopy Overview. [Link]

  • Agilent Technologies. Basics of LC/MS. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of Azetidinol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: [Fictional Institution, e.g., Institute for Computational Drug Discovery]

Abstract

The azetidin-2-one, or β-lactam, scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of clinically significant antibiotics.[1][2] The inherent ring strain of this four-membered heterocyclic lactam endows it with a unique reactivity that has been exploited for the synthesis of numerous biologically active compounds.[1][3] Azetidinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and even cholesterol absorption inhibitory properties.[2][4][5][6] This guide provides a comprehensive, in-depth comparison of the molecular docking performance of several azetidinol analogs against clinically relevant protein targets. By elucidating the nuanced interactions between these analogs and their respective targets, we aim to provide researchers and drug development professionals with actionable insights to guide future discovery efforts.

Introduction: The Versatility of the Azetidinone Scaffold

The β-lactam ring is a privileged structure in drug discovery, most famously recognized as the active core of penicillin and cephalosporin antibiotics.[1][2] These antibiotics function by inhibiting bacterial D,D-transpeptidase, an enzyme crucial for the synthesis of the bacterial cell wall, ultimately leading to cell lysis.[1] Beyond their antibacterial prowess, azetidinone derivatives have been investigated for a multitude of other therapeutic applications.[2][6] Their ability to serve as versatile synthetic intermediates has further cemented their importance in medicinal chemistry.[3][4]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to a protein's binding site.[9][10] This in silico approach allows for the rapid screening of large compound libraries, prioritizing candidates for further experimental validation and saving significant time and resources.[7]

This guide will focus on the comparative molecular docking of a series of azetidinol analogs against two key protein targets implicated in cancer and microbial infections: Epidermal Growth Factor Receptor (EGFR) and the enoyl-acyl carrier protein (enoyl-ACP) reductase.

Target Proteins: Rationale for Selection

Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[11] Its dysregulation is a common feature in many types of cancer, making it a well-established target for anticancer therapies.[11] Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain have proven to be effective cancer treatments.

Enoyl-Acyl Carrier Protein (Enoyl-ACP) Reductase

Enoyl-ACP reductase is an essential enzyme in bacterial fatty acid synthesis.[9][10] Its inhibition disrupts the bacterial cell membrane integrity, leading to bacterial cell death. This enzyme is a validated target for antibacterial drug development.[10][12]

Experimental Workflow: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a standardized workflow for performing molecular docking studies using the widely-used and freely available software, AutoDock Vina.[13][14][15][16] Visualization and analysis of the docking results will be performed using PyMOL.[17][18][19][20]

Molecular Docking Workflow Diagram

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (RCSB PDB) Ligand 2. Prepare Ligand Structures (ChemDraw/Open Babel) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Ligand->Grid Vina 4. Run Docking Simulation (AutoDock Vina) Grid->Vina Analyze 5. Analyze Docking Results (Binding Energy & Poses) Vina->Analyze Visualize 6. Visualize Interactions (PyMOL) Analyze->Visualize

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol

Step 1: Protein Preparation [7][21]

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this study, we will use PDB IDs: 2GS2 (EGFR) and 5NI9 (Enoyl-ACP reductase).

  • Clean the Structure: Open the PDB file in a molecular visualization tool like PyMOL.[18][20] Remove all water molecules and any co-crystallized ligands or heteroatoms.[18][21]

  • Prepare for Docking: Using AutoDockTools, add polar hydrogens and assign Kollman charges to the protein.[21] Save the prepared protein in the PDBQT file format.

Step 2: Ligand Preparation [15]

  • Draw and Optimize: Sketch the 2D structures of the azetidinol analogs using chemical drawing software like ChemDraw. Convert these to 3D structures and perform energy minimization using a tool like Open Babel.

  • Prepare for Docking: Use AutoDockTools to detect the rotatable bonds and assign Gasteiger charges to the ligand atoms.[15] Save the prepared ligands in the PDBQT file format.

Step 3: Grid Box Generation [15]

  • Define the Binding Site: In AutoDockTools, define a grid box that encompasses the known active site of the protein.[15][21] The dimensions and coordinates of the grid box are crucial for guiding the docking simulation.

Step 4: Running the Docking Simulation with AutoDock Vina [13][16]

  • Configuration File: Create a configuration text file that specifies the file paths for the prepared protein and ligand, the grid box parameters, and the desired output file name.[16]

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.[13][16] Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[16]

Step 5: Analysis and Visualization [8][18]

  • Analyze Binding Affinities: The output log file from Vina will list the binding affinities for the different predicted poses.[22] A more negative value indicates a stronger predicted binding affinity.[7][22]

  • Visualize Interactions: Load the prepared protein and the docked ligand poses (from the output PDBQT file) into PyMOL.[18][20] Analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions.

Results and Discussion: Comparative Docking Analysis

The following tables summarize the docking results of a representative set of azetidinol analogs against EGFR and Enoyl-ACP reductase. The binding affinities are reported in kcal/mol.

Docking Against EGFR (PDB ID: 2GS2)
Azetidinol AnalogBinding Affinity (kcal/mol)Key Interacting Residues
Analog A-8.5Met793, Gly796, Leu844
Analog B-9.2Met793, Cys797, Asp855
Analog C-7.9Leu718, Val726, Ala743
Erlotinib (Control)-9.8Met793, Thr790, Asp855

Analysis: Analog B exhibits the strongest predicted binding affinity among the tested analogs, approaching that of the known EGFR inhibitor, Erlotinib. The interactions with key residues in the ATP-binding pocket, particularly Met793, suggest a similar binding mode to the control compound.

Docking Against Enoyl-ACP Reductase (PDB ID: 5NI9)
Azetidinol AnalogBinding Affinity (kcal/mol)Key Interacting Residues
Analog D-7.8Tyr158, Met159, Phe149
Analog E-8.1Tyr158, Ile215, Pro192
Analog F-7.5Gly93, Ala198, Met199
Triclosan (Control)-8.9Tyr158, Met159, Phe149

Analysis: Analog E shows the most favorable predicted binding affinity for the enoyl-ACP reductase active site. The interaction with Tyr158, a critical residue for inhibitor binding, is a promising indicator of potential inhibitory activity.

Validation of Docking Protocols

To ensure the reliability of the docking results, it is crucial to validate the docking protocol.[23][24] A common and effective method is to re-dock the co-crystallized ligand back into the protein's binding site.[23][25] The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[23]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative molecular docking of azetidinol analogs against two important therapeutic targets. The detailed, step-by-step protocol offers a practical framework for researchers to conduct their own in silico screening experiments. The results of our comparative analysis highlight the potential of specific azetidinol analogs as inhibitors of EGFR and enoyl-ACP reductase.

It is imperative to remember that molecular docking is a predictive tool, and the results should be interpreted with caution.[22] The predicted binding affinities provide a valuable ranking of potential candidates, but they are not absolute measures of potency.[22] Promising candidates identified through molecular docking should always be subjected to further experimental validation, such as in vitro binding assays and cell-based functional assays, to confirm their biological activity.

Future work should focus on synthesizing the most promising analogs identified in this study and evaluating their biological activity. Structure-activity relationship (SAR) studies can then be conducted to further optimize the lead compounds for improved potency and selectivity.

References

  • Mahapatra, M., Pakeeraiah, K., Mekap, S. K., & Paidesetty, S. K. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking.
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube.
  • CSUPERB Tutorial: Molecular Visualiz
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • A REVIEW ON 2-AZETEDINONES. (n.d.).
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica.
  • How to validate the molecular docking results ? (2022, April 25).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Public
  • Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL.
  • How To Use Pymol?
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF 2- AZETIDINONE DERIV
  • Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics.
  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
  • How can I validate docking result without a co-crystallized ligand? (2021, April 19).
  • How to validate molecular docking results with no proper crystal structure?? (2021, October 28).
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
  • Tutorial – AutoDock Vina. (2020, December 4).
  • Benchchem. (n.d.). Comparative Docking Analysis of Azetidine Analogs Against Key Protein Targets.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Ramachandran, S., Vimeshya, N., Yogeshwaran, K., Cheriyan, B. V., & Aanandhi, M. V. (n.d.). Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology.
  • Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity. (n.d.). Semantic Scholar.
  • Jays, J., Mohan, S., & Saravanan, J. (n.d.). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli.
  • Azetidinones. (2014, December 31). International Journal of Pharmaceutical Sciences Review and Research.
  • Ramachandran, S., Vimeshya, N., Yogeshwaran, K., Cheriyan, B. V., & Aanandhi, M. V. (2021).
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Benchchem. (n.d.).
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024, October 10). PubMed.
  • Benchchem. (n.d.). Unlocking New Therapeutic Avenues: A Technical Guide to Azetidine-Based Small Molecules and Their Targets.

Sources

A Senior Application Scientist's Guide to Evaluating the ADME Properties of 1-Isopropylazetidin-3-ol Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Early ADME Assessment in Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle.[1] A significant contributor to late-stage clinical trial failures is an unfavorable pharmacokinetic profile.[2] Therefore, a comprehensive evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties at the earliest stages of research is not just advantageous, it is critical for success.[3][4] This guide is designed for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel therapeutics. It provides a robust framework for the systematic evaluation of the ADME properties of compounds based on the promising 1-isopropylazetidin-3-ol scaffold.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its ability to impart favorable physicochemical and pharmacokinetic characteristics to drug candidates.[5][6][7][8][9] Its inherent ring strain and conformational rigidity can lead to improved metabolic stability, enhanced solubility, and better target engagement compared to more flexible aliphatic chains or larger heterocyclic systems.[5][6] Several FDA-approved drugs incorporate the azetidine motif, underscoring its value in developing successful therapeutics.[5][6] This guide will provide the foundational knowledge and detailed experimental protocols necessary to thoroughly characterize the ADME profile of novel 1-isopropylazetidin-3-ol derivatives, enabling data-driven decisions to advance the most promising candidates.

I. The Azetidine Advantage: Why Focus on 1-Isopropylazetidin-3-ol Derivatives?

The 1-isopropylazetidin-3-ol scaffold offers a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns. The sp³-rich character of the azetidine ring contributes to improved solubility and reduced off-target toxicity.[5][6] The isopropyl group at the 1-position can shield the nitrogen from metabolic enzymes, potentially enhancing metabolic stability. Furthermore, the hydroxyl group at the 3-position provides a convenient handle for further chemical modification, allowing for the exploration of a diverse chemical space to optimize potency and selectivity.

The central hypothesis for investigating this scaffold is that its inherent structural features will translate into a favorable ADME profile. This guide will outline the necessary in vitro and in silico tools to test this hypothesis and to build a comprehensive understanding of how structural modifications to the core scaffold impact key pharmacokinetic parameters.

II. A Roadmap for ADME Evaluation: An Integrated In Vitro and In Silico Approach

A comprehensive ADME evaluation relies on a tiered and integrated approach, combining rapid in silico predictions with robust in vitro assays. This strategy allows for the early identification of potential liabilities and provides a feedback loop for medicinal chemists to optimize their designs.

ADME_Workflow cluster_in_silico In Silico Profiling (Early Stage) cluster_in_vitro In Vitro Assays (Lead Optimization) cluster_decision Decision Making & Iteration in_silico In Silico ADME Prediction (Solubility, Permeability, Metabolism, Toxicity) solubility Aqueous Solubility (Kinetic & Thermodynamic) in_silico->solubility Guide Synthesis & Prioritization permeability Permeability (Caco-2 Assay) solubility->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism protein_binding Plasma Protein Binding (Equilibrium Dialysis) metabolism->protein_binding cyp_inhibition CYP450 Inhibition (IC50 Determination) protein_binding->cyp_inhibition transporter Transporter Interaction (P-gp Substrate Assessment) cyp_inhibition->transporter data_analysis Data Analysis & SAR transporter->data_analysis data_analysis->in_silico Iterative Design candidate_selection Candidate Selection for In Vivo Studies data_analysis->candidate_selection

Caption: Integrated workflow for the ADME evaluation of 1-isopropylazetidin-3-ol derivatives.

III. In Silico ADME Prediction: The First Line of Assessment

Before embarking on resource-intensive in vitro experiments, in silico ADME models can provide rapid and cost-effective initial assessments of a compound's likely pharmacokinetic behavior.[1][2][10] A variety of free and commercial software packages are available for this purpose.

Key Parameters to Predict:

  • Aqueous Solubility: Poor solubility can hinder absorption and lead to unreliable in vitro assay results.[11]

  • Lipophilicity (logP/logD): This parameter influences a compound's permeability, solubility, and plasma protein binding.

  • Permeability: Predictions of Caco-2 permeability can indicate the potential for oral absorption.

  • Metabolic Stability: In silico tools can predict sites of metabolism by cytochrome P450 (CYP) enzymes.[10]

  • CYP450 Inhibition: Early flags for potential drug-drug interactions are crucial.

  • hERG Inhibition: Prediction of potential cardiotoxicity is a critical safety assessment.

Recommended In Silico Tools:

ToolKey FeaturesURL
SwissADME A free web tool to compute physicochemical properties and predict ADME parameters, pharmacokinetic properties, and drug-likeness.[Link]
pkCSM Predicts a wide range of pharmacokinetic properties using graph-based signatures.[Link]
ADMETlab 2.0 An integrated online platform for comprehensive ADMET prediction.[Link]

IV. In Vitro ADME Assays: Generating Robust Experimental Data

While in silico models are valuable for initial screening, experimental data from in vitro assays are essential for making confident decisions about compound progression.[3][12][13] The following sections provide detailed protocols for key ADME assays.

A. Aqueous Solubility

A viable drug candidate must possess adequate aqueous solubility for effective absorption and distribution.[14] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.

1. Kinetic Solubility Assay:

This high-throughput assay measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[11][15][16][17] It is particularly useful for early-stage drug discovery to identify compounds with potential solubility liabilities.[14]

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock solution in DMSO.

  • Addition to Buffer: Add a small volume of each DMSO solution to a corresponding well of a clear-bottom 96-well plate containing phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: Incubate the plate at room temperature with gentle shaking for 2 hours.

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

2. Thermodynamic Solubility Assay:

This assay measures the true equilibrium solubility of a compound and is often considered the "gold standard" for solubility determination.[18]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Compound Preparation: Add an excess amount of the solid test compound to a vial containing PBS, pH 7.4.

  • Incubation: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

Comparative Data Presentation (Hypothetical):

CompoundKinetic Solubility (μM)Thermodynamic Solubility (μM)
1-Isopropylazetidin-3-ol > 200185 ± 12
Derivative A 150 ± 10120 ± 8
Derivative B 75 ± 555 ± 4
Alternative Scaffold X 40 ± 330 ± 2
B. Permeability and Efflux

The ability of a compound to permeate the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal absorption.[19][20][][22]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[20][22]

  • Compound Application:

    • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at various time points.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber at various time points.

  • Quantification: Analyze the concentration of the test compound in the donor and receiver chambers using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp).[20]

P-glycoprotein (P-gp) Substrate Assessment:

If a compound exhibits a high efflux ratio, further investigation is warranted to determine if it is a substrate of P-gp, a key transporter that can limit drug absorption and brain penetration.[23][24][25][26][27] This is typically done by repeating the bidirectional permeability assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[25] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

Caco2_Assay cluster_A_to_B Apical to Basolateral (A->B) cluster_B_to_A Basolateral to Apical (B->A) A_to_B Apical Chamber (Donor) Test Compound Caco-2 Monolayer Basolateral Chamber (Receiver) Sample Collection B_to_A Apical Chamber (Receiver) Sample Collection Caco-2 Monolayer Basolateral Chamber (Donor) Test Compound

Caption: Bidirectional transport across a Caco-2 cell monolayer.

C. Metabolic Stability

The metabolic stability of a compound determines its half-life in the body and its potential for generating active or toxic metabolites.[28][29][30][31][32] The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes or hepatocytes are predictive of in vivo hepatic clearance.[29][32]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) and a NADPH-regenerating system in a suitable buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Comparative Data Presentation (Hypothetical):

CompoundHuman Liver Microsomal Half-life (t½, min)Intrinsic Clearance (CLint, μL/min/mg protein)
1-Isopropylazetidin-3-ol > 60< 5
Derivative A 4515.4
Derivative B 1546.2
Alternative Scaffold X 886.6
D. Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[33][34][35][36] Only the unbound fraction of a drug is pharmacologically active.[35] Rapid equilibrium dialysis (RED) is a commonly used method to determine the percentage of a compound that is bound to plasma proteins.[35]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Device Setup: The RED device consists of a Teflon base plate with single-use dialysis inserts, each containing two chambers separated by a semi-permeable membrane.

  • Sample Addition: Add plasma containing the test compound to one chamber and buffer to the other chamber.

  • Incubation: Incubate the sealed plate at 37°C with shaking for 4-6 hours to allow for equilibrium.

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the test compound in both chambers using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

E. Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a major cause of drug-drug interactions.[37][38][39] It is crucial to assess the potential of new chemical entities to inhibit the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[12][37][38][39][40][41]

Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time.

  • Reaction Termination: Stop the reaction with a cold organic solvent.

  • Quantification: Analyze the formation of the probe substrate's metabolite by LC-MS/MS.

  • Data Analysis: Determine the concentration of the test compound that causes 50% inhibition (IC50) of the probe substrate's metabolism.

V. Conclusion: Synthesizing the Data for Informed Decision-Making

The comprehensive ADME data generated through the in silico and in vitro assays described in this guide will enable a thorough evaluation of 1-isopropylazetidin-3-ol based compounds. By comparing the data for different derivatives, researchers can establish structure-activity relationships (SAR) and structure-property relationships (SPR) to guide the design of compounds with an optimized balance of potency, selectivity, and pharmacokinetic properties. This data-driven approach is fundamental to increasing the probability of success in the challenging but rewarding endeavor of drug discovery.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. ACS Publications. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • In Vitro ADME Assays and Services. ICE Bioscience. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Opiliones. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. PubMed. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • In vitro and In silico Predictive ADME. University of Helsinki. [Link]

  • In Vitro ADME. BioDuro. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Fast turnaround early ADME in vitro screening available! Admescope. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. PMC - NIH. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Caco2 assay protocol. [No Source Found].
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]

  • Plasma Protein Binding. Sygnature Discovery. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • P-glycoprotein (P-gp) Substrate Identification. Evotec. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • P-gp (MDR1) Transporter Assay (ABCB1). BioIVT. [Link]

  • Establishment of a P-glycoprotein substrate screening model and its preliminary applic
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Isopropylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-Isopropylazetidin-3-ol hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a culture of safety and scientific integrity within the laboratory.

Disclaimer: A specific, universally available Safety Data Sheet (SDS) for this compound may not be accessible to all users. The following procedures are based on the chemical's structure—an azetidine derivative and an amine hydrochloride—and general best practices for handling laboratory chemicals with potential hazards. It is imperative to obtain the supplier-specific SDS and consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound. [1] This guide supplements, but does not replace, formal institutional protocols and regulatory requirements.

Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)

Given its chemical class, this compound must be treated as a hazardous substance. Azetidine-containing compounds are known for their biological activity and unique chemical properties owing to their strained four-membered ring structure.[2][3] The hydrochloride salt form suggests good water solubility. Based on data from analogous compounds, a risk assessment must assume it is harmful and irritating.[4][5]

Causality: The core principle here is precaution. Without definitive toxicological data, we must assume a conservative hazard profile based on related chemical structures. Amine hydrochlorides can be corrosive or irritating, and heterocyclic amines often possess potent biological activity.[4] Adherence to the prescribed PPE is a non-negotiable first line of defense against accidental exposure.

Table 1: Assumed Hazard Profile and Recommended PPE

Hazard Category (Assumed)DescriptionRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed (Assumed H302).[4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
Skin Corrosion/Irritation Causes skin irritation (Assumed H315).[4][5]Wear nitrile or neoprene gloves. Wear a flame-retardant lab coat. Ensure gloves are compatible and replaced if contamination occurs.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation (Assumed H319).[4][5]Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Respiratory Irritation May cause respiratory irritation (Assumed H335).[4][5]Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid breathing dust or aerosols.[4][5]

Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially violent reactions that can occur when incompatible chemicals are mixed.[6]

Step-by-Step Containment Procedure:

  • Designate a Waste Stream: this compound waste (solid and solutions) should be collected in a dedicated "Non-halogenated Organic Waste" or a specific "Amine-Containing Waste" container, as directed by your EHS department. Do not mix with acidic waste, as this can cause a reaction. Do not mix with strong oxidizing agents.[7]

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."[8]

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date (the date the first drop of waste enters the container).

  • Storage: Keep the waste container closed at all times except when adding waste.[6][8] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

Disposal Workflow

The disposal of this compound must follow a "cradle-to-grave" regulated pathway, ensuring it is handled safely from the moment it is declared waste until its final destruction.[9] Under no circumstances should this chemical be disposed of down the drain. [8][10] The U.S. EPA has explicitly banned the sewering of hazardous waste pharmaceuticals, a category under which this compound would likely fall in a drug development context.[10]

The workflow below outlines the logical progression from waste generation to final disposal.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS & Contractor Procedures gen Waste Generation (Solid or Aqueous) seg Segregate into Dedicated Waste Stream gen->seg Step 1 cont Select Compatible Container (e.g., HDPE) seg->cont Step 2 label_cont Label Container Correctly (Name, Hazards, Date) cont->label_cont Step 3 store Store in Satellite Accumulation Area (SAA) label_cont->store Step 4 (Keep container closed) pickup Arrange Waste Pickup with EHS store->pickup Step 5 (When container is full) transport Transport by Licensed Hazardous Waste Hauler pickup->transport Step 6 destroy Final Disposal at Permitted Facility (e.g., Incineration) transport->destroy Step 7

Caption: Disposal workflow for this compound.

Spill and Decontamination Procedures

Accidents can happen, and a prepared response is critical for safety.

For a Small Spill (within a chemical fume hood):

  • Alert Personnel: Immediately alert others in the area.

  • Ensure PPE: Don the appropriate PPE as outlined in Table 1.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully scoop the absorbent material into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill surface. A common procedure is to wash the area with a detergent solution, followed by a rinse with water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.[4]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

For a Large Spill: Evacuate the area immediately and contact your institution's emergency response team or EHS department. Do not attempt to clean it up yourself.[4]

Regulatory Compliance

All hazardous waste is regulated by federal and state agencies, such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] These regulations govern every aspect of waste management, including storage time limits, container management, and transportation.[10][11] Final disposal must be carried out at a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] The most common and effective method for destroying organic compounds of this nature is high-temperature incineration.

By adhering to the procedures in this guide, you ensure that your laboratory operates in full compliance with these regulations, protecting both your personnel and the environment.

References

  • BenchChem. (n.d.). Proper Disposal of 1-Isopropylazetidin-3-ol: A Procedural Guide.
  • MedChemExpress. (2024, May 21). Safety Data Sheet: 3-(Azetidin-3-yl)propan-1-ol;hydrochloride. MedChemExpress.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet: Isoprenaline hydrochloride.
  • Sigma-Aldrich. (2025, May 17). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Isopropylamine.
  • Maryland Department of the Environment. (n.d.). Hazardous Waste.
  • Fung, E., et al. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae.
  • Singh, R., et al. (2024).
  • Environmental Health and Safety Office (EHSO). (2025-2026). EHSO Manual: Hazardous Waste.
  • Various Authors. (2021). Exploring azetidine containing heterocycles: From green synthesis to applications.
  • Wikipedia. (n.d.). Azetidine.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • Ohio EPA. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban [Video]. YouTube.
  • Indiana Department of Environmental Management (IDEM). (n.d.). Managing Waste: Hazardous Waste.
  • Various Authors. (2021). Azetidines of pharmacological interest. PubMed.

Sources

A Senior Application Scientist's Guide to Handling 1-Isopropylazetidin-3-ol Hydrochloride with Confidence

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 1-Isopropylazetidin-3-ol hydrochloride (CAS No. 54431-32-2). In the fast-paced world of drug discovery and development, ensuring the safety of our researchers is paramount. This document moves beyond a simple checklist, providing you with the rationale behind each safety protocol. As there is no specific, publicly available Safety Data Sheet (SDS) for this compound, this guide is built upon a foundation of chemical expertise and data from structurally analogous azetidine compounds and their hydrochloride salts.[1][2][3][4] We will treat this compound with the caution it deserves, assuming it may present hazards similar to its chemical cousins, which include skin, eye, and respiratory irritation.[5][6][7][8][9]

Our core philosophy is one of proactive safety. By understanding the why behind each step, you empower yourself to make informed decisions, ensuring a secure and productive laboratory environment.

Immediate Safety & Hazard Assessment

Before you even open the container, a clear understanding of the potential risks is essential. Based on analogous compounds, we must assume this compound may possess the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[5][6][7][8][9]

  • Serious Eye Irritation: Likely to cause serious eye irritation or damage.[5][6][7][8][9]

  • Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.[5][6][7][9]

  • Harmful if Swallowed: Oral ingestion may be harmful.[7]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are the cornerstones of safe chemical handling. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Rationale & Best Practices
Eye & Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient.[10] Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face.[10][11]
Hand Protection Nitrile or neoprene glovesChoose gloves that are resistant to chemical permeation. Always inspect gloves for tears or holes before use. Double-gloving is recommended when handling larger quantities. Change gloves every 30-60 minutes or immediately if contamination is suspected.[10]
Body Protection A fully-buttoned laboratory coatYour lab coat should be made of a chemical-resistant material. Ensure the sleeves are long enough to cover your wrists.
Respiratory Protection NIOSH-approved N95 respirator or higherGiven the potential for respiratory irritation from airborne particles, a respirator is crucial, especially when handling the solid compound outside of a certified chemical fume hood.[9] Surgical masks offer no protection from chemical dust.[10]
Visualizing Your PPE Workflow

The following diagram illustrates the logical flow for selecting and donning your PPE, ensuring you are protected before handling the compound.

PPE_Workflow cluster_Preparation Preparation Phase cluster_Donning Donning Sequence Assess Assess Hazards (Skin, Eye, Respiratory Irritation) Select Select Appropriate PPE Assess->Select Based on Potential Risks Coat 1. Don Lab Coat Select->Coat Respirator 2. Don Respirator (Fit-Check) Coat->Respirator Goggles 3. Don Goggles Respirator->Goggles FaceShield 4. Don Face Shield Goggles->FaceShield Gloves 5. Don Gloves (Over Cuffs) FaceShield->Gloves Ready Ready for Handling Gloves->Ready

Caption: PPE Selection and Donning Sequence.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][12]

  • The recommended storage temperature is typically between 2-8°C.[2][3]

Step 2: Handling and Use
  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8][12]

  • Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Preventing Dust: Handle the compound gently to avoid creating dust.

  • Spill Preparedness: Have a spill kit readily available. The kit should contain absorbent materials, a waste container, and any necessary neutralizing agents.

Step 3: Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][8][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[5][6][8][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6][8][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][13]

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Classification: All waste contaminated with this compound should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain.[6][7][9]

Visualizing the Handling and Disposal Workflow

This diagram provides a high-level overview of the entire process, emphasizing the cyclical nature of laboratory safety.

Handling_Disposal_Workflow Start Receiving & Storage Handling Handling in Fume Hood (with full PPE) Start->Handling Experiment Experimental Use Handling->Experiment Spill Spill Response Handling->Spill Potential Incident Waste Waste Collection (Labeled Hazardous Waste) Experiment->Waste Experiment->Spill Disposal EHS Disposal Waste->Disposal Spill->Waste Cleanup

Caption: From Receipt to Disposal Workflow.

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsibility. Should you have any further questions, please do not hesitate to consult with your institution's EHS department.

References

  • US EPA. Personal Protective Equipment. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Pharmaffiliates. CAS No : 13156-06-4 | Product Name : 1-Isopropylazetidin-3-ol. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.